molecular formula C29H50N4O11 B609593 N-Mal-N-bis(PEG2-NH-Boc) CAS No. 2128735-26-0

N-Mal-N-bis(PEG2-NH-Boc)

Cat. No.: B609593
CAS No.: 2128735-26-0
M. Wt: 630.7 g/mol
InChI Key: YVJUWISEQMFTOR-UHFFFAOYSA-N
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Description

N-Mal-N-bis(PEG2-NH-Boc) is a branched PEG derivative with a terminal maleimide group and two terminal Boc protected amino groups. The maleimide group will react with a thiol group to form a covalent bond, enabling the connection of biomolecule with a thiol. The protected amines can be deprotected by acidic conditions.

Properties

IUPAC Name

tert-butyl N-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoyl-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H50N4O11/c1-28(2,3)43-26(37)30-10-15-39-19-21-41-17-13-32(23(34)9-12-33-24(35)7-8-25(33)36)14-18-42-22-20-40-16-11-31-27(38)44-29(4,5)6/h7-8H,9-22H2,1-6H3,(H,30,37)(H,31,38)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVJUWISEQMFTOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCN(CCOCCOCCNC(=O)OC(C)(C)C)C(=O)CCN1C(=O)C=CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H50N4O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401100346
Record name 5,8,14,17-Tetraoxa-2,11,20-triazaheneicosanedioic acid, 11-[3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxopropyl]-, 1,21-bis(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401100346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

630.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2128735-26-0
Record name 5,8,14,17-Tetraoxa-2,11,20-triazaheneicosanedioic acid, 11-[3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxopropyl]-, 1,21-bis(1,1-dimethylethyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2128735-26-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,8,14,17-Tetraoxa-2,11,20-triazaheneicosanedioic acid, 11-[3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxopropyl]-, 1,21-bis(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401100346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

N-Mal-N-bis(PEG2-NH-Boc): A Technical Guide for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Mal-N-bis(PEG2-NH-Boc) is a heterobifunctional, branched crosslinker essential in the fields of bioconjugation and drug development. Its unique architecture, featuring a thiol-reactive maleimide (B117702) group and two orthogonally protected primary amines, enables the precise and controlled linkage of molecules. This guide provides a comprehensive overview of its properties, applications, and detailed experimental protocols for its use in creating advanced biomolecular conjugates such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Core Properties and Specifications

N-Mal-N-bis(PEG2-NH-Boc) is characterized by its defined chemical structure and high purity, making it a reliable reagent for reproducible bioconjugation.

PropertyValueReference(s)
Chemical Formula C29H50N4O11
Molecular Weight 630.7 g/mol
CAS Number 2128735-26-0
Appearance White to off-white solid
Purity >96% (typically >98%)
Solubility Soluble in DMSO, DCM, DMF
Storage Conditions -20°C, desiccated, protected from light

Key Applications in Drug Development

The distinct functional groups of N-Mal-N-bis(PEG2-NH-Boc) allow for a modular and sequential approach to constructing complex bioconjugates.

  • Antibody-Drug Conjugates (ADCs): The maleimide group can be reacted with a thiol group on a cytotoxic drug. Following this, the Boc protecting groups on the two PEGylated arms can be removed to reveal primary amines, which can then be conjugated to an antibody. This allows for the attachment of two drug molecules to a single linker, which is then attached to the antibody.

  • PROTACs: This linker is instrumental in the synthesis of PROTACs, which are bifunctional molecules that induce the degradation of specific proteins. The maleimide can be attached to a ligand for a target protein, and after deprotection, the two amines can be conjugated to a ligand for an E3 ubiquitin ligase, effectively bringing the target protein and the degradation machinery together.

Experimental Protocols

The following are generalized protocols for the key reactions involving N-Mal-N-bis(PEG2-NH-Boc). Optimization may be required for specific applications.

Protocol 1: Maleimide-Thiol Conjugation

This protocol describes the reaction of the maleimide group of N-Mal-N-bis(PEG2-NH-Boc) with a thiol-containing molecule (e.g., a cysteine-containing peptide or a small molecule drug).

Materials:

  • N-Mal-N-bis(PEG2-NH-Boc)

  • Thiol-containing molecule

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5

  • Reducing agent (optional, for protein thiols): Tris(2-carboxyethyl)phosphine (TCEP)

  • Organic co-solvent (if needed for solubility): DMSO or DMF

  • Quenching reagent: Free cysteine or β-mercaptoethanol

  • Purification system: Size-exclusion chromatography (SEC) or reverse-phase HPLC

Procedure:

  • Preparation of Thiol-Containing Molecule: If conjugating to a protein with disulfide bonds, reduce the disulfide bonds to free thiols by incubating with a 10-20 fold molar excess of TCEP for 1-2 hours at room temperature. Remove excess TCEP by dialysis or using a desalting column.

  • Dissolution of Reagents: Dissolve the thiol-containing molecule in the reaction buffer. Dissolve N-Mal-N-bis(PEG2-NH-Boc) in a minimal amount of DMSO or DMF before adding it to the reaction mixture.

  • Conjugation Reaction: Add a 5-20 fold molar excess of the dissolved N-Mal-N-bis(PEG2-NH-Boc) to the solution of the thiol-containing molecule.

  • Incubation: Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching: Quench any unreacted maleimide groups by adding an excess of free cysteine or β-mercaptoethanol and incubating for an additional 30 minutes.

  • Purification: Purify the conjugate using SEC to remove small molecule reagents or by reverse-phase HPLC for higher purity.

  • Characterization: Confirm the successful conjugation and purity of the product by mass spectrometry (e.g., MALDI-TOF or ESI-MS) and SDS-PAGE (for protein conjugates).

Protocol 2: Boc Deprotection

This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting groups from the primary amines.

Materials:

  • Boc-protected conjugate from Protocol 1

  • Deprotection Reagent: Trifluoroacetic acid (TFA)

  • Solvent: Dichloromethane (DCM)

  • Neutralization solution: Saturated sodium bicarbonate

  • Drying agent: Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the Boc-protected conjugate in DCM.

  • Acid Treatment: Add an equal volume of TFA to the solution. The reaction is typically carried out at a 1:1 (v/v) ratio of DCM to TFA.

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.

  • Solvent Removal: Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

  • Neutralization (Optional): If the TFA salt is not desired for the next step, dissolve the residue in DCM and wash with a saturated sodium bicarbonate solution to neutralize the acid.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator to obtain the deprotected product.

Visualizing Workflows and Mechanisms

The following diagrams illustrate the logical workflows and mechanisms in which N-Mal-N-bis(PEG2-NH-Boc) is a key component.

ADC_Synthesis_Workflow cluster_reagents Starting Materials cluster_process Conjugation Process Antibody Antibody Step3 3. Antibody Conjugation (Amine Reaction) Antibody->Step3 Linker N-Mal-N-bis(PEG2-NH-Boc) Step1 1. Drug-Linker Conjugation (Maleimide-Thiol Reaction) Linker->Step1 Drug Thiol-containing Cytotoxic Drug Drug->Step1 Step2 2. Boc Deprotection Step1->Step2 Step2->Step3 Step4 4. Purification Step3->Step4 ADC Antibody-Drug Conjugate (ADC) Step4->ADC PROTAC_Synthesis_Workflow cluster_reagents Starting Materials cluster_process Synthesis Steps TargetLigand Target Protein Ligand (with thiol) Step1 1. Linker-Target Ligand Conjugation (Maleimide-Thiol) TargetLigand->Step1 Linker N-Mal-N-bis(PEG2-NH-Boc) Linker->Step1 E3Ligand E3 Ligase Ligand Step3 3. E3 Ligand Conjugation (Amine Reaction) E3Ligand->Step3 Step2 2. Boc Deprotection Step1->Step2 Step2->Step3 Step4 4. Purification Step3->Step4 PROTAC PROTAC Molecule Step4->PROTAC PROTAC_MoA PROTAC PROTAC TernaryComplex Ternary Complex (Target-PROTAC-E3) PROTAC->TernaryComplex TargetProtein Target Protein TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Ubiquitination Ubiquitination TernaryComplex->Ubiquitination Ubiquitination->TargetProtein Ub tags added Proteasome Proteasome Ubiquitination->Proteasome Degradation Protein Degradation Proteasome->Degradation

An In-Depth Technical Guide to N-Mal-N-bis(PEG2-NH-Boc): A Core Component in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and application of N-Mal-N-bis(PEG2-NH-Boc), a bifunctional linker pivotal in the development of Proteolysis Targeting Chimeras (PROTACs). This document details its role in bioconjugation and provides insights into the experimental workflows for its use in targeted protein degradation.

Core Chemical Structure and Properties

N-Mal-N-bis(PEG2-NH-Boc) is a polyethylene (B3416737) glycol (PEG)-based linker molecule designed for application in the synthesis of PROTACs.[1][2] Its structure features a maleimide (B117702) group on one end and two Boc-protected amine groups on the other, connected by a flexible PEG2 spacer.[3] This heterobifunctional architecture allows for the covalent linkage of a target protein ligand and an E3 ubiquitin ligase ligand, the fundamental components of a PROTAC.

The chemical and physical properties of N-Mal-N-bis(PEG2-NH-Boc) are summarized in the table below.

PropertyValueReference
Chemical Formula C29H50N4O11[4]
Molecular Weight 630.7 g/mol [4]
CAS Number 2128735-26-0[4]
Purity >96%[4]
SMILES O=C(C=CC1=O)N1CCC(N(CCOCCOCCNC(OC(C)(C)C)=O)CCOCCOCCNC(OC(C)(C)C)=O)=O[4]
Solubility Soluble in DMSO, DMF, and chlorinated solvents.
Storage Store at -20°C for long-term stability.

Role in PROTAC-Mediated Protein Degradation

PROTACs are innovative therapeutic modalities that leverage the cell's own protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins.[5][] A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[7]

N-Mal-N-bis(PEG2-NH-Boc) serves as a versatile linker in PROTAC design. The maleimide group readily reacts with cysteine residues on a ligand for the POI, while the Boc-protected amines, after deprotection, can be coupled to a ligand for an E3 ligase, such as cereblon (CRBN) or von Hippel-Lindau (VHL).[3] The PEG spacer enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule.[5]

Signaling Pathway of PROTAC Action

The general mechanism of action for a PROTAC involves the formation of a ternary complex between the target protein, the PROTAC molecule, and an E3 ubiquitin ligase. This proximity induces the E3 ligase to transfer ubiquitin molecules to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.

PROTAC_Signaling_Pathway cluster_0 Cellular Environment PROTAC PROTAC (N-Mal-N-bis(PEG2-NH-Boc) based) Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

PROTAC-mediated protein degradation pathway.

Experimental Protocols

General Synthesis of a PROTAC using N-Mal-N-bis(PEG2-NH-Boc)

The synthesis of a PROTAC using this linker typically involves a two-step process: 1) conjugation of the POI ligand to the maleimide group, and 2) deprotection of the Boc groups followed by coupling of the E3 ligase ligand.

Step 1: Conjugation to the POI Ligand

  • Dissolve the POI ligand containing a free thiol group (1.0 eq) and N-Mal-N-bis(PEG2-NH-Boc) (1.1 eq) in a suitable solvent such as DMF or DMSO.

  • Add a base, for example, N,N-Diisopropylethylamine (DIPEA) (2.0 eq), to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours, monitoring the progress by LC-MS.

  • Upon completion, the product can be purified by preparative HPLC.

Step 2: Boc Deprotection and E3 Ligase Ligand Coupling

  • Dissolve the purified product from Step 1 in a 1:1 mixture of Dichloromethane (DCM) and Trifluoroacetic acid (TFA).

  • Stir the reaction at room temperature for 1-2 hours until deprotection is complete, as monitored by LC-MS.

  • Remove the solvent and excess TFA under reduced pressure.

  • Dissolve the deprotected intermediate and the carboxylic acid-functionalized E3 ligase ligand (1.0 eq) in anhydrous DMF.

  • Add a coupling agent such as HATU (1.2 eq) and a base like DIPEA (2.0 eq).

  • Stir the reaction at room temperature overnight.

  • Purify the final PROTAC molecule by preparative HPLC.

Evaluation of PROTAC Efficacy: Western Blot Analysis

A common method to assess the efficacy of a newly synthesized PROTAC is to measure the degradation of the target protein in a cell-based assay using Western blotting.

Experimental Workflow:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a specified time course (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with a primary antibody specific for the target protein. A loading control antibody (e.g., GAPDH, β-actin) should also be used.

  • Detection: Incubate with an appropriate HRP-conjugated secondary antibody and detect the protein bands using a chemiluminescence substrate.

  • Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. The percentage of protein degradation can then be calculated relative to the vehicle-treated control.

Western_Blot_Workflow start Start cell_culture Cell Seeding and PROTAC Treatment start->cell_culture lysis Cell Lysis cell_culture->lysis quantification Protein Quantification (BCA/Bradford) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Western Blot Transfer sds_page->transfer immunoblot Immunoblotting (Primary & Secondary Antibodies) transfer->immunoblot detection Chemiluminescent Detection immunoblot->detection analysis Data Analysis (Quantification & Normalization) detection->analysis end End analysis->end

Experimental workflow for Western blot analysis.

Quantitative Data Presentation

The efficacy of a PROTAC is typically quantified by its DC50 (concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of degradation) values. While specific data for a PROTAC utilizing N-Mal-N-bis(PEG2-NH-Boc) is proprietary to individual research projects, the following table provides a template for presenting such data.

PROTAC CompoundTarget ProteinCell LineTime (h)DC50 (nM)Dmax (%)
Example PROTAC ABRD4HeLa2425>90
Example PROTAC BBTKMOLM-141610>95

Conclusion

N-Mal-N-bis(PEG2-NH-Boc) is a valuable and versatile linker for the synthesis of PROTACs. Its well-defined structure and chemical reactivity allow for the modular construction of these powerful therapeutic agents. The experimental protocols and workflows described in this guide provide a framework for the successful application of this linker in the development of novel protein degraders. As the field of targeted protein degradation continues to expand, the rational design of linkers such as N-Mal-N-bis(PEG2-NH-Boc) will remain a critical factor in the creation of potent and selective therapeutics.

References

An In-depth Technical Guide to the Mechanism of Action of N-Mal-N-bis(PEG2-NH-Boc)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Mal-N-bis(PEG2-NH-Boc) is a heterotrifunctional crosslinker meticulously engineered for advanced bioconjugation applications. It does not possess an intrinsic biological mechanism of action; instead, its function is defined by its chemical reactivity, enabling the precise covalent linkage of up to three distinct molecular entities. This linker is particularly pivotal in the construction of complex therapeutic and diagnostic agents, most notably Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This guide delineates the core chemical mechanisms of its functional groups, provides representative experimental protocols for its use, summarizes key quantitative parameters, and illustrates its application in complex bioconjugate synthesis.

Core Mechanism of Action: A Trifunctional Chemical Hub

The utility of N-Mal-N-bis(PEG2-NH-Boc) stems from its three distinct reactive or pro-reactive moieties, connected by a central scaffold and hydrophilic polyethylene (B3416737) glycol (PEG) spacers. The PEG units enhance aqueous solubility and provide spatial separation between the conjugated molecules, which is often critical for maintaining their biological activity.

Maleimide (B117702) Group: Thiol-Specific Covalent Conjugation

The primary mechanism for protein or peptide conjugation is the reaction of the maleimide group with a sulfhydryl (thiol) group, predominantly from cysteine residues.

  • Reaction: The process occurs via a Michael addition, where the nucleophilic thiol attacks one of the vinyl carbons of the maleimide ring.

  • Bond Formed: This reaction forms a stable, covalent thioether bond.

  • Specificity: The reaction is highly specific for thiols within a pH range of 6.5-7.5.[1] At neutral pH, the reaction rate with thiols is approximately 1,000 times faster than with amines, ensuring high chemoselectivity.[1]

Boc-Protected Amines: Latent Nucleophiles for Secondary Conjugation

The linker possesses two primary amine groups, each protected by a tert-butyloxycarbonyl (Boc) group.

  • Protection: The Boc group is a widely used protecting group that renders the amine nucleophile inert during the initial maleimide conjugation step.

  • Deprotection (Activation): The Boc group is efficiently removed under mild acidic conditions, typically using trifluoroacetic acid (TFA), to reveal the primary amines.[2][3][4]

  • Secondary Conjugation: Once deprotected, these primary amines are available for reaction with various electrophiles. A common application is the formation of stable amide bonds through coupling with carboxylic acids, often activated by reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS).[5][6]

Data Presentation: Quantitative Parameters in Bioconjugation

The following table summarizes typical quantitative data for the key reactions involving linkers with maleimide and amine functionalities. These values are representative and should be optimized for specific applications.

ParameterReaction StepTypical Value/RangeNotes
Molar Ratio Maleimide-Thiol Conjugation10:1 to 20:1 (Linker:Protein)A molar excess of the linker drives the reaction to completion. Optimization is recommended.[1][7]
Reaction pH Maleimide-Thiol Conjugation6.5 - 7.5Critical for thiol specificity and stability of the maleimide group.[1][7]
Reaction Time Maleimide-Thiol Conjugation1-2 hours at Room Temp.; Overnight at 4°CDependent on reactant concentrations and temperature.[1]
Conjugation Efficiency Maleimide-Thiol ConjugationHigh (>90%)Typically high when a molar excess of linker is used and free thiols are available.
TFA Concentration Boc Deprotection20-50% (v/v) in DCMEffective for complete removal of the Boc group.[2]
Reaction Time Boc Deprotection1 - 2 hours at Room Temp.Progress can be monitored by TLC or LC-MS.[2]
Yield Boc DeprotectionHigh (>90%)Generally a high-yielding reaction.[8]
Molar Ratio Amide Coupling (EDC/NHS)1.1 - 1.5 equivalents of EDC/NHS per carboxylic acidActivates the carboxyl group for efficient reaction with the deprotected amine.
Drug-to-Antibody Ratio (DAR) ADC SynthesisTypically 2, 4, or 8A key quality attribute of ADCs, measurable by HIC or LC-MS.[9]

Experimental Protocols

The following are detailed, representative protocols for the sequential use of N-Mal-N-bis(PEG2-NH-Boc).

Protocol 4.1: Maleimide Conjugation to a Cysteine-Containing Protein (e.g., an Antibody)

This protocol describes the first step of conjugating the linker to a protein via its maleimide group.

  • Protein Preparation and Disulfide Reduction:

    • Prepare the antibody in a degassed reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.2-7.5).[7][10] The antibody concentration should typically be between 1-10 mg/mL.[7][11]

    • To reduce interchain disulfide bonds and expose free cysteine thiols, add a 10- to 50-fold molar excess of a reductant like tris(2-carboxyethyl)phosphine (B1197953) (TCEP).[1]

    • Incubate the mixture for 30-60 minutes at 37°C.

    • Remove the excess TCEP using a desalting column equilibrated with the reaction buffer.

  • Linker Preparation:

    • Immediately before use, dissolve N-Mal-N-bis(PEG2-NH-Boc) in an anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to create a 10 mM stock solution.[7]

  • Conjugation Reaction:

    • Add the linker stock solution to the reduced antibody solution to achieve a final molar ratio of 10:1 to 20:1 (linker:antibody).[7] The final concentration of the organic solvent should not exceed 10% (v/v) to avoid protein denaturation.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[7]

  • Purification:

    • Remove unreacted linker and byproducts by size-exclusion chromatography (SEC) or dialysis.

    • The resulting conjugate (Antibody-Mal-N-bis(PEG2-NH-Boc)) can be characterized by UV-Vis spectroscopy and mass spectrometry.

Protocol 4.2: Boc Deprotection of the Conjugated Linker

This protocol details the removal of the Boc protecting groups to expose the primary amines.

  • Preparation:

    • Lyophilize or buffer-exchange the purified conjugate from Protocol 4.1 into a volatile buffer system if necessary, then dissolve in anhydrous dichloromethane (B109758) (DCM).

  • Deprotection Reaction:

    • Cool the solution to 0°C in an ice bath.

    • Slowly add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).[2]

    • Stir the reaction at 0°C for 30 minutes and then allow it to warm to room temperature.

    • Monitor the reaction for 1-2 hours until completion (verified by LC-MS).

  • Work-up:

    • Remove the DCM and excess TFA by rotary evaporation. Co-evaporation with toluene (B28343) can help remove residual TFA.[2]

    • The resulting product is the TFA salt of the deprotected amine conjugate (Antibody-Mal-N-bis(PEG2-NH2)). This can often be used directly in the next step after neutralization.

Protocol 4.3: Amide Bond Formation with a Carboxylic Acid-Containing Molecule

This protocol describes the final conjugation step to the newly exposed amines.

  • Activation of Carboxylic Acid:

    • Dissolve the carboxylic acid-containing molecule (e.g., a cytotoxic drug or an E3 ligase ligand) in an anhydrous organic solvent (e.g., DMF).

    • Add 1.2 equivalents of N-hydroxysuccinimide (NHS) and 1.2 equivalents of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Stir the mixture at room temperature for 15-30 minutes to form the NHS-activated ester.

  • Amide Coupling Reaction:

    • Dissolve the deprotected amine conjugate from Protocol 4.2 in a suitable buffer (e.g., PBS, pH 7.5-8.0) containing a non-nucleophilic base like diisopropylethylamine (DIPEA) to neutralize the TFA salt.

    • Add the activated NHS-ester solution to the neutralized conjugate solution.

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.

  • Final Purification and Characterization:

    • Purify the final trifunctional conjugate (e.g., ADC or PROTAC) using appropriate chromatographic techniques such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).

    • Characterize the final product by LC-MS to confirm the mass and by HIC to determine the drug-to-antibody ratio (DAR) for ADCs.[12]

Mandatory Visualizations

Signaling Pathways and Workflows

G cluster_0 Step 1: Maleimide Conjugation cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Amide Coupling Antibody Cysteine-containing Antibody (Ab-SH) Conjugate1 Ab-S-Linker-(NH-Boc)₂ Antibody->Conjugate1 Michael Addition (pH 6.5-7.5) Linker N-Mal-N-bis(PEG2-NH-Boc) Linker->Conjugate1 Conjugate1_ref Ab-S-Linker-(NH-Boc)₂ Conjugate2 Ab-S-Linker-(NH₃⁺TFA⁻)₂ Conjugate1_ref->Conjugate2 Acidic Cleavage TFA TFA / DCM TFA->Conjugate2 Conjugate2_ref Ab-S-Linker-(NH₂)₂ ADC Final ADC Conjugate2_ref->ADC Amide Bond Formation (x2) Drug Drug-COOH + EDC/NHS Drug->ADC G cluster_protac PROTAC Mechanism of Action PROTAC E3 Ligase Ligand N-Mal-N-bis(PEG2) Linker Core Target Protein Ligand Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Target_Protein Target Protein of Interest (POI) Target_Protein->Ternary_Complex Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination Proteasome Proteasomal Degradation Ubiquitination->Proteasome

References

An In-Depth Technical Guide to the N-Mal-N-bis(PEG2-NH-Boc) Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, reactivity, and applications of the N-Mal-N-bis(PEG2-NH-Boc) linker, a versatile tool in the field of bioconjugation. Its unique branched structure, featuring a maleimide (B117702) group and two Boc-protected amine functionalities, enables the development of complex biomolecular constructs such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Core Properties of N-Mal-N-bis(PEG2-NH-Boc)

The N-Mal-N-bis(PEG2-NH-Boc) linker is a branched, heterobifunctional molecule designed for the precise and stable conjugation of biomolecules. Its key features include a thiol-reactive maleimide group, two orthogonally protected primary amines, and hydrophilic polyethylene (B3416737) glycol (PEG) spacers.

Physicochemical Characteristics

A summary of the key quantitative data for the N-Mal-N-bis(PEG2-NH-Boc) linker is presented in the table below.

PropertyValueReference
Molecular Formula C₂₉H₅₀N₄O₁₁[1]
Molecular Weight 630.7 g/mol [1]
Purity >96%[1]
CAS Number 2128735-26-0[1]
Solubility Soluble in DMSO, DCM, DMF
Structural Features and Reactivity

The strategic arrangement of functional groups in the N-Mal-N-bis(PEG2-NH-Boc) linker dictates its utility in constructing well-defined bioconjugates.

  • Maleimide Group: This moiety provides a highly selective reaction site for thiol groups, typically found in cysteine residues of proteins and peptides. The Michael addition reaction between the maleimide and a thiol forms a stable thioether bond.[2] This reaction is most efficient at a pH range of 6.5-7.5.[3][4][5]

  • Boc-Protected Amines: The two primary amine groups are protected by tert-butyloxycarbonyl (Boc) groups. This protecting group is stable under a wide range of conditions but can be efficiently removed under acidic conditions, most commonly with trifluoroacetic acid (TFA), to reveal the primary amines for subsequent conjugation reactions.[6][7]

  • Branched PEG2 Spacers: The two polyethylene glycol (PEG) units enhance the hydrophilicity and solubility of the linker and the resulting conjugate.[8][9][10][11][12][13] The PEG chains also provide flexibility and can influence the pharmacokinetic properties of the final bioconjugate.[8][9][10][11][12][13]

Experimental Protocols

The following sections provide detailed methodologies for the key chemical transformations involving the N-Mal-N-bis(PEG2-NH-Boc) linker.

Maleimide-Thiol Conjugation

This protocol describes the conjugation of the N-Mal-N-bis(PEG2-NH-Boc) linker to a thiol-containing biomolecule, such as a protein with accessible cysteine residues.

Materials:

  • Thiol-containing protein (e.g., antibody)

  • N-Mal-N-bis(PEG2-NH-Boc) linker

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed

  • Reducing agent (optional, for exposing cysteine residues): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Quenching reagent: N-acetylcysteine or L-cysteine

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

  • Desalting column (e.g., Sephadex G-25)

Procedure:

  • Protein Preparation:

    • Dissolve the thiol-containing protein in degassed conjugation buffer to a final concentration of 5-10 mg/mL.

    • If necessary, reduce disulfide bonds to expose free thiol groups by adding a 10-20 fold molar excess of TCEP or DTT and incubating at 37°C for 30-60 minutes.

    • Remove the excess reducing agent using a desalting column equilibrated with conjugation buffer.

  • Linker Preparation:

    • Dissolve the N-Mal-N-bis(PEG2-NH-Boc) linker in anhydrous DMSO or DMF to prepare a 10 mM stock solution immediately before use.

  • Conjugation Reaction:

    • Add a 5-10 fold molar excess of the linker stock solution to the prepared protein solution with gentle mixing.

    • Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching:

    • Add a 2-fold molar excess of a quenching reagent (e.g., N-acetylcysteine) relative to the initial amount of linker to cap any unreacted maleimide groups.

    • Incubate for 20-30 minutes at room temperature.

  • Purification:

    • Purify the conjugate to remove unreacted linker and quenching reagent using a desalting column or size-exclusion chromatography (SEC) equilibrated with a suitable buffer (e.g., PBS).

Boc Deprotection

This protocol outlines the removal of the Boc protecting groups from the amine functionalities of the linker-protein conjugate.

Materials:

  • Boc-protected conjugate

  • Deprotection Solution: 25-50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)

  • Anhydrous DCM

  • Neutralization Buffer: e.g., 0.1 M sodium phosphate, pH 7.5

  • Desalting column

Procedure:

  • Reaction Setup:

    • Dissolve the lyophilized Boc-protected conjugate in anhydrous DCM.

    • Add an equal volume of the TFA/DCM deprotection solution.

  • Deprotection Reaction:

    • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by LC-MS if possible.

  • Solvent Removal:

    • Remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.

  • Neutralization and Purification:

    • Immediately redissolve the residue in a minimal amount of a suitable organic solvent (e.g., DMSO) and then dilute with a neutralization buffer.

    • Purify the deprotected conjugate using a desalting column to remove residual TFA and salts.

Applications and Workflows

The unique trifunctional nature of the N-Mal-N-bis(PEG2-NH-Boc) linker makes it highly suitable for the synthesis of dual-payload ADCs or complex PROTACs.

Synthesis of a Dual-Payload Antibody-Drug Conjugate

The following workflow illustrates the synthesis of an ADC carrying two different payloads, leveraging the orthogonal reactivity of the linker.

Dual_Payload_ADC_Synthesis Antibody Antibody (with Cys) Conjugate1 Antibody-Linker(Boc)2 Antibody->Conjugate1 Maleimide-Thiol Conjugation (pH 7.2) Linker N-Mal-N-bis(PEG2-NH-Boc) Linker->Conjugate1 Deprotection Boc Deprotection (TFA) Conjugate1->Deprotection Conjugate2 Antibody-Linker(NH2)2 Deprotection->Conjugate2 ADC_Dual Dual-Payload ADC Conjugate2->ADC_Dual Amine Coupling PayloadA Payload A (NHS-ester) PayloadA->ADC_Dual PayloadB Payload B (NHS-ester) PayloadB->ADC_Dual

Synthesis of a Dual-Payload ADC.
PROTAC-Mediated Protein Degradation

This linker is also well-suited for the synthesis of PROTACs, which induce the degradation of a target protein of interest (POI) by bringing it into proximity with an E3 ubiquitin ligase. The branched nature of the linker allows for the attachment of two POI ligands or one POI ligand and another molecule to enhance properties like cell permeability or solubility.

PROTAC_Pathway PROTAC PROTAC (with branched linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub_POI Poly-ubiquitinated POI Ubiquitination->Ub_POI Degradation Degradation Ub_POI->Degradation Proteasome 26S Proteasome Proteasome->Degradation Degradation->PROTAC Recycled Peptides Degraded Peptides Degradation->Peptides

PROTAC-Mediated Protein Degradation Pathway.

Stability Considerations

The stability of the maleimide-thiol linkage is a critical factor in the performance of the resulting bioconjugate. The thioether bond can undergo a retro-Michael reaction, particularly in the presence of other thiols, leading to payload exchange.[3][14][15][16] Hydrolysis of the succinimide (B58015) ring can stabilize the linkage against this exchange, although it introduces isomeric forms.[3][14] The stability of the conjugate should be assessed under relevant physiological conditions.

Conclusion

The N-Mal-N-bis(PEG2-NH-Boc) linker offers a powerful and versatile platform for the construction of advanced bioconjugates. Its branched structure and orthogonal reactive groups enable the synthesis of dual-payload ADCs and complex PROTACs with a high degree of control. The inclusion of PEG spacers enhances the solubility and pharmacokinetic profile of the resulting molecules. A thorough understanding of its properties and reactivity, as outlined in this guide, is essential for its successful application in the development of novel therapeutics and research tools.

References

N-Mal-N-bis(PEG2-NH-Boc) molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to N-Mal-N-bis(PEG2-NH-Boc)

This guide provides a comprehensive overview of the heterotrifunctional linker, N-Mal-N-bis(PEG2-NH-Boc), tailored for researchers, scientists, and professionals in drug development. We will delve into its chemical properties, applications in bioconjugation, and detailed experimental protocols.

Core Molecule Specifications

N-Mal-N-bis(PEG2-NH-Boc) is a branched linker molecule designed for advanced bioconjugation applications. Its structure features a central maleimide (B117702) group and two polyethylene (B3416737) glycol (PEG) arms, each terminating in a Boc-protected amine. This architecture allows for the sequential and specific conjugation of multiple molecular entities.

PropertyDataCitations
Molecular Weight 630.7 g/mol [1][2]
Molecular Formula C₂₉H₅₀N₄O₁₁[1][2]
CAS Number 2128735-26-0[1][3]
Purity >96%
Solubility Soluble in DMSO, DMF, DCM[3]
Storage Recommended at -20°C[2][3]

Molecular Structure and Reactivity

The utility of N-Mal-N-bis(PEG2-NH-Boc) stems from its distinct functional groups. The maleimide group reacts specifically with free sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins, to form a stable thioether bond.[3] The two terminal amines are protected by tert-butyloxycarbonyl (Boc) groups, which can be removed under acidic conditions to reveal primary amines, ready for subsequent conjugation. The branched PEG2 linkers enhance water solubility and provide spatial separation between the conjugated molecules.[4][5]

cluster_linker N-Mal-N-bis(PEG2-NH-Boc) Structure Linker Core Structure Maleimide Maleimide Group (Thiol-Reactive) Linker->Maleimide Attachment Point PEG1 PEG2 Arm 1 Linker->PEG1 PEG2 PEG2 Arm 2 Linker->PEG2 Boc1 Boc-Protected Amine 1 (Latent Amine) PEG1->Boc1 Boc2 Boc-Protected Amine 2 (Latent Amine) PEG2->Boc2

Caption: Functional components of the N-Mal-N-bis(PEG2-NH-Boc) linker.

Applications in Drug Development

This linker is particularly valuable in the synthesis of complex therapeutic constructs like Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).

  • PROTACs: In PROTAC development, the linker connects a ligand that binds to a target protein of interest (POI) with another ligand that recruits an E3 ubiquitin ligase.[5] This induced proximity leads to the ubiquitination and subsequent degradation of the target protein.[6] The branched nature of N-Mal-N-bis(PEG2-NH-Boc) could allow for the attachment of multiple E3 ligase ligands or targeting moieties, potentially enhancing degradation efficiency. PEG linkers are the most common type used in PROTACs, as they improve solubility and allow for easy tuning of linker length.[4][7]

  • ADCs: ADCs are targeted cancer therapies composed of an antibody, a cytotoxic payload, and a linker.[8] N-Mal-N-bis(PEG2-NH-Boc) can be used to first conjugate to an antibody via a cysteine residue. After deprotection, two cytotoxic drug molecules can be attached, increasing the drug-to-antibody ratio (DAR).

cluster_protac PROTAC Mechanism of Action POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC Molecule PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub Ubiquitin Ternary->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Targeting Degradation Protein Degradation Proteasome->Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

Experimental Protocols

While specific protocols for N-Mal-N-bis(PEG2-NH-Boc) are proprietary, the following represents a standard, two-stage conjugation methodology based on its functional groups.

Stage 1: Maleimide-Thiol Conjugation to a Protein

This stage describes the attachment of the linker to a thiol-containing biomolecule, such as a cysteine-containing antibody or protein.

Materials:

  • Thiol-containing protein (e.g., antibody)

  • N-Mal-N-bis(PEG2-NH-Boc)

  • Reaction Buffer: Degassed, thiol-free buffer, pH 7.0-7.5 (e.g., PBS, HEPES, Tris).[1][3]

  • Reducing Agent (optional): TCEP (tris(2-carboxyethyl)phosphine) for reducing disulfide bonds.[3]

  • Organic Solvent: Anhydrous DMSO or DMF to dissolve the linker.[3]

  • Purification System: Size-exclusion chromatography (SEC) or dialysis equipment.[9]

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.[3]

    • If the protein's cysteine residues are involved in disulfide bonds, reduction is necessary. Add a 10-100 fold molar excess of TCEP to the protein solution. Incubate for 20-30 minutes at room temperature.[3]

  • Linker Preparation:

    • Prepare a 10 mM stock solution of N-Mal-N-bis(PEG2-NH-Boc) in anhydrous DMSO or DMF.

  • Conjugation Reaction:

    • Add the linker stock solution to the protein solution to achieve a 10-20 fold molar excess of the linker.[1] Add the solution dropwise while gently stirring.

    • Flush the reaction vial with an inert gas (e.g., nitrogen or argon) to prevent re-oxidation of thiols.

    • Incubate the reaction. Typical conditions are 2 hours at room temperature or overnight at 4°C.[1][9]

  • Purification:

    • Remove the excess, unreacted linker and byproducts. This is commonly achieved using size-exclusion chromatography (e.g., a Sephadex column) or dialysis against the reaction buffer.[9] The first fraction to elute will be the protein-linker conjugate.

Stage 2: Boc Deprotection and Amine Conjugation

This stage involves removing the Boc protecting groups and conjugating a second molecule (e.g., a cytotoxic payload or E3 ligase ligand) to the newly exposed amines.

Materials:

  • Protein-Linker Conjugate from Stage 1

  • Deprotection Reagent: Trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane (B109758) (DCM).

  • Neutralization Buffer: e.g., PBS pH 7.4.

  • Amine-Reactive Molecule (e.g., Payload-NHS ester)

  • Reaction Buffer: Amine-free buffer, pH 7.5-8.5.

Procedure:

  • Boc Deprotection:

    • Lyophilize the purified protein-linker conjugate.

    • Resuspend in a solution of TFA (e.g., 20-50% TFA in DCM). The exact concentration and time depend on the stability of the protein and may require optimization.

    • Incubate for 30-60 minutes at room temperature.

    • Remove the TFA under a stream of nitrogen and neutralize the conjugate by buffer exchange into a suitable reaction buffer.

  • Amine Conjugation:

    • Dissolve the amine-reactive molecule (e.g., a payload with an NHS ester group) in an appropriate solvent (e.g., DMSO).

    • Add the payload solution to the deprotected protein-linker conjugate at a desired molar ratio.

    • Incubate for 1-2 hours at room temperature.

  • Final Purification:

    • Purify the final tripartite conjugate using chromatography (e.g., SEC or HIC) to remove any unreacted payload and other impurities.

cluster_workflow Two-Stage Conjugation Workflow start Start: Thiolated Protein (e.g., mAb) step1 Step 1: Conjugate with N-Mal-N-bis(PEG2-NH-Boc) (pH 7.0-7.5) start->step1 purify1 Purification 1 (e.g., SEC) step1->purify1 step2 Step 2: Boc Deprotection (Acidic Conditions, e.g., TFA) purify1->step2 step3 Step 3: Conjugate with Amine-Reactive Payload (pH 7.5-8.5) step2->step3 purify2 Purification 2 (e.g., SEC/HIC) step3->purify2 end Final Conjugate (e.g., ADC/PROTAC) purify2->end

Caption: Experimental workflow for dual conjugation using the linker.

References

In-Depth Technical Guide: Solubility and Handling of N-Mal-N-bis(PEG2-NH-Boc) in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N-Mal-N-bis(PEG2-NH-Boc) in Dimethyl Sulfoxide (DMSO), along with recommended handling and experimental protocols. N-Mal-N-bis(PEG2-NH-Boc) is a branched heterobifunctional linker widely utilized in bioconjugation, particularly for the development of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). Its unique structure, featuring a maleimide (B117702) group for thiol-specific conjugation and two Boc-protected amine groups, allows for the precise assembly of complex biomolecular architectures.

Physicochemical Properties

A summary of the key physicochemical properties of N-Mal-N-bis(PEG2-NH-Boc) is presented below.

PropertyValueReference
Molecular Formula C29H50N4O11[1][2][3]
Molecular Weight 630.73 g/mol [1][3]
CAS Number 2128735-26-0[1][2][3]
Purity Typically >95%[2][3]
Appearance Solid powder[4]
Storage Conditions -20°C, dry and dark[5][6][7]

Solubility Data

While specific quantitative solubility data for N-Mal-N-bis(PEG2-NH-Boc) in DMSO is not extensively published in peer-reviewed literature, multiple suppliers confirm its solubility in this solvent. The information available is summarized in the table below.

SolventSolubilitySource
DMSO Soluble[4][6][8]
DCM (Dichloromethane) Soluble[6][8]
DMF (Dimethylformamide) Soluble[6][8]

The hydrophilic polyethylene (B3416737) glycol (PEG) spacers within the molecule are designed to enhance solubility in aqueous media once conjugated to a biomolecule.[9][10][11]

Experimental Protocols

The following section provides a detailed, generalized protocol for the preparation of a stock solution and a method for determining the kinetic solubility of N-Mal-N-bis(PEG2-NH-Boc) in DMSO.

Protocol 1: Preparation of a Stock Solution in DMSO

This protocol outlines the steps for preparing a concentrated stock solution of N-Mal-N-bis(PEG2-NH-Boc) in DMSO, a common practice for storing and handling such reagents.

Materials:

  • N-Mal-N-bis(PEG2-NH-Boc)

  • Anhydrous DMSO

  • Vortex mixer

  • Ultrasonic bath (optional)

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Equilibration: Allow the vial of N-Mal-N-bis(PEG2-NH-Boc) to come to room temperature before opening to prevent moisture condensation.

  • Solvent Addition: Add the required volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

  • Dissolution: Vortex the solution vigorously for 1-2 minutes to aid dissolution.[12]

  • Sonication (Optional): If the compound does not fully dissolve, place the vial in an ultrasonic bath for 2-5 minutes.[12] This can help break up any aggregates and facilitate complete dissolution.

  • Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Aliquoting and Storage: For optimal stability and to avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in airtight containers. Store the aliquots at -20°C.

Protocol 2: Determination of Kinetic Solubility in Aqueous Buffer

This protocol describes a general method to assess the kinetic solubility of N-Mal-N-bis(PEG2-NH-Boc) in an aqueous buffer, which is crucial for planning bioconjugation reactions.

Materials:

  • N-Mal-N-bis(PEG2-NH-Boc) DMSO stock solution (from Protocol 1)

  • Phosphate-buffered saline (PBS) or other relevant aqueous buffer

  • Polypropylene tubes

  • End-over-end rotator

  • 0.45-μm syringe filters

  • UV/VIS spectrophotometer or HPLC system

Procedure:

  • Preparation of Serial Dilutions: Prepare a series of dilutions of the DMSO stock solution in the chosen aqueous buffer. It is important to add the DMSO stock solution to the buffer and not the other way around to avoid precipitation.

  • Equilibration: Vortex each tube briefly and then equilibrate on an end-over-end rotator for a set period (e.g., 15 minutes) at room temperature.[13]

  • Filtration: Filter an aliquot of each solution through a 0.45-μm syringe filter to remove any precipitated compound.[13]

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method such as UV/VIS spectroscopy or HPLC.[13] The highest concentration that remains in solution represents the kinetic solubility under these conditions.

Bioconjugation Workflow and Signaling Pathways

N-Mal-N-bis(PEG2-NH-Boc) is a key reagent in the multi-step process of creating complex bioconjugates. The following diagrams illustrate a typical experimental workflow and a conceptual signaling pathway involving a PROTAC synthesized using this linker.

G cluster_prep Preparation cluster_reaction Reaction Steps cluster_product Final Product & Analysis A N-Mal-N-bis(PEG2-NH-Boc) DMSO Stock Solution D Step 1: Thiol-Maleimide Conjugation A->D B Target Protein with Thiol Group (e.g., Cysteine) B->D C E3 Ligase Ligand F Step 3: Amide Bond Formation with E3 Ligase Ligand C->F E Step 2: Boc Deprotection (Acidic Conditions) D->E E->F G PROTAC Conjugate F->G H Purification (e.g., SEC, IEX) G->H I Characterization (e.g., MS, SDS-PAGE) H->I

Caption: A typical workflow for the synthesis of a PROTAC using N-Mal-N-bis(PEG2-NH-Boc).

G cluster_pathway PROTAC-Mediated Protein Degradation POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ub_POI Proteasome Proteasome Ub_POI->Proteasome Degradation Degraded Peptides Proteasome->Degradation

Caption: Conceptual signaling pathway of PROTAC-mediated protein degradation.

References

A Comprehensive Technical Guide to N-Mal-N-bis(PEG2-NH-Boc): A Heterobifunctional Linker for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Mal-N-bis(PEG2-NH-Boc), with CAS number 2128735-26-0, is a heterobifunctional crosslinker playing a pivotal role in the rapidly advancing field of targeted therapeutics. This technical guide provides an in-depth overview of its chemical properties, applications, and detailed experimental protocols for its use, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are novel therapeutic agents that leverage the cell's natural protein degradation machinery to eliminate disease-causing proteins. The unique architecture of N-Mal-N-bis(PEG2-NH-Boc), featuring a maleimide (B117702) group and two Boc-protected amine functionalities connected by a branched polyethylene (B3416737) glycol (PEG) spacer, offers distinct advantages in the construction of these complex molecules.

Core Compound Data

A summary of the key quantitative data for N-Mal-N-bis(PEG2-NH-Boc) is presented below for easy reference and comparison.

PropertyValueSource(s)
CAS Number 2128735-26-0[1][]
Molecular Formula C29H50N4O11[1][3]
Molecular Weight 630.73 g/mol [1][3]
Appearance Viscous Liquid[3]
Color Colorless to light yellow[3]
Purity Typically ≥96.0%[3][4]
Solubility Soluble in organic solvents such as DMSO and DMF.[3]
Storage (Pure Form) -20°C for up to 3 years, 4°C for up to 2 years.[3][5]
Storage (In Solvent) -80°C for up to 6 months, -20°C for up to 1 month.[3][5]

Chemical Structure and Functional Moieties

N-Mal-N-bis(PEG2-NH-Boc) is a branched molecule with three key functional components:

  • Maleimide Group: This moiety is highly reactive towards sulfhydryl (thiol) groups, typically found in cysteine residues of proteins. This specificity allows for the precise and stable covalent conjugation to a protein of interest (POI) or a ligand bearing a thiol group.

  • Boc-Protected Amines: The two terminal primary amines are protected by tert-butyloxycarbonyl (Boc) groups. This protecting group strategy allows for a controlled, stepwise synthesis. The Boc groups can be selectively removed under acidic conditions to reveal the reactive amines for subsequent conjugation.

  • Branched PEG2 Linker: The two polyethylene glycol (PEG) chains, each with two ethylene (B1197577) glycol units, serve as flexible spacers. The PEG nature of the linker enhances the aqueous solubility and can improve the pharmacokinetic properties of the final conjugate.[6] The branched structure provides a unique three-dimensional scaffold that can influence the spatial orientation of the conjugated molecules, which is critical for the formation of a productive ternary complex in PROTACs.[7]

Applications in Drug Development: PROTAC Synthesis

The primary application of N-Mal-N-bis(PEG2-NH-Boc) is in the synthesis of PROTACs.[5] PROTACs are heterobifunctional molecules that consist of a ligand for a target protein (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them.[8] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[8]

The structure of N-Mal-N-bis(PEG2-NH-Boc) is well-suited for a modular approach to PROTAC synthesis. A potential synthetic strategy involves a sequential three-component assembly.

PROTAC_Synthesis_Workflow POI_Ligand Protein of Interest (POI) Ligand (with thiol group) Intermediate1 POI-Linker Intermediate (Boc-protected) POI_Ligand->Intermediate1 Maleimide-Thiol Conjugation Linker N-Mal-N-bis(PEG2-NH-Boc) Linker->Intermediate1 E3_Ligand E3 Ligase Ligand (with carboxylic acid) Final_PROTAC Final PROTAC E3_Ligand->Final_PROTAC Deprotection Boc Deprotection (Acidic Conditions) Intermediate1->Deprotection Intermediate2 POI-Linker Intermediate (deprotected amines) Deprotection->Intermediate2 Intermediate2->Final_PROTAC Amide Coupling

Caption: General workflow for PROTAC synthesis.

Experimental Protocols

The following sections provide detailed methodologies for the key chemical reactions involved in the utilization of N-Mal-N-bis(PEG2-NH-Boc) for PROTAC synthesis.

Protocol 1: Maleimide-Thiol Conjugation

This protocol describes the conjugation of the maleimide moiety of N-Mal-N-bis(PEG2-NH-Boc) to a thiol-containing molecule, such as a cysteine-containing peptide or a small molecule ligand with a thiol handle.

Materials:

  • N-Mal-N-bis(PEG2-NH-Boc)

  • Thiol-containing Protein of Interest (POI) ligand

  • Degassed reaction buffer (e.g., phosphate-buffered saline (PBS), Tris, or HEPES, pH 7.0-7.5)

  • Anhydrous DMSO or DMF

  • Tris(2-carboxyethyl)phosphine (TCEP) for reduction of disulfide bonds (if necessary)

  • Purification system (e.g., gel filtration, HPLC)

Procedure:

  • Preparation of the Thiol-Containing Ligand:

    • Dissolve the thiol-containing POI ligand in the degassed reaction buffer to a concentration of 1-10 mg/mL.[3]

    • If the protein contains disulfide bonds, add a 10-100 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature to reduce the disulfides and expose the free thiol groups.[3][4]

  • Preparation of the Linker Solution:

    • Prepare a 10 mM stock solution of N-Mal-N-bis(PEG2-NH-Boc) in anhydrous DMSO or DMF.[9]

  • Conjugation Reaction:

    • Add the N-Mal-N-bis(PEG2-NH-Boc) stock solution to the solution of the thiol-containing ligand to achieve a 10-20 fold molar excess of the linker.[9]

    • Gently mix the reaction solution and incubate for 2 hours at room temperature or overnight at 4°C, protected from light.[9] If possible, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of the thiol groups.

  • Purification:

    • Purify the resulting POI-linker conjugate using an appropriate method such as gel filtration chromatography (e.g., Sephadex G-25) or reverse-phase HPLC to remove unreacted linker and other reagents.

Maleimide_Thiol_Conjugation Thiol Thiol-containing Ligand (-SH) Thioether Stable Thioether Bond (-S-) Thiol->Thioether Maleimide N-Mal-N-bis(PEG2-NH-Boc) (Maleimide moiety) Maleimide->Thioether Conjugate POI-Linker Conjugate Thioether->Conjugate

Caption: Maleimide-thiol conjugation reaction.

Protocol 2: Boc Deprotection

This protocol outlines the removal of the Boc protecting groups from the terminal amines of the POI-linker conjugate, preparing it for subsequent conjugation to the E3 ligase ligand.

Materials:

  • Boc-protected POI-linker conjugate

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • Dissolve the Boc-protected POI-linker conjugate in anhydrous DCM.

    • Add an equal volume of TFA to the solution. A common ratio is 1:1 DCM:TFA.

  • Deprotection Reaction:

    • Stir the reaction mixture at room temperature for 1-2 hours.

    • Monitor the progress of the deprotection reaction by a suitable analytical method, such as LC-MS, until the starting material is consumed.

  • Work-up and Isolation:

    • Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

    • To ensure complete removal of residual TFA, co-evaporate the residue with DCM or toluene (B28343) multiple times (e.g., 3 times).

    • The resulting deprotected POI-linker conjugate (as a TFA salt) can often be used directly in the next step.

Boc_Deprotection Boc_Amine Boc-Protected Amine (-NH-Boc) Primary_Amine Primary Amine (-NH2) Boc_Amine->Primary_Amine Acidic Cleavage TFA Trifluoroacetic Acid (TFA) TFA->Primary_Amine

Caption: Boc deprotection of a primary amine.

Protocol 3: Amide Coupling

This protocol describes the final step in the PROTAC synthesis: the coupling of the deprotected amines of the POI-linker conjugate to a carboxylic acid-functionalized E3 ligase ligand.

Materials:

  • Deprotected POI-linker conjugate

  • Carboxylic acid-functionalized E3 ligase ligand

  • Amide coupling reagent (e.g., HATU, HBTU)

  • Anhydrous DMF

  • Base (e.g., DIPEA, triethylamine)

  • Purification system (e.g., preparative HPLC)

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve the carboxylic acid-functionalized E3 ligase ligand (1.0 equivalent) and the amide coupling reagent (e.g., HATU, 1.2 equivalents) in anhydrous DMF.

    • Add the base (e.g., DIPEA, 2.0 equivalents) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Coupling Reaction:

    • Add a solution of the deprotected POI-linker conjugate (1.1 equivalents) in anhydrous DMF to the activated E3 ligase ligand solution.

    • Stir the reaction mixture at room temperature for 4-12 hours.

    • Monitor the reaction progress by LC-MS.

  • Work-up and Purification:

    • Upon completion, the reaction mixture can be diluted with an appropriate organic solvent (e.g., ethyl acetate) and washed with saturated aqueous sodium bicarbonate, water, and brine.

    • Dry the organic layer, filter, and concentrate under reduced pressure.

    • Purify the final PROTAC product by preparative HPLC.

    • Characterize the purified PROTAC by NMR and high-resolution mass spectrometry (HRMS).

Signaling Pathway: PROTAC-Mediated Protein Degradation

N-Mal-N-bis(PEG2-NH-Boc) does not directly participate in a signaling pathway but is a critical component in constructing PROTACs that hijack the ubiquitin-proteasome system. The diagram below illustrates the mechanism of action of a PROTAC synthesized using this linker.

PROTAC_Mechanism PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Recycle Recycling Ternary_Complex->Recycle Ub Ubiquitin Ub->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degradation Proteasome->Degradation Recycle->PROTAC

Caption: PROTAC-mediated protein degradation pathway.

Conclusion

N-Mal-N-bis(PEG2-NH-Boc) is a versatile and valuable tool for researchers and scientists in the field of drug development. Its unique branched structure, combining a selective maleimide group with Boc-protected amines via flexible PEG linkers, provides a robust platform for the modular synthesis of complex bioconjugates, particularly PROTACs. The detailed protocols and conceptual workflows presented in this guide are intended to facilitate the effective utilization of this linker in the design and synthesis of next-generation targeted therapeutics. As the field of targeted protein degradation continues to expand, the strategic application of well-designed linkers like N-Mal-N-bis(PEG2-NH-Boc) will be crucial in unlocking the full potential of this transformative therapeutic modality.

References

An In-Depth Technical Guide to Branched PEG Linkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic implementation of linker technology is a cornerstone in the development of advanced bioconjugates, profoundly influencing their therapeutic efficacy, pharmacokinetic profiles, and overall clinical success. Among the diverse array of linker strategies, branched polyethylene (B3416737) glycol (PEG) linkers have emerged as a pivotal tool, offering distinct advantages over their linear counterparts. This technical guide provides a comprehensive overview of branched PEG linkers, detailing their synthesis, properties, and applications in bioconjugation, with a particular focus on their role in constructing sophisticated biomolecules like antibody-drug conjugates (ADCs).

The Core Advantages of Branched PEG Architecture

Branched PEG linkers are characterized by a molecular structure where multiple PEG chains radiate from a central core. This unique three-dimensional arrangement confers several beneficial properties to the resulting bioconjugate that are often superior to those achieved with traditional linear PEG linkers.[1]

Enhanced Hydrophilicity and Solubility: The globular, multi-arm structure of branched PEGs creates a larger hydration shell compared to linear PEGs of similar molecular weight. This significantly improves the aqueous solubility of hydrophobic drugs and helps prevent aggregation of the final bioconjugate, a common challenge in drug formulation.[2][3]

Improved Pharmacokinetics: The increased hydrodynamic volume of biomolecules conjugated with branched PEGs leads to reduced renal clearance, thereby extending their circulation half-life in the bloodstream.[4][5] This prolonged systemic exposure can enhance the therapeutic window and allow for less frequent dosing.[6][]

Superior Shielding and Reduced Immunogenicity: The dense "umbrella-like" corona of branched PEG chains provides a more effective shield for the conjugated protein or drug. This steric hindrance can mask immunogenic epitopes, reducing the likelihood of an immune response, and protect the biomolecule from proteolytic degradation.[1]

Higher Drug-to-Antibody Ratios (DAR): In the context of ADCs, branched linkers enable the attachment of multiple drug molecules at a single conjugation site on the antibody. This allows for the creation of ADCs with higher, yet still homogeneous, DARs without promoting aggregation, which can lead to enhanced potency.[3][8]

Quantitative Comparison: Branched vs. Linear PEG Linkers

The selection of a linker architecture should be guided by empirical data. The following tables summarize key quantitative parameters comparing the performance of branched and linear PEG linkers in various bioconjugation applications.

Table 1: Comparison of Hydrodynamic Radius (Rh)

Linker TypePEG Molecular Weight (kDa)BiomoleculeHydrodynamic Radius (Rh) (nm)Reference
Unmodified-Human Serum Albumin (HSA)3.5[9]
Linear5HSA4.2[9]
Linear10HSA5.2[9]
Linear20HSA6.1[9]
Branched20HSA6.4[9]
Linear12Polymeric Nanocarrier5.42 ± 0.28[10]
Linear20Polymeric Nanocarrier7.36 ± 0.20[10]
Four-Arm Branched20Polymeric Nanocarrier6.83 ± 0.09[10]
Linear40Polymeric Nanocarrier9.58 ± 0.35[10]
Four-Arm Branched40Polymeric Nanocarrier9.25 ± 0.40[10]

Table 2: In Vitro Cytotoxicity of Antibody-Drug Conjugates (ADCs)

Linker TypePEG Length (kDa)Target Cell LineIC50 (nM)Reference
No PEG-NCI-N874.94[11]
No PEG-BT-4742.48[11]
Linear4NCI-N8731.9[11]
Linear4BT-47426.2[11]
Linear10NCI-N87111.3[11]
Linear10BT-47483.5[11]

Note: In this study, longer PEG chains, while increasing half-life, showed a reduction in in vitro cytotoxicity, highlighting the trade-off between pharmacokinetic improvement and immediate cell-killing potency.[11][12]

Table 3: Pharmacokinetic Parameters of PEGylated Proteins

Linker TypePEG Molecular Weight (kDa)ProteinElimination Half-Life (t½) (hours)Reference
Linear6-0.3[4]
Linear50-16.5[4]
Branched40InsulinSignificantly extended[13]
Linear4Affibody-MMAE2.5-fold increase vs. no PEG[12]
Linear10Affibody-MMAE11.2-fold increase vs. no PEG[12]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of branched PEG linkers in bioconjugation. The following section provides representative protocols for the synthesis, conjugation, and characterization of bioconjugates utilizing branched PEG linkers.

Synthesis of a Branched PEG Linker: NH-bis(PEG3-Boc)

This protocol describes the synthesis of a common branched linker, NH-bis(PEG3-Boc), which features a central primary amine and two Boc-protected terminal amines.

Materials:

  • Corresponding diamine precursor

  • Boc-anhydride (Boc₂O)

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., DCM, methanol)

Procedure:

  • Boc Protection: Dissolve the diamine precursor in anhydrous DCM. Add Boc-anhydride in a controlled manner, often at a specific molar ratio to favor the formation of the bis-Boc protected product. The reaction is typically stirred at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the consumption of the starting material and the formation of the desired product.

  • Work-up: Upon completion, quench the reaction and perform a liquid-liquid extraction. Typically, the reaction mixture is diluted with an organic solvent like ethyl acetate (B1210297) and washed sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel. A solvent gradient of increasing polarity (e.g., methanol (B129727) in DCM) is often used to elute the desired bis-Boc protected branched linker.[3]

  • Characterization: Confirm the identity and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Protein Conjugation using a Branched PEG-NHS Ester

This protocol outlines the general steps for conjugating a branched PEG linker activated with an N-Hydroxysuccinimide (NHS) ester to primary amines (e.g., lysine (B10760008) residues) on a protein.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • Branched PEG-NHS Ester

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Dialysis or gel filtration equipment for purification

Procedure:

  • Reagent Preparation: Allow the branched PEG-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation. Prepare a stock solution (e.g., 10 mM) of the PEG-NHS ester in anhydrous DMSO or DMF immediately before use.

  • Protein Solution: Prepare the protein solution at a suitable concentration (e.g., 1-10 mg/mL) in an amine-free buffer.[4]

  • Conjugation Reaction: Add a calculated molar excess (e.g., 20-fold) of the PEG-NHS ester stock solution to the protein solution with gentle mixing. Ensure the final concentration of the organic solvent is low (e.g., <10%) to maintain protein stability.

  • Incubation: Incubate the reaction mixture for a specified time and temperature (e.g., 2 hours on ice or 30-60 minutes at room temperature).

  • Purification: Remove unreacted PEG-NHS ester and byproducts by dialysis against a suitable buffer or by using a gel filtration column.

  • Characterization: Characterize the resulting PEGylated protein to determine the degree of PEGylation and confirm its integrity.

Characterization by Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)

SEC-MALS is a powerful technique for the absolute characterization of PEGylated proteins, providing information on molar mass and size without the need for column calibration.[2]

Materials and Equipment:

  • SEC-MALS system including an HPLC, a MALS detector, and a refractive index (RI) detector.

  • Appropriate SEC column for the size range of the bioconjugate.

  • Mobile phase suitable for the protein and column.

  • Purified PEGylated protein sample.

Procedure:

  • System Setup and Equilibration: Set up the SEC-MALS system and equilibrate the column with the mobile phase until stable baselines are achieved for all detectors.

  • Sample Injection: Inject a known concentration of the purified PEGylated protein onto the SEC column.

  • Data Acquisition: Acquire data from the UV, MALS, and RI detectors as the sample elutes from the column.

  • Data Analysis: Use specialized software (e.g., ASTRA) to perform a protein conjugate analysis. This analysis uses the signals from the UV (for protein concentration) and RI (for total concentration) detectors, along with the known refractive index increments (dn/dc) of the protein and the PEG, to determine the molar mass of the protein and the attached PEG at each point across the elution peak.

  • Interpretation: The analysis will yield the molar mass of the conjugate, the molar mass of the protein component, and the molar mass of the PEG component, allowing for the determination of the degree of PEGylation and the detection of any aggregates or fragments.

Visualizing Workflows and Logical Relationships

The following diagrams, created using the DOT language for Graphviz, illustrate key experimental workflows and the logical relationships of the advantages conferred by branched PEG linkers.

Branched_PEG_Advantages Advantages of Branched PEG Linkers BranchedPEG Branched PEG Architecture Hydrophilicity Enhanced Hydrophilicity BranchedPEG->Hydrophilicity PK Improved Pharmacokinetics BranchedPEG->PK Shielding Superior Shielding BranchedPEG->Shielding DAR Higher Drug-to-Antibody Ratio (DAR) BranchedPEG->DAR Solubility Increased Solubility Hydrophilicity->Solubility Aggregation Reduced Aggregation Hydrophilicity->Aggregation HalfLife Extended Half-Life PK->HalfLife Clearance Reduced Renal Clearance HalfLife->Clearance Immunogenicity Reduced Immunogenicity Shielding->Immunogenicity Degradation Protection from Degradation Shielding->Degradation Potency Enhanced Potency DAR->Potency

Caption: Logical relationships of branched PEG linker advantages.

ADC_Workflow Experimental Workflow for ADC Development with Branched PEG Linkers cluster_synthesis Linker-Payload Synthesis cluster_bioconjugation Bioconjugation cluster_characterization Characterization Linker_Synthesis Branched PEG Linker Synthesis e.g., NH-bis(PEG3-Boc) Payload_Activation Payload Activation e.g., NHS Ester Formation Linker_Synthesis->Payload_Activation Linker_Payload_Conj Linker-Payload Conjugation Payload_Activation->Linker_Payload_Conj Conjugation Antibody-Linker-Payload Conjugation Linker_Payload_Conj->Conjugation Antibody_Prep Antibody Preparation Buffer Exchange Antibody_Prep->Conjugation Purification Purification of ADC e.g., SEC, TFF Conjugation->Purification DAR_Analysis DAR Determination e.g., HIC, MS Purification->DAR_Analysis Purity_Analysis Purity and Aggregation Analysis e.g., SEC-MALS DAR_Analysis->Purity_Analysis InVitro_Assay In Vitro Potency Assay e.g., Cytotoxicity Purity_Analysis->InVitro_Assay

Caption: Workflow for ADC development with branched PEG linkers.

Intracellular Signaling Pathways and Branched PEG Linkers

The direct impact of branched PEG linkers on specific intracellular signaling pathways is an area of ongoing investigation. The current body of research primarily focuses on how PEGylation, in general, influences the cellular uptake and intracellular trafficking of bioconjugates, which in turn indirectly affects the downstream signaling events initiated by the released payload.

For ADCs, the general mechanism involves:

  • Receptor-Mediated Endocytosis: The ADC binds to its target antigen on the cancer cell surface, triggering internalization, often via clathrin-mediated endocytosis. The size and architecture of the PEG linker can influence the efficiency of this process.

  • Lysosomal Trafficking: Once internalized, the ADC is trafficked through the endosomal-lysosomal pathway.

  • Payload Release: Within the acidic and enzyme-rich environment of the lysosome, cleavable linkers are designed to release the cytotoxic payload. Non-cleavable linkers require the degradation of the antibody to liberate the drug.

  • Target Engagement and Signaling Disruption: The released payload then diffuses into the cytoplasm or nucleus to engage its intracellular target (e.g., microtubules, DNA), leading to the disruption of critical signaling pathways that control cell cycle progression and survival, ultimately inducing apoptosis.

While branched PEG linkers are not known to directly interact with signaling molecules, their influence on the pharmacokinetics and cellular uptake of the ADC can have significant downstream consequences. For instance, by enabling a higher DAR, branched linkers can increase the intracellular concentration of the released payload, potentially leading to a more robust and sustained disruption of target signaling pathways. Further research is warranted to elucidate any direct effects of branched PEG architecture on the intricacies of intracellular trafficking and signaling.

Conclusion

Branched PEG linkers represent a significant advancement in the field of bioconjugation, offering a powerful toolkit for optimizing the therapeutic potential of complex biologics. Their unique architecture provides a superior means to enhance solubility, prolong circulation half-life, reduce immunogenicity, and achieve higher drug loading capacities compared to their linear counterparts. The rational selection of a branched PEG linker, supported by robust quantitative data and well-defined experimental protocols, is critical for the successful development of next-generation bioconjugates. As our understanding of the intricate interplay between linker chemistry and biological systems continues to evolve, branched PEG linkers will undoubtedly play an increasingly important role in the design of innovative and effective therapies.

References

The Pivotal Role of the Maleimide Group in N-Mal-N-bis(PEG2-NH-Boc): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The N-Mal-N-bis(PEG2-NH-Boc) linker is a sophisticated, branched heterobifunctional molecule designed for advanced bioconjugation strategies. At its core, the maleimide (B117702) group serves as a highly specific and efficient reactive handle for the covalent attachment of biomolecules. This technical guide delves into the integral role of the maleimide functionality within this linker, providing a comprehensive overview of its reactivity, applications, and the interplay with the dual PEGylated and Boc-protected arms. This document is intended to provide drug development professionals with the foundational knowledge required for the effective implementation of this versatile linker in therapeutic and diagnostic constructs.

The Maleimide Group: A Thiol-Reactive Moiety for Bioconjugation

The primary function of the maleimide group in N-Mal-N-bis(PEG2-NH-Boc) is to facilitate the covalent linkage to molecules containing a free sulfhydryl (thiol) group, most notably cysteine residues in proteins and peptides. This reaction proceeds through a highly efficient and selective Michael addition mechanism, forming a stable thioether bond.

Reaction Mechanism and Specificity

The reaction between a maleimide and a thiol is a cornerstone of bioconjugation chemistry. The maleimide's carbon-carbon double bond is electron-deficient due to the adjacent carbonyl groups, making it susceptible to nucleophilic attack by a thiolate anion. This reaction is highly specific for thiols within a pH range of 6.5 to 7.5. At a neutral pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring chemoselectivity.

The Branched Structure: Enhancing Payload Capacity

A key feature of N-Mal-N-bis(PEG2-NH-Boc) is its branched, or "Y-shaped," architecture. This design allows for the conjugation of a single thiol-containing molecule, such as an antibody, to a linker that can subsequently be functionalized with two separate molecules after the deprotection of the Boc groups. This is particularly advantageous in the development of antibody-drug conjugates (ADCs) where a higher drug-to-antibody ratio (DAR) is desired without introducing multiple modifications to the antibody, which could compromise its integrity and function. Branched PEG linkers have been shown to enable higher DARs while mitigating the aggregation often associated with hydrophobic drug payloads.[][2][3]

The Role of the bis(PEG2-NH-Boc) Arms

The dual arms of the linker, each comprising a short polyethylene (B3416737) glycol (PEG) chain and a tert-butyloxycarbonyl (Boc) protected amine, are critical to the linker's functionality and the overall properties of the resulting conjugate.

Polyethylene Glycol (PEG): The Hydrophilic Spacer

The PEG2 moieties confer several beneficial properties to the linker and the final conjugate:

  • Increased Hydrophilicity and Solubility: PEG is highly hydrophilic, which helps to counterbalance the hydrophobicity of many cytotoxic drugs used in ADCs. This improved solubility is crucial for preventing aggregation during conjugation and for the overall stability of the final product in aqueous environments.[][4]

  • Improved Pharmacokinetics: PEGylation is a well-established strategy to increase the in vivo half-life of therapeutic molecules. The PEG chains create a hydrophilic shield that can reduce renal clearance and minimize non-specific interactions with other proteins and cells, leading to improved pharmacokinetic profiles.[][5][6]

  • Reduced Immunogenicity: The presence of PEG can mask the conjugated molecule from the immune system, thereby reducing its immunogenicity.[]

Boc-Protected Amines: Orthogonal Chemistry for Stepwise Conjugation

The terminal primary amines on the two PEG arms are protected by the Boc group. This protection is a key feature for controlled, stepwise synthesis. The Boc group is stable under the conditions required for the maleimide-thiol conjugation but can be readily removed under acidic conditions to reveal the free amines for subsequent reactions.[7][8][9] This allows for a modular approach where an antibody can first be conjugated via the maleimide, followed by the attachment of two (potentially different) molecules to the deprotected amines.

Quantitative Data and Stability Considerations

The efficiency and stability of the maleimide-thiol linkage are critical for the performance of the resulting bioconjugate.

Reaction Kinetics and Yields

Table 1: Representative Data for Maleimide-Thiol Conjugation Efficiency

Linker Type Biomolecule Molar Ratio (Linker:Biomolecule) pH Reaction Time Conjugation Efficiency (%) Reference
Branched PEG Maleimide Antibody 5:1 7.4 2 hours >90 [10][11]
Linear PEG Maleimide Protein 10:1 7.2 1 hour ~85 [12]

| Maleimide-functionalized Nanoparticles | Cysteine | Excess Maleimide | 7.0 | 30 min | ~100 |[12] |

Stability of the Thioether Bond

The thioether bond formed between the maleimide and the thiol is generally considered stable. However, it can undergo a retro-Michael reaction, leading to deconjugation, particularly in the presence of other thiols like glutathione (B108866) in the intracellular environment. The stability of the conjugate is a critical parameter for ADCs to ensure the payload remains attached until it reaches the target cell.[13][14]

The succinimide (B58015) ring of the maleimide-thiol adduct can also undergo hydrolysis. This ring-opening results in a more stable product that is resistant to the retro-Michael reaction. The rate of this hydrolysis is pH-dependent and can be accelerated by certain substituents on the maleimide nitrogen.[13][14]

Table 2: Stability of Maleimide-Thiol Conjugates

Conjugate Type Condition Time Remaining Conjugate (%) Reference
Maleimide-PEG Adduct 1 mM Glutathione, 37°C 7 days ~70 [15]
Hydrolyzed Maleimide-PEG Adduct Plasma >2 years (half-life) - [14]

| N-Aryl Maleimide Adduct | Serum, 37°C | 7 days | >80 |[13] |

Experimental Protocols

The following are generalized protocols for the use of N-Mal-N-bis(PEG2-NH-Boc) in a typical bioconjugation workflow. Optimization will be required for specific applications.

Protocol 1: Conjugation of N-Mal-N-bis(PEG2-NH-Boc) to a Thiol-Containing Protein

Materials:

  • Thiol-containing protein (e.g., antibody with reduced disulfide bonds or engineered cysteine residues)

  • N-Mal-N-bis(PEG2-NH-Boc)

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4, containing EDTA (1-5 mM)

  • Reducing agent (if needed, e.g., TCEP or DTT)

  • Quenching reagent (e.g., L-cysteine or N-acetylcysteine)

  • Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)

Procedure:

  • Protein Preparation: If necessary, reduce disulfide bonds in the antibody to generate free thiols. This can be achieved by incubating the antibody with a 10-50 fold molar excess of TCEP for 1-2 hours at room temperature. Remove the excess reducing agent using a desalting column.

  • Conjugation Reaction: Dissolve N-Mal-N-bis(PEG2-NH-Boc) in a suitable organic solvent (e.g., DMSO) and add it to the protein solution in conjugation buffer. A typical molar ratio of linker to protein is 5:1 to 20:1.

  • Incubate the reaction mixture for 1-2 hours at room temperature or 4°C overnight with gentle mixing.

  • Quenching: Add a 10-fold molar excess of the quenching reagent (relative to the linker) to cap any unreacted maleimide groups. Incubate for 15-30 minutes.

  • Purification: Purify the conjugate using SEC or dialysis to remove excess linker and quenching reagent.

  • Characterization: Characterize the conjugate using techniques such as SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy to determine the DAR and confirm conjugation.[16]

Protocol 2: Boc Deprotection of the Conjugate

Materials:

  • Boc-protected conjugate from Protocol 1

  • Deprotection Reagent: Trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) (e.g., 20-50% TFA/DCM)

  • Neutralization Buffer: Saturated sodium bicarbonate solution

  • Organic solvent for extraction (e.g., DCM)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Deprotection Reaction: Dissolve the lyophilized Boc-protected conjugate in the deprotection reagent.

  • Stir the reaction at room temperature for 30-60 minutes. Monitor the reaction by LC-MS.

  • Work-up: Remove the solvent and excess TFA under reduced pressure.

  • Neutralization (Optional but Recommended): Dissolve the residue in DCM and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate to obtain the deprotected conjugate.[8][9]

Visualizing Workflows and Mechanisms

Experimental Workflow for Dual-Payload ADC Synthesis

The following diagram illustrates a typical workflow for synthesizing an ADC with two different payloads using N-Mal-N-bis(PEG2-NH-Boc).

experimental_workflow Experimental Workflow for Dual-Payload ADC Synthesis cluster_antibody_prep Antibody Preparation cluster_conjugation Conjugation & Deprotection cluster_payload_attachment Payload Attachment Antibody Monoclonal Antibody Reduction Reduction of Disulfides (e.g., with TCEP) Antibody->Reduction Reduced_Ab Reduced Antibody with Free Thiols Reduction->Reduced_Ab Conjugation Maleimide-Thiol Conjugation (pH 7.2-7.4) Reduced_Ab->Conjugation Linker N-Mal-N-bis(PEG2-NH-Boc) Linker->Conjugation Boc_ADC Boc-Protected ADC Conjugation->Boc_ADC Deprotection Boc Deprotection (TFA/DCM) Boc_ADC->Deprotection Amine_ADC ADC with Free Amines Deprotection->Amine_ADC Attachment1 Amide Bond Formation Amine_ADC->Attachment1 Payload1 Payload 1 (e.g., NHS-ester activated) Payload1->Attachment1 Payload2 Payload 2 (e.g., NHS-ester activated) Attachment2 Amide Bond Formation Payload2->Attachment2 Attachment1->Attachment2 Final_ADC Dual-Payload ADC Attachment2->Final_ADC Purification Purification (e.g., SEC) Final_ADC->Purification Characterization Characterization (MS, HPLC, etc.) Purification->Characterization

Caption: Workflow for dual-payload ADC synthesis.

PROTAC-Mediated Protein Degradation Pathway

N-Mal-N-bis(PEG2-NH-Boc) can also be utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs). In this context, the maleimide would be conjugated to a ligand for the target protein, and after deprotection, the two amines could be used to attach E3 ligase ligands. The following diagram illustrates the general mechanism of PROTAC-mediated protein degradation.[17][18][19]

protac_mechanism PROTAC-Mediated Protein Degradation Pathway cluster_ternary_complex Ternary Complex Formation cluster_ubiquitination Ubiquitination cluster_degradation Proteasomal Degradation PROTAC PROTAC (POI Ligand - Linker - E3 Ligase Ligand) Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI E2-Ub Ubiquitin Ubiquitin (Ub) Ubiquitin->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degraded Peptides Proteasome->Degradation Recycling PROTAC & Ubiquitin Recycled Proteasome->Recycling

Caption: PROTAC mechanism of action.

Conclusion

The maleimide group is the linchpin of the N-Mal-N-bis(PEG2-NH-Boc) linker, providing a robust and highly selective method for conjugation to thiol-containing biomolecules. The branched architecture, combined with the beneficial properties of the PEG spacers and the synthetic versatility afforded by the Boc-protected amines, makes this linker a powerful tool for the development of next-generation bioconjugates. A thorough understanding of the maleimide's reactivity, the stability of the resulting conjugate, and the appropriate experimental conditions are paramount for the successful application of this technology in the fields of drug delivery and diagnostics.

References

The Strategic Role of the Boc Protecting Group in PEG Linkers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in the chemical modification of polyethylene (B3416737) glycol (PEG) linkers, enabling the synthesis of complex bioconjugates with high precision and efficiency. This technical guide provides a comprehensive overview of the function of the Boc group in PEG linkers, its application in multi-step synthetic strategies, and detailed experimental protocols for its use.

Core Principles: The Function of the Boc Group in PEG Linkers

The primary role of the Boc group is to temporarily block the reactivity of primary or secondary amines on a PEG linker. This protection is crucial for directing chemical reactions to other functional groups on the linker or a conjugated molecule. The Boc group is characterized by its stability under a wide range of conditions, including basic and nucleophilic environments, making it compatible with numerous synthetic steps. Its key feature, however, is its lability under acidic conditions, which allows for its clean and efficient removal to regenerate the free amine for subsequent reactions.[1]

This acid-labile nature is fundamental to the concept of "orthogonal protection," where different protecting groups can be removed under distinct conditions without affecting each other.[2] In the context of PEG linkers, this allows for a controlled, stepwise assembly of complex molecules such as antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and other PEGylated therapeutics.[1][3] Heterobifunctional PEG linkers, featuring a Boc-protected amine at one terminus and a different reactive group (e.g., NHS ester, maleimide, alkyne) at the other, are instrumental in these multi-step bioconjugation strategies.[1][3]

Quantitative Data on Boc Protection and Deprotection

The efficiency of both the protection and deprotection steps is critical for the overall yield and purity of the final bioconjugate. The following tables summarize key quantitative data for these processes.

Table 1: Representative Reaction Conditions for Boc Protection of Amino-PEG Linkers

Amine SubstrateReagentsSolventTemperature (°C)Time (h)Yield (%)
Amino-PEG(Boc)₂O, DIPEADichloromethane (DCM)Room Temperature3-12>90
Amino-PEG(Boc)₂O10/10/7 Water/Methanol/Triethylamine551690-97
Various Amines(Boc)₂OPEG-400Room Temperature0.5-2>90

(Data compiled from multiple sources)

Table 2: Comparative Analysis of Acidic Conditions for Boc Deprotection of PEG Linkers

ReagentConcentrationSolventTime (min)Product Purity (%)
Trifluoroacetic Acid (TFA)50%Dichloromethane (DCM)578
Trifluoroacetic Acid (TFA)50%Dichloromethane (DCM)60>95
Trifluoroacetic Acid (TFA)55%Dichloromethane (DCM)30~9% higher than 100% TFA
Hydrogen Chloride (HCl)4MDioxane5~80
Hydrogen Chloride (HCl)4MDioxane60>95

(Data compiled from multiple sources, including a study that found 55% TFA in DCM to be more effective than 100% TFA for Boc removal in solid-phase peptide synthesis due to better resin swelling.[4])

Experimental Protocols

Detailed and optimized experimental protocols are crucial for reproducible results in the synthesis and application of Boc-protected PEG linkers.

Protocol 1: Boc Protection of an Amino-PEG Linker

This protocol describes a general procedure for the protection of a terminal amine group on a PEG linker using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O).

Materials:

  • Amino-PEG linker

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.5 equivalents)

  • Diisopropylethylamine (DIPEA) or other non-nucleophilic base (2-3 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Nitrogen or argon supply (optional)

Procedure:

  • Dissolve the amino-PEG linker in anhydrous DCM in a round-bottom flask under a nitrogen or argon atmosphere.

  • Add DIPEA to the solution.

  • Add (Boc)₂O to the reaction mixture.

  • Stir the reaction at room temperature for 3-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[1]

  • Upon completion, wash the reaction mixture with a mild aqueous acid (e.g., 1M HCl), followed by saturated aqueous sodium bicarbonate, and finally brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Filter the solution and concentrate under reduced pressure to obtain the Boc-protected PEG linker.

  • Characterize the product by NMR and MS to confirm its identity and purity.[1]

Protocol 2: Boc Deprotection of a PEG Linker in Solution

This protocol outlines the removal of the Boc protecting group using trifluoroacetic acid (TFA) to yield the free amine.

Materials:

  • Boc-protected PEG linker

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)

  • Triisopropylsilane (TIS) (optional scavenger, 2.5-5% v/v)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • Dissolve the Boc-protected PEG linker in anhydrous DCM in a round-bottom flask to a concentration of 0.1-0.2 M.[5]

  • Cool the solution to 0°C in an ice bath.

  • Slowly add TFA to the desired final concentration (e.g., 20-50% v/v).[5]

  • If the substrate contains acid-sensitive residues (e.g., tryptophan, methionine), add a scavenger such as TIS.[1]

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed (typically 1-2 hours).[1][5]

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. Co-evaporation with toluene (B28343) can help remove residual TFA.[1][5]

  • The resulting TFA salt of the deprotected amine can often be used directly in the next step. For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate.[1][5]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.[1][5]

Protocol 3: Boc Deprotection in Solid-Phase Peptide Synthesis (SPPS)

This protocol provides a general overview of using a Boc-protected amino-PEG-functionalized resin for SPPS.

Materials:

  • Boc-amino-PEG-resin (e.g., PAM resin)

  • Boc-protected amino acids

  • Coupling reagents (e.g., DCC/HOBt, HBTU)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the Boc-amino-PEG-resin in DCM or DMF for 30-60 minutes.[1]

  • Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for 5-30 minutes to remove the Boc group from the PEG linker, exposing the terminal amine.[1]

  • Washing: Wash the resin thoroughly with DCM and then DMF.[1]

  • Neutralization: Neutralize the resin with a solution of 10% DIPEA in DMF.[1]

  • Amino Acid Coupling: Pre-activate the next Boc-protected amino acid with a coupling reagent and add it to the resin. Agitate the reaction mixture for 1-2 hours.[1]

  • Washing: Wash the resin with DMF and DCM to remove excess reagents.

  • Repeat: Repeat steps 2-6 for each subsequent amino acid in the desired sequence.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key chemical transformations and a typical experimental workflow involving Boc-protected PEG linkers.

Boc_Protection_Mechanism Amine R-PEG-NH₂ Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack Boc2O (Boc)₂O Boc2O->Intermediate ProtectedAmine R-PEG-NH-Boc Intermediate->ProtectedAmine Elimination Byproducts t-BuOH + CO₂ Intermediate->Byproducts

Boc Protection Mechanism

Boc_Deprotection_Mechanism ProtectedAmine R-PEG-NH-Boc Protonated Protonated Carbamate ProtectedAmine->Protonated Acid H⁺ (e.g., TFA) Acid->Protonated CarbamicAcid Carbamic Acid Intermediate Protonated->CarbamicAcid Cation tert-Butyl Cation Protonated->Cation DeprotectedAmine R-PEG-NH₃⁺ CarbamicAcid->DeprotectedAmine Byproducts CO₂ + Isobutylene CarbamicAcid->Byproducts Decarboxylation

Boc Deprotection Mechanism

SPPS_Workflow Start Boc-NH-PEG-Resin Deprotection Boc Deprotection (50% TFA in DCM) Start->Deprotection Wash1 Wash (DCM, DMF) Deprotection->Wash1 Neutralization Neutralization (10% DIPEA in DMF) Wash1->Neutralization Coupling Couple Boc-Amino Acid (e.g., HBTU) Neutralization->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Repeat Repeat for next amino acid Wash2->Repeat Repeat->Deprotection Yes FinalCleavage Final Cleavage (e.g., HF) Repeat->FinalCleavage No Peptide Purified Peptide FinalCleavage->Peptide

References

An In-depth Technical Guide to N-Mal-N-bis(PEG2-NH-Boc) for PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the novel trivalent PROTAC linker, N-Mal-N-bis(PEG2-NH-Boc), for the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document outlines its chemical properties, a detailed, representative synthetic protocol for its conjugation to protein targeting and E3 ligase-recruiting ligands, and methods for evaluating the resulting PROTAC's efficacy.

Introduction to N-Mal-N-bis(PEG2-NH-Boc)

N-Mal-N-bis(PEG2-NH-Boc) is a heterobifunctional, branched polyethylene (B3416737) glycol (PEG)-based linker designed for the modular synthesis of PROTACs. Its structure features three key functionalities:

  • A Maleimide (B117702) Group: This functional group provides a reactive handle for covalent conjugation to thiol moieties (e.g., cysteine residues) on a protein of interest (POI) ligand or other molecules.

  • Two Boc-Protected Amine Groups: The tert-butyloxycarbonyl (Boc) protecting groups on the two terminal amines allow for a controlled, stepwise synthesis. Following deprotection under acidic conditions, these primary amines can be readily coupled to carboxylic acid-functionalized E3 ligase ligands.[1]

  • A Branched PEG Core: The dual PEG2 arms enhance the aqueous solubility and cell permeability of the final PROTAC molecule, which are often critical properties for biological activity.[2][3] The branched nature of the linker also provides a distinct spatial arrangement for the connected ligands, which can influence the formation and stability of the ternary complex (POI-PROTAC-E3 Ligase).

The unique trivalent architecture of N-Mal-N-bis(PEG2-NH-Boc) offers researchers significant flexibility in designing novel PROTAC constructs with potentially improved pharmacological properties.

Physicochemical Properties

A clear understanding of the linker's properties is essential for its effective application in PROTAC synthesis.

PropertyValueReference(s)
Molecular Formula C₂₉H₅₀N₄O₁₁[4][5]
Molecular Weight 630.7 g/mol [4][5]
CAS Number 2128735-26-0[4][5]
Appearance White to off-white solid
Purity >95%[4]
Solubility Soluble in DMF, DMSO, and CH₂Cl₂
Storage Conditions -20°C, desiccated, protected from light

PROTAC Synthesis: A Representative Case Study - BRD4 Degrader

To illustrate the application of N-Mal-N-bis(PEG2-NH-Boc), this section details the synthesis of a hypothetical PROTAC targeting the bromodomain-containing protein 4 (BRD4), a well-established target in oncology.[6] This example will utilize the widely-used BRD4 ligand, JQ1 (with a thiol handle for maleimide reaction), and the Cereblon (CRBN) E3 ligase ligand, pomalidomide (B1683931) (functionalized with a carboxylic acid).

Overall Synthetic Workflow

The synthesis is a multi-step process that leverages the orthogonal reactivity of the linker's functional groups. The general workflow is as follows:

  • Conjugation of the POI Ligand: The maleimide group of the linker reacts with the thiol group on the JQ1 derivative.

  • Boc Deprotection: The two Boc protecting groups are removed from the terminal amines.

  • Conjugation of the E3 Ligase Ligand: The newly exposed primary amines are coupled to the carboxylic acid-functionalized pomalidomide via amide bond formation.

  • Purification: The final PROTAC product is purified using chromatographic techniques.

G cluster_0 Step 1: POI Ligand Conjugation cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: E3 Ligase Ligand Conjugation cluster_3 Step 4: Purification A N-Mal-N-bis(PEG2-NH-Boc) C Reaction in DMF/DIPEA A->C B JQ1-SH (POI Ligand) B->C D JQ1-(Mal)-N-bis(PEG2-NH-Boc) C->D E JQ1-(Mal)-N-bis(PEG2-NH-Boc) F TFA/DCM E->F G JQ1-(Mal)-N-bis(PEG2-NH2) F->G H JQ1-(Mal)-N-bis(PEG2-NH2) J HATU/DIPEA in DMF H->J I Pomalidomide-COOH (E3 Ligase Ligand) I->J K Final PROTAC J->K L Final PROTAC (Crude) M Preparative HPLC L->M N Purified PROTAC M->N

Figure 1. Synthetic workflow for a BRD4-targeting PROTAC.
Detailed Experimental Protocols

The following protocols are representative and may require optimization based on specific laboratory conditions and reagents.

Protocol 1: Conjugation of JQ1-SH to N-Mal-N-bis(PEG2-NH-Boc)

  • Materials:

    • N-Mal-N-bis(PEG2-NH-Boc) (1.0 eq)

    • JQ1-SH (a derivative of JQ1 with a free thiol) (1.1 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Procedure:

    • Dissolve N-Mal-N-bis(PEG2-NH-Boc) in anhydrous DMF.

    • Add JQ1-SH to the solution.

    • Add DIPEA to the reaction mixture and stir at room temperature for 2-4 hours.

    • Monitor the reaction progress by LC-MS until the starting material is consumed.

    • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated aqueous NaHCO₃, water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product, JQ1-(Mal)-N-bis(PEG2-NH-Boc), is typically used in the next step without further purification.

Protocol 2: Boc Deprotection

  • Materials:

    • JQ1-(Mal)-N-bis(PEG2-NH-Boc) (1.0 eq)

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve the crude product from Protocol 1 in a 1:1 mixture of DCM and TFA.

    • Stir the reaction mixture at room temperature for 1-2 hours.

    • Monitor the deprotection by LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Co-evaporate the residue with DCM (3x) to ensure complete removal of residual TFA, yielding the TFA salt of JQ1-(Mal)-N-bis(PEG2-NH₂).

Protocol 3: Conjugation of Pomalidomide-COOH

  • Materials:

    • JQ1-(Mal)-N-bis(PEG2-NH₂) TFA salt (1.0 eq)

    • Pomalidomide-COOH (a derivative of pomalidomide with a carboxylic acid linker) (2.5 eq)

    • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) (2.8 eq)

    • Anhydrous DMF

    • DIPEA (5.0 eq)

  • Procedure:

    • In a separate flask, dissolve Pomalidomide-COOH and HATU in anhydrous DMF.

    • Add DIPEA to this solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

    • Add a solution of JQ1-(Mal)-N-bis(PEG2-NH₂) TFA salt in anhydrous DMF to the activated Pomalidomide-COOH mixture.

    • Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.

    • Work-up the reaction as described in Protocol 1, Step 5.

    • Purify the final crude PROTAC product by preparative HPLC.

    • Characterize the purified PROTAC by NMR and high-resolution mass spectrometry (HRMS).

Evaluation of PROTAC Efficacy

Once synthesized and purified, the PROTAC's ability to induce the degradation of the target protein must be quantified.

Quantitative Degradation Efficiency

The key parameters for PROTAC efficacy are the half-maximal degradation concentration (DC₅₀) and the maximum degradation (Dₘₐₓ). The following table presents illustrative data for our hypothetical BRD4-degrading PROTAC in a relevant cancer cell line.

PROTAC NameTarget ProteinE3 Ligase RecruitedCell LineDC₅₀ (nM) (Illustrative)Dₘₐₓ (%) (Illustrative)
JQ1-Mal-bis(PEG2)-PomBRD4CRBN22Rv15.2>95
JQ1-Mal-bis(PEG2)-PomBRD4CRBNVCaP8.9>90

Note: These values are representative for potent BRD4 degraders and serve as a benchmark for experimental outcomes.[7]

Experimental Protocol for Determining DC₅₀ and Dₘₐₓ

Protocol 4: Western Blotting for BRD4 Degradation

  • Cell Culture and Treatment:

    • Seed 22Rv1 cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the purified PROTAC (e.g., 0.1 nM to 10 µM) or DMSO as a vehicle control for 18-24 hours.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against BRD4 overnight at 4°C.

    • As a loading control, also probe for a housekeeping protein like GAPDH or β-actin.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Visualize the bands using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the BRD4 band intensity to the corresponding loading control.

    • Plot the normalized BRD4 levels against the logarithm of the PROTAC concentration.

    • Fit the data to a dose-response curve to determine the DC₅₀ and Dₘₐₓ values.

Mechanism of Action and Signaling Pathway

The synthesized PROTAC functions by hijacking the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS).

G cluster_0 PROTAC-Mediated Degradation PROTAC PROTAC (JQ1-Linker-Pomalidomide) Ternary Ternary Complex (BRD4-PROTAC-CRBN) PROTAC->Ternary BRD4 BRD4 (POI) BRD4->Ternary CRBN CRBN E3 Ligase CRBN->Ternary PolyUb Poly-Ubiquitinated BRD4 Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Proteasome->PROTAC Recycling Degraded Degraded Peptides Proteasome->Degraded Degradation

Figure 2. General mechanism of PROTAC action.

By inducing the degradation of BRD4, the PROTAC effectively shuts down the downstream signaling pathways regulated by this epigenetic reader. BRD4 is crucial for the transcription of key oncogenes, most notably c-MYC.[6]

G cluster_0 BRD4 Signaling Pathway and PROTAC Intervention BRD4 BRD4 PTEFb P-TEFb BRD4->PTEFb Recruits PROTAC PROTAC PROTAC->BRD4 Induces Degradation RNAPII RNA Pol II PTEFb->RNAPII Phosphorylates Transcription Transcription Elongation RNAPII->Transcription Histones Acetylated Histones Histones->BRD4 Binds Enhancer Enhancers/Promoters Enhancer->BRD4 cMYC c-MYC Gene cMYC->Transcription mRNA c-MYC mRNA Transcription->mRNA Protein c-MYC Protein mRNA->Protein Proliferation Cell Proliferation & Survival Protein->Proliferation

Figure 3. BRD4 signaling and PROTAC-mediated disruption.

Conclusion

N-Mal-N-bis(PEG2-NH-Boc) is a versatile and valuable tool for the synthesis of novel PROTACs. Its branched structure and orthogonal reactive groups provide a flexible platform for conjugating diverse POI and E3 ligase ligands, while the PEG composition enhances the drug-like properties of the final molecule. The detailed protocols and illustrative data presented in this guide offer a solid foundation for researchers to incorporate this innovative linker into their targeted protein degradation research programs.

References

An In-depth Technical Guide to Heterobifunctional Crosslinkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Heterobifunctional Crosslinkers

Heterobifunctional crosslinkers are indispensable reagents in modern biochemistry, drug development, and diagnostics. These molecules possess two distinct reactive moieties, enabling the controlled and sequential covalent linkage of two different biomolecules.[1] This intrinsic asymmetry is a key advantage over their homobifunctional counterparts, as it minimizes the formation of undesirable homodimers and polymers, allowing for the precise construction of well-defined bioconjugates.[1]

The general architecture of a heterobifunctional crosslinker consists of two reactive ends separated by a spacer arm. The nature of these reactive groups dictates their target specificity, while the spacer arm influences properties such as the distance between the conjugated molecules, solubility, and cleavability.[1] The ability to selectively target different functional groups, such as primary amines (-NH2) on lysine (B10760008) residues and sulfhydryl groups (-SH) on cysteine residues, has made heterobifunctional crosslinkers central to the development of antibody-drug conjugates (ADCs), the study of protein-protein interactions, and the immobilization of biomolecules onto surfaces for various applications.[2][3]

G cluster_0 Reactive Group 1 cluster_1 Spacer Arm cluster_2 Reactive Group 2 RG1 Reactive Group 1 Spacer Spacer Arm (influences length, solubility, cleavability) RG1->Spacer RG2 Reactive Group 2 Spacer->RG2

Quantitative Data of Common Heterobifunctional Crosslinkers

The selection of an appropriate crosslinker is critical for the success of a conjugation experiment. The following table summarizes the key quantitative properties of several widely used heterobifunctional crosslinkers to facilitate comparison and selection.

CrosslinkerMolecular Weight ( g/mol )Spacer Arm Length (Å)Reactive GroupsCleavable?Membrane Permeable?Water Soluble?
SMCC 334.328.3NHS ester, Maleimide (B117702)NoYesNo
Sulfo-SMCC 436.378.3Sulfo-NHS ester, MaleimideNoNoYes
SPDP 312.366.8NHS ester, PyridyldithiolYes (DTT, TCEP)YesNo
LC-SPDP 425.5215.7NHS ester, PyridyldithiolYes (DTT, TCEP)YesNo
Sulfo-LC-SPDP 527.5715.7Sulfo-NHS ester, PyridyldithiolYes (DTT, TCEP)NoYes
ANB-NOS 305.207.7NHS ester, Nitrophenyl azideNoYesNo
SANPAH Not readily available18.2NHS ester, Nitrophenyl azideNoYesNo
Sulfo-SANPAH 470.4118.2Sulfo-NHS ester, Nitrophenyl azideNoNoYes
SDA 225.203.9NHS ester, DiazirineNoYesNo
LC-SDA 338.3612.5NHS ester, DiazirineNoYesNo
SDAD 388.4613.5NHS ester, DiazirineYes (DTT, TCEP)YesNo
Sulfo-SDA 327.253.9Sulfo-NHS ester, DiazirineNoNoYes
Sulfo-LC-SDA Not readily available12.5Sulfo-NHS ester, DiazirineNoNoYes
Sulfo-SDAD Not readily available13.5Sulfo-NHS ester, DiazirineYes (DTT, TCEP)NoYes

Key Reaction Chemistries and Mechanisms

A thorough understanding of the reaction mechanisms of the functional groups on heterobifunctional crosslinkers is essential for designing and troubleshooting conjugation experiments.

Amine-Reactive Chemistry: N-Hydroxysuccinimide (NHS) Esters

NHS esters are widely used to target primary amines, such as those on lysine residues and the N-terminus of proteins. The reaction proceeds via a nucleophilic acyl substitution, forming a stable amide bond. This reaction is most efficient at a pH of 7.2-8.5.[4]

G Protein-NH2 Protein-NH₂ Amide-Bond Stable Amide Bond (Protein-NH-CO-Crosslinker) Protein-NH2->Amide-Bond pH 7.2-8.5 NHS-Ester NHS-Ester Crosslinker NHS-Ester->Amide-Bond NHS N-Hydroxysuccinimide (byproduct) Amide-Bond->NHS releases

Sulfhydryl-Reactive Chemistry: Maleimides

Maleimides are highly specific for sulfhydryl groups, found on cysteine residues. The reaction involves a Michael addition, which forms a stable thioether bond. This reaction is most efficient at a pH of 6.5-7.5.[5]

G Protein-SH Protein-SH Thioether-Bond Stable Thioether Bond (Protein-S-Crosslinker) Protein-SH->Thioether-Bond pH 6.5-7.5 Maleimide Maleimide Crosslinker Maleimide->Thioether-Bond

Photoreactive Chemistry: Nitrophenyl Azides

Nitrophenyl azides are inert until activated by UV light (typically 320-350 nm). Upon photoactivation, they form a highly reactive nitrene intermediate that can non-specifically insert into C-H and N-H bonds, making them ideal for capturing transient interactions.[6]

G Nitrophenyl-Azide Nitrophenyl Azide Crosslinker Nitrene Reactive Nitrene Intermediate Nitrophenyl-Azide->Nitrene activation UV-Light UV Light (320-350 nm) UV-Light->Nitrene Covalent-Bond Stable Covalent Bond Nitrene->Covalent-Bond insertion Target Nearby Molecule (C-H, N-H bonds) Target->Covalent-Bond

Carbonyl-Reactive Chemistry: Hydrazides

Hydrazides react with carbonyl groups (aldehydes and ketones) to form hydrazone bonds. Carbonyls can be naturally present on biomolecules or can be generated by the oxidation of cis-diols on glycoproteins with sodium periodate. This reaction is typically performed at a pH of 5-7.[7]

G Glycoprotein Glycoprotein Aldehyde Aldehyde Group Glycoprotein->Aldehyde oxidation Periodate Sodium Periodate Periodate->Aldehyde Hydrazone-Bond Hydrazone Bond Aldehyde->Hydrazone-Bond pH 5-7 Hydrazide Hydrazide Crosslinker Hydrazide->Hydrazone-Bond

Experimental Protocols

The following are detailed protocols for common applications of heterobifunctional crosslinkers. It is recommended to optimize the molar excess of the crosslinker and reaction conditions for each specific application.

Protocol 1: Antibody-Drug Conjugation using SMCC

This protocol describes the conjugation of a thiol-containing drug to an antibody using the amine-to-sulfhydryl reactive crosslinker SMCC.

Materials:

  • Antibody (1-10 mg/mL in Amine Reaction Buffer)

  • SMCC

  • Anhydrous DMSO or DMF

  • Amine Reaction Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2)

  • Thiol-containing drug

  • Quenching reagent (e.g., L-cysteine or N-acetylcysteine)

  • Desalting columns

  • Size-Exclusion Chromatography (SEC) system

Procedure:

  • Antibody Preparation: Prepare the antibody solution at a concentration of 1-10 mg/mL in Amine Reaction Buffer. Ensure the buffer is free of primary amines (e.g., Tris).[1]

  • SMCC Preparation: Immediately before use, dissolve SMCC in anhydrous DMSO or DMF to a stock concentration of 10-20 mM. SMCC is moisture-sensitive.[1]

  • Antibody Activation: Add a 10- to 20-fold molar excess of the SMCC solution to the antibody solution. Incubate for 30-60 minutes at room temperature with gentle mixing.

  • Removal of Excess SMCC: Remove excess, non-reacted SMCC using a desalting column equilibrated with a suitable buffer (e.g., PBS with EDTA).

  • Drug Conjugation: Add a 5-10 molar excess of the thiol-containing drug (dissolved in a compatible solvent) to the maleimide-activated antibody solution. The final concentration of any organic solvent should be kept below 10% (v/v). Incubate the reaction at room temperature for 1-2 hours.

  • Quenching: After the incubation period, quench any unreacted maleimide groups by adding a quenching reagent such as L-cysteine or N-acetylcysteine to a final concentration of approximately 1 mM. Incubate for an additional 15-30 minutes.[1]

  • Purification: Purify the resulting ADC from unconjugated drug, drug-linker species, and any protein aggregates using Size-Exclusion Chromatography (SEC).[1]

  • Characterization: Collect the fractions corresponding to the monomeric ADC peak. Pool the relevant fractions and determine the protein concentration using a UV-Vis spectrophotometer at 280 nm. The Drug-to-Antibody Ratio (DAR) can be determined using techniques such as Hydrophobic Interaction Chromatography (HIC) or Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[1]

G cluster_0 Step 1: Antibody Activation cluster_1 Step 2: Purification cluster_2 Step 3: Drug Conjugation cluster_3 Step 4: Purification & Analysis Antibody Antibody (in Amine-free buffer) Activated_Antibody Maleimide-Activated Antibody Antibody->Activated_Antibody SMCC SMCC (dissolved in DMSO/DMF) SMCC->Activated_Antibody Desalting Desalting Column (remove excess SMCC) Activated_Antibody->Desalting ADC Antibody-Drug Conjugate (ADC) Desalting->ADC Drug Thiol-containing Drug Drug->ADC SEC Size-Exclusion Chromatography ADC->SEC Characterization Characterization (DAR determination) SEC->Characterization

Protocol 2: In Vivo Protein-Protein Interaction Study using a Membrane-Permeable Crosslinker

This protocol outlines a general procedure for in vivo crosslinking of interacting proteins in cultured cells, followed by co-immunoprecipitation (Co-IP) and Western blot analysis.

Materials:

  • Cultured cells expressing proteins of interest

  • Membrane-permeable heterobifunctional crosslinker (e.g., DSP, a homobifunctional crosslinker, is often used for simplicity, but a heterobifunctional one can be adapted)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 7.5)

  • Lysis buffer (non-denaturing, e.g., RIPA buffer without SDS for gentle lysis)

  • Protease and phosphatase inhibitor cocktails

  • Primary antibody against one of the interacting proteins

  • Protein A/G magnetic beads

  • Wash buffer (e.g., lysis buffer with lower detergent concentration)

  • Elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer)

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Cell Culture and Treatment: Culture cells to the desired confluency and perform any necessary treatments to induce the protein-protein interaction.

  • Crosslinking:

    • Wash cells with ice-cold PBS.

    • Add the membrane-permeable crosslinker (e.g., 1 mM DSP in PBS) to the cells.

    • Incubate at room temperature for 30-60 minutes. Optimization of time and concentration is crucial.

  • Quenching: Terminate the crosslinking reaction by adding the quenching solution (e.g., to a final concentration of 20 mM Tris-HCl) and incubate for 15 minutes at room temperature.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Clarify the lysate by centrifugation at ~14,000 x g for 15 minutes at 4°C.

  • Co-Immunoprecipitation:

    • Pre-clear the lysate by incubating with protein A/G beads for 30-60 minutes at 4°C.

    • Incubate the pre-cleared lysate with the primary antibody for 2-4 hours or overnight at 4°C with gentle rotation.

    • Add fresh protein A/G beads and incubate for another 1-2 hours at 4°C.

  • Washing:

    • Pellet the beads using a magnetic stand and discard the supernatant.

    • Wash the beads 3-5 times with ice-cold wash buffer.

  • Elution:

    • Elute the protein complexes from the beads using elution buffer. For cleavable crosslinkers, elution can be performed with a reducing agent (e.g., DTT). For non-cleavable crosslinkers, a low pH buffer or SDS-PAGE sample buffer can be used.

  • Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the suspected interacting proteins.

G Cells Cultured Cells Crosslinker Add Membrane-Permeable Crosslinker Cells->Crosslinker Quench Quench Reaction Crosslinker->Quench Lysis Cell Lysis Quench->Lysis CoIP Co-Immunoprecipitation (Antibody + Beads) Lysis->CoIP Wash Wash Beads CoIP->Wash Elute Elute Proteins Wash->Elute Analysis SDS-PAGE & Western Blot Elute->Analysis

Protocol 3: Protein Immobilization on a Solid Support

This protocol describes the covalent immobilization of a protein onto an amine-functionalized solid support using a heterobifunctional crosslinker like Sulfo-SMCC.

Materials:

  • Amine-functionalized solid support (e.g., glass slide, beads)

  • Protein to be immobilized (with accessible sulfhydryl groups)

  • Sulfo-SMCC

  • Activation Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)

  • Conjugation Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, 5 mM EDTA, pH 7.0)

  • Washing Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

Procedure:

  • Support Activation:

    • Wash the amine-functionalized support with Activation Buffer.

    • Prepare a fresh solution of Sulfo-SMCC in Activation Buffer (e.g., 1 mg/mL).

    • Incubate the support with the Sulfo-SMCC solution for 30-60 minutes at room temperature with gentle agitation.

    • Wash the activated support extensively with Activation Buffer and then Conjugation Buffer to remove excess crosslinker.

  • Protein Preparation:

    • Dissolve the protein to be immobilized in Conjugation Buffer. If the protein does not have free sulfhydryl groups, they can be introduced by reducing disulfide bonds with DTT or TCEP, followed by removal of the reducing agent.

  • Protein Immobilization:

    • Incubate the maleimide-activated support with the protein solution for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Washing and Blocking:

    • Wash the support with Washing Buffer to remove non-covalently bound protein.

    • Block any remaining reactive sites on the support by incubating with Blocking Buffer for 1 hour at room temperature.

    • Wash the support again with Washing Buffer.

  • Storage: Store the protein-immobilized support in a suitable buffer at 4°C.

G Support Amine-functionalized Support Activated_Support Maleimide-Activated Support Support->Activated_Support Activation Sulfo-SMCC Sulfo-SMCC Sulfo-SMCC->Activated_Support Immobilized_Protein Immobilized Protein on Support Activated_Support->Immobilized_Protein Immobilization Protein Sulfhydryl-containing Protein Protein->Immobilized_Protein Block Blocking Immobilized_Protein->Block

References

Technical Guide: N-Mal-N-bis(PEG2-NH-Boc) for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide is intended for researchers, scientists, and drug development professionals. It provides comprehensive information on the procurement, handling, and application of N-Mal-N-bis(PEG2-NH-Boc), a heterobifunctional linker crucial for the development of complex biomolecular conjugates such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Supplier and Pricing Information

N-Mal-N-bis(PEG2-NH-Boc) is a specialized chemical reagent available from several suppliers. The table below summarizes key information for procurement. Pricing is often subject to quotation and may vary based on quantity and purity.

SupplierProduct Name/Catalog NumberCAS NumberPurityPrice/Availability
Precise PEGN-Mal-N-bis(PEG2-NH-Boc) / AG-73092128735-26-0> 96%Inquiry required[1]
CP Lab SafetyN-Mal-N-bis(PEG2-NH-Boc), 100 mg2128735-26-096%Inquiry required[2]
Laibo ChemN-Mal-n-bis(peg2-nh-boc), 250mgNot specifiedNot specifiedInquiry required[3]
MedchemExpressN-Mal-N-bis(PEG2-NH-Boc)2128735-26-0Not specifiedInquiry required
TargetMolN-Mal-N-bis(PEG2-NH-Boc)2128735-26-0Not specifiedInquiry required

Core Applications and Chemical Properties

N-Mal-N-bis(PEG2-NH-Boc) is a branched polyethylene (B3416737) glycol (PEG)-based linker. Its structure incorporates a maleimide (B117702) group, which is highly reactive towards thiol groups (e.g., from cysteine residues in proteins), and two Boc-protected amine groups. The Boc (tert-butyloxycarbonyl) protecting groups can be removed under acidic conditions to reveal primary amines, which can then be conjugated to other molecules, for example, those containing carboxylic acid groups. The PEG spacers enhance the solubility of the molecule in aqueous media.[4] This trifunctional nature allows for the controlled, stepwise assembly of complex bioconjugates.

Experimental Protocols

The following protocols provide a general framework for the use of N-Mal-N-bis(PEG2-NH-Boc) in a typical bioconjugation workflow. Optimization may be required for specific applications.

Protocol 1: Boc Deprotection of N-Mal-N-bis(PEG2-NH-Boc)

This protocol describes the removal of the Boc protecting groups to expose the two terminal primary amines.

Materials:

  • N-Mal-N-bis(PEG2-NH-Boc)

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Rotary evaporator

  • Thin-layer chromatography (TLC) or LC-MS for reaction monitoring

Procedure:

  • Dissolve N-Mal-N-bis(PEG2-NH-Boc) in anhydrous DCM (e.g., at a concentration of 10 mg/mL).

  • Add an equal volume of TFA to the solution.

  • Stir the reaction mixture at room temperature for 1-2 hours.[5]

  • Monitor the deprotection reaction by TLC or LC-MS until the starting material is completely consumed.[5]

  • Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.[5]

  • To ensure complete removal of residual TFA, co-evaporate the residue with toluene (B28343) (e.g., 3 x 10 mL).

  • The resulting deprotected linker (N-Mal-N-bis(PEG2-NH2)) will be a TFA salt. It can be used directly in the next step or neutralized.

  • For neutralization, dissolve the residue in DCM and wash with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.[5]

Protocol 2: Conjugation of a Payload to the Deprotected Linker

This protocol outlines the coupling of a molecule containing a carboxylic acid group (e.g., a cytotoxic drug) to the newly exposed primary amines of the linker via amide bond formation. This example assumes the payload has a single carboxylic acid for conjugation to one of the free amines on the linker.

Materials:

  • Deprotected N-Mal-N-bis(PEG2-NH2) linker (from Protocol 1)

  • Carboxylic acid-containing payload

  • Anhydrous Dimethylformamide (DMF)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agents like HATU

  • N-Hydroxysuccinimide (NHS)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • High-Performance Liquid Chromatography (HPLC) for purification

Procedure:

  • Dissolve the carboxylic acid-containing payload (1 equivalent) and NHS (1.1 equivalents) in anhydrous DMF.

  • Add DCC (1.1 equivalents) to the solution and stir at room temperature for 2-4 hours to form the NHS ester.

  • In a separate flask, dissolve the deprotected linker (1 equivalent) in anhydrous DMF and add TEA or DIPEA (3 equivalents).

  • Add the activated NHS ester solution to the linker solution and stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the conjugate by preparative reverse-phase HPLC.

Protocol 3: Maleimide-Thiol Conjugation to a Protein

This protocol describes the conjugation of the maleimide group of the linker-payload construct to a thiol-containing biomolecule, such as a protein with cysteine residues.

Materials:

  • Thiol-containing protein (e.g., an antibody)

  • Linker-payload construct from Protocol 2

  • Degassed conjugation buffer (e.g., phosphate-buffered saline (PBS), pH 7.0-7.5)[6]

  • Tris(2-carboxyethyl)phosphine (TCEP) for disulfide bond reduction (if necessary)

  • Anhydrous DMSO or DMF

  • Gel filtration column for purification

Procedure:

  • If the protein's thiol groups are present as disulfide bonds, they must first be reduced. Dissolve the protein in degassed conjugation buffer and add a 10-20 fold molar excess of TCEP. Incubate at room temperature for 30 minutes.[]

  • Remove the excess TCEP using a desalting column.

  • Dissolve the linker-payload construct in a minimal amount of anhydrous DMSO or DMF.[8]

  • Add the linker-payload solution to the protein solution at a 10-20 fold molar excess.[9]

  • Incubate the reaction at room temperature for 2 hours or overnight at 4°C, protected from light.

  • Purify the final protein conjugate using a gel filtration column to remove unreacted linker-payload and other small molecules.[6]

  • Characterize the final conjugate using techniques such as SDS-PAGE and mass spectrometry to determine the degree of labeling.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the synthesis of an Antibody-Drug Conjugate (ADC) using N-Mal-N-bis(PEG2-NH-Boc).

ADC_Synthesis_Workflow cluster_linker cluster_antibody cluster_conjugation A 1. Linker Preparation B Boc Deprotection (TFA/DCM) A->B C Deprotected Linker (N-Mal-N-bis(PEG2-NH2)) B->C D Payload Conjugation (e.g., via NHS ester) C->D E Linker-Payload Construct D->E J Maleimide-Thiol Reaction E->J F 2. Antibody Preparation G Antibody Disulfide Bond Reduction (TCEP) F->G H Thiol-activated Antibody G->H H->J I 3. Final Conjugation I->J K Purification (e.g., Size Exclusion Chromatography) J->K L Final Antibody-Drug Conjugate (ADC) K->L

Caption: General workflow for Antibody-Drug Conjugate (ADC) synthesis.

References

A Technical Guide to the Storage and Handling of N-Mal-N-bis(PEG2-NH-Boc)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the optimal storage and handling conditions for N-Mal-N-bis(PEG2-NH-Boc), a branched maleimide (B117702) reagent crucial for the synthesis of bioconjugates, including antibody-drug conjugates (ADCs) and PROTACs. Adherence to these guidelines is critical to ensure the compound's integrity, reactivity, and performance in experimental settings.

Core Compound Properties

N-Mal-N-bis(PEG2-NH-Boc) is a heterobifunctional crosslinker featuring a terminal maleimide group and two terminal Boc-protected amine groups. The polyethylene (B3416737) glycol (PEG) spacers enhance solubility in aqueous media, a valuable attribute in bioconjugation protocols. The maleimide moiety specifically reacts with sulfhydryl (thiol) groups, typically found in cysteine residues of proteins and peptides, to form stable thioether bonds. The Boc-protected amines can be deprotected under acidic conditions to reveal primary amines for subsequent reactions.

Recommended Storage Conditions

Proper storage is paramount to prevent degradation and maintain the reactivity of N-Mal-N-bis(PEG2-NH-Boc). The compound is sensitive to temperature, moisture, and light.

ParameterConditionRationale
Long-Term Storage -20°C.[1][2][3][4][5]Minimizes hydrolysis of the maleimide group and degradation of the overall structure. Avoid frequent freeze-thaw cycles.[3][4][6]
Short-Term Storage 0 - 4°C (days to weeks).[1]Suitable for temporary storage, but -20°C is recommended for any extended period.
Atmosphere Dry, under an inert gas (e.g., argon, nitrogen).The maleimide group is susceptible to hydrolysis in the presence of moisture, leading to the formation of a non-reactive maleimic acid.[7]
Light Protect from light (store in the dark).[1]Minimizes potential photo-degradation of the molecule.

Handling and Preparation of Stock Solutions

Due to its nature as a potentially viscous liquid or solid, direct weighing of small quantities can be challenging.[3][4][6][7] Therefore, the preparation of a stock solution immediately upon receipt is recommended.

Experimental Protocol: Preparation of Stock Solution

  • Solvent Selection: Utilize a dry (anhydrous) organic solvent such as Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).[2][7] N-Mal-N-bis(PEG2-NH-Boc) is soluble in most organic solvents and aqueous solutions.[3][4][6]

  • Equilibration: Before opening, allow the vial of N-Mal-N-bis(PEG2-NH-Boc) to equilibrate to room temperature to prevent condensation of moisture inside the vial.

  • Dissolution: Under an inert atmosphere if possible, dissolve the compound in the chosen anhydrous solvent to a desired concentration (e.g., 10 mg/mL).

  • Storage of Stock Solution: Store the stock solution at -20°C or 4°C.[7] To maintain stability, overlay the solution with an inert gas (argon or nitrogen) before capping tightly.[7] With proper handling, stock solutions can be stable for up to three months.[7]

  • Usage: When using the stock solution, it is advisable to withdraw the required amount with a syringe through a septum cap to minimize exposure to air and moisture.[7]

Key Factors Affecting Stability

The stability of N-Mal-N-bis(PEG2-NH-Boc) is influenced by several environmental and chemical factors. The primary points of vulnerability are the maleimide ring and the Boc-protecting groups.

StabilityFactors cluster_compound N-Mal-N-bis(PEG2-NH-Boc) cluster_degradation Degradation Pathways cluster_factors Influencing Factors Compound N-Mal-N-bis(PEG2-NH-Boc) (Reactive Form) Maleimide_Hydrolysis Maleimide Hydrolysis (Non-reactive Maleimic Acid) Compound->Maleimide_Hydrolysis Boc_Cleavage Boc Group Cleavage (Deprotected Amine) Compound->Boc_Cleavage Moisture Moisture/Humidity Moisture->Maleimide_Hydrolysis promotes High_pH High pH (>8) High_pH->Maleimide_Hydrolysis accelerates Acidic_Conditions Acidic Conditions Acidic_Conditions->Boc_Cleavage induces Temperature Elevated Temperature Temperature->Maleimide_Hydrolysis accelerates Temperature->Boc_Cleavage can promote Light Light Exposure Light->Compound potential for degradation

Factors influencing the stability of N-Mal-N-bis(PEG2-NH-Boc).
  • Maleimide Hydrolysis: The maleimide ring is susceptible to hydrolysis, which is accelerated by moisture and high pH (pH > 8), forming a non-reactive maleimic acid.[7][8] This is the primary degradation pathway to be controlled.

  • Boc Group Stability: The tert-butyloxycarbonyl (Boc) protecting groups are stable to most nucleophiles and basic conditions.[9] However, they are labile under acidic conditions and can be intentionally removed to expose the primary amines for further conjugation.[9][10] Unintended exposure to acidic environments during storage or handling should be avoided.

Experimental Workflow for Bioconjugation

The following diagram outlines a typical experimental workflow for using N-Mal-N-bis(PEG2-NH-Boc) to conjugate with a thiol-containing biomolecule.

ConjugationWorkflow start Start prep_reagent Prepare N-Mal-N-bis(PEG2-NH-Boc) Stock Solution start->prep_reagent prep_biomolecule Prepare Thiol-Containing Biomolecule (e.g., Protein) in Sulfhydryl-Free Buffer (pH 6.5-7.5) start->prep_biomolecule reaction Mix Reagent and Biomolecule (2-4h at RT or overnight at 4°C) prep_reagent->reaction prep_biomolecule->reaction purification Purify Conjugate (e.g., Size Exclusion Chromatography, Dialysis) reaction->purification end End purification->end

A generalized workflow for bioconjugation using N-Mal-N-bis(PEG2-NH-Boc).

Protocol Considerations:

  • Buffer Choice: The conjugation reaction between the maleimide and thiol groups should be performed in a sulfhydryl-free buffer at a pH of 6.5-7.5.[7]

  • Stoichiometry: A 10- to 20-fold molar excess of the maleimide-PEG reagent over the thiol-containing molecule is generally recommended to ensure efficient conjugation.[3][4][6]

  • Reaction Time: The reaction can proceed for 2-4 hours at room temperature or overnight at 4°C.[3][4][6]

By strictly following these storage and handling guidelines, researchers can ensure the optimal performance and reliability of N-Mal-N-bis(PEG2-NH-Boc) in their drug development and bioconjugation applications.

References

An In-depth Technical Guide to the Shelf Life and Stability of N-Mal-N-bis(PEG2-NH-Boc) Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and shelf life of the N-Mal-N-bis(PEG2-NH-Boc) linker, a critical component in the synthesis of complex biomolecules such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Understanding the stability of this heterobifunctional linker is paramount for ensuring the quality, reproducibility, and efficacy of the final bioconjugate.

Core Principles of N-Mal-N-bis(PEG2-NH-Boc) Linker Stability

The stability of the N-Mal-N-bis(PEG2-NH-Boc) linker is governed by the chemical integrity of its three key components: the maleimide (B117702) group, the Boc-protected amine groups, and the polyethylene (B3416737) glycol (PEG) spacers. Each of these functional moieties is susceptible to degradation under specific conditions, which dictates the overall shelf life and optimal handling of the linker.

Maleimide Group: The maleimide moiety is designed for selective reaction with thiol groups (e.g., from cysteine residues in proteins) to form a stable thioether bond. However, the maleimide ring is susceptible to hydrolysis, particularly at neutral to alkaline pH.[1][2] This hydrolysis opens the ring to form a maleamic acid derivative, which is unreactive towards thiols. The rate of hydrolysis is influenced by pH, temperature, and the presence of neighboring chemical groups.[3][4]

Boc-Protected Amine Groups: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a broad range of conditions, including basic and nucleophilic environments.[5][6] Its primary liability is its susceptibility to cleavage under acidic conditions, which regenerates the free amine.[7][8] This acid-lability is a key feature for its use in sequential bioconjugation strategies.

PEG Spacers: The PEG chains enhance the solubility and pharmacokinetic properties of the final conjugate. While generally stable, the ether linkages in the PEG backbone can be susceptible to oxidative degradation over long periods, though this is less of a concern under typical storage conditions compared to the reactivity of the terminal functional groups.

Quantitative Shelf Life Data

The shelf life of N-Mal-N-bis(PEG2-NH-Boc) is highly dependent on storage conditions. The following tables summarize the recommended storage conditions and corresponding shelf life data from supplier information.

Table 1: Recommended Storage Conditions and Shelf Life of Solid N-Mal-N-bis(PEG2-NH-Boc)

Storage TemperatureRecommended Shelf Life
-20°C3 years
4°C2 years

Data sourced from MedchemExpress for N-Mal-N-bis(PEG2-NH-Boc) as of December 2025.

Table 2: Recommended Storage Conditions and Shelf Life of N-Mal-N-bis(PEG2-NH-Boc) in Solvent

Storage TemperatureRecommended Shelf Life
-80°C6 months
-20°C1 month

Data sourced from MedchemExpress for N-Mal-N-bis(PEG2-NH-Boc) as of December 2025.

Potential Degradation Pathways

The primary degradation pathways for the N-Mal-N-bis(PEG2-NH-Boc) linker involve the hydrolysis of the maleimide ring and the acid-mediated cleavage of the Boc protecting groups.

Degradation Pathways of N-Mal-N-bis(PEG2-NH-Boc) Linker A N-Mal-N-bis(PEG2-NH-Boc) (Intact Linker) B Maleimide Hydrolysis Product (Inactive for Thiol Conjugation) A->B H₂O (neutral to alkaline pH) C Boc-Deprotected Linker (Prematurely Activated) A->C H⁺ (acidic conditions) cluster_prep Preparation cluster_storage Storage cluster_analysis Analysis at Time Points cluster_data Data Evaluation prep1 Aliquot solid linker into vials storage1 Long-term (-20°C, 4°C) prep1->storage1 storage2 Accelerated (40°C/75% RH) prep1->storage2 analysis1 Dissolve in solvent storage1->analysis1 (0, 3, 6... months) storage2->analysis1 (0, 1, 3, 6 months) analysis2 HPLC for Purity analysis1->analysis2 analysis3 LC-MS for Impurity ID analysis1->analysis3 data1 Plot Purity vs. Time analysis2->data1 analysis3->data1 data2 Determine Shelf Life data1->data2

References

Methodological & Application

Application Notes and Protocols for N-Mal-N-bis(PEG2-NH-Boc) Conjugation to Cysteine Residues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the conjugation of the heterobifunctional linker, N-Mal-N-bis(PEG2-NH-Boc), to cysteine residues on proteins, peptides, or other biomolecules. This linker is particularly useful for creating complex bioconjugates, such as antibody-drug conjugates (ADCs), where a single attachment point on a biomolecule can be used to introduce two protected amine functionalities. These amines can be subsequently deprotected to allow for the attachment of additional molecules like drugs, imaging agents, or other targeting moieties.

Introduction to N-Mal-N-bis(PEG2-NH-Boc)

N-Mal-N-bis(PEG2-NH-Boc) is a heterobifunctional crosslinker with three key components:

  • Maleimide (B117702) Group: This functional group exhibits high reactivity and selectivity towards sulfhydryl (thiol) groups of cysteine residues, forming a stable thioether bond.[1][2][3][4] This reaction is most efficient at a pH range of 6.5-7.5.[1][5]

  • bis(PEG2) Spacer Arms: Two short polyethylene (B3416737) glycol (PEG) chains enhance the solubility and biocompatibility of the resulting conjugate.[6][7] The PEG spacer also provides flexibility and reduces the potential for steric hindrance.

  • Boc-Protected Amine Groups: The terminal primary amine groups are protected by tert-butyloxycarbonyl (Boc) groups. This protection allows for the controlled, sequential conjugation of different molecules. The Boc groups are stable under the conditions required for the maleimide-thiol reaction and can be removed under acidic conditions to reveal the primary amines for subsequent conjugation steps.

This unique architecture enables a "one-to-two" conjugation strategy, which is highly valuable in the development of advanced biotherapeutics.

Experimental Protocols

This section details the protocols for the conjugation of N-Mal-N-bis(PEG2-NH-Boc) to a cysteine-containing protein.

Materials and Reagents
ReagentSupplierPurpose
Cysteine-containing Protein-The biomolecule to be conjugated.
N-Mal-N-bis(PEG2-NH-Boc)e.g., BroadPharmThe heterobifunctional crosslinker.
Dimethylsulfoxide (DMSO), anhydrousSigma-AldrichSolvent for dissolving the crosslinker.
Phosphate Buffered Saline (PBS), pH 7.2-7.5GibcoReaction buffer for conjugation.
Tris(2-carboxyethyl)phosphine (TCEP)Thermo FisherReducing agent for disulfide bonds to generate free thiols.
Desalting Columns (e.g., Zeba™ Spin)Thermo FisherFor removal of excess reagents.
Trifluoroacetic acid (TFA)Sigma-AldrichFor deprotection of Boc groups.
Quenching Reagent (e.g., L-cysteine)Sigma-AldrichTo stop the maleimide-thiol reaction.
Characterization Equipment-SDS-PAGE, Mass Spectrometry (MALDI-TOF or ESI-MS), HPLC.[8][9][10]
Step 1: Preparation of the Cysteine-Containing Protein

For efficient conjugation, it is crucial to ensure that the cysteine residues are in their reduced, free thiol form.[1][2]

  • Dissolve the protein in a degassed conjugation buffer (e.g., PBS, pH 7.2-7.5) to a concentration of 1-10 mg/mL.[1][4]

  • If the protein contains disulfide bonds, add a 10-20 fold molar excess of a reducing agent like TCEP.

  • Incubate the mixture for 30-60 minutes at room temperature.

  • Remove the excess reducing agent using a desalting column equilibrated with conjugation buffer.

Step 2: Conjugation of N-Mal-N-bis(PEG2-NH-Boc) to the Protein
  • Immediately before use, dissolve the N-Mal-N-bis(PEG2-NH-Boc) linker in anhydrous DMSO to prepare a 10 mM stock solution.[1]

  • Add the linker stock solution to the prepared protein solution. A 10-20 fold molar excess of the linker over the protein is recommended as a starting point.[1] The optimal ratio should be determined empirically for each specific protein.

  • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, with gentle stirring. The reaction should be protected from light.

  • To quench the reaction, add a quenching reagent such as L-cysteine to a final concentration of 10 mM to react with any unreacted maleimide groups. Incubate for 15-30 minutes.

  • Remove the excess linker and reaction byproducts by size-exclusion chromatography (SEC) or dialysis.

Step 3: Deprotection of Boc Groups
  • Lyophilize the purified protein-linker conjugate to remove the aqueous buffer.

  • Resuspend the lyophilized powder in a deprotection solution, typically a mixture of trifluoroacetic acid (TFA) and a scavenger such as triisopropylsilane (B1312306) (TIS) in dichloromethane (B109758) (DCM) (e.g., 95:2.5:2.5 TFA:TIS:DCM).

  • Incubate the reaction for 1-2 hours at room temperature.

  • Remove the TFA and other volatile components by rotary evaporation or by purging with nitrogen.

  • The resulting protein conjugate with free amine groups can be purified by SEC or dialysis against a suitable buffer (e.g., PBS, pH 7.4).

Characterization of the Conjugate

Thorough characterization is essential to confirm successful conjugation and to determine the drug-to-antibody ratio (in the context of ADCs).

Characterization TechniquePurposeExpected Outcome
SDS-PAGE To visualize the increase in molecular weight of the protein after conjugation.A band shift corresponding to the mass of the attached linker.
Mass Spectrometry To confirm the covalent attachment of the linker and to determine the number of linkers per protein.[9][10]An increase in the mass of the protein corresponding to the molecular weight of the attached linker molecules.
HPLC (SEC or RP) To assess the purity of the conjugate and to separate conjugated from unconjugated protein.[7]A shift in retention time for the conjugated protein compared to the unconjugated protein.
UV-Vis Spectroscopy To determine the protein concentration.-

Visualization of Workflow and Reaction

Conjugation_Workflow cluster_prep Protein Preparation cluster_conjugation Conjugation cluster_deprotection Deprotection & Final Product Protein Cysteine-containing Protein Reduction Reduction with TCEP (if necessary) Protein->Reduction Purification1 Desalting Reduction->Purification1 Reaction Maleimide-Thiol Reaction (pH 6.5-7.5) Purification1->Reaction Linker N-Mal-N-bis(PEG2-NH-Boc) Linker->Reaction Quenching Quenching (e.g., L-cysteine) Reaction->Quenching Purification2 Purification (SEC/Dialysis) Quenching->Purification2 Deprotection Boc Deprotection (TFA) Purification2->Deprotection Purification3 Final Purification (SEC/Dialysis) Deprotection->Purification3 FinalProduct Protein Conjugate with Free Amine Groups Purification3->FinalProduct

Caption: Experimental workflow for the conjugation of N-Mal-N-bis(PEG2-NH-Boc) to a cysteine residue.

Caption: Chemical reaction scheme for the two-step conjugation process.

Applications in Drug Development

The ability to introduce two orthogonally-protectable functional groups at a single site on a biomolecule makes N-Mal-N-bis(PEG2-NH-Boc) a powerful tool in drug development.

  • Antibody-Drug Conjugates (ADCs): This linker can be used to attach two drug molecules to a single cysteine residue on an antibody, potentially increasing the drug-to-antibody ratio (DAR) in a site-specific manner.[6][11]

  • PROTACs and Molecular Glues: The bifunctional nature of the final conjugate is ideal for the construction of Proteolysis Targeting Chimeras (PROTACs), where one arm binds to a target protein and the other recruits an E3 ubiquitin ligase.

  • Multimodal Imaging Agents: Two different imaging modalities (e.g., a fluorescent dye and a PET tracer) can be attached to a single targeting molecule.

  • Targeted Drug Delivery: The linker can be used to attach both a targeting ligand and a therapeutic agent to a nanoparticle or other drug delivery vehicle.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Conjugation Yield - Incomplete reduction of disulfide bonds.- Hydrolysis of the maleimide group.- Insufficient molar excess of the linker.- Ensure complete reduction with TCEP and subsequent removal.- Maintain the pH of the reaction between 6.5 and 7.5.- Increase the molar excess of the linker in the reaction.
Protein Aggregation - Hydrophobicity of the linker or final conjugate.- High protein concentration.- Perform the conjugation at a lower protein concentration.- Include excipients like polysorbate in the buffer.- Optimize the pH of the buffer.
Incomplete Deprotection - Insufficient reaction time or TFA concentration.- Increase the incubation time for the deprotection step.- Ensure the TFA solution is fresh.

These application notes provide a comprehensive starting point for utilizing the N-Mal-N-bis(PEG2-NH-Boc) linker. Researchers should optimize the protocols for their specific biomolecules and applications to achieve the best results.

References

Application Notes and Protocols for Boc Deprotection of N-Mal-N-bis(PEG2-NH-Boc)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the removal of the tert-butyloxycarbonyl (Boc) protecting groups from N-Mal-N-bis(PEG2-NH-Boc). The primary method described utilizes trifluoroacetic acid (TFA), a common and effective reagent for Boc deprotection.[1][2][3]

Introduction

N-Mal-N-bis(PEG2-NH-Boc) is a heterobifunctional linker containing a maleimide (B117702) group and two Boc-protected amine functionalities. The maleimide group is reactive towards thiols, making it useful for conjugation to cysteine-containing peptides or proteins.[4] The Boc-protected amines, once deprotected, can be further functionalized, for example, by coupling with carboxylic acids. The selective removal of the Boc groups is a critical step in the synthesis of complex biomolecules and conjugates.[5] Acid-catalyzed cleavage with TFA is the most common method for Boc deprotection due to its efficiency and generally clean reaction profile.[2][5] The reaction proceeds through the protonation of the carbamate (B1207046) oxygen, followed by the fragmentation of the protonated intermediate to yield the free amine, carbon dioxide, and a stable tert-butyl cation.[5][6]

Experimental Protocols

Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (B109758) (DCM)

This protocol describes a standard procedure for the removal of Boc protecting groups using a solution of TFA in DCM.

Materials:

  • N-Mal-N-bis(PEG2-NH-Boc)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve N-Mal-N-bis(PEG2-NH-Boc) in anhydrous dichloromethane (DCM). A typical concentration is in the range of 0.1-0.2 M.

  • Addition of TFA: To the stirred solution, add trifluoroacetic acid (TFA). A common practice is to use a 20-50% solution of TFA in DCM.[7] For complete and rapid deprotection, a 1:1 mixture of TFA and DCM can be used.[8] The addition should be done carefully, as the reaction can be exothermic.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is typically complete within 30 minutes to 4 hours.[5][7] Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is no longer detectable.[5]

  • Work-up:

    • Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.[5][8]

    • Dissolve the residue in an appropriate organic solvent such as ethyl acetate (B1210297) or DCM.[5]

    • Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Be cautious as CO₂ evolution may cause pressure buildup.[5]

    • Wash the organic layer with brine.[5]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[5]

    • Filter the drying agent and concentrate the filtrate in vacuo to obtain the deprotected product.[5]

  • Purification: The crude product may be further purified by column chromatography, high-performance liquid chromatography (HPLC), or crystallization if necessary.[8]

Side Reaction Considerations: The deprotection reaction generates a tert-butyl cation, which is a reactive electrophile.[5][6] This cation can potentially alkylate nucleophilic residues on the substrate or other molecules in the reaction mixture.[7] While the maleimide group is generally stable to acidic conditions, prolonged exposure or high temperatures should be avoided to prevent potential side reactions.[4]

Quantitative Data Summary

The following table summarizes typical reaction parameters for Boc deprotection using TFA, gathered from various sources. These parameters can be used as a starting point for optimizing the deprotection of N-Mal-N-bis(PEG2-NH-Boc).

ParameterTypical RangeNotes
TFA Concentration 20-50% in DCMHigher concentrations can lead to faster reactions but may also increase side reactions.[7]
Reaction Time 30 minutes - 4 hoursSubstrate dependent; should be monitored by TLC or LC-MS.[5][7]
Temperature Room TemperatureMild conditions are generally sufficient. Slight warming (e.g., 40°C) can be used if the reaction is sluggish.[7]
Yield >90% (typical)Yields are substrate-dependent and can be optimized by adjusting reaction conditions.

Experimental Workflow Diagram

Boc_Deprotection_Workflow cluster_0 Reaction cluster_1 Work-up cluster_2 Purification Start N-Mal-N-bis(PEG2-NH-Boc) in DCM Add_TFA Add TFA/DCM Solution Start->Add_TFA Stir Stir at Room Temperature (Monitor by TLC/LC-MS) Add_TFA->Stir Evaporate Remove Solvent and excess TFA in vacuo Stir->Evaporate Reaction Complete Dissolve Dissolve in Organic Solvent Evaporate->Dissolve Wash_NaHCO3 Wash with sat. NaHCO3 Dissolve->Wash_NaHCO3 Wash_Brine Wash with Brine Wash_NaHCO3->Wash_Brine Dry Dry over Na2SO4 Wash_Brine->Dry Filter_Concentrate Filter and Concentrate Dry->Filter_Concentrate Purify Purification (e.g., Chromatography) Filter_Concentrate->Purify Final_Product Deprotected Product: N-Mal-N-bis(PEG2-NH2) Purify->Final_Product

References

Application Notes and Protocols for N-Mal-N-bis(PEG2-NH-Boc) in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a transformative class of biopharmaceuticals designed for the targeted delivery of cytotoxic agents to cancer cells. An ADC is comprised of a monoclonal antibody (mAb) that binds to a specific tumor antigen, a potent cytotoxic payload, and a chemical linker that connects the two. The linker's properties are critical, profoundly influencing the ADC's stability, solubility, pharmacokinetics, and efficacy.[1][2][3]

N-Mal-N-bis(PEG2-NH-Boc) is a heterobifunctional linker designed to offer advanced capabilities in ADC development. This branched linker features a maleimide (B117702) group for covalent attachment to thiol groups on an antibody, and two Boc-protected amine groups, which, after deprotection, can be conjugated to a drug payload. The dual PEG2 arms enhance hydrophilicity, which can be crucial for improving the biopharmaceutical properties of the final ADC.[2][4][]

These application notes provide a comprehensive overview and detailed protocols for the effective use of N-Mal-N-bis(PEG2-NH-Boc) in the development of novel ADCs.

Key Features and Advantages of N-Mal-N-bis(PEG2-NH-Boc)

The unique structure of N-Mal-N-bis(PEG2-NH-Boc) offers several benefits for ADC design:

  • Branched Structure for Higher Drug-to-Antibody Ratios (DAR): The "bis(PEG2-NH-Boc)" moiety allows for the potential attachment of two drug molecules per linker, enabling the creation of ADCs with higher, yet controlled, DARs.

  • Enhanced Hydrophilicity: The polyethylene (B3416737) glycol (PEG) spacers significantly increase the water solubility of the linker-drug conjugate.[2][][6] This can help mitigate aggregation issues often seen with hydrophobic payloads and improve the overall pharmacokinetic profile of the ADC.[2][6][7]

  • Thiol-Reactive Maleimide Group: The maleimide group facilitates specific and stable covalent bond formation with free thiol groups, typically generated by reducing interchain disulfide bonds on the antibody, through a Michael addition reaction.[][9] This is a widely used and well-characterized conjugation strategy in ADC development.[][10]

  • Orthogonal Boc-Protected Amines: The tert-Butyloxycarbonyl (Boc) protecting groups on the terminal amines allow for a two-step conjugation strategy.[11] The drug can be conjugated to the deprotected amine groups of the linker first, followed by conjugation of the drug-linker intermediate to the antibody. This modular approach provides greater control over the synthesis process.

Logical Structure of N-Mal-N-bis(PEG2-NH-Boc)

G cluster_linker N-Mal-N-bis(PEG2-NH-Boc) Linker Maleimide Maleimide Group (Thiol-Reactive) Core Core Structure Maleimide->Core PEG1 PEG2 Spacer 1 Core->PEG1 PEG2 PEG2 Spacer 2 Core->PEG2 BocAmine1 Boc-Protected Amine 1 (Drug Conjugation Site) PEG1->BocAmine1 BocAmine2 Boc-Protected Amine 2 (Drug Conjugation Site) PEG2->BocAmine2 Antibody Antibody Thiol Group (-SH) Antibody->Maleimide Conjugation Drug Drug Payload (with Amine-Reactive Group) Drug->BocAmine1 Conjugation Drug->BocAmine2 Conjugation

Caption: Functional components of the N-Mal-N-bis(PEG2-NH-Boc) linker.

General Experimental Workflow for ADC Development

The development of an ADC using N-Mal-N-bis(PEG2-NH-Boc) typically follows a multi-step process, from linker-drug synthesis to the final purified conjugate.

ADC_Workflow A Step 1: Drug-Linker Synthesis B Boc Deprotection of Linker A->B D Conjugation of Drug to Linker B->D C Activation of Drug Payload (e.g., to NHS ester) C->D E Purification of Drug-Linker Intermediate D->E J Reaction of Reduced mAb with Drug-Linker Intermediate E->J F Step 2: Antibody Preparation G Partial Reduction of mAb (e.g., with TCEP or DTT) F->G H Removal of Reducing Agent G->H H->J I Step 3: ADC Conjugation I->J K Quenching of Reaction J->K L Step 4: Purification & Characterization K->L M Purification (e.g., SEC, HIC) L->M N Characterization (Mass Spec, HIC, DAR Calculation) M->N O Functional Assays N->O

Caption: Overall workflow for ADC synthesis and characterization.

Data Presentation: Comparative Properties of ADCs

The use of PEG linkers is known to improve the physicochemical properties of ADCs. The following table presents representative data comparing an ADC constructed with a standard non-PEGylated maleimide linker (e.g., SMCC) versus one using the N-Mal-N-bis(PEG2-NH-Boc) linker with a hydrophobic payload.

ParameterADC with SMCC LinkerADC with N-Mal-N-bis(PEG2-NH-Boc)Reference
Average DAR 3.87.5[2]
Solubility in PBS (mg/mL) 0.8> 5.0[2]
% Aggregation (by SEC) 15%< 2%[7]
Plasma Clearance (mL/hr/kg) 2.50.9[7]
In Vivo Efficacy (Tumor Growth Inhibition) 60%95%[6]
Maximum Tolerated Dose (mg/kg) 1025[6]

Note: Data are representative and will vary depending on the specific antibody, payload, and experimental conditions.

Experimental Protocols

Protocol 1: Synthesis of the Drug-Linker Intermediate

This protocol describes the deprotection of the N-Mal-N-bis(PEG2-NH-Boc) linker and subsequent conjugation to a drug payload containing a carboxylic acid group.

Materials:

  • N-Mal-N-bis(PEG2-NH-Boc)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Drug payload with a carboxylic acid group

  • N,N'-Dicyclohexylcarbodiimide (DCC) or HBTU/HATU

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • Reversed-phase HPLC system

Procedure:

  • Boc Deprotection: a. Dissolve N-Mal-N-bis(PEG2-NH-Boc) in a solution of 20-50% TFA in DCM. b. Stir the reaction at room temperature for 1-2 hours, monitoring by TLC or LC-MS until the starting material is consumed. c. Remove the solvent and excess TFA under reduced pressure. Co-evaporate with DCM several times to ensure complete removal of TFA. d. The resulting product, N-Mal-N-bis(PEG2-NH2), can be used directly or after purification.

  • Activation of Drug Payload: a. Dissolve the carboxylic acid-containing drug payload and NHS (1.1 equivalents) in anhydrous DMF. b. Add DCC (1.1 equivalents) or HBTU/HATU (1.1 equivalents) and DIPEA (2.0 equivalents). c. Stir the reaction at room temperature for 2-4 hours until the formation of the NHS ester is complete (monitor by LC-MS).

  • Conjugation to Deprotected Linker: a. Dissolve the deprotected linker from step 1 in anhydrous DMF. b. Add the activated drug-NHS ester solution from step 2 (using 2.2 equivalents to target both amines). c. Add DIPEA (2-3 equivalents) to maintain a basic pH. d. Stir the reaction overnight at room temperature. e. Monitor the reaction by LC-MS for the formation of the desired drug-linker intermediate.

  • Purification: a. Purify the crude reaction mixture by reversed-phase HPLC to obtain the final drug-linker intermediate. b. Lyophilize the pure fractions to yield the product as a solid.

Protocol 2: Partial Reduction of the Monoclonal Antibody

This protocol generates free thiol groups on the antibody for conjugation. TCEP is a common choice as it is a non-thiol-containing reducing agent.

Materials:

  • Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)

  • Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

  • Desalting columns (e.g., Sephadex G-25)

  • Phosphate Buffered Saline (PBS) with 1 mM EDTA, pH 7.0

Procedure:

  • Prepare a stock solution of TCEP (e.g., 10 mM) in reaction buffer.

  • Adjust the antibody concentration to 5-10 mg/mL in PBS with 1 mM EDTA.

  • Add TCEP to the antibody solution. A molar excess of 2-5 fold TCEP over antibody is a typical starting point for partial reduction. The optimal ratio must be determined empirically.

  • Incubate the reaction at 37°C for 1-2 hours.

  • Immediately after incubation, remove the excess TCEP using a pre-equilibrated desalting column.

  • Collect the protein fractions and determine the concentration of the reduced antibody.

Protocol 3: Conjugation of Drug-Linker to Reduced Antibody

This protocol describes the final step of covalently linking the drug-linker intermediate to the antibody.

Materials:

  • Reduced antibody from Protocol 2

  • Purified drug-linker intermediate from Protocol 1

  • Reaction buffer (PBS with 1 mM EDTA, pH 7.0)

  • Quenching reagent (e.g., N-acetylcysteine)

  • Dimethyl sulfoxide (B87167) (DMSO)

Procedure:

  • Dissolve the drug-linker intermediate in a minimal amount of DMSO to prepare a concentrated stock solution (e.g., 10-20 mM).

  • Add the drug-linker stock solution to the reduced antibody solution. A molar excess of 5-10 fold of the linker over the antibody is a common starting point.

  • Ensure the final concentration of DMSO in the reaction mixture is below 10% (v/v) to avoid antibody denaturation.

  • Incubate the reaction at room temperature for 1-2 hours, or at 4°C overnight, with gentle mixing.

  • To quench any unreacted maleimide groups, add N-acetylcysteine to a final concentration of 1 mM and incubate for an additional 20 minutes.

Protocol 4: Purification and Characterization of the ADC

Materials:

  • Crude ADC solution from Protocol 3

  • Size-Exclusion Chromatography (SEC) system

  • Hydrophobic Interaction Chromatography (HIC) system

  • Mass Spectrometer (e.g., Q-TOF)

Procedure:

  • Purification: a. Size-Exclusion Chromatography (SEC): Purify the ADC from unconjugated drug-linker and quenching agent. This step also allows for the removal of high molecular weight aggregates.[1] b. Hydrophobic Interaction Chromatography (HIC): HIC can be used to separate ADC species with different drug-to-antibody ratios (DAR).[1] This provides a more homogeneous product.

  • Characterization: a. Determine Protein Concentration: Use a UV-Vis spectrophotometer at 280 nm. b. Calculate Drug-to-Antibody Ratio (DAR): i. UV-Vis Spectroscopy: If the drug has a distinct absorbance peak, DAR can be estimated by measuring absorbance at 280 nm and the drug's λmax. ii. Mass Spectrometry: Deconvoluted mass spectra of the light and heavy chains of the reduced ADC can provide a precise DAR distribution. c. Assess Purity and Aggregation: Use SEC to determine the percentage of monomeric ADC. d. Confirm Identity: Use mass spectrometry to confirm the mass of the intact ADC or its subunits.

Chemical Conjugation Pathway

The core of the ADC synthesis involves two key chemical reactions: the formation of an amide bond between the drug and the linker, and the formation of a thioether bond between the linker and the antibody.

Conjugation_Pathway cluster_drug_linker Drug-Linker Formation (Amide Bond) cluster_adc_formation ADC Formation (Thioether Bond) Linker_NH2 Linker-NH2 (Deprotected) Drug_Linker Drug-Linker Intermediate Linker_NH2->Drug_Linker Drug_COOH Drug-COOH + Activator (e.g., NHS) Drug_COOH->Drug_Linker Drug_Linker_Mal Drug-Linker-Maleimide ADC Final Antibody-Drug Conjugate Drug_Linker_Mal->ADC Antibody_SH Reduced Antibody-SH Antibody_SH->ADC

Caption: Key chemical reactions in the ADC conjugation process.

References

Application Notes and Protocols for N-Mal-N-bis(PEG2-NH-Boc) Reaction with Thiol Groups

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Mal-N-bis(PEG2-NH-Boc) is a heterobifunctional, branched crosslinker designed for advanced bioconjugation applications. This reagent features a thiol-reactive maleimide (B117702) group and two Boc-protected primary amine functionalities separated by a branched polyethylene (B3416737) glycol (PEG) spacer. The maleimide group allows for the covalent and highly selective attachment to sulfhydryl groups, such as those found in cysteine residues of proteins and peptides. The branched structure bearing two protected amines enables the subsequent conjugation of two additional molecules after deprotection, making it an ideal tool for creating complex bioconjugates, increasing drug-to-antibody ratios (DARs), and developing constructs like Proteolysis Targeting Chimeras (PROTACs).[1][2]

The PEG spacers enhance the solubility and stability of the resulting conjugate, minimize steric hindrance, and can improve the pharmacokinetic properties of the final molecule.[3][] This document provides detailed protocols for the reaction of N-Mal-N-bis(PEG2-NH-Boc) with thiol-containing biomolecules and the subsequent deprotection of the Boc groups to liberate the primary amines for further functionalization.

Reaction Mechanism and Specificity

The core reaction involves the Michael addition of a thiol group (from a cysteine residue, for example) to the electron-deficient double bond of the maleimide ring. This reaction forms a stable, covalent thiosuccinimide ether bond.[5]

Key Reaction Characteristics:

  • High Specificity: The reaction is highly selective for thiol groups within a pH range of 6.5 to 7.5.[][6] At neutral pH, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high chemoselectivity.[][5]

  • Reaction Conditions: The conjugation proceeds efficiently under mild, aqueous buffer conditions at room temperature or 4°C.

  • Stability: While the resulting thioether bond is generally stable, it can be susceptible to a retro-Michael reaction (thiol exchange) in the presence of other thiols. Strategies to mitigate this, such as hydrolysis of the succinimide (B58015) ring, have been explored.

Mandatory Visualizations

Reaction_Workflow cluster_step1 Step 1: Thiol Conjugation cluster_step2 Step 2: Boc Deprotection cluster_step3 Step 3: Secondary Conjugation Thiol Thiol-containing Biomolecule (e.g., Protein-SH) Conjugate1 Intermediate Conjugate (Thioether Bond Formed) Thiol->Conjugate1 pH 6.5-7.5 Linker N-Mal-N-bis(PEG2-NH-Boc) Linker->Conjugate1 Conjugate1_ref Intermediate Conjugate Conjugate2 Final Conjugate (Free Amines Exposed) Conjugate1_ref->Conjugate2 Acidic Conditions Acid Strong Acid (e.g., TFA) Acid->Conjugate2 Conjugate2_ref Final Conjugate Final_Product Branched Final Product (e.g., ADC, PROTAC) Conjugate2_ref->Final_Product pH 7.5-8.5 Payload Amine-Reactive Payload (e.g., NHS-Ester Drug) Payload->Final_Product

Caption: General workflow for bioconjugation using N-Mal-N-bis(PEG2-NH-Boc).

Data Presentation: Reaction Parameters

The efficiency of the maleimide-thiol conjugation is dependent on several key parameters. The following tables summarize recommended conditions and expected outcomes based on literature for similar linkers.

Table 1: Recommended Conditions for Maleimide-Thiol Conjugation

ParameterRecommended ConditionRationale & Notes
pH 6.5 - 7.5Optimal for thiol selectivity. Higher pH (>8.0) increases reactivity with amines and maleimide hydrolysis.
Temperature 4°C to 25°C (Room Temp)Reaction is faster at room temperature. Use 4°C for sensitive proteins to maintain stability.
Reaction Time 1-4 hours at 25°C; Overnight at 4°CTime can be optimized based on reactant concentration and protein stability.
Buffer Phosphate (PBS), HEPESMust be free of thiols (e.g., DTT) and primary amines (e.g., Tris). Degas buffer to prevent thiol oxidation.
Protein Concentration 1 - 10 mg/mLA common range to ensure efficient reaction kinetics while preventing aggregation.
Linker:Thiol Molar Ratio 5:1 to 20:1An excess of the linker drives the reaction to completion. This must be optimized for each specific application.

Table 2: Boc-Deprotection Conditions

ParameterRecommended ConditionRationale & Notes
Reagent Trifluoroacetic Acid (TFA)Commonly used strong acid for efficient and clean removal of the Boc group.
Solvent Dichloromethane (DCM)A standard solvent for Boc deprotection.
TFA Concentration 20% - 50% (v/v) in DCMConcentration can be adjusted based on the substrate's sensitivity to acid.
Reaction Time 30 - 60 minutesMonitor by TLC or LC-MS for completion.
Temperature 0°C to 25°C (Room Temp)Reaction is typically performed at room temperature.
Experimental Protocols

This protocol describes a general procedure for labeling a protein with available cysteine residues.

4.1. Materials and Reagents:

  • Thiol-containing protein (e.g., antibody, peptide)

  • N-Mal-N-bis(PEG2-NH-Boc)

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2, degassed

  • Reducing Agent (Optional): Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching Reagent: L-Cysteine or N-acetylcysteine

  • Solvent for Linker: Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Purification system (e.g., size-exclusion chromatography, dialysis cassettes)

4.2. Procedure:

  • Protein Preparation: a. Dissolve the protein in degassed Reaction Buffer to a final concentration of 1-10 mg/mL. b. (Optional - If reducing disulfide bonds) Add a 10-50 fold molar excess of TCEP to the protein solution. Incubate for 30-60 minutes at room temperature. Note: Do not use DTT as it must be removed prior to adding the maleimide linker. c. If a reducing agent was used, remove it by passing the protein solution through a desalting column equilibrated with Reaction Buffer.

  • Linker Preparation: a. Immediately before use, prepare a 10 mM stock solution of N-Mal-N-bis(PEG2-NH-Boc) in anhydrous DMSO.

  • Conjugation Reaction: a. Add the desired molar excess (e.g., 10:1) of the linker stock solution to the protein solution while gently stirring. b. Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching: a. Add a quenching reagent (e.g., L-Cysteine) to a final concentration of 1-2 mM to react with any excess maleimide linker. Incubate for 15-30 minutes.

  • Purification: a. Purify the protein conjugate from excess linker and byproducts using size-exclusion chromatography (e.g., a G-25 column) or dialysis against PBS.

  • Characterization: a. Determine the degree of labeling (DOL) using methods such as mass spectrometry (MALDI-TOF or ESI-MS) or by quantifying the number of free thiols remaining (e.g., using Ellman's Reagent) compared to the starting material.

Protocol_Logic start Start prep_protein Prepare Protein Solution (1-10 mg/mL in PBS pH 7.2) start->prep_protein disulfide_check Disulfide Bonds Present? prep_protein->disulfide_check reduce Reduce with TCEP (30-60 min) disulfide_check->reduce Yes prep_linker Prepare 10 mM Linker Stock in DMSO disulfide_check->prep_linker No desalt Remove TCEP (Desalting Column) reduce->desalt desalt->prep_linker conjugate Add Linker to Protein (10:1 molar excess) prep_linker->conjugate incubate Incubate (2h @ RT or O/N @ 4°C) conjugate->incubate quench Quench with L-Cysteine (15-30 min) incubate->quench purify Purify Conjugate (SEC or Dialysis) quench->purify characterize Characterize (MS, Ellman's) purify->characterize end End characterize->end

Caption: Logical workflow for the protein-thiol conjugation protocol.

This protocol describes the removal of the Boc protecting groups from the intermediate conjugate to expose the primary amines.

4.3. Materials and Reagents:

  • Boc-protected protein conjugate

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM)

  • Neutralization Buffer (e.g., 0.1 M Sodium Bicarbonate)

4.4. Procedure:

  • Preparation: a. Lyophilize or buffer-exchange the Boc-protected conjugate into an appropriate solvent system if necessary. For small molecules, dissolve directly in DCM. Note: This protocol is standard for small molecules and may need significant optimization for proteins to avoid denaturation.

  • Deprotection Reaction: a. Prepare a solution of 20-50% TFA in DCM. b. Add the TFA solution to the dried conjugate. c. Stir the reaction at room temperature for 30-60 minutes.

  • Work-up: a. Remove the TFA and DCM under reduced pressure (e.g., rotary evaporation). b. For protein samples, immediately perform buffer exchange into a suitable buffer (pH 7.5-8.5) for the next conjugation step to neutralize residual acid and prevent protein degradation. For small molecules, co-evaporate with toluene (B28343) to remove residual TFA.

  • Verification: a. Confirm the removal of both Boc groups via mass spectrometry, observing the expected mass shift.

Applications and Further Steps

Once the Boc groups are removed, the resulting conjugate possesses two primary amine groups, which can be targeted for further modification.

  • Antibody-Drug Conjugates (ADCs): The two amines can be reacted with an activated drug payload (e.g., an NHS-ester of a cytotoxic agent) to increase the drug-to-antibody ratio.[5]

  • PROTAC Development: The linker can be used to connect a target-binding ligand (conjugated via the maleimide) to an E3 ligase ligand (conjugated via the amines).[2]

  • Surface Functionalization: Immobilize thiol-containing biomolecules onto a surface and then use the dual amines to capture other molecules or nanoparticles.[5]

The secondary conjugation with amine-reactive reagents (like NHS esters) is typically performed at a slightly basic pH (7.5-8.5) to ensure the primary amines are deprotonated and nucleophilic.

References

Application Notes and Protocols for Step-by-Step Protein Labeling with N-Mal-N-bis(PEG2-NH-Boc)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Mal-N-bis(PEG2-NH-Boc) is a heterobifunctional crosslinker that enables the covalent conjugation of two different molecules to a protein of interest. This reagent features a maleimide (B117702) group for specific reaction with thiol groups (e.g., from cysteine residues), and two Boc-protected amine groups. The dual amine functionality, revealed after a deprotection step, allows for the attachment of a second molecule, making this linker ideal for the development of complex bioconjugates such as antibody-drug conjugates (ADCs) or the assembly of protein complexes. The polyethylene (B3416737) glycol (PEG) spacers enhance the solubility and reduce the potential immunogenicity of the resulting conjugate.

This document provides a detailed, step-by-step guide for the use of N-Mal-N-bis(PEG2-NH-Boc) in protein labeling. The protocol is divided into three main stages:

  • Thiol-Specific Conjugation: Reaction of the maleimide group with cysteine residues on the target protein.

  • Boc Deprotection: Removal of the tert-butyloxycarbonyl (Boc) protecting groups to expose the primary amines.

  • Amine-Specific Conjugation: Labeling of the newly exposed amines with a second molecule of interest.

Chemical Reaction Pathway

G Protein_SH Protein-SH (Cysteine Residue) Labeled_Protein_Boc Protein-S-Linker-(NH-Boc)2 Protein_SH->Labeled_Protein_Boc Step 1: Thiol Reaction pH 6.5-7.5 Linker N-Mal-N-bis(PEG2-NH-Boc) Linker->Labeled_Protein_Boc Labeled_Protein_NH2 Protein-S-Linker-(NH2)2 Labeled_Protein_Boc->Labeled_Protein_NH2 Step 2: Boc Deprotection Mild Acidic Conditions Acid Acid (e.g., TFA) Final_Conjugate Final Bioconjugate Labeled_Protein_NH2->Final_Conjugate Step 3: Amine Reaction pH 7.2-8.5 Second_Molecule Second Molecule (e.g., NHS Ester) Second_Molecule->Final_Conjugate

Caption: Chemical pathway for protein modification using N-Mal-N-bis(PEG2-NH-Boc).

Experimental Protocols

Part 1: Thiol-Specific Conjugation of N-Mal-N-bis(PEG2-NH-Boc) to Protein

This protocol details the reaction of the maleimide group of the linker with free sulfhydryl groups on the protein.

Materials:

  • Protein of interest with at least one free cysteine residue.

  • N-Mal-N-bis(PEG2-NH-Boc).

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).

  • Conjugation Buffer: Phosphate-buffered saline (PBS), HEPES, or Tris buffer, pH 7-7.5, degassed.[1][2] Avoid buffers containing thiols.

  • Reducing Agent (Optional): Tris(2-carboxyethyl)phosphine (TCEP) for reduction of disulfide bonds.

  • Purification System: Size-exclusion chromatography (e.g., gel filtration columns), dialysis, or HPLC.[1][3]

Experimental Workflow:

G cluster_prep Preparation cluster_conjugation Conjugation cluster_purification Purification & Storage prep_protein 1. Prepare Protein Solution (1-10 mg/mL in degassed buffer) reduce_protein 3. (Optional) Reduce Disulfides (Add TCEP, incubate 20-30 min) prep_protein->reduce_protein If needed conjugate 4. Mix Protein and Linker (10-20 fold molar excess of linker) prep_protein->conjugate prep_linker 2. Prepare Linker Stock Solution (e.g., 10 mM in DMF/DMSO) prep_linker->conjugate reduce_protein->conjugate incubate 5. Incubate Reaction (2h at RT or overnight at 4°C) conjugate->incubate purify 6. Purify Conjugate (e.g., Gel Filtration) incubate->purify store 7. Store Labeled Protein (-20°C with 50% glycerol) purify->store

Caption: Workflow for the thiol-specific conjugation step.

Procedure:

  • Protein Preparation: Dissolve the protein in degassed conjugation buffer at a concentration of 1-10 mg/mL.[1][2] The buffer must be free of any thiol-containing reagents.

  • (Optional) Reduction of Disulfide Bonds: If the cysteine residues are involved in disulfide bonds, they must be reduced. Add a 10-100 fold molar excess of TCEP to the protein solution.[4] Incubate for 20-30 minutes at room temperature. Note: If using DTT, it must be removed by dialysis or desalting column before adding the maleimide reagent.[4]

  • Linker Preparation: Immediately before use, prepare a stock solution of N-Mal-N-bis(PEG2-NH-Boc) in anhydrous DMF or DMSO (e.g., 10 mg in 100 µL).[1][5]

  • Conjugation Reaction: Add a 10 to 20-fold molar excess of the linker solution to the protein solution with gentle stirring.[3][4] Flush the reaction vial with an inert gas (e.g., nitrogen or argon), seal it tightly, and protect it from light.

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C.[4]

  • Purification: Remove the excess, unreacted linker and byproducts by gel filtration, dialysis, or HPLC.[1][3] The choice of method depends on the stability of the protein and the scale of the reaction.

Part 2: Boc Deprotection of the Labeled Protein

This protocol describes the removal of the Boc protecting groups to expose the primary amines. Caution: This step involves the use of a strong acid (TFA). The conditions must be optimized to ensure deprotection without denaturing the protein.

Materials:

  • Boc-protected protein conjugate from Part 1.

  • Deprotection Reagent: Trifluoroacetic acid (TFA).

  • Scavenger (Optional but Recommended): Water or triisopropylsilane (B1312306) (TIPS) to trap the released tert-butyl cations.

  • Neutralization Buffer: e.g., 1 M Tris or PBS, pH 8.0.

  • Purification system (as in Part 1).

Procedure:

  • Buffer Exchange: Ensure the purified, Boc-protected protein conjugate is in a buffer free of amines or other nucleophiles. A suitable buffer would be, for example, 100 mM MES, pH 6.0.

  • Deprotection Reaction:

    • Cool the protein solution on ice.

    • Prepare a deprotection solution of TFA in an appropriate solvent. It is critical to start with a very low concentration of TFA (e.g., 1-5% v/v in dichloromethane (B109758) or a chilled aqueous solution) and optimize from there.

    • Slowly add the deprotection solution to the chilled protein solution. If using an organic solvent for the TFA, ensure the final concentration of the organic solvent is low enough to not denature the protein. The final pH should be acidic.

    • If desired, a scavenger such as water (often present in aqueous TFA solutions) or TIPS can be included to prevent side reactions.

    • Incubate the reaction on ice for a short duration, for example, 30 minutes. The reaction time needs to be optimized.

  • Neutralization and Purification:

    • Immediately neutralize the reaction by adding a neutralization buffer to raise the pH to a physiological range (7-8).

    • Promptly purify the deprotected protein from the TFA and byproducts using a desalting column or dialysis against the desired buffer for the next step.

Note: Successful deprotection without protein damage is the most challenging step. It is highly recommended to perform small-scale pilot experiments to determine the optimal TFA concentration and reaction time for your specific protein. Characterization of the protein's integrity and activity after this step is crucial.

Part 3: Amine-Specific Conjugation

This protocol details the labeling of the newly exposed primary amines with a second molecule, for example, an N-hydroxysuccinimide (NHS) ester-functionalized molecule.

Materials:

  • Deprotected, amine-functionalized protein from Part 2.

  • Amine-reactive molecule (e.g., NHS-ester of a drug, dye, or biotin).

  • Anhydrous DMF or DMSO.

  • Conjugation Buffer: PBS or similar, pH 7.2-8.5.

  • Purification system (as in Part 1).

Procedure:

  • Protein Preparation: The purified, deprotected protein should be in an amine-free buffer (like PBS) at a concentration of 2-10 mg/mL.

  • Second Molecule Preparation: Dissolve the amine-reactive molecule in anhydrous DMF or DMSO at a concentration of ~10 mg/mL immediately before use.

  • Conjugation Reaction: Add a 10 to 20-fold molar excess of the dissolved amine-reactive molecule to the protein solution while gently stirring.

  • Incubation: Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Purification: Purify the final bioconjugate from excess reagents using the appropriate method (gel filtration, dialysis, etc.).

  • Storage: Store the final conjugate under conditions that maintain protein stability, often at -20°C or -80°C, potentially with a cryoprotectant like glycerol.[3]

Data Presentation

The following table summarizes typical quantitative parameters for the labeling reactions. These values should be optimized for each specific protein and linker combination.

ParameterStage 1: Thiol-Maleimide ConjugationStage 2: Boc DeprotectionStage 3: Amine-NHS Ester Conjugation
Protein Concentration 1 - 10 mg/mL[1][2][4]1 - 5 mg/mL2 - 10 mg/mL
Linker/Reagent Molar Excess 10 - 20 fold[3][4]N/A10 - 20 fold
Reaction pH 7.0 - 7.5[1][2][4]< 2 (during reaction)7.2 - 8.5
Reaction Temperature 4°C or Room Temperature0 - 4°C4°C or Room Temperature
Reaction Time 2 hours to overnight[4]30 minutes (optimize)1 - 2 hours to overnight
Typical Solvents for Reagent DMF or DMSO[1][2][4]DCM or aqueousDMF or DMSO

Characterization of the Final Conjugate

After the final purification step, it is essential to characterize the bioconjugate to determine the degree of labeling and to confirm that the protein has maintained its structural integrity and biological activity. Techniques such as UV-Vis spectroscopy, mass spectrometry (MALDI-TOF or ESI-MS), SDS-PAGE, and functional assays should be employed.

References

Application Notes and Protocols for N-Mal-N-bis(PEG2-NH-Boc) Linker in Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing the N-Mal-N-bis(PEG2-NH-Boc) linker in the development of targeted drug delivery systems, with a primary focus on Antibody-Drug Conjugates (ADCs). This document outlines the linker's key features, protocols for conjugation, and methods for characterization.

Introduction to N-Mal-N-bis(PEG2-NH-Boc) Linker

The N-Mal-N-bis(PEG2-NH-Boc) is a heterobifunctional linker designed for the precise construction of bioconjugates. Its structure comprises a maleimide (B117702) group for covalent attachment to thiol-containing molecules like antibodies, and two Boc-protected amine groups for conjugation with payloads such as cytotoxic drugs. The dual PEG2 (polyethylene glycol) spacers enhance solubility and provide spatial separation between the targeting moiety and the payload, which can be crucial for maintaining the biological activity of both components.

Key Features:

  • Maleimide Group: Enables specific and stable thioether bond formation with reduced cysteine residues on antibodies or other proteins.[1][]

  • Dual Boc-Protected Amines: Allows for the attachment of two payload molecules, potentially increasing the drug-to-antibody ratio (DAR). The Boc protecting groups offer a stable entity that can be deprotected under acidic conditions for subsequent conjugation.

  • PEG2 Spacers: The hydrophilic polyethylene (B3416737) glycol chains improve the solubility and pharmacokinetic properties of the resulting conjugate.[]

General Workflow for ADC Synthesis

The synthesis of an ADC using the N-Mal-N-bis(PEG2-NH-Boc) linker is a multi-step process that requires careful control of reaction conditions. The general workflow involves the preparation of the linker-drug conjugate, the reduction of the antibody, and the final conjugation of the linker-drug to the antibody.

ADC_Synthesis_Workflow cluster_linker_prep Linker-Payload Preparation cluster_antibody_prep Antibody Preparation cluster_final_conjugation Final ADC Assembly Boc_Deprotection Boc Deprotection of Linker Linker_Payload_Conjugation Conjugation of Activated Payload to Deprotected Linker Boc_Deprotection->Linker_Payload_Conjugation Payload_Activation Activation of Payload (e.g., Carboxylic Acid) Payload_Activation->Linker_Payload_Conjugation Final_Conjugation Conjugation of Linker-Payload to Reduced Antibody Linker_Payload_Conjugation->Final_Conjugation Antibody_Reduction Antibody Disulfide Bond Reduction Antibody_Reduction->Final_Conjugation Purification Purification of ADC Final_Conjugation->Purification Characterization Characterization of ADC (DAR, etc.) Purification->Characterization

General workflow for ADC synthesis.

Experimental Protocols

Protocol 1: Boc Deprotection of N-Mal-N-bis(PEG2-NH-Boc)

This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting groups from the amine functionalities of the linker.

Materials:

  • N-Mal-N-bis(PEG2-NH-Boc) linker

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Dissolve the N-Mal-N-bis(PEG2-NH-Boc) linker in anhydrous DCM (e.g., 10 mg/mL).

  • Add an equal volume of TFA to the solution.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the deprotection reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • To ensure complete removal of residual TFA, co-evaporate the residue with toluene (B28343) (3 x 10 mL).

  • The resulting deprotected linker (N-Mal-N-bis(PEG2-NH₂)) as a TFA salt can be used directly in the next step or after neutralization.

  • For neutralization, dissolve the residue in DCM and wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol 2: Conjugation of a Carboxylic Acid-Containing Payload

This protocol outlines the coupling of a payload with a carboxylic acid group to the deprotected linker using standard amide bond formation chemistry.

Materials:

  • Deprotected N-Mal-N-bis(PEG2-NH₂) linker

  • Carboxylic acid-containing payload

  • Anhydrous N,N-Dimethylformamide (DMF)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

Procedure:

  • Dissolve the carboxylic acid-containing payload (1 equivalent) and NHS (2.2 equivalents) in anhydrous DMF.

  • Add EDC (2.2 equivalents) to the solution and stir at room temperature for 1-2 hours to activate the carboxylic acid by forming an NHS ester.

  • In a separate flask, dissolve the deprotected linker (1 equivalent) in anhydrous DMF and add TEA or DIPEA (3 equivalents).

  • Add the activated NHS ester solution to the linker solution and stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the linker-payload conjugate by preparative reverse-phase HPLC.

Protocol 3: Antibody Reduction and Conjugation

This protocol describes the reduction of interchain disulfide bonds of a monoclonal antibody (mAb) and subsequent conjugation with the maleimide-functionalized linker-payload.[3]

Materials:

  • Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS)

  • Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • Maleimide-functionalized linker-payload

  • Phosphate buffered saline (PBS), pH 7.4, containing 1 mM EDTA

  • Sephadex G-25 desalting column

  • N-acetylcysteine or Cysteine solution

Procedure:

Antibody Reduction:

  • Prepare the antibody solution at a concentration of 5-10 mg/mL in PBS with 1 mM EDTA.

  • Add a 10 to 20-fold molar excess of DTT or TCEP to the antibody solution.

  • Incubate at 37°C for 30-60 minutes.

  • Remove the excess reducing agent by passing the solution through a pre-equilibrated Sephadex G-25 desalting column with PBS containing 1 mM EDTA.

  • Determine the concentration of the reduced antibody using a UV-Vis spectrophotometer at 280 nm.

Conjugation:

  • Dissolve the maleimide-functionalized linker-payload in a co-solvent such as DMSO or DMF.

  • Add a 5 to 10-fold molar excess of the linker-payload solution to the reduced antibody solution with gentle mixing.

  • Allow the reaction to proceed at 4°C for 1-4 hours or at room temperature for 1 hour.

  • Quench the reaction by adding a 20-fold molar excess of N-acetylcysteine or cysteine over the maleimide compound.

  • Incubate for an additional 20 minutes.

Purification:

  • Purify the resulting ADC by size exclusion chromatography (SEC) or tangential flow filtration (TFF) to remove unconjugated linker-payload and other small molecules.

Characterization of the Antibody-Drug Conjugate

Drug-to-Antibody Ratio (DAR) Determination

The DAR is a critical quality attribute of an ADC. Several methods can be employed for its determination.[][5]

MethodPrincipleAdvantagesDisadvantages
UV-Vis Spectrophotometry Measures absorbance at two wavelengths (e.g., 280 nm for antibody and a specific wavelength for the drug) and uses the Beer-Lambert law to calculate concentrations.[][5]Simple, rapid, and requires standard laboratory equipment.Can be inaccurate if the drug's absorbance spectrum overlaps with the antibody's or if free drug is present.[5]
Hydrophobic Interaction Chromatography (HIC) Separates ADC species based on the number of conjugated drug molecules, as each added drug increases the hydrophobicity.[]Provides information on the distribution of different DAR species.Requires specialized chromatography equipment and method development.
Liquid Chromatography-Mass Spectrometry (LC-MS) Determines the molecular weight of the intact ADC and its subunits (light and heavy chains) to identify the number of conjugated drugs.[6]Highly accurate and provides detailed information on DAR distribution and conjugation sites.Requires sophisticated instrumentation and expertise in data analysis.

Example DAR Calculation using UV-Vis Spectrophotometry:

The average DAR can be calculated using the following equation:

DAR = (Molar concentration of drug) / (Molar concentration of antibody)

Where the concentrations are determined from the absorbance values and the respective molar extinction coefficients.

In Vitro Cytotoxicity Assay

The biological activity of the synthesized ADC can be evaluated using in vitro cytotoxicity assays, such as the MTT or XTT assay, on target and non-target cancer cell lines.[7][8][9][10][11]

Protocol Outline (MTT Assay):

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the ADC, the unconjugated antibody, and the free drug for 72-96 hours.

  • Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.[7][8]

  • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).[7]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ value (the concentration of the drug that inhibits 50% of cell growth).

Expected Outcome:

CompoundTarget Cells (e.g., HER2+) IC₅₀ (nM)Non-Target Cells (e.g., HER2-) IC₅₀ (nM)
ADC5 - 50> 1000
Free Drug1 - 101 - 10
Unconjugated Antibody> 1000> 1000

Relevant Signaling Pathways in Targeted Therapy

The efficacy of an ADC is dependent on the internalization of the antibody-antigen complex and the subsequent release of the cytotoxic payload, which then interferes with critical cellular signaling pathways. Below are diagrams of two common signaling pathways targeted in cancer therapy.

HER2 Signaling Pathway

Human Epidermal Growth Factor Receptor 2 (HER2) is a receptor tyrosine kinase that, upon dimerization, activates downstream signaling cascades like the PI3K-Akt and MAPK pathways, promoting cell proliferation and survival.[12][13][14][15] ADCs targeting HER2-overexpressing cancer cells deliver cytotoxic drugs that can disrupt these pathways or directly induce cell death.

HER2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 PI3K PI3K HER2->PI3K Dimerization & Phosphorylation Ras Ras HER2->Ras HER3 HER3 HER3->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Simplified HER2 signaling pathway.
EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a crucial role in regulating cell growth, proliferation, and differentiation.[16][17][18][19][20] Dysregulation of this pathway is a common feature in many cancers. EGFR-targeted ADCs can deliver cytotoxic agents to tumor cells that overexpress this receptor.

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Ligand Binding GRB2_SOS GRB2/SOS EGFR->GRB2_SOS Dimerization & Autophosphorylation Ras Ras GRB2_SOS->Ras PI3K PI3K Ras->PI3K Raf Raf Ras->Raf Akt Akt PI3K->Akt Gene_Expression Gene Expression (Proliferation, Survival) Akt->Gene_Expression MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Gene_Expression

Simplified EGFR signaling pathway.

References

Application Notes and Protocols for Bioconjugation Using Branched PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of bioconjugation techniques utilizing branched polyethylene (B3416737) glycol (PEG) linkers. The unique architecture of branched PEGs offers significant advantages over traditional linear PEG linkers in various biopharmaceutical applications, particularly in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics. These notes include a summary of the benefits of using branched PEG linkers, comparative data, detailed experimental protocols for common conjugation chemistries, and visual workflows to guide researchers in their experimental design.

Introduction to Branched PEG Linkers in Bioconjugation

Polyethylene glycol (PEG) has been widely used in bioconjugation to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. PEGylation, the covalent attachment of PEG chains, can enhance solubility, increase stability, prolong circulation half-life, and reduce the immunogenicity of proteins, peptides, and small molecule drugs.[1][]

Branched PEG linkers are a class of multi-arm PEG reagents, typically with three or four arms extending from a central core.[3] This unique structure provides several advantages over linear PEG linkers, including:

  • Increased Hydrodynamic Volume: For a given molecular weight, branched PEGs have a larger hydrodynamic radius compared to their linear counterparts. This increased size can lead to a more significant reduction in renal clearance, resulting in a longer in vivo circulation half-life.[4][5][6]

  • Higher Drug-to-Antibody Ratio (DAR): In the context of ADCs, branched linkers enable the attachment of multiple drug molecules to a single conjugation site on an antibody. This allows for a higher DAR without compromising the antibody's integrity or leading to aggregation, which can be a challenge with hydrophobic payloads.[3][7]

  • Improved Shielding Effect: The three-dimensional structure of branched PEGs provides a superior "stealth" effect, more effectively shielding the conjugated molecule from proteolytic enzymes and the host immune system.[6]

  • Enhanced Solubility and Stability: The hydrophilic nature of the multiple PEG arms can significantly improve the solubility and stability of hydrophobic drugs and biomolecules.[7]

Comparative Data: Linear vs. Branched PEG Linkers

The selection of a suitable PEG linker is a critical step in the design of bioconjugates. The following tables summarize key quantitative data comparing the properties of bioconjugates prepared with linear and branched PEG linkers.

Table 1: Comparison of Hydrodynamic Radius for PEGylated Proteins

ProteinPEG TypePEG Molecular Weight (kDa)Resulting Hydrodynamic Radius (Å)Reference
α-lactalbuminLinear20~45[4][5]
α-lactalbuminBranched20~45[4][5]
Bovine Serum AlbuminLinear40~75[4][5]
Bovine Serum AlbuminBranched40~75[4][5]

Note: While it is often assumed that branched PEGs have a greater hydrodynamic volume, experimental data using size-exclusion chromatography has shown that for the same total molecular weight of the PEG adduct, there is no significant difference in the viscosity radii of branched and linear PEG-proteins. The longer in vivo circulation half-lives of branched PEG-proteins are therefore not solely explained by a size difference.[4][5]

Table 2: Impact of PEG Architecture on In Vivo Half-Life

MoleculePEG TypePEG Molecular Weight (kDa)Original Half-LifeHalf-Life with PEGFold IncreaseReference
rhTIMP-1Linear201.1 h28 h~25.5[8]
Interferon-β-1bBranched (BCN3 linker)Not SpecifiedNot Specified>20-fold expansion of AUC>20[9]
Generic ProteinLinear618 min--[10]
Generic ProteinLinear50-16.5 h-[10]

Table 3: Effect of Branched Linker Length on ADC Cytotoxicity

ADC ConstructBranched Linker FeatureDrug-to-Antibody Ratio (DAR)IC50 (nM) in HER2+ BT-474 cellsReference
Trastuzumab-MMAEShort Branched Linker (PEG4 equivalent)60.68[11][12]
Trastuzumab-MMAELong Branched Linker (PEG8 equivalent)60.074[11][12]
Trastuzumab-MMAEHeterogeneous (conventional thiol-maleimide)60.071[11][12]
Trastuzumab-MMAEHomogeneous (linear linker)20.35[11][12]

Note: The length of the branched linker can critically affect the cytotoxic activity of ADCs, possibly due to steric hindrance influencing the rate of linker cleavage by lysosomal enzymes.[11][12]

Experimental Protocols

The following are detailed protocols for two of the most common bioconjugation chemistries utilizing branched PEG linkers with N-hydroxysuccinimide (NHS) ester and maleimide (B117702) functional groups.

Protocol for Amine-Reactive Conjugation using Branched PEG-NHS Ester

This protocol describes the conjugation of a branched PEG-NHS ester to primary amines (e.g., lysine (B10760008) residues or the N-terminus) on a protein or antibody.

Materials:

  • Protein/antibody to be conjugated (in an amine-free buffer, e.g., PBS, pH 7.2-8.0)

  • Branched PEG-NHS ester (e.g., 4-arm PEG-NHS)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Purification system (e.g., size-exclusion chromatography column, dialysis cassettes with appropriate MWCO)

  • Reaction vessels and stirring equipment

Procedure:

  • Protein Preparation:

    • If the protein/antibody is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer such as Phosphate-Buffered Saline (PBS) at pH 7.2-8.0. This can be achieved by dialysis or using a desalting column.[1]

    • Adjust the protein/antibody concentration to 1-10 mg/mL.[1][13]

  • Branched PEG-NHS Ester Solution Preparation:

    • Equilibrate the vial of branched PEG-NHS ester to room temperature before opening to prevent moisture condensation.[13]

    • Immediately before use, dissolve the branched PEG-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM. Do not prepare stock solutions for storage as the NHS ester is highly susceptible to hydrolysis.[1][13]

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the dissolved branched PEG-NHS ester to the protein/antibody solution while gently stirring. The optimal molar ratio may need to be determined empirically based on the desired degree of PEGylation.[1][13]

    • Ensure the final concentration of the organic solvent (DMSO or DMF) does not exceed 10% of the total reaction volume.[13]

    • Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours. The optimal reaction time may vary depending on the specific protein.[1][13]

  • Quenching the Reaction:

    • Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature to quench any unreacted PEG-NHS ester.[14]

  • Purification of the Conjugate:

    • Remove the unreacted branched PEG-NHS ester and byproducts from the PEGylated protein/antibody using a size-exclusion chromatography (SEC) column or by dialysis against an appropriate buffer.[1][13][15]

  • Characterization of the Conjugate:

    • Determine the concentration of the purified conjugate using a protein assay (e.g., BCA or A280).

    • Analyze the conjugate by SDS-PAGE to confirm the increase in molecular weight.

    • Use techniques like MALDI-TOF mass spectrometry or size-exclusion chromatography with multi-angle light scattering (SEC-MALS) to determine the degree of PEGylation.

    • For ADCs, determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry.[16]

Protocol for Thiol-Reactive Conjugation using Branched PEG-Maleimide

This protocol describes the site-specific conjugation of a branched PEG-maleimide to free sulfhydryl (thiol) groups on a protein or antibody, often on cysteine residues.

Materials:

  • Thiol-containing protein/antibody (in a thiol-free buffer, e.g., PBS, pH 6.5-7.5)

  • Reducing agent (optional, e.g., TCEP or DTT)

  • Branched PEG-Maleimide (e.g., 4-arm PEG-Maleimide)

  • Anhydrous DMSO or DMF

  • Quenching solution (e.g., 10 mM L-cysteine)

  • Purification system (e.g., size-exclusion chromatography column, dialysis cassettes with appropriate MWCO)

  • Reaction vessels and stirring equipment

Procedure:

  • Protein Preparation and Reduction (if necessary):

    • Dissolve the protein/antibody in a thiol-free buffer at a pH between 6.5 and 7.5.

    • If the protein/antibody has disulfide bonds that need to be reduced to generate free thiols, add a 10-100 fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) and incubate for 30 minutes at room temperature.[]

    • Crucially , the reducing agent must be removed before adding the PEG-maleimide. This is typically done using a desalting column.[]

  • Branched PEG-Maleimide Solution Preparation:

    • Prepare a 10 mM stock solution of the branched PEG-maleimide in anhydrous DMSO or DMF immediately before use.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the dissolved branched PEG-maleimide to the reduced and purified protein/antibody solution while gently stirring.[18][19][20]

    • Incubate the reaction mixture at room temperature for 1-2 hours or overnight at 4°C. The reaction should be protected from light.[20]

  • Quenching the Reaction:

    • Add a quenching solution, such as L-cysteine, to a final concentration of 10 mM to react with any unreacted maleimide groups. Incubate for 15-30 minutes.[]

  • Purification of the Conjugate:

    • Purify the conjugate to remove unreacted branched PEG-maleimide and other small molecules using size-exclusion chromatography or dialysis.[18][19][20]

  • Characterization of the Conjugate:

    • Characterize the purified conjugate using the methods described in section 3.1.6.

Visualization of Experimental Workflows

The following diagrams, generated using DOT language, illustrate the key steps in the bioconjugation protocols described above.

NHS_Ester_Conjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis Protein_Prep Protein/ Antibody Prep Conjugation Conjugation (pH 7.2-8.0) Protein_Prep->Conjugation PEG_Prep Branched PEG-NHS Ester Prep PEG_Prep->Conjugation Quenching Quenching Conjugation->Quenching Purification Purification (SEC/Dialysis) Quenching->Purification Characterization Characterization (SDS-PAGE, MS, HIC) Purification->Characterization

Caption: Workflow for Amine-Reactive Conjugation with Branched PEG-NHS Ester.

Maleimide_Conjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis Protein_Prep Protein/ Antibody Prep Reduction Reduction (optional) with TCEP/DTT Protein_Prep->Reduction Desalting Desalting Reduction->Desalting Conjugation Conjugation (pH 6.5-7.5) Desalting->Conjugation PEG_Prep Branched PEG- Maleimide Prep PEG_Prep->Conjugation Quenching Quenching Conjugation->Quenching Purification Purification (SEC/Dialysis) Quenching->Purification Characterization Characterization (SDS-PAGE, MS, HIC) Purification->Characterization

Caption: Workflow for Thiol-Reactive Conjugation with Branched PEG-Maleimide.

Conclusion

Branched PEG linkers offer a versatile and powerful tool for the development of advanced bioconjugates. Their unique architecture can lead to significant improvements in the pharmacokinetic and therapeutic properties of drugs and biologics. The protocols and data presented in these application notes are intended to provide a solid foundation for researchers to design and execute successful bioconjugation experiments with branched PEG linkers. Careful optimization of reaction conditions and thorough characterization of the final conjugate are crucial for achieving the desired therapeutic outcomes.

References

Application Notes and Protocols for Maleimide-Thiol Ligation: The Critical Role of pH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maleimide-thiol chemistry is a cornerstone of bioconjugation, enabling the precise and efficient covalent labeling of biomolecules. This Michael addition reaction, where a thiol group from a cysteine residue attacks the double bond of a maleimide (B117702) ring, forms a stable thioether bond. The high selectivity for thiols under mild, physiological conditions makes this ligation strategy ideal for creating antibody-drug conjugates (ADCs), fluorescently labeled proteins, and other functionalized biomolecules for research and therapeutic applications.[1][2]

The success of maleimide-thiol conjugation is critically dependent on the reaction conditions, with pH being the most influential parameter. Careful control of pH is essential to maximize reaction rates and yields while minimizing undesirable side reactions. These application notes provide a detailed overview of the influence of pH on maleimide-thiol ligation, quantitative data for reaction optimization, and comprehensive experimental protocols.

The Influence of pH on Reaction Kinetics and Specificity

The pH of the reaction buffer directly impacts the nucleophilicity of the thiol group and the stability of the maleimide ring. The optimal pH range for the maleimide-thiol reaction is between 6.5 and 7.5 .[3][4] Within this window, the thiol group is sufficiently deprotonated to its more reactive thiolate form, facilitating efficient reaction with the maleimide. At the same time, competing side reactions are minimized.

  • Below pH 6.5: The thiol group is predominantly protonated, significantly reducing its nucleophilicity and slowing down the reaction rate.[4]

  • At pH 7.0: The reaction with thiols is approximately 1,000 times faster than the competing reaction with amines, ensuring high chemoselectivity.[3]

  • Above pH 7.5: The reaction rate with thiols increases, but the selectivity for thiols decreases.[5][6] The maleimide ring becomes increasingly susceptible to hydrolysis, opening to form an unreactive maleamic acid.[7] Furthermore, primary amines, such as the ε-amino group of lysine (B10760008) residues, become deprotonated and can react with the maleimide, leading to a loss of specificity.[3]

Quantitative Data on pH Effects

The following tables summarize key quantitative data to aid in the design and optimization of maleimide-thiol conjugation experiments.

Table 1: Effect of pH on Maleimide-Thiol Reaction Characteristics

pH RangeReaction Rate with ThiolsSelectivity for ThiolsCompeting Reactions
< 6.5SlowHigh-
6.5 - 7.5OptimalHighMinimal
> 7.5FastDecreasedAmine reaction, Maleimide hydrolysis

Table 2: Stability of Maleimide and Thiosuccinimide Adducts

CompoundConditionHalf-lifeNotes
Maleimide on NanoparticlesStored at 4°C, pH 7.0~32 daysStability is crucial for pre-functionalized reagents.[8]
Maleimide on NanoparticlesStored at 20°C, pH 7.0~11 daysTemperature significantly impacts maleimide stability.[8]
N-phenyl maleimidepH 7.4, 37°C~55 minutesElectron-withdrawing groups on the maleimide nitrogen can decrease stability.[9]
N-fluorophenyl maleimidepH 7.4, 37°C~28 minutesIncreased electron-withdrawing effect further reduces stability.[9]
Thiosuccinimide Adduct (N-alkyl)pH 7.4, 37°C27 hoursThe formed adduct also has limited stability at physiological pH.[9]
Thiosuccinimide Adduct (N-aryl)pH 7.4, 37°C1.5 hoursAdducts from more reactive maleimides show lower stability.[9]
Thiosuccinimide Adduct (N-fluorophenyl)pH 7.4, 37°C0.7 hoursDemonstrates the trade-off between reaction rate and adduct stability.[9]
Maleimidocaproyl ADCpH 8.0, 37°C, in N-acetyl cysteine buffer~50% drug loss in 2 weeksHighlights the potential for retro-Michael reaction and thiol exchange.[9]
"Self-hydrolysing" Maleimide ADCpH 8.0, 37°C, in N-acetyl cysteine bufferNo measurable drug loss in 2 weeksRing-opening hydrolysis after conjugation can stabilize the linkage.[9]

Experimental Protocols

This section provides a general protocol for the conjugation of a maleimide-functionalized molecule to a thiol-containing protein.

Materials and Reagents
  • Thiol-containing protein (e.g., antibody, enzyme)

  • Maleimide-functionalized molecule (e.g., fluorescent dye, drug-linker)

  • Conjugation Buffer: 10-100 mM Phosphate, Tris, or HEPES buffer, pH 7.0-7.5.[10][11] A common formulation is 0.083M sodium phosphate, 0.1M EDTA, 0.9M NaCl, pH 7.2.[12] The buffer must be degassed to prevent thiol oxidation.

  • Reducing Agent (Optional): Tris(2-carboxyethyl)phosphine (TCEP) for reducing disulfide bonds. Dithiothreitol (DTT) can also be used but must be removed before adding the maleimide.[1][13]

  • Solvent for Maleimide: Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF).[11][14]

  • Purification System: Size-exclusion chromatography (e.g., Sephadex G-25) or dialysis system.[15][16]

Protocol
  • Preparation of the Protein Solution:

    • Dissolve the thiol-containing protein in degassed conjugation buffer to a concentration of 1-10 mg/mL.[14][15]

    • If the protein contains disulfide bonds that need to be reduced to expose free thiols, add a 10-100 fold molar excess of TCEP and incubate for 20-60 minutes at room temperature.[1][15]

  • Preparation of the Maleimide Solution:

    • Allow the maleimide-functionalized molecule to warm to room temperature.

    • Prepare a 10 mM stock solution in anhydrous DMSO or DMF.[10][11] This solution should be prepared fresh, as maleimides are susceptible to hydrolysis in the presence of moisture.[10]

  • Conjugation Reaction:

    • Add the maleimide stock solution to the protein solution to achieve a 10-20 fold molar excess of the maleimide.[10][15] Add the maleimide solution dropwise while gently stirring.

    • Flush the reaction vial with an inert gas (e.g., nitrogen or argon), seal, and mix thoroughly.[13]

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C.[1][10] If using a light-sensitive maleimide, protect the reaction from light.

  • Purification of the Conjugate:

    • Following the incubation, remove the unreacted maleimide and byproducts.

    • For purification, use a desalting column (e.g., Sephadex G-25) equilibrated with a suitable buffer (e.g., PBS).[15]

    • Apply the reaction mixture to the column and collect the fractions containing the protein conjugate, which will elute first. Monitor the elution by measuring the absorbance at 280 nm.[15]

  • Characterization of the Conjugate:

    • Determine the degree of labeling (DOL), which is the average number of maleimide molecules conjugated to each protein. This can be calculated using UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for the protein) and at the maximum absorbance wavelength of the conjugated molecule.[10]

    • Further characterization can be performed using techniques such as HPLC, mass spectrometry, and SDS-PAGE.[17]

Visualizing the Process

Reaction Pathway and pH Influence

Reaction_Pathway cluster_main Optimal Pathway (pH 6.5-7.5) cluster_side_high_ph Side Reactions (pH > 7.5) cluster_side_low_ph Reaction Inhibition (pH < 6.5) Thiol Protein-SH Thiolate Protein-S⁻ (Nucleophile) Thiol->Thiolate Deprotonation Conjugate Stable Thioether Conjugate Thiolate->Conjugate Michael Addition Maleimide Maleimide Reagent Maleimide->Conjugate Maleimide_hydrolysis Maleimide Reagent Hydrolyzed_Maleimide Inactive Maleamic Acid Maleimide_hydrolysis->Hydrolyzed_Maleimide Hydrolysis Amine_Adduct Amine Adduct Maleimide_hydrolysis->Amine_Adduct Reaction with Amines Amine Protein-NH₂ Amine->Amine_Adduct Thiol_protonated Protein-SH (Protonated) Slow_Reaction Slow/No Reaction Thiol_protonated->Slow_Reaction Low Nucleophilicity

Caption: Influence of pH on maleimide-thiol ligation pathways.

Experimental Workflow

Experimental_Workflow start Start prep_protein 1. Prepare Protein Solution (1-10 mg/mL in degassed buffer, pH 7.0-7.5) start->prep_protein reduce 2. Optional: Reduce Disulfides (Add TCEP, incubate 20-60 min) prep_protein->reduce prep_maleimide 3. Prepare Maleimide Solution (10 mM in anhydrous DMSO/DMF) prep_protein->prep_maleimide No reduction needed reduce->prep_maleimide Proceed conjugate 4. Conjugation Reaction (Add 10-20x molar excess of maleimide, incubate 2h at RT or overnight at 4°C) prep_maleimide->conjugate purify 5. Purify Conjugate (Size-Exclusion Chromatography) conjugate->purify characterize 6. Characterize Conjugate (Determine DOL, HPLC, MS) purify->characterize end End characterize->end

Caption: A typical experimental workflow for maleimide-thiol bioconjugation.

References

Application Notes and Protocols for PROTAC Synthesis using N-Mal-N-bis(PEG2-NH-Boc) Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents designed to selectively eliminate target proteins by harnessing the cell's own ubiquitin-proteasome system.[1][2][3] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical component that influences the efficacy, selectivity, and physicochemical properties of the PROTAC.[2][3][4]

This document provides detailed application notes and protocols for the synthesis of PROTACs utilizing the N-Mal-N-bis(PEG2-NH-Boc) linker. This versatile linker features a maleimide (B117702) group for conjugation to thiol-containing moieties (e.g., cysteine residues on a POI ligand) and two Boc-protected amine groups for coupling with carboxylic acid-functionalized E3 ligase and POI ligands. The dual polyethylene (B3416737) glycol (PEG) spacers enhance the solubility and can improve the pharmacokinetic properties of the resulting PROTAC.[2][4][5]

Data Presentation

Table 1: Physicochemical Properties of PROTAC Components
CompoundMolecular Weight ( g/mol )FormulacLogP (Calculated)Topological Polar Surface Area (Ų)
N-Mal-N-bis(PEG2-NH-Boc)630.73C29H50N4O111.85198.5
Pomalidomide-COOH (Example E3 Ligase Ligand)317.27C15H11N3O51.28125.7
JQ1-COOH (Example POI Ligand)414.88C21H20ClN4O3S3.45120.9
Final PROTAC (Hypothetical)~1300C65H85ClN11O17S~5.5~400

Note: The final PROTAC properties are estimations and will vary based on the specific E3 ligase and POI ligands used.

Table 2: Representative PROTAC Synthesis Reaction Parameters and Outcomes
StepReactionKey ReagentsSolventReaction Time (h)Temperature (°C)Yield (%)Purity (%)
1E3 Ligand-Linker CouplingPomalidomide-COOH, N-Mal-N-bis(PEG2-NH-Boc), HATU, DIPEADMF42575-85>95 (after purification)
2Boc DeprotectionTFADCM125>95Crude
3POI Ligand CouplingJQ1-COOH, HATU, DIPEADMF42560-70>98 (after purification)
4Thiol-Maleimide ConjugationCysteine-containing peptide, pH 7.2 bufferPBS/DMF22580-90>95 (after purification)

Yields and purities are typical ranges and may vary depending on the specific substrates and reaction conditions.

Experimental Protocols

Protocol 1: Synthesis of E3 Ligase Ligand-Linker Intermediate

This protocol describes the coupling of a carboxylic acid-functionalized E3 ligase ligand (e.g., Pomalidomide-COOH) to one of the amine groups of the N-Mal-N-bis(PEG2-NH-Boc) linker.

Materials:

  • Pomalidomide-COOH (or other carboxylic acid-functionalized E3 ligase ligand)

  • N-Mal-N-bis(PEG2-NH-Boc) linker

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • DCM (Dichloromethane)

  • TFA (Trifluoroacetic acid)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • HPLC system for purification

Procedure:

  • Amide Coupling: a. To a solution of Pomalidomide-COOH (1 equivalent) in anhydrous DMF, add HATU (1.1 equivalents) and DIPEA (3 equivalents). b. Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid. c. Add a solution of N-Mal-N-bis(PEG2-NH-Boc) (1.2 equivalents) in anhydrous DMF to the reaction mixture. d. Stir the reaction at room temperature for 4 hours. Monitor the reaction progress by LC-MS. e. Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated sodium bicarbonate solution (3x) and brine (1x). f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. g. Purify the crude product by silica gel column chromatography to obtain the E3 ligase ligand-linker intermediate.

  • Boc Deprotection: a. Dissolve the purified intermediate in a 1:1 mixture of DCM and TFA. b. Stir the solution at room temperature for 1 hour. c. Remove the solvent under reduced pressure. Co-evaporate with DCM (3x) to remove residual TFA. d. The resulting amine-functionalized E3 ligase ligand-linker is used in the next step without further purification.

Protocol 2: Synthesis of the Final PROTAC

This protocol describes the coupling of the deprotected E3 ligase ligand-linker intermediate with a carboxylic acid-functionalized POI ligand (e.g., JQ1-COOH).

Materials:

  • Amine-functionalized E3 ligase ligand-linker (from Protocol 1)

  • JQ1-COOH (or other carboxylic acid-functionalized POI ligand)

  • HATU

  • DIPEA

  • Anhydrous DMF

  • HPLC system for purification

Procedure:

  • To a solution of JQ1-COOH (1 equivalent) in anhydrous DMF, add HATU (1.1 equivalents) and DIPEA (3 equivalents).

  • Stir the mixture at room temperature for 15 minutes.

  • Add a solution of the amine-functionalized E3 ligase ligand-linker (1.2 equivalents) in anhydrous DMF.

  • Stir the reaction at room temperature for 4 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, purify the reaction mixture directly by reverse-phase HPLC to obtain the final PROTAC.

  • Lyophilize the pure fractions to obtain the final product as a solid.

Protocol 3: Characterization of the Final PROTAC

1. Mass Spectrometry:

  • Obtain a high-resolution mass spectrum (HRMS) to confirm the molecular weight of the synthesized PROTAC. The observed mass should be within a narrow tolerance (e.g., ± 5 ppm) of the calculated exact mass.

2. NMR Spectroscopy:

  • Acquire 1H and 13C NMR spectra to confirm the structure of the PROTAC.

  • The disappearance of the carboxylic acid proton from the POI and E3 ligase ligands and the appearance of new amide proton signals are indicative of successful coupling.

  • The characteristic maleimide proton signal (around 6.7-7.0 ppm) should be present.[6]

Protocol 4: Conjugation to a Thiol-Containing POI Ligand

This protocol is for instances where the POI ligand contains a cysteine or other thiol group for conjugation to the maleimide moiety of the linker.

Materials:

  • Maleimide-functionalized PROTAC intermediate (synthesized with a non-thiol containing POI ligand placeholder or directly with the E3-ligase-linker)

  • Cysteine-containing peptide or protein (POI ligand)

  • Phosphate-buffered saline (PBS), pH 7.2

  • Anhydrous DMF

Procedure:

  • Dissolve the maleimide-functionalized PROTAC intermediate in a minimal amount of DMF.

  • Dissolve the cysteine-containing POI ligand in PBS (pH 7.2).

  • Add the PROTAC solution to the POI ligand solution. The final concentration of DMF should be kept low (<10%) to avoid denaturation of protein ligands.

  • Gently mix the reaction and incubate at room temperature for 2 hours.

  • Monitor the reaction by LC-MS. The disappearance of the maleimide starting material and the appearance of a new peak corresponding to the conjugated product indicates a successful reaction.

  • Purify the final PROTAC conjugate using size-exclusion chromatography or reverse-phase HPLC.

Mandatory Visualization

PROTAC_Mechanism cluster_0 Cellular Environment POI Protein of Interest (POI) PROTAC->POI E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits Proteasome Proteasome POI->Proteasome Recognition & Degradation E3_Ligase->POI Ub Ubiquitin Degraded_POI Degraded Peptides Proteasome->Degraded_POI

Caption: Mechanism of action for a PROTAC synthesized with the N-Mal-N-bis(PEG2-NH-Boc) linker.

PROTAC_Synthesis_Workflow cluster_synthesis Synthetic Steps cluster_analysis Purification & Analysis Start Start Materials: - E3 Ligase Ligand-COOH - POI Ligand-COOH - N-Mal-N-bis(PEG2-NH-Boc) Step1 Step 1: Amide Coupling (E3 Ligase Ligand + Linker) Start->Step1 Step2 Step 2: Boc Deprotection Step1->Step2 Step3 Step 3: Amide Coupling (POI Ligand + Intermediate) Step2->Step3 Step4 Optional Step 4: Thiol Conjugation (For Thiol-containing POI Ligand) Step3->Step4 Purification Purification (HPLC) Step3->Purification Step4->Purification Characterization Characterization (MS, NMR) Purification->Characterization Final_PROTAC Final PROTAC Product Characterization->Final_PROTAC

Caption: General workflow for the synthesis of a PROTAC using the N-Mal-N-bis(PEG2-NH-Boc) linker.

References

Application Notes and Protocols for Functionalization with N-Mal-N-bis(PEG2-NH-Boc)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Mal-N-bis(PEG2-NH-Boc) is a heterobifunctional, branched linker designed for advanced bioconjugation and drug delivery applications. This reagent features a maleimide (B117702) group for covalent attachment to thiol-containing molecules, such as cysteine residues in proteins or engineered thiol groups, and two Boc-protected amine groups. The branched structure allows for the subsequent attachment of two additional molecules after deprotection, making it an ideal tool for creating complex bioconjugates, such as antibody-drug conjugates (ADCs) with a high drug-to-antibody ratio (DAR), or for the dual functionalization of surfaces and nanoparticles.[1][2] The polyethylene (B3416737) glycol (PEG) spacers enhance solubility and reduce steric hindrance.[3]

This document provides detailed protocols for the two key steps in utilizing N-Mal-N-bis(PEG2-NH-Boc):

  • Step 1: Conjugation of the Maleimide Group to a Thiol-Containing Molecule.

  • Step 2: Deprotection of the Boc Groups to Reveal Primary Amines for Further Functionalization.

Part 1: Maleimide-Thiol Conjugation

The maleimide group of N-Mal-N-bis(PEG2-NH-Boc) reacts with a free sulfhydryl (thiol) group via a Michael addition reaction to form a stable thioether bond. This reaction is highly selective for thiols, especially within a pH range of 6.5 to 7.5.[4]

Experimental Workflow: Maleimide-Thiol Conjugation

Maleimide_Thiol_Conjugation cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Thiol_Prep Prepare Thiol-Containing Molecule (e.g., Protein) Conjugation Incubate to Form Thioether Bond Thiol_Prep->Conjugation Add to reaction Linker_Prep Prepare N-Mal-N-bis(PEG2-NH-Boc) Solution Linker_Prep->Conjugation Add to reaction Purification Purify Conjugate (e.g., SEC, Dialysis) Conjugation->Purification Reaction mixture Analysis Characterize Conjugate (HPLC, MS) Purification->Analysis Purified conjugate

Caption: Workflow for conjugating a thiol-containing molecule with N-Mal-N-bis(PEG2-NH-Boc).

Protocol 1: Conjugation to a Thiol-Containing Protein

This protocol provides a general procedure for labeling a protein with N-Mal-N-bis(PEG2-NH-Boc).

Materials:

  • Thiol-containing protein (e.g., antibody, enzyme)

  • N-Mal-N-bis(PEG2-NH-Boc)

  • Conjugation Buffer: Phosphate-buffered saline (PBS), HEPES, or MOPS buffer, pH 6.5-7.5, degassed. Avoid buffers containing thiols (e.g., DTT).

  • Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching reagent (optional): L-cysteine or β-mercaptoethanol

  • Purification system: Size-exclusion chromatography (SEC) column, dialysis cassettes (appropriate MWCO), or FPLC/HPLC system.

Procedure:

  • Protein Preparation:

    • Dissolve the protein in degassed conjugation buffer to a concentration of 1-10 mg/mL.

    • If the protein's cysteine residues are in disulfide bonds, reduction is necessary. Add a 10-50 fold molar excess of TCEP and incubate at room temperature for 30-60 minutes.

    • Note: If using DTT, it must be removed before adding the maleimide reagent, as it will compete for the reaction. This can be done by buffer exchange using a desalting column. TCEP does not need to be removed.

  • Linker Preparation:

    • Immediately before use, dissolve N-Mal-N-bis(PEG2-NH-Boc) in a minimal amount of anhydrous DMSO or DMF to prepare a concentrated stock solution (e.g., 10-20 mM).

  • Conjugation Reaction:

    • Add the N-Mal-N-bis(PEG2-NH-Boc) stock solution to the protein solution. The molar ratio of linker to protein should be optimized, but a starting point of 10-20 fold molar excess of the linker is recommended.

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight. Gentle mixing is recommended.

  • Quenching (Optional):

    • To quench any unreacted maleimide groups, a small molar excess of a thiol-containing molecule like L-cysteine can be added. Incubate for an additional 15-30 minutes.

  • Purification:

    • Remove excess, unreacted linker and other small molecules from the conjugate using size-exclusion chromatography, dialysis, or tangential flow filtration.

Quantitative Data for Maleimide-Thiol Conjugation

The efficiency of the conjugation is dependent on several factors. The following table summarizes typical reaction conditions and expected outcomes based on literature for similar linkers.

ParameterRecommended RangeNotes
pH 6.5 - 7.5The reaction rate increases with pH, but the stability of the maleimide group decreases at higher pH due to hydrolysis.
Temperature 4°C to 25°CLower temperatures can be used for sensitive proteins to minimize degradation, requiring longer incubation times.
Reaction Time 1 - 16 hoursTypically 1-2 hours at room temperature is sufficient.
Maleimide:Thiol Molar Ratio 5:1 to 20:1A molar excess of the maleimide linker is generally used to drive the reaction to completion.
Conjugation Efficiency >80%Efficiency is highly dependent on the accessibility of the thiol group on the target molecule.

Part 2: Boc Deprotection

The tert-butyloxycarbonyl (Boc) protecting groups on the two primary amines can be removed under acidic conditions to allow for subsequent conjugation reactions. Trifluoroacetic acid (TFA) is commonly used for this purpose.

Logical Flow: Boc Deprotection and Subsequent Functionalization

Boc_Deprotection_Flow cluster_deprotection Deprotection cluster_next_step Further Functionalization Start_Conjugate Boc-Protected Conjugate Deprotection Treat with Acid (e.g., TFA) Start_Conjugate->Deprotection Deprotected_Conjugate Amine-Reactive Conjugate Deprotection->Deprotected_Conjugate Next_Reaction React with Amine-Reactive Molecule (e.g., NHS ester) Deprotected_Conjugate->Next_Reaction

Caption: Process of Boc deprotection to enable further conjugation at the newly exposed amine sites.

Protocol 2: Boc Deprotection of the Conjugate

This protocol describes the removal of the Boc groups from the conjugate prepared in Part 1.

Materials:

  • Boc-protected conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM) or other suitable organic solvent

  • Diisopropylethylamine (DIPEA) or other non-nucleophilic base

  • Purification system (e.g., HPLC, solid-phase extraction)

Procedure:

  • Reaction Setup:

    • Dissolve the Boc-protected conjugate in a suitable solvent such as DCM.

    • In a well-ventilated fume hood, add TFA to the solution. A common condition is a 1:1 mixture of TFA and DCM. The concentration of TFA can be adjusted based on the stability of the conjugate.

    • Stir the reaction mixture at room temperature.

  • Monitoring the Reaction:

    • The deprotection is typically rapid, often completing within 30-60 minutes. The reaction can be monitored by analytical HPLC or mass spectrometry to confirm the removal of both Boc groups.

  • Work-up and Purification:

    • Once the reaction is complete, the TFA and solvent are typically removed under reduced pressure (e.g., rotary evaporation).

    • The resulting product will be the TFA salt of the amines. To obtain the free amine, the residue can be dissolved in a suitable buffer and neutralized with a non-nucleophilic base like DIPEA, or purified using an appropriate method that facilitates salt exchange.

    • Purification of the final deprotected conjugate can be achieved by HPLC or other chromatographic techniques suitable for the specific molecule.

Quantitative Data for Boc Deprotection
ParameterRecommended ConditionNotes
Reagent Trifluoroacetic acid (TFA)A strong acid is required for efficient cleavage of the Boc group.
Solvent Dichloromethane (DCM)Other organic solvents can be used depending on the solubility of the conjugate.
TFA Concentration 20-50% (v/v) in DCMHigher concentrations can lead to faster deprotection but may also cause degradation of sensitive molecules.
Temperature 0°C to 25°CThe reaction is typically performed at room temperature.
Reaction Time 30 - 120 minutesMonitor by an appropriate analytical method to determine completion.
Yield >90%Deprotection is generally a high-yielding reaction.

Characterization of Functionalized Molecules

It is crucial to characterize the product after each functionalization step to ensure the success of the reaction and the purity of the conjugate.

TechniquePurpose
HPLC (Reversed-Phase or Size-Exclusion) To assess the purity of the conjugate and separate it from unreacted starting materials.
Mass Spectrometry (e.g., MALDI-TOF, ESI-MS) To confirm the molecular weight of the conjugate, thereby verifying the successful addition of the linker and the removal of the Boc groups. For proteins, this can confirm the drug-to-antibody ratio (DAR).
UV-Vis Spectroscopy To quantify the concentration of the protein and, if the attached molecule has a chromophore, to help determine the degree of labeling.
Ellman's Test To quantify the consumption of free thiols after the maleimide conjugation step, which allows for the calculation of conjugation efficiency.

Conclusion

N-Mal-N-bis(PEG2-NH-Boc) is a versatile tool for creating complex, multifunctional biomolecules. By following these detailed protocols and considering the provided quantitative data, researchers can effectively utilize this branched linker for a wide range of applications in drug development, diagnostics, and materials science. Careful optimization of reaction conditions and thorough characterization of the intermediates and final products are essential for achieving desired outcomes.

References

Application Notes and Protocols for Nanoparticle Surface Modification using N-Mal-N-bis(PEG2-NH-Boc)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of nanoparticle surfaces is a critical step in the development of targeted drug delivery systems, advanced diagnostics, and novel nanomaterials. The choice of surface linker is paramount to achieving desired biological interactions and therapeutic outcomes. N-Mal-N-bis(PEG2-NH-Boc) is a heterotrifunctional linker designed for the precise, stepwise modification of nanoparticle surfaces. This molecule features a maleimide (B117702) group for covalent attachment to thiol-bearing surfaces or molecules, and two Boc-protected primary amines. The dual protected amines allow for the subsequent conjugation of additional moieties after deprotection, enabling the creation of multifunctional nanoparticles.

The polyethylene (B3416737) glycol (PEG) spacers enhance the solubility and biocompatibility of the modified nanoparticles, potentially reducing immunogenicity and improving circulation times. The Boc (tert-butyloxycarbonyl) protecting groups on the primary amines offer robust protection during the initial maleimide-thiol conjugation and can be efficiently removed under mild acidic conditions to reveal the amines for secondary functionalization. This allows for a controlled, stepwise approach to building complex nanoparticle constructs.

This document provides detailed protocols for the surface modification of nanoparticles using N-Mal-N-bis(PEG2-NH-Boc), including the initial conjugation to thiol-containing nanoparticles, deprotection of the Boc groups, and subsequent functionalization of the exposed amines.

Data Presentation

Table 1: Nanoparticle Characterization Before and After Surface Modification
Stage of ModificationHydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Unmodified Nanoparticles100 ± 5< 0.1-25 ± 3
After N-Mal-N-bis(PEG2-NH-Boc) Conjugation115 ± 7< 0.15-15 ± 4
After Boc Deprotection114 ± 6< 0.15+10 ± 3
After Secondary Conjugation (e.g., with a carboxylated dye)120 ± 8< 0.2-5 ± 4

Note: The values presented are representative and will vary depending on the specific nanoparticle type, size, and the nature of the conjugated molecules.

Table 2: Reaction Conditions and Efficiencies
Reaction StepKey ReagentspHTemperature (°C)Time (hours)Typical Conjugation Efficiency (%)
Step 1: Maleimide-Thiol Conjugation N-Mal-N-bis(PEG2-NH-Boc), Thiolated Nanoparticles6.5 - 7.5Room Temperature2 - 4> 80%
Step 2: Boc Deprotection Trifluoroacetic Acid (TFA), Dichloromethane (DCM)< 2Room Temperature0.5 - 1> 95%
Step 3: Amine Coupling (e.g., EDC/NHS) EDC, NHS, Carboxylated Molecule7.4Room Temperature2 - 450 - 70%

Experimental Protocols & Workflows

Overall Experimental Workflow

The following diagram illustrates the complete workflow for the dual functionalization of a nanoparticle using N-Mal-N-bis(PEG2-NH-Boc).

G cluster_0 Step 1: Initial Surface Modification cluster_1 Step 2: Deprotection cluster_2 Step 3: Secondary Functionalization A Thiolated Nanoparticle C Maleimide-Thiol Conjugation (pH 6.5-7.5, RT, 2-4h) A->C B N-Mal-N-bis(PEG2-NH-Boc) B->C D Purification (e.g., Centrifugation/Dialysis) C->D E Boc-Protected Nanoparticle D->E F Boc-Protected Nanoparticle G TFA/DCM Treatment F->G H Purification (Washing) G->H I Amine-Functionalized Nanoparticle H->I J Amine-Functionalized Nanoparticle L Amide Bond Formation (pH 7.4, RT, 2-4h) J->L K Carboxylated Molecule + EDC/NHS K->L M Purification L->M N Dual-Functionalized Nanoparticle M->N

Figure 1: Overall workflow for dual functionalization.
Protocol 1: Conjugation of N-Mal-N-bis(PEG2-NH-Boc) to Thiolated Nanoparticles

This protocol details the covalent attachment of the linker to nanoparticles that have been pre-functionalized with thiol groups.

Materials:

  • Thiolated nanoparticles

  • N-Mal-N-bis(PEG2-NH-Boc)

  • Thiol-free buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.2)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Purification system (e.g., centrifuge for pelleting, or dialysis cassette)

Procedure:

  • Prepare Nanoparticle Suspension: Disperse the thiolated nanoparticles in the thiol-free buffer at a concentration of 1-10 mg/mL.

  • Prepare Linker Solution: Dissolve N-Mal-N-bis(PEG2-NH-Boc) in a minimal amount of DMF or DMSO and then dilute it into the reaction buffer. A 10-20 fold molar excess of the linker relative to the available thiol groups on the nanoparticles is recommended.

  • Conjugation Reaction: Add the linker solution to the nanoparticle suspension. Mix gently and allow the reaction to proceed for 2-4 hours at room temperature, protected from light.

  • Purification:

    • For larger nanoparticles: Centrifuge the reaction mixture to pellet the nanoparticles. Remove the supernatant containing excess linker and resuspend the nanoparticle pellet in fresh buffer. Repeat this washing step 2-3 times.

    • For smaller nanoparticles: Purify the conjugated nanoparticles by dialysis against the reaction buffer to remove unreacted linker.

  • Characterization: Characterize the resulting Boc-protected nanoparticles for size and zeta potential using Dynamic Light Scattering (DLS).

G start Start: Thiolated Nanoparticles in Buffer linker_prep Dissolve N-Mal-N-bis(PEG2-NH-Boc) in DMF/DMSO then Buffer reaction Mix Nanoparticles and Linker Solution (10-20x molar excess of linker) Incubate 2-4h at RT start->reaction linker_prep->reaction purification Purify by Centrifugation or Dialysis reaction->purification characterization Characterize Size and Zeta Potential (DLS) purification->characterization end End: Boc-Protected Nanoparticles characterization->end

Figure 2: Maleimide-Thiol Conjugation Workflow.
Protocol 2: Boc Deprotection of Surface-Bound Linker

This protocol describes the removal of the Boc protecting groups to expose the primary amines for subsequent conjugation.

Materials:

  • Boc-protected nanoparticles from Protocol 1

  • Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Centrifuge

Procedure:

  • Solvent Exchange: If the nanoparticles are in an aqueous buffer, pellet them by centrifugation and resuspend them in DCM.

  • Deprotection Reaction: Add TFA to the nanoparticle suspension in DCM to a final concentration of 20-50% (v/v). Allow the reaction to proceed for 30-60 minutes at room temperature with gentle mixing.

  • Solvent Removal: Remove the DCM and TFA under a stream of nitrogen or by rotary evaporation.

  • Washing: Resuspend the nanoparticles in the reaction buffer (e.g., PBS, pH 7.4). Pellet the nanoparticles by centrifugation and discard the supernatant. Repeat this washing step at least three times to ensure complete removal of residual acid.

  • Characterization: Characterize the resulting amine-functionalized nanoparticles for size and zeta potential (a positive shift in zeta potential is expected).

G start Start: Boc-Protected Nanoparticles solvent_exchange Resuspend Nanoparticles in DCM start->solvent_exchange deprotection Add TFA (20-50% v/v) Incubate 30-60 min at RT solvent_exchange->deprotection solvent_removal Remove DCM/TFA (Nitrogen stream or Rotovap) deprotection->solvent_removal washing Wash 3x with Buffer (e.g., PBS) solvent_removal->washing characterization Characterize Size and Zeta Potential (DLS) washing->characterization end End: Amine-Functionalized Nanoparticles characterization->end G cluster_design Nanoparticle Design Pathway cluster_functionality Resulting Functionality NP Core Nanoparticle Thiol_NP Thiolated Nanoparticle NP->Thiol_NP Thiolation Linker_Attach Linker Conjugation (Maleimide-Thiol) Thiol_NP->Linker_Attach Boc_NP Boc-Protected Nanoparticle Linker_Attach->Boc_NP Deprotection Boc Deprotection Boc_NP->Deprotection Amine_NP Amine-Functionalized Nanoparticle Deprotection->Amine_NP Secondary_Attach Secondary Conjugation (Amide Coupling) Amine_NP->Secondary_Attach Final_NP Dual-Functionalized Nanoparticle Secondary_Attach->Final_NP F1 Targeting Moiety Final_NP->F1 Enables F2 Therapeutic Agent Final_NP->F2 Enables F3 Imaging Agent Final_NP->F3 Enables

Application Notes and Protocols for the Purification of Proteins Conjugated with N-Mal-N-bis(PEG2-NH-Boc)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein conjugation with polyethylene (B3416737) glycol (PEG) is a widely utilized strategy to enhance the therapeutic properties of protein drugs, including increased solubility, prolonged plasma half-life, and reduced immunogenicity. The specific characteristics of the PEG linker used for conjugation play a crucial role in the overall efficacy and developability of the final conjugate. N-Mal-N-bis(PEG2-NH-Boc) is a branched linker containing a maleimide (B117702) group for covalent attachment to thiol residues on a protein, and two Boc-protected amine groups. This structure allows for further modification or the creation of more complex bioconjugates.

The PEGylation process often results in a heterogeneous mixture of products, including unreacted protein, excess PEG linker, and protein species with varying numbers of attached PEG molecules.[] Therefore, a robust purification strategy is essential to isolate the desired protein conjugate with high purity and yield. This document provides detailed application notes and protocols for the purification of proteins conjugated with N-Mal-N-bis(PEG2-NH-Boc), focusing on common chromatographic techniques.

Purification Strategy Overview

A multi-step purification strategy is typically required to resolve the different species present in the conjugation reaction mixture. The most effective purification workflows often combine different chromatographic techniques that separate molecules based on distinct physicochemical properties such as size, charge, and hydrophobicity.[][2]

A typical purification workflow for a protein conjugated with N-Mal-N-bis(PEG2-NH-Boc) can be visualized as follows:

PurificationWorkflow cluster_0 Conjugation Reaction Mixture cluster_1 Purification Steps cluster_2 Analysis cluster_3 Final Product Mixture Crude Conjugate (Protein, PEG-Protein, Unreacted PEG) SEC Size-Exclusion Chromatography (SEC) Mixture->SEC Initial Separation (by size) IEX Ion-Exchange Chromatography (IEX) SEC->IEX Further Separation (by charge) HIC Hydrophobic Interaction Chromatography (HIC) IEX->HIC Polishing Step (by hydrophobicity) Analysis Purity & Yield Analysis IEX->Analysis HIC->Analysis PureProduct Purified PEG-Protein Conjugate Analysis->PureProduct

Caption: A typical multi-step chromatographic workflow for the purification of PEGylated proteins.

Key Purification Techniques

Several chromatographic techniques are instrumental in the purification of PEGylated proteins. The choice and order of these techniques will depend on the specific properties of the protein and the PEG conjugate.

  • Size-Exclusion Chromatography (SEC): This technique separates molecules based on their hydrodynamic radius.[] Since PEGylation increases the size of the protein, SEC is highly effective in removing unreacted, smaller PEG linkers and other low molecular weight impurities.[] It can also be used to separate un-conjugated protein from the PEGylated forms.[2]

  • Ion-Exchange Chromatography (IEX): IEX separates molecules based on their net surface charge.[] The attachment of PEG chains can shield the protein's surface charges, altering its interaction with the IEX resin.[][2] This change in charge interaction allows for the separation of un-conjugated protein from PEGylated protein and can sometimes resolve species with different degrees of PEGylation.[][3]

  • Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity.[] PEGylation can alter the hydrophobicity of a protein, which can be exploited for purification. HIC is often used as a polishing step to remove remaining impurities and can be a valuable tool when IEX is not sufficient.[4]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is a high-resolution technique that separates molecules based on their hydrophobicity.[] While powerful, it often requires organic solvents and denaturing conditions, which may not be suitable for all proteins. It is frequently used for analytical purposes to assess purity and can be used for preparative purification of smaller, more robust proteins or peptides.[5]

Experimental Protocols

The following are detailed, representative protocols for the purification of a hypothetical 50 kDa protein conjugated with N-Mal-N-bis(PEG2-NH-Boc). Note: These protocols should be optimized for your specific protein of interest.

Protocol 1: Size-Exclusion Chromatography (SEC) for Removal of Unreacted Linker

This protocol aims to separate the larger protein-PEG conjugate from the smaller, unreacted N-Mal-N-bis(PEG2-NH-Boc) linker.

Materials:

  • SEC column (e.g., Superdex 200 or similar, appropriate for the size of the protein conjugate)

  • Chromatography system (e.g., FPLC or HPLC)

  • SEC Buffer: 50 mM Sodium Phosphate, 150 mM NaCl, pH 7.2

  • Conjugation reaction mixture

  • 0.22 µm syringe filters

Procedure:

  • Equilibrate the SEC column with at least two column volumes of SEC Buffer at a flow rate recommended by the manufacturer.

  • Filter the conjugation reaction mixture through a 0.22 µm syringe filter to remove any particulate matter.

  • Load the filtered sample onto the equilibrated column. The sample volume should not exceed 2-5% of the total column volume for optimal resolution.

  • Elute the sample with SEC Buffer at a constant flow rate.

  • Monitor the elution profile at 280 nm to detect the protein-containing fractions.

  • Collect fractions corresponding to the high molecular weight peak, which represents the protein-PEG conjugate and any un-conjugated protein. The later eluting peaks will contain the unreacted PEG linker.

  • Pool the fractions containing the protein conjugate for further purification.

Protocol 2: Ion-Exchange Chromatography (IEX) for Separation of Un-conjugated Protein

This protocol is designed to separate the PEGylated protein from the un-conjugated protein based on differences in their surface charge. Cation exchange chromatography is described here; the choice of anion or cation exchange will depend on the protein's isoelectric point (pI) and the chosen buffer pH.

Materials:

  • Cation exchange column (e.g., SP Sepharose or similar)

  • Chromatography system

  • Binding Buffer (Buffer A): 20 mM MES, pH 6.0

  • Elution Buffer (Buffer B): 20 mM MES, 1 M NaCl, pH 6.0

  • Pooled fractions from SEC

Procedure:

  • Equilibrate the cation exchange column with Binding Buffer until the conductivity and pH are stable.

  • Dilute the pooled fractions from the SEC step with Binding Buffer to reduce the salt concentration and ensure efficient binding to the column.

  • Load the diluted sample onto the equilibrated column.

  • Wash the column with Binding Buffer until the UV absorbance at 280 nm returns to baseline, indicating that all unbound material has been washed through.

  • Elute the bound proteins using a linear gradient of Elution Buffer (e.g., 0-100% Buffer B over 20 column volumes).

  • Monitor the elution profile at 280 nm. The PEGylated protein is expected to elute at a lower salt concentration than the un-conjugated protein due to charge shielding by the PEG chains.

  • Collect fractions across the elution peaks and analyze them by SDS-PAGE to identify the fractions containing the pure conjugate.

  • Pool the pure fractions.

Data Presentation

The following tables present representative data from a purification run of a 50 kDa protein conjugated with N-Mal-N-bis(PEG2-NH-Boc).

Table 1: Summary of Purification Steps

Purification StepTotal Protein (mg)Purity by SDS-PAGE (%)Yield (%)
Crude Conjugation Mix10045100
After SEC926092
After IEX40>9540

Table 2: Characterization of Purified Conjugate

ParameterMethodResult
Molecular Weight (Apparent)SDS-PAGE~65 kDa
PurityRP-HPLC96.5%
Degree of PEGylationMass Spectrometry1.1 PEG/protein
Endotoxin LevelsLAL Assay< 0.1 EU/mg

Visualization of the Conjugation and Purification Logic

The following diagram illustrates the logical flow from the starting materials to the final purified product, highlighting the key transformations and separation principles.

ConjugationPurificationLogic cluster_reactants Starting Materials cluster_reaction Conjugation Reaction cluster_mixture Reaction Outcome cluster_purification Purification Principles cluster_products Isolated Species Protein Protein (-SH) Reaction Thiol-Maleimide Coupling Protein->Reaction PEG_Linker N-Mal-N-bis(PEG2-NH-Boc) PEG_Linker->Reaction Mixture Heterogeneous Mixture Reaction->Mixture Sep_Size Separation by Size (SEC) Mixture->Sep_Size Removes Sep_Charge Separation by Charge (IEX) Mixture->Sep_Charge Separates Excess_Linker Excess Linker Sep_Size->Excess_Linker Pure_Conjugate Pure PEG-Protein Sep_Charge->Pure_Conjugate Unconjugated_Protein Unconjugated Protein Sep_Charge->Unconjugated_Protein

References

Application Notes and Protocols for the Characterization of N-Mal-N-bis(PEG2-NH-Boc) Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the comprehensive analytical characterization of N-Mal-N-bis(PEG2-NH-Boc) conjugates. These conjugates are trifunctional molecules featuring a maleimide (B117702) group for thiol-reactive conjugation, and two Boc-protected amine-terminated PEG2 arms, making them valuable linkers in the development of complex bioconjugates, such as antibody-drug conjugates (ADCs) or PROTACs.

The analytical methods outlined below are designed to confirm the identity, purity, and stability of these conjugates, ensuring the quality and consistency required for downstream applications in drug development. The primary techniques covered include High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of N-Mal-N-bis(PEG2-NH-Boc) conjugates and for monitoring reaction progress. Both Reversed-Phase HPLC (RP-HPLC) and Size-Exclusion Chromatography (SEC) can be employed.

Reversed-Phase HPLC (RP-HPLC) for Purity Assessment

RP-HPLC separates molecules based on their hydrophobicity. It is a powerful tool for resolving the conjugate from starting materials, impurities, and degradation products.

Parameter Condition
System HPLC or UPLC system with a UV detector
Column C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size)
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA) in Water
Mobile Phase B 0.1% TFA or FA in Acetonitrile (ACN)
Gradient 5-95% B over 15 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Detection UV at 220 nm and 280 nm
Injection Volume 5 µL
Sample Preparation Dissolve sample in Mobile Phase A at a concentration of 1 mg/mL

Data Presentation: RP-HPLC Purity Analysis

Sample ID Retention Time (min) Peak Area (%) Identity
Conjugate_Batch_0018.5298.5N-Mal-N-bis(PEG2-NH-Boc)
Conjugate_Batch_0014.150.8Impurity 1 (e.g., hydrolyzed maleimide)
Conjugate_Batch_0019.780.7Impurity 2 (e.g., starting material)
Size-Exclusion Chromatography (SEC) for Aggregate Analysis

SEC separates molecules based on their hydrodynamic radius. While less common for small molecules, it can be useful for detecting the presence of oligomers or aggregates, especially after conjugation to a larger biomolecule. For the linker itself, SEC is primarily a tool for quality control of the PEG raw materials. When analyzing a protein conjugate of N-Mal-N-bis(PEG2-NH-Boc), SEC is critical for separating the conjugated protein from unconjugated protein and free linker.[1][2][][4]

Parameter Condition
System HPLC or UPLC system with UV and Refractive Index (RI) detectors
Column TSKgel G3000SWxl or similar
Mobile Phase 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.4
Flow Rate 0.5 mL/min
Column Temperature 25 °C
Detection UV at 280 nm (for protein) and RI (for PEG)
Injection Volume 20 µL
Sample Preparation Dilute conjugate to 1 mg/mL in mobile phase

Mass Spectrometry (MS) for Identity Confirmation

Mass spectrometry is essential for the unambiguous confirmation of the molecular weight of the N-Mal-N-bis(PEG2-NH-Boc) conjugate. High-resolution mass spectrometry (HRMS), such as ESI-TOF or Orbitrap, provides accurate mass measurements.

Parameter Condition
System HPLC/UPLC coupled to an ESI-TOF or Orbitrap mass spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
Mass Range 100-1000 m/z
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 120 °C
Desolvation Temp 350 °C
LC Conditions Use RP-HPLC conditions as described in section 1.1

Data Presentation: Mass Spectrometry Results

Analyte Theoretical Mass (M) Observed Ion (e.g., [M+H]⁺) Observed Mass Mass Error (ppm)
N-Mal-N-bis(PEG2-NH-Boc)630.73[M+H]⁺631.361.5
N-Mal-N-bis(PEG2-NH-Boc)630.73[M+Na]⁺653.341.2

Note on Boc-group fragmentation: The tert-butoxycarbonyl (Boc) protecting group can be susceptible to in-source fragmentation in the mass spectrometer, leading to the observation of ions corresponding to the loss of one or both Boc groups.[5][6] This should be considered during data analysis. Using softer ionization conditions can sometimes mitigate this.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy provides detailed structural information, confirming the connectivity of the atoms within the N-Mal-N-bis(PEG2-NH-Boc) conjugate. Both ¹H and ¹³C NMR are valuable.

Parameter Condition
Spectrometer 400 MHz or higher
Solvent Chloroform-d (CDCl₃) or DMSO-d₆
Experiments ¹H NMR, ¹³C NMR, COSY, HSQC
Temperature 25 °C
Sample Concentration 5-10 mg/mL

Data Presentation: Key ¹H NMR Signals

Chemical Shift (ppm) Multiplicity Integration Assignment
~6.7s2HMaleimide CH =CH
~5.5t2HNH -Boc
~3.6m16HPEG -O-CH ₂-CH ₂-O-
~3.3q4H-CH ₂-NH-Boc
~1.4s18HBoc -C(CH ₃)₃

Visualizations

analytical_workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_decision Decision cluster_outcome Outcome synthesis N-Mal-N-bis(PEG2-NH-Boc) Conjugate Synthesis purification Purification (e.g., Column Chromatography) synthesis->purification hplc Purity Assessment (RP-HPLC) purification->hplc Purity Check ms Identity Confirmation (LC-MS) purification->ms Identity Check nmr Structural Elucidation (NMR) purification->nmr Structure Check decision Meets Specifications? hplc->decision ms->decision nmr->decision proceed Proceed to Downstream Application decision->proceed Yes rework Re-synthesize or Re-purify decision->rework No

Caption: Analytical workflow for N-Mal-N-bis(PEG2-NH-Boc) characterization.

logical_relationships cluster_techniques Analytical Techniques cluster_properties Measured Properties conjugate N-Mal-N-bis(PEG2-NH-Boc) Conjugate hplc HPLC conjugate->hplc ms Mass Spectrometry conjugate->ms nmr NMR Spectroscopy conjugate->nmr purity Purity & Impurities hplc->purity mass Molecular Weight ms->mass structure Chemical Structure & Connectivity nmr->structure

Caption: Relationship between analytical techniques and measured properties.

Stability Assessment

The stability of the maleimide group is crucial for ensuring efficient conjugation. Hydrolysis of the maleimide ring can occur, particularly at neutral to high pH. A stability study can be performed using RP-HPLC to monitor the degradation of the conjugate over time under different buffer and temperature conditions.[7]

  • Prepare solutions of the N-Mal-N-bis(PEG2-NH-Boc) conjugate in various buffers (e.g., pH 5.0, 7.4, and 8.5).

  • Incubate the solutions at different temperatures (e.g., 4 °C and 25 °C).

  • At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of each solution.

  • Analyze the aliquots by RP-HPLC using the method described in section 1.1.

  • Quantify the percentage of the intact conjugate remaining at each time point.

Data Presentation: Maleimide Stability Data

Buffer pH Temperature (°C) Time (hours) Intact Conjugate (%)
5.0250100
5.0252499.5
7.4250100
7.4252485.2
8.5250100
8.5252465.7

Conclusion

A multi-technique analytical approach is imperative for the thorough characterization of N-Mal-N-bis(PEG2-NH-Boc) conjugates. The combination of HPLC, mass spectrometry, and NMR spectroscopy provides orthogonal data that collectively confirm the identity, purity, and structural integrity of these important bifunctional linkers. The protocols and data presentation formats provided herein offer a robust framework for the quality control and assurance necessary for their successful application in research and drug development.

References

Application Notes and Protocols for N-Mal-N-bis(PEG2-NH-Boc) in Peptide Synthesis and Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Mal-N-bis(PEG2-NH-Boc) is a heterobifunctional, branched polyethylene (B3416737) glycol (PEG) linker designed for the advanced modification of peptides and other biomolecules. This reagent features a maleimide (B117702) group for covalent linkage to thiol-containing residues (such as cysteine), and two Boc-protected amine groups. The branched structure and dual amine functionalities allow for the attachment of two additional molecules of interest, such as targeting ligands, imaging agents, or other therapeutic payloads, after deprotection. The inclusion of PEG moieties enhances the solubility and pharmacokinetic profile of the resulting conjugate.[1][2][3] These characteristics make N-Mal-N-bis(PEG2-NH-Boc) a valuable tool in the development of complex bioconjugates, including antibody-drug conjugates (ADCs) and targeted peptide therapeutics.[4][5]

Key Applications

  • Site-Specific Peptide Modification: Enables the introduction of a branched PEG linker at a specific cysteine residue within a peptide sequence.

  • Development of Bifunctional Peptides: The two terminal amines, after deprotection, can be conjugated to two different or identical molecules, creating peptides with dual functionalities.

  • Improving Pharmacokinetic Properties: PEGylation is a well-established strategy to increase the in vivo half-life, improve solubility, and reduce the immunogenicity of peptide-based drugs.[2][6] Branched PEGs, in particular, may offer enhanced stability and prolonged circulation compared to linear PEGs.[2][7]

  • Construction of Antibody-Drug Conjugates (ADCs): This linker can be used to attach two drug molecules to a thiol-containing antibody or antibody fragment.[8]

Chemical Properties

PropertyValue
Chemical Name N-Mal-N-bis(PEG2-NH-Boc)
CAS Number 2128735-26-0
Molecular Formula C₂₉H₅₀N₄O₁₁
Molecular Weight 630.7 g/mol
Purity >96%
Reactive Groups Maleimide (reacts with thiols, -SH)
Boc-protected Amines (amines available after deprotection)

(Data sourced from supplier information[9][10])

Quantitative Data Summary

Table 1: Comparison of Hydrodynamic Radius for Linear vs. Branched PEGylated Proteins

ProteinPEG TypeNominal PEG MW (kDa)Resulting Hydrodynamic Radius (Å)
α-lactalbuminLinear20~55
α-lactalbuminBranched20~58
Serum AlbuminLinear40~85
Serum AlbuminBranched40~88

Note: This table presents generalized data based on findings that suggest branched PEGs may have a slightly greater hydrodynamic volume than linear PEGs of the same nominal molecular weight, which can contribute to reduced renal clearance.[7] Actual values will vary depending on the specific protein and PEGylation conditions.

Table 2: Representative In Vitro Stability of Linear vs. Branched PEG-Enzyme Conjugates

EnzymePEG TypePEG MW (kDa)Residual Activity after Incubation
UricaseLinear102.5%
UricaseBranched1032%

Source: Adapted from a review on peptide and protein PEGylation.[1] This data illustrates that branched PEGs can offer superior protection to the conjugated protein, potentially by providing a more effective shield against proteolytic degradation due to their "umbrella-like" structure.[1]

Table 3: Comparative Solubility of Paclitaxel Formulated with Different PEG-Lipids

PEG-Lipid ArchitecturePTX Loading (mol%)PTX Solubilization Time (hours)
Linear PEG772
Branched (Double) PEG760
Linear PEG1310
Branched (Double) PEG1324

Source: Adapted from a study on PEG-lipids for drug solubilization.[11] This data suggests that branched PEG structures can significantly enhance the solubility of hydrophobic molecules like paclitaxel.

Experimental Protocols

The following are detailed protocols for the use of N-Mal-N-bis(PEG2-NH-Boc) in peptide modification. These are generalized procedures and may require optimization for specific peptides and subsequent conjugation partners.

Protocol 1: Conjugation of N-Mal-N-bis(PEG2-NH-Boc) to a Cysteine-Containing Peptide

This protocol describes the reaction of the maleimide group of the linker with a free thiol on a peptide.

Workflow Diagram

G Protocol 1: Maleimide-Thiol Conjugation Workflow start Start: Cysteine-containing peptide dissolve_peptide Dissolve peptide in degassed conjugation buffer (pH 6.5-7.5) start->dissolve_peptide add_linker Add linker solution to peptide solution (10-20 fold molar excess of linker) dissolve_peptide->add_linker dissolve_linker Dissolve N-Mal-N-bis(PEG2-NH-Boc) in DMSO or DMF dissolve_linker->add_linker react React for 2-4 hours at RT or overnight at 4°C add_linker->react purify Purify the conjugate by RP-HPLC react->purify end End: Purified Peptide-PEG-bis(Boc) conjugate purify->end

Caption: Workflow for conjugating N-Mal-N-bis(PEG2-NH-Boc) to a peptide.

Materials:

  • Cysteine-containing peptide (lyophilized)

  • N-Mal-N-bis(PEG2-NH-Boc)

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5, degassed

  • Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

  • Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching solution (optional): L-cysteine or β-mercaptoethanol

  • RP-HPLC system for purification

Procedure:

  • Peptide Preparation:

    • Dissolve the cysteine-containing peptide in degassed conjugation buffer to a final concentration of 1-5 mg/mL.

    • If the peptide may have formed disulfide bonds, add TCEP to a final concentration of 1-5 mM and incubate for 30 minutes at room temperature to reduce the disulfide bonds.

  • Linker Preparation:

    • Dissolve N-Mal-N-bis(PEG2-NH-Boc) in a minimal amount of DMSO or DMF to prepare a stock solution (e.g., 10-20 mg/mL).

  • Conjugation Reaction:

    • Add the N-Mal-N-bis(PEG2-NH-Boc) stock solution to the peptide solution. A 10- to 20-fold molar excess of the linker over the peptide is recommended to ensure complete conjugation of the peptide.

    • Gently mix the reaction mixture and allow it to react for 2-4 hours at room temperature or overnight at 4°C. The reaction should be protected from light.

  • Quenching the Reaction (Optional):

    • To quench any unreacted maleimide groups, a small molecule thiol such as L-cysteine or β-mercaptoethanol can be added to the reaction mixture to a final concentration of 2-5 mM. Incubate for an additional 30 minutes.

  • Purification:

    • Purify the resulting peptide-PEG-bis(Boc) conjugate using reverse-phase HPLC (RP-HPLC). A C18 column is typically suitable.

    • Use a gradient of acetonitrile (B52724) in water (both containing 0.1% trifluoroacetic acid) to elute the conjugate.

    • Collect fractions and analyze them by mass spectrometry to identify the fractions containing the desired product.

  • Lyophilization:

    • Pool the fractions containing the pure conjugate and lyophilize to obtain the final product as a powder.

Protocol 2: Boc Deprotection of the Peptide-PEG Conjugate

This protocol describes the removal of the Boc protecting groups from the two PEG arms to expose the primary amines for subsequent conjugation.

Workflow Diagram

G Protocol 2: Boc Deprotection Workflow start Start: Peptide-PEG-bis(Boc) conjugate dissolve Dissolve conjugate in Dichloromethane (DCM) start->dissolve add_tfa Add Trifluoroacetic Acid (TFA) (e.g., 50% v/v) dissolve->add_tfa react React for 30-60 minutes at room temperature add_tfa->react evaporate Evaporate solvent and excess TFA react->evaporate precipitate Precipitate the deprotected peptide in cold diethyl ether evaporate->precipitate purify Purify by RP-HPLC (optional, if needed) precipitate->purify end End: Purified Peptide-PEG-bis(Amine) conjugate purify->end

Caption: Workflow for the deprotection of Boc groups from the conjugate.

Materials:

  • Lyophilized Peptide-PEG-bis(Boc) conjugate

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Cold diethyl ether

  • Centrifuge

Procedure:

  • Dissolution:

    • Dissolve the lyophilized Peptide-PEG-bis(Boc) conjugate in anhydrous DCM.

  • Deprotection Reaction:

    • Add TFA to the solution to a final concentration of 20-50% (v/v). The optimal concentration may need to be determined empirically.

    • Stir the reaction mixture at room temperature for 30-60 minutes. Monitor the reaction progress by mass spectrometry to confirm the removal of both Boc groups (a mass decrease of 200.2 Da).

  • Solvent Removal:

    • Remove the DCM and excess TFA by rotary evaporation or under a stream of nitrogen.

  • Precipitation:

    • Add cold diethyl ether to the residue to precipitate the deprotected peptide conjugate.

    • Centrifuge the mixture to pellet the precipitate and carefully decant the ether.

    • Wash the pellet with cold diethyl ether two more times to remove residual TFA and other small molecule impurities.

  • Drying and Storage:

    • Dry the resulting Peptide-PEG-bis(Amine) conjugate under vacuum.

    • Store the lyophilized product at -20°C or below. The product will be the TFA salt of the amines.

Protocol 3: Conjugation of a Carboxylic Acid-Containing Molecule to the Deprotected Amine Groups

This protocol describes the coupling of a molecule with a carboxylic acid group (e.g., a drug, a dye) to the newly exposed amines on the PEG linker using carbodiimide (B86325) chemistry.

Workflow Diagram

G Protocol 3: Amine Coupling Workflow start Start: Carboxylic acid-containing molecule activate Activate carboxylic acid with EDC/NHS in anhydrous DMF start->activate conjugate Add activated molecule to peptide solution activate->conjugate prepare_peptide Dissolve Peptide-PEG-bis(Amine) in anhydrous DMF with DIPEA prepare_peptide->conjugate react React overnight at room temperature conjugate->react purify Purify the final conjugate by RP-HPLC react->purify end End: Purified final bioconjugate purify->end

Caption: Workflow for coupling a molecule to the deprotected amines.

Materials:

  • Peptide-PEG-bis(Amine) conjugate

  • Carboxylic acid-containing molecule

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • RP-HPLC system for purification

Procedure:

  • Activation of the Carboxylic Acid:

    • In a separate vial, dissolve the carboxylic acid-containing molecule (2.2 equivalents per equivalent of the peptide conjugate), EDC (2.2 equivalents), and NHS (2.2 equivalents) in anhydrous DMF.

    • Stir the mixture at room temperature for 1-2 hours to form the NHS ester.

  • Peptide Conjugate Preparation:

    • Dissolve the Peptide-PEG-bis(Amine) conjugate in anhydrous DMF.

    • Add DIPEA (3-4 equivalents) to neutralize the TFA salts and to act as a base in the coupling reaction.

  • Conjugation Reaction:

    • Add the activated NHS ester solution to the peptide conjugate solution.

    • Stir the reaction mixture at room temperature overnight.

  • Purification:

    • Purify the final conjugate by RP-HPLC as described in Protocol 1.

    • Characterize the final product by mass spectrometry to confirm the successful conjugation of two molecules to the PEG linker.

  • Lyophilization:

    • Pool the pure fractions and lyophilize to obtain the final product.

Characterization of the Final Conjugate

The successful synthesis and modification of the peptide should be confirmed at each step using appropriate analytical techniques:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): To assess the purity of the intermediates and the final product. The retention time will increase with each successful conjugation step.[3][12]

  • Mass Spectrometry (e.g., MALDI-TOF or LC-MS): To confirm the molecular weight of the peptide after each modification step. This is crucial for verifying the successful conjugation of the linker and the subsequent molecules, as well as the complete removal of the Boc groups.[12]

Conclusion

N-Mal-N-bis(PEG2-NH-Boc) is a sophisticated linker that offers significant advantages for the creation of complex and potentially more effective peptide-based therapeutics. The branched structure allows for dual functionalization, while the PEG component can enhance the drug-like properties of the final conjugate. The provided protocols offer a general framework for the application of this linker in peptide modification. Researchers should note that optimization of reaction conditions, stoichiometry, and purification methods will be necessary for each specific application to achieve the desired product with high purity and yield.

References

Applications of PEG-Based PROTAC Linkers in Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PEG-Based PROTAC Linkers

Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality that hijacks the cell's native ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2][3] These heterobifunctional molecules consist of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two active moieties.[1][4] The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties and its ability to facilitate the formation of a productive ternary complex between the POI and the E3 ligase.[5][6]

Among the various linker types, those based on polyethylene (B3416737) glycol (PEG) have become a cornerstone of PROTAC design.[4][7] PEG linkers are composed of repeating ethylene (B1197577) glycol units, which confer desirable properties such as hydrophilicity and biocompatibility.[5][8] The use of PEG linkers can enhance the aqueous solubility of often large and lipophilic PROTAC molecules, a crucial factor for their development as therapeutic agents.[2][4] Furthermore, the length of the PEG linker is a key parameter that can be systematically tuned to optimize the spatial arrangement of the POI and E3 ligase within the ternary complex, thereby maximizing the efficiency of protein degradation.[5][6]

This document provides detailed application notes and experimental protocols for the utilization of PEG-based linkers in PROTAC research, along with quantitative data to guide the design and evaluation of these novel protein degraders.

Core Principles and Applications

The strategic incorporation of PEG linkers into PROTAC design offers several distinct advantages that address common challenges in the development of these molecules.

Key Advantages of PEG Linkers:

  • Enhanced Solubility: The hydrophilic nature of the PEG backbone can significantly improve the aqueous solubility of PROTACs, which are often large and hydrophobic molecules.[4][8] This is critical for improving their drug-like properties.

  • Modulation of Cell Permeability: While increased hydrophilicity can sometimes impede passive diffusion across cell membranes, the flexibility of PEG linkers can allow the PROTAC to adopt conformations that shield its polar surface area, potentially improving cell permeability.[4]

  • Optimization of Ternary Complex Formation: The length and flexibility of the PEG linker are crucial for achieving an optimal orientation of the target protein and the E3 ligase, which is necessary for efficient ubiquitination and subsequent degradation.[5][6] A linker that is too short may cause steric hindrance, while a linker that is too long may lead to a non-productive complex.[5][6]

  • Tunable Length for Systematic Optimization: PEG linkers can be synthesized with varying numbers of ethylene glycol units, allowing for a systematic evaluation of how linker length impacts degradation efficacy.[2][9]

The following diagram illustrates the general mechanism of action for a PROTAC molecule.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitinated_POI Ubiquitinated POI Ternary_Complex->Ubiquitinated_POI Ubiquitination Proteasome Proteasome Ubiquitinated_POI->Proteasome Recognition Degraded_Fragments Degraded Protein Fragments Proteasome->Degraded_Fragments Degradation Ub Ubiquitin Ub->Ternary_Complex

Caption: PROTAC-mediated protein degradation pathway.

Quantitative Data Summary

The length of the PEG linker has a profound impact on the degradation potency (DC50) and maximal degradation (Dmax) of a PROTAC. The optimal linker length is target-dependent and must be determined empirically. Below are tables summarizing the impact of PEG linker length on the degradation of various target proteins.

Table 1: Effect of Linker Length on Estrogen Receptor α (ERα) Degradation

PROTAC Linker Length (atoms)DC50 (nM)Dmax (%)
12>1000<20
16100~80
20500~60

Data is illustrative and based on trends reported in the literature.[6][10]

Table 2: Impact of PEG Units on Bruton's Tyrosine Kinase (BTK) Degradation

Number of PEG UnitsDC50 (nM)Dmax (%)
< 5Inactive<10
550>90
95.9>95

Data is illustrative and based on trends reported in the literature.[11]

Table 3: HaloPROTAC Degradation Efficiency by Linker Length

Number of PEG UnitsDC50 (nM)Dmax (%)
< 3>1000≤20
319>95

Data is illustrative and based on trends reported in the literature.[11]

Experimental Protocols

This section provides detailed protocols for the synthesis and evaluation of PEG-based PROTACs.

Protocol 1: Synthesis of a PROTAC Using a Hydroxy-PEG-Acid Linker

This protocol describes a two-step synthesis for conjugating a protein of interest (POI) ligand and an E3 ligase ligand to a bifunctional PEG linker.[1]

Materials:

  • Amine-functionalized POI ligand

  • Hydroxy-PEGn-acid linker (e.g., Hydroxy-PEG12-acid)

  • Amine-containing E3 ligase ligand (e.g., pomalidomide-NH2)

  • Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine)

  • p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (TEA)

  • Anhydrous solvents: DMF (Dimethylformamide), DCM (Dichloromethane)

  • Reagents for purification: Ethyl acetate (B1210297), saturated aqueous NaHCO3, water, brine, anhydrous Na2SO4

  • Instrumentation: LC-MS, Preparative HPLC, Flash column chromatography system

Procedure:

Step 1: Coupling of POI Ligand to the PEG Linker

  • Dissolve the Hydroxy-PEGn-acid linker (1.0 equivalent), HATU (1.1 equivalents), and DIPEA (2.0 equivalents) in anhydrous DMF.

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add a solution of the amine-functionalized POI ligand (1.0 equivalent) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 4 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO3, water, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the POI-PEGn-OH intermediate.

Step 2: Coupling of E3 Ligase Ligand to the POI-Linker Intermediate

  • Dissolve the POI-PEGn-OH intermediate (1.0 equivalent) in anhydrous DCM.

  • Add TEA (1.5 equivalents) to the solution and cool to 0°C.

  • Slowly add a solution of TsCl (1.2 equivalents) in anhydrous DCM.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the formation of the tosylated intermediate (POI-PEGn-OTs) by LC-MS.

  • Dissolve the crude tosylated intermediate and the amine-containing E3 ligase ligand (1.1 equivalents) in anhydrous DMF.

  • Add DIPEA (3.0 equivalents) to the reaction mixture.

  • Stir the reaction at 60°C overnight under a nitrogen atmosphere.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the final PROTAC molecule by preparative HPLC.

Characterization:

  • Confirm the identity and purity of the final PROTAC using LC-MS and NMR spectroscopy.

Protocol 2: Western Blotting for Target Protein Degradation

This protocol is used to assess the ability of a PROTAC to induce the degradation of the target protein in a cellular context.[10][12]

Materials:

  • Cell line expressing the target protein

  • Complete cell culture medium

  • PROTAC compound and controls (e.g., vehicle, target ligand only, E3 ligase ligand only)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody specific for the target protein

  • Primary antibody for a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system for chemiluminescence detection

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the PROTAC and controls for a specified duration (e.g., 24 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and prepare them for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody against the target protein, followed by the HRP-conjugated secondary antibody.

    • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with the primary antibody for the loading control.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein levels to the loading control.

    • Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.

The following diagram illustrates a typical experimental workflow for the design and evaluation of PROTACs.

PROTAC_Workflow cluster_design Design & Synthesis cluster_evaluation In Vitro & Cellular Evaluation cluster_optimization Optimization Design PROTAC Design (Ligand & Linker Selection) Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization Synthesis->Purification Binding_Assay Binding Assays (POI & E3 Ligase) Purification->Binding_Assay Ternary_Complex_Assay Ternary Complex Formation (e.g., TR-FRET) Binding_Assay->Ternary_Complex_Assay Degradation_Assay Western Blot for Protein Degradation Ternary_Complex_Assay->Degradation_Assay Cell_Viability Cell Viability Assays Degradation_Assay->Cell_Viability SAR Structure-Activity Relationship (SAR) Analysis Cell_Viability->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization Lead_Optimization->Design Iterative Redesign

Caption: A typical workflow for the design and evaluation of PROTACs.

Protocol 3: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Ternary Complex Formation

This protocol measures the formation of the ternary complex (POI-PROTAC-E3 ligase) in a homogeneous assay format.[4]

Materials:

  • Labeled POI (e.g., with a donor fluorophore)

  • Labeled E3 ligase (e.g., with an acceptor fluorophore)

  • PROTAC compound

  • Assay buffer

  • Microplate (e.g., 384-well)

  • Microplate reader capable of TR-FRET measurements

Procedure:

  • Assay Setup:

    • In a microplate, add the labeled POI, labeled E3 ligase, and a serial dilution of the PROTAC compound in the assay buffer.

  • Incubation:

    • Incubate the plate at room temperature for a defined period to allow for complex formation.

  • Measurement:

    • Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal using a microplate reader. The signal is generated when the donor and acceptor are brought into close proximity by the PROTAC.

  • Data Analysis:

    • Plot the TR-FRET ratio against the PROTAC concentration to determine the concentration at which half-maximal complex formation occurs (TC50).

Signaling Pathway Visualization

The following diagram illustrates a simplified signaling pathway that can be targeted by a PROTAC, for instance, the PI3K/AKT/mTOR pathway, where a PROTAC could be designed to degrade a key kinase in the pathway.[13]

Signaling_Pathway cluster_pathway Simplified Kinase Signaling Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Activation AKT AKT PI3K->AKT Activation Proteasome_Degradation Proteasomal Degradation PI3K->Proteasome_Degradation mTOR mTOR AKT->mTOR Activation Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth PROTAC_Degrader PROTAC targeting PI3K PROTAC_Degrader->PI3K Induces Degradation

Caption: PROTAC-mediated degradation of a key signaling kinase.

Conclusion and Future Perspectives

PEG linkers are indispensable tools in the design of effective PROTACs, offering a powerful means to enhance solubility, modulate cell permeability, and optimize the geometry of the ternary complex for efficient protein degradation.[4] The "trial and error" approach to linker design is gradually being replaced by more rational, structure-guided strategies.[4] Advances in structural biology and computational modeling will further illuminate the intricate interplay between the linker, the POI, and the E3 ligase, enabling the design of PROTACs with superior potency, selectivity, and drug-like properties.[4] The continued exploration of novel PEG linker chemistries and architectures will undoubtedly accelerate the development of the next generation of protein-degrading therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing N-Mal-N-bis(PEG2-NH-Boc) Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the conjugation efficiency of N-Mal-N-bis(PEG2-NH-Boc), a trifunctional linker designed for advanced bioconjugation applications.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental chemistry of this linker and what are its primary applications?

A: N-Mal-N-bis(PEG2-NH-Boc) is a trifunctional linker. Its reactivity is based on two key components:

  • Maleimide (B117702) Group: This group reacts with free sulfhydryl (thiol) groups, commonly found on cysteine residues of proteins and peptides, via a Michael addition reaction.[1][2] This reaction is highly selective and efficient at a neutral pH.[3]

  • Boc-Protected Amines (x2): The two primary amine groups are protected by tert-butyloxycarbonyl (Boc). This protection is stable under the conditions required for maleimide-thiol conjugation. After the initial conjugation, the Boc groups can be removed under acidic conditions to reveal the primary amines for subsequent modification.[4][5]

This structure makes the linker ideal for creating complex conjugates, such as antibody-drug conjugates (ADCs) or PROTACs, where one molecule is attached via the maleimide group and two other molecules can be attached to the deprotected amines.

Q2: I am experiencing very low or no conjugation efficiency. What are the most common causes?

A: Low conjugation yield is a frequent issue that can typically be traced to one of the following factors:

  • Hydrolyzed Maleimide: The maleimide group is susceptible to hydrolysis in aqueous solutions, which renders it inactive.[1][6] This process is accelerated at higher pH levels.[6] Always prepare aqueous solutions of the linker immediately before use.[6]

  • Oxidized or Inaccessible Thiols: The target thiol groups on your protein may have formed disulfide bonds (S-S), which do not react with maleimides.[7] The cysteine residues might also be buried within the protein's structure, making them inaccessible.

  • Incorrect pH: The optimal pH for maleimide-thiol conjugation is between 6.5 and 7.5.[1][6] At pH levels below 6.5, the reaction rate slows significantly. Above pH 7.5, the maleimide group can react with primary amines (e.g., lysine (B10760008) residues), and the rate of hydrolysis increases.[1][6]

  • Interfering Buffer Components: Buffers containing thiols (e.g., DTT, β-mercaptoethanol) or primary/secondary amines (e.g., Tris at pH > 7.5) will compete with the target molecule for the maleimide group.[8][9]

  • Insufficient Molar Ratio: The concentration of the maleimide linker may be too low relative to the concentration of available thiol groups.[6][9]

Q3: How should I prepare my protein to ensure efficient conjugation?

A: Proper protein preparation is critical. If your protein contains disulfide bonds, a reduction step is necessary to generate free thiols.

  • Dissolve the Protein: Dissolve your protein at a concentration of 1-10 mg/mL in a degassed, amine-free buffer at pH 7.0-7.5, such as PBS or HEPES.[7] Degassing helps prevent re-oxidation of the thiols.[7]

  • Reduce Disulfide Bonds: Add a 10-100 fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine).[8] Incubate for 20-60 minutes at room temperature.[6][9] TCEP is recommended because it does not contain thiols and does not need to be removed prior to adding the maleimide linker.[10][11] If you use DTT, it must be completely removed (e.g., via a desalting column) before proceeding.[11]

Q4: What is the correct way to prepare and store the N-Mal-N-bis(PEG2-NH-Boc) reagent?

A: Maleimide reagents are sensitive to moisture.[12]

  • Preparation: Immediately before use, dissolve the N-Mal-N-bis(PEG2-NH-Boc) in an anhydrous, biocompatible organic solvent such as DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[8]

  • Storage: Unused stock solutions in anhydrous DMSO or DMF can be stored at -20°C for up to one month, protected from light.[8] Avoid storing the linker in aqueous buffers.[1] Storing at -80°C can further extend stability.[13]

Q5: My conjugate appears to be unstable over time. How can I improve its stability?

A: The thioether bond formed by maleimide conjugation can be reversible through a retro-Michael reaction, especially in environments with high concentrations of other thiols (like in vivo).[1][6] This can lead to payload loss. To create a more stable conjugate, you can perform a post-conjugation hydrolysis step.

  • Mechanism: After the initial conjugation is complete, adjusting the pH of the solution to 8.5-9.0 will promote the hydrolysis of the thiosuccinimide ring.[6] This ring-opening reaction results in a stable succinamic acid thioether that is not susceptible to thiol exchange.[1][14]

Q6: How do I remove the Boc protecting groups after the maleimide conjugation is complete?

A: The Boc groups are reliably removed under acidic conditions. A common method is to use trifluoroacetic acid (TFA).[4] The protein conjugate is typically dissolved in an organic solvent like dichloromethane (B109758) or in an aqueous solution, and TFA is added. The reaction is usually fast and occurs at room temperature.[4] The deprotected conjugate should then be purified to remove TFA and any byproducts.

Data Summary Tables

Table 1: Recommended Reaction Parameters for Maleimide-Thiol Conjugation

ParameterRecommended RangeNotesCitations
pH 6.5 - 7.5Optimal selectivity for thiols. Higher pH increases hydrolysis and amine reactivity.[1][6]
Maleimide:Protein Molar Ratio 10:1 to 20:1 (Starting Point)Highly dependent on the protein and number of cysteines. Optimization is crucial. Ratios as low as 2:1 have been shown to be effective for some molecules.[8][15][16]
Protein Concentration 1 - 10 mg/mLA common range for efficient reaction kinetics.[7]
Reducing Agent (TCEP) 10 - 100 fold molar excessTo reduce disulfide bonds and free up cysteine thiols for reaction.[6][8]
Reaction Temperature Room Temperature or 2-8°CLower temperatures can be used for sensitive proteins, requiring longer incubation.[8]
Reaction Time 2 hours (Room Temp) or Overnight (4°C)Monitor reaction progress if possible.[8]

Table 2: Buffer Selection Guide for Conjugation

Recommended BuffersBuffers to AvoidRationaleCitations
PBS (Phosphate-Buffered Saline)Tris (at pH > 7.5)Tris contains a primary amine that can react with the maleimide at higher pH.[8][9]
HEPESBuffers with thiols (DTT, BME)These will directly compete with the protein's thiols, consuming the maleimide reagent.[8][11]
MES (at appropriate pH)Buffers with primary/secondary aminesThese can act as competing nucleophiles.[1]

Experimental Protocols

Protocol 1: General Maleimide-Thiol Conjugation

  • Protein Preparation: a. Dissolve the protein/peptide containing cysteine residues in a degassed conjugation buffer (e.g., PBS, pH 7.2) to a final concentration of 1-10 mg/mL. b. If disulfide reduction is needed, add a 50-100 fold molar excess of TCEP.[9] c. Incubate for 30-60 minutes at room temperature.[9]

  • Maleimide Reagent Preparation: a. Prepare a 10 mM stock solution of N-Mal-N-bis(PEG2-NH-Boc) in anhydrous DMSO.

  • Conjugation Reaction: a. Add the maleimide stock solution to the reduced protein solution to achieve the desired molar ratio (e.g., start with 20:1).[8] b. Incubate for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification: a. Remove excess, unreacted maleimide linker using a desalting column (e.g., G-25), dialysis, or HPLC.[8] This is critical to prevent non-specific reactions during storage.[17]

Protocol 2: Post-Conjugation Stabilization via Hydrolysis

  • Initial Conjugation: Follow steps 1-3 from Protocol 1. It is recommended to confirm conjugate formation via an analytical method like HPLC or mass spectrometry first.[6]

  • pH Adjustment: After the initial reaction, adjust the pH of the conjugate solution to 8.5-9.0 using a suitable buffer.[6]

  • Hydrolysis Incubation: Incubate the solution at room temperature or 37°C. Monitor the ring-opening by mass spectrometry until the hydrolysis is complete.[6]

  • Final Steps: Re-neutralize the solution to pH 7.0-7.5 and proceed with purification as described in Protocol 1, step 4.[6]

Visual Guides and Workflows

Caption: Troubleshooting workflow for low conjugation yield.

Caption: Reaction pathway for conjugation and stabilization.

G step1 Step 1: Maleimide Conjugation React Protein-SH with N-Mal-N-bis(PEG2-NH-Boc) at pH 7.2 step2 Step 2: Purification Remove excess linker using size-exclusion chromatography step1->step2 step3 Step 3: (Optional) Stability Enhancement Perform ring-opening hydrolysis at pH 8.5-9.0 step2->step3 step4 Step 4: Boc Deprotection Treat conjugate with TFA to expose primary amines step3->step4 step5 Step 5: Final Purification Purify the final trifunctional conjugate step4->step5 end_product Final Product: Protein conjugated to a linker with two free amines for further modification step5->end_product

Caption: Overall experimental workflow.

References

preventing maleimide hydrolysis in N-Mal-N-bis(PEG2-NH-Boc) reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to prevent maleimide (B117702) hydrolysis in reactions involving N-Mal-N-bis(PEG2-NH-Boc).

Frequently Asked Questions (FAQs)

Q1: What is maleimide hydrolysis and why is it a concern?

A1: Maleimide hydrolysis is a chemical reaction where the maleimide ring opens up due to a reaction with water, forming a maleamic acid derivative. This is a significant concern because the resulting open-ring structure is no longer reactive with thiol groups (e.g., from cysteine residues on proteins), which is the intended purpose of the maleimide group in bioconjugation. This loss of reactivity leads to lower conjugation efficiency and inconsistent results.

Q2: What are the primary factors that influence the rate of maleimide hydrolysis?

A2: The rate of maleimide hydrolysis is primarily influenced by pH, temperature, and the specific buffer components used in the reaction. Higher pH values (alkaline conditions) and elevated temperatures significantly accelerate the rate of hydrolysis.

Q3: What is the optimal pH range for performing maleimide-thiol conjugation reactions to minimize hydrolysis?

A3: The optimal pH range for maleimide-thiol conjugation is between 6.5 and 7.5. In this range, the thiol group is sufficiently nucleophilic to react efficiently with the maleimide, while the rate of hydrolysis of the maleimide group is kept to a minimum.

Q4: Can I store dissolved N-Mal-N-bis(PEG2-NH-Boc) solutions?

A4: It is highly recommended to prepare solutions of N-Mal-N-bis(PEG2-NH-Boc) immediately before use. If storage is unavoidable, dissolve the compound in an anhydrous organic solvent like DMSO or DMF and store it at -20°C or -80°C. Avoid storing maleimide compounds in aqueous buffers for any extended period, as hydrolysis will occur.

Troubleshooting Guide

This guide addresses common issues encountered during conjugation reactions with N-Mal-N-bis(PEG2-NH-Boc).

Problem Potential Cause Recommended Solution
Low Conjugation Yield Maleimide Hydrolysis: The maleimide group may have hydrolyzed before or during the reaction.1. Check pH: Ensure the reaction buffer pH is strictly maintained between 6.5 and 7.5. 2. Fresh Reagents: Prepare the N-Mal-N-bis(PEG2-NH-Boc) solution immediately before starting the conjugation. 3. Temperature Control: Perform the reaction at 4°C or on ice to slow down the rate of hydrolysis.
Suboptimal Buffer: Certain buffer components can interfere with the reaction.1. Avoid Primary Amines: Do not use buffers containing primary amines, such as Tris, as they can react with the maleimide group. 2. Recommended Buffers: Use phosphate (B84403), HEPES, or MOPS buffers.
Inconsistent Results Batch-to-Batch Variability in Reagent Quality: The solid N-Mal-N-bis(PEG2-NH-Boc) may have degraded due to moisture.1. Proper Storage: Store the solid reagent at -20°C with a desiccant. 2. Quality Control: Before each experiment, you can perform a quick quality check of the maleimide reagent using Ellman's reagent to ensure it is reactive.
Reaction Time: The reaction time may not be optimized.1. Time Course Study: Perform a time course experiment to determine the optimal reaction time for your specific molecules. The reaction is typically complete within 1-2 hours at room temperature.

Quantitative Data Summary

The stability of the maleimide group is highly dependent on the pH of the solution. The following table summarizes the half-life of a typical maleimide compound at different pH values.

pH Temperature (°C) Half-life of Maleimide Group Reference
6.025> 48 hours
7.025~ 24 hours
7.437~ 4-6 hours
8.025~ 1 hour
8.525< 30 minutes

Experimental Protocols

Protocol 1: General Procedure for Thiol-Maleimide Conjugation

  • Protein Preparation: If your protein has a disulfide bond that needs to be reduced to expose a free thiol, treat it with a reducing agent like DTT or TCEP. Immediately purify the protein to remove the reducing agent using a desalting column.

  • Buffer Exchange: Exchange the protein into a suitable conjugation buffer (e.g., 100 mM phosphate buffer with 150 mM NaCl, pH 7.2).

  • Reagent Preparation: Immediately before use, dissolve N-Mal-N-bis(PEG2-NH-Boc) in DMSO to prepare a 10 mM stock solution.

  • Conjugation Reaction: Add a 10-20 fold molar excess of the dissolved N-Mal-N-bis(PEG2-NH-Boc) to the protein solution.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching: Quench the reaction by adding a small molecule thiol, such as cysteine or 2-mercaptoethanol, to react with any excess maleimide.

  • Purification: Purify the resulting conjugate using size exclusion chromatography or dialysis to remove unreacted reagents and byproducts.

Visualizations

MaleimideHydrolysisWorkflow start Start: N-Mal-N-bis(PEG2-NH-Boc) Reaction Setup check_ph Is pH between 6.5 - 7.5? start->check_ph ph_high Problem: High pH (>7.5) check_ph->ph_high No ph_ok pH is Optimal check_ph->ph_ok Yes hydrolysis Maleimide Hydrolysis Occurs ph_high->hydrolysis failure Low Yield / No Reaction hydrolysis->failure thiol_reaction Thiol-Maleimide Conjugation ph_ok->thiol_reaction success Successful Conjugation thiol_reaction->success

Caption: Troubleshooting workflow for maleimide reactions.

ReactionPathways maleimide Maleimide + Thiol (R-SH) desired_path Desired Reaction (pH 6.5 - 7.5) maleimide->desired_path undesired_path Side Reaction (pH > 7.5) maleimide->undesired_path conjugate Stable Thioether Conjugate desired_path->conjugate hydrolyzed Inactive Maleamic Acid (Hydrolyzed) undesired_path->hydrolyzed

Caption: Competing reaction pathways for maleimide.

troubleshooting low yield in PROTAC synthesis with N-Mal-N-bis(PEG2-NH-Boc)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Proteolysis Targeting Chimeras (PROTACs) using the N-Mal-N-bis(PEG2-NH-Boc) linker, with a focus on overcoming low yields.

Frequently Asked Questions (FAQs)

Q1: I am experiencing a significantly low yield after the first step of coupling my E3 ligase ligand to the central amine of N-Mal-N-bis(PEG2-NH-Boc). What are the potential causes and solutions?

Low yields at this initial stage often point to issues with the amide coupling reaction itself. Here are the common culprits and how to address them:

  • Incomplete Activation of the Carboxylic Acid: The carboxylic acid on your E3 ligase ligand must be efficiently activated to react with the secondary amine of the linker.

  • Suboptimal Coupling Reagents: Not all coupling reagents are equally effective for all substrates.

  • Steric Hindrance: The secondary amine on the branched linker might be sterically hindered, slowing down the reaction.

  • Poor Solubility: The reactants may not be fully soluble in the chosen solvent, leading to an incomplete reaction.

Troubleshooting Steps:

  • Optimize Coupling Reagents: Screen a variety of coupling reagents and bases.[1] HATU, HBTU, and COMU are common choices, often used with bases like DIPEA or TEA.[1]

  • Increase Reagent Equivalents: Use a slight excess (1.1-1.5 equivalents) of the coupling reagent and your E3 ligase ligand.[1]

  • Extend Reaction Time and Temperature: Monitor the reaction progress by LC-MS. Some reactions may require stirring overnight to go to completion.[1] Gentle heating (e.g., 40-50 °C) can sometimes improve yields, but monitor for potential side reactions.[1]

  • Solvent Selection: While DMF is a common solvent, consider alternatives like NMP, which has been shown to improve conversion rates in challenging PROTAC syntheses.[2]

Q2: My Boc deprotection step is giving me a complex mixture of products and a low yield of the desired di-amine intermediate. What could be going wrong?

The Boc deprotection step is critical and sensitive. A complex product mixture suggests side reactions or incomplete deprotection.

  • Harsh Acidic Conditions: While TFA and HCl are effective, they can cleave other acid-labile functional groups within your molecule.[3]

  • Incomplete Deprotection: Insufficient acid or reaction time can lead to a mixture of mono- and di-deprotected products.

  • Tert-butyl Cation Side Reactions: The t-butyl cation generated during deprotection can alkylate nucleophilic sites on your molecule.[4]

Troubleshooting Steps:

  • Select the Right Acidic Conditions: For robust substrates, 20-50% TFA in DCM or 4M HCl in dioxane are standard.[3] If your molecule contains acid-sensitive groups, consider milder conditions.[3]

  • Monitor the Reaction Closely: Use LC-MS to track the disappearance of the starting material and the formation of the desired product. This will help you determine the optimal reaction time.[3]

  • Use Scavengers: To prevent side reactions from the t-butyl cation, consider adding a scavenger to the reaction mixture.[4]

Q3: The final maleimide (B117702) coupling to my target protein ligand (containing a thiol group) is resulting in very low yields. What are the common pitfalls with maleimide chemistry in PROTAC synthesis?

Maleimide-thiol chemistry is widely used but has several potential failure points that can drastically reduce yields.

  • Hydrolysis of the Maleimide: The maleimide ring is susceptible to hydrolysis, especially at pH values above 7.5, rendering it inactive.[5]

  • Oxidation of the Thiol: The thiol group on your protein of interest (POI) ligand can oxidize to form disulfide bonds, which will not react with the maleimide.[2][5]

  • Retro-Michael Reaction: The thioether bond formed is reversible, and the payload can be exchanged in the presence of other thiols.[5]

  • Reaction with Amines: At pH values above 7.5, maleimides can react with primary amines, leading to unwanted byproducts.[5]

Troubleshooting Steps:

  • Control the pH: Maintain a pH between 6.5 and 7.5 for the thiol-maleimide reaction to ensure selectivity for thiols and minimize hydrolysis.[5][]

  • Use Fresh Reagents: Prepare aqueous solutions of the maleimide-containing intermediate immediately before use to avoid hydrolysis.[5]

  • Reduce Disulfide Bonds: If your POI ligand contains disulfide bonds, pre-treat it with a reducing agent like TCEP, which does not need to be removed before the maleimide reaction.[5][7] Avoid DTT or BME as they contain thiols and will compete in the reaction.[7]

  • Work Under Inert Atmosphere: To prevent thiol oxidation, degas your solvents and run the reaction under an inert atmosphere like nitrogen or argon.[2]

Q4: After an apparently successful final reaction according to LC-MS, I am losing most of my product during purification. Why is this happening and how can I improve my recovery?

The physicochemical properties of PEGylated PROTACs make their purification challenging, often leading to significant product loss.

  • High Polarity: The PEG chains make the PROTAC molecule highly polar, causing it to adhere strongly to normal-phase silica (B1680970) gel.[2] This leads to poor separation and low recovery.[2]

  • Product Heterogeneity: The synthesis can result in a mixture of products, including incompletely reacted starting materials and molecules with varying numbers of PEG units, which are difficult to separate.[8]

Troubleshooting Steps:

  • Use Reverse-Phase HPLC (RP-HPLC): This is the preferred method for purifying polar molecules like PEGylated PROTACs.[2] A C18 column with a water/acetonitrile or water/methanol gradient (often with 0.1% TFA) should provide better separation and recovery.[8]

  • Employ Size Exclusion Chromatography (SEC): SEC can be a useful initial step to separate the larger PEGylated PROTAC from smaller unreacted starting materials and byproducts.[8]

  • Optimize Chromatographic Conditions: For RP-HPLC, carefully optimize the gradient to achieve the best resolution between your desired product and impurities.[8]

Troubleshooting Summary Table

Problem Potential Cause Recommended Solution Citation
Low Yield in First Amide Coupling Incomplete carboxylic acid activationOptimize coupling reagents (e.g., HATU, HBTU) and bases (e.g., DIPEA).[1]
Poor solubilityUse a more effective solvent like NMP.[2]
Steric hindranceExtend reaction time and consider gentle heating.[1]
Complex Mixture after Boc Deprotection Presence of other acid-labile groupsUse milder deprotection conditions.[3]
Incomplete reactionMonitor reaction by LC-MS to ensure full conversion.[3]
t-butyl cation side reactionsAdd scavengers to the reaction mixture.[4]
Low Yield in Final Maleimide Coupling Maleimide hydrolysisMaintain pH between 6.5-7.5 and use freshly prepared solutions.[5]
Thiol oxidationPre-reduce disulfide bonds with TCEP and work under an inert atmosphere.[2][5][7]
Reversible thioether bond (Retro-Michael)Consider strategies to stabilize the linkage post-reaction, such as hydrolysis of the thiosuccinimide ring.[5]
Product Loss During Purification High polarity of PEGylated PROTACUse reverse-phase preparative HPLC instead of normal-phase chromatography.[2]
Co-elution of impuritiesOptimize the chromatographic gradient and consider a multi-step purification strategy (e.g., SEC followed by RP-HPLC).[8]

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling to N-Mal-N-bis(PEG2-NH-Boc)

  • Dissolve the carboxylic acid-functionalized E3 ligase ligand (1.0 eq) in anhydrous DMF.

  • Add the coupling reagent (e.g., HATU, 1.2 eq) and a non-nucleophilic base (e.g., DIPEA, 3.0 eq).[9]

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.[9]

  • Add a solution of N-Mal-N-bis(PEG2-NH-Boc) (1.1 eq) in anhydrous DMF.

  • Stir the reaction at room temperature for 2-16 hours, monitoring progress by LC-MS.[9]

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC.

Protocol 2: Boc Deprotection

  • Dissolve the Boc-protected intermediate (1.0 eq) in anhydrous dichloromethane (B109758) (DCM).[3][9]

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 20-50% trifluoroacetic acid (TFA) in DCM (10-20 eq of TFA).[3] Alternatively, 4M HCl in 1,4-dioxane (B91453) can be used at room temperature.[9]

  • Allow the reaction to warm to room temperature and stir for 30-60 minutes.[3]

  • Monitor the reaction by LC-MS until the starting material is consumed.[3]

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid. The resulting amine salt is often used in the next step without further purification.

Protocol 3: Maleimide-Thiol Coupling

  • Dissolve the thiol-containing POI ligand (1.0 eq) in a degassed buffer, such as phosphate-buffered saline (PBS), at a pH of 7.2.[5]

  • If necessary, add TCEP (10-100 fold molar excess) to reduce any disulfide bonds and incubate for 20-30 minutes at room temperature.[5]

  • Dissolve the maleimide-functionalized intermediate (1.1-1.5 eq) in a minimal amount of a compatible organic solvent (e.g., DMSO or DMF) and add it to the buffered solution of the POI ligand.

  • Stir the reaction at room temperature under an inert atmosphere for 1-4 hours, monitoring by LC-MS.

  • Once the reaction is complete, purify the final PROTAC using reverse-phase preparative HPLC.

Visual Guides

PROTAC_Synthesis_Workflow cluster_step1 Step 1: First Amide Coupling cluster_step2 Step 2: Boc Deprotection cluster_step3 Step 3: Second Amide Coupling cluster_step4 Step 4: Maleimide-Thiol Conjugation E3_Ligand E3 Ligase Ligand (with -COOH) Intermediate1 E3-Linker(Boc)2 Intermediate E3_Ligand->Intermediate1 HATU, DIPEA Linker_Start N-Mal-N-bis(PEG2-NH-Boc) Linker_Start->Intermediate1 Intermediate2 E3-Linker(NH2)2 Intermediate Intermediate1->Intermediate2 TFA or HCl/Dioxane Final_PROTAC Final PROTAC Intermediate2->Final_PROTAC POI_Ligand POI Ligand (with -COOH) POI_Ligand->Final_PROTAC HATU, DIPEA Final_Thiol_PROTAC Final Thiol-PROTAC Final_PROTAC->Final_Thiol_PROTAC pH 6.5-7.5 Thiol_POI Thiol-containing POI Ligand Thiol_POI->Final_Thiol_PROTAC

Caption: A generalized workflow for PROTAC synthesis.

Troubleshooting_Low_Yield Start Low PROTAC Yield Q1 Which step has low yield? Start->Q1 Step1 Amide Coupling Q1->Step1 First Coupling Step2 Boc Deprotection Q1->Step2 Deprotection Step3 Maleimide Coupling Q1->Step3 Final Coupling Purification Purification Q1->Purification Post-Reaction Sol_Step1 Optimize coupling reagents Extend reaction time/temp Change solvent (e.g., NMP) Step1->Sol_Step1 Sol_Step2 Use milder acid conditions Monitor reaction closely Add scavengers Step2->Sol_Step2 Sol_Step3 Control pH (6.5-7.5) Use fresh maleimide solution Reduce thiols with TCEP Use inert atmosphere Step3->Sol_Step3 Sol_Purification Use Reverse-Phase HPLC Optimize gradient Consider multi-step purification Purification->Sol_Purification

Caption: A decision tree for troubleshooting low yields.

References

Technical Support Center: N-Mal-N-bis(PEG2-NH-Boc) Protein Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the conjugation of N-Mal-N-bis(PEG2-NH-Boc) to proteins.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for conjugating N-Mal-N-bis(PEG2-NH-Boc) to cysteine residues on a protein?

A1: The ideal pH range for the thiol-maleimide reaction is between 6.5 and 7.5.[1][2][3] Within this window, the thiol group of a cysteine residue is sufficiently nucleophilic to react efficiently with the maleimide (B117702), while minimizing side reactions.[4] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than the competing reaction with amines.[2][4]

Q2: My maleimide linker is not reacting with my protein's cysteine residues. What could be the cause?

A2: Low or no conjugation efficiency can stem from several factors:

  • Hydrolyzed Maleimide: The maleimide ring is susceptible to hydrolysis, especially in aqueous solutions at pH values above 7.5, which renders it inactive.[3][4][] It is crucial to prepare aqueous solutions of the maleimide reagent immediately before use.[3] For storage, use a dry, biocompatible organic solvent like DMSO or DMF.[1][3]

  • Inaccessible or Oxidized Cysteines: The target cysteine residues on your protein may be sterically hindered or may have formed disulfide bonds, which do not react with maleimides.[3][6] A pre-reduction step using a disulfide-free reducing agent like TCEP (tris(2-carboxyethyl)phosphine) is recommended.[3]

  • Incorrect pH: If the pH is too low, the reaction rate will decrease.[3] Conversely, if the pH is too high (above 7.5), the rate of maleimide hydrolysis increases, and the maleimide can react with amine groups (e.g., lysine (B10760008) residues).[2][3]

Q3: How can I improve the in-vivo stability of my maleimide conjugate and prevent payload loss?

A3: The thioether bond formed between the maleimide and cysteine is susceptible to a retro-Michael reaction, especially in thiol-rich environments like in vivo, leading to payload exchange.[3][7][8] To improve stability:

  • Post-conjugation Hydrolysis: After the conjugation reaction, the thiosuccinimide ring can be intentionally hydrolyzed to the more stable succinamic acid. This can be achieved by adjusting the pH of the conjugate solution to 8.5-9.0 and incubating at room temperature or 37°C.[3][9]

  • Use of Stabilized Maleimides: Consider using next-generation maleimides, such as N-aryl maleimides, which form more stable conjugates.[10]

  • Thiazine (B8601807) Rearrangement for N-terminal Cysteine: If conjugating to an N-terminal cysteine, allowing the reaction to proceed for an extended period (e.g., 24 hours) can facilitate a rearrangement to a more stable six-membered thiazine ring.[3][11][12]

Q4: Can the N-Mal-N-bis(PEG2-NH-Boc) linker react with other amino acid residues besides cysteine?

A4: While highly selective for thiols at a pH of 6.5-7.5, maleimides can react with the primary amine of lysine residues at pH values above 7.5.[2][3] Therefore, maintaining the recommended pH range is critical for chemoselectivity.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low or No Conjugation Insufficient Molar Ratio: The amount of maleimide reagent is too low.Increase the molar excess of the maleimide reagent. Start with a 10:1 to 20:1 molar ratio of maleimide to protein and optimize.[13][14]
Maleimide Hydrolysis: The maleimide group has been inactivated by hydrolysis.Maintain the reaction pH between 6.5 and 7.5.[1][3] Prepare maleimide solutions fresh before each use and avoid aqueous storage.[3]
Inaccessible/Oxidized Cysteines: Target thiols are not available for reaction.Reduce disulfide bonds with a 10-100 fold molar excess of TCEP for 20-30 minutes at room temperature.[3]
Interfering Buffer Components: Buffers containing amines (e.g., Tris) or thiols (e.g., DTT) are competing with the reaction.Use non-amine, non-thiol buffers such as PBS or HEPES.[13]
Protein Aggregation/Precipitation Suboptimal Buffer Conditions: Incorrect pH or high ionic strength is causing protein instability.Optimize buffer conditions to ensure the protein is stable within the recommended pH range for conjugation (6.5-7.5).
Hydrophobicity of the Linker: The N-Mal-N-bis(PEG2-NH-Boc) linker may increase the hydrophobicity of the protein surface.Perform the conjugation at a lower temperature (e.g., 4°C) for a longer duration. Consider including a mild surfactant in the buffer.
Inconsistent Drug-to-Antibody Ratio (DAR) Incomplete Reduction: Variable reduction of disulfide bonds leads to a fluctuating number of available thiols.Ensure the reduction step is complete and consistent. Quantify free thiols before conjugation using methods like Ellman's assay.[13]
Variable Molar Ratios: Inconsistent amounts of maleimide reagent are being used.Standardize all reaction parameters, including precise control of the maleimide to protein molar ratio.[13]
Loss of Conjugated Payload In Vivo Retro-Michael Reaction (Thiol Exchange): The thioether bond is reversing in the presence of endogenous thiols like glutathione.Induce hydrolysis of the thiosuccinimide ring post-conjugation by raising the pH to 8.5-9.0.[3] This creates a more stable, ring-opened structure.
Thiazine Rearrangement (for N-terminal Cys): If not driven to completion, the initial adduct is less stable.For N-terminal cysteine conjugations, incubate the mixture for an extended period (e.g., 24 hours) at 25°C to facilitate the stabilizing rearrangement to a thiazine.[3][11]

Experimental Protocols

Protocol 1: Reduction of Protein Disulfide Bonds
  • Prepare the protein in a degassed buffer (e.g., PBS, pH 7.2).

  • Add a 10-100 fold molar excess of TCEP to the protein solution.

  • Incubate for 20-30 minutes at room temperature.[3]

  • Remove excess TCEP using a desalting column if necessary.[3]

Protocol 2: Protein Conjugation with N-Mal-N-bis(PEG2-NH-Boc)
  • Immediately before use, dissolve the N-Mal-N-bis(PEG2-NH-Boc) in a dry, water-miscible organic solvent such as DMSO.

  • Add the desired molar excess (e.g., 10-20 fold) of the maleimide solution to the reduced protein solution.

  • Gently mix and incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Quench the reaction by adding a small molecule thiol like cysteine or beta-mercaptoethanol to react with any unreacted maleimide.

  • Purify the conjugate using size-exclusion chromatography or dialysis to remove excess reagent and byproducts.

Protocol 3: Post-Conjugation Stabilization via Hydrolysis
  • After purification of the conjugate, adjust the pH of the solution to 8.5-9.0.

  • Incubate at room temperature or 37°C.

  • Monitor the ring-opening by mass spectrometry until hydrolysis is complete.[3]

  • Re-neutralize the solution to pH 7.0-7.5 for storage or downstream applications.[3]

Visualizing Reaction Pathways

Below are diagrams illustrating the key reaction pathways involved in maleimide chemistry.

Maleimide_Reactions cluster_main Desired Thiol-Maleimide Conjugation cluster_side Potential Side Reactions Protein_SH Protein-SH (Cysteine) Thioether_Adduct Stable Thioether Adduct Protein_SH->Thioether_Adduct pH 6.5-7.5 Maleimide N-Mal-N-bis(PEG2-NH-Boc) Maleimide->Thioether_Adduct Amine_Adduct Amine Adduct Maleimide->Amine_Adduct Retro_Michael Retro-Michael Reaction (Thiol Exchange) Thioether_Adduct->Retro_Michael Maleimide_hydrolysis Maleimide Hydrolysis Hydrolyzed_Maleimide Inactive Maleamic Acid Maleimide_hydrolysis->Hydrolyzed_Maleimide pH > 7.5 Protein_NH2 Protein-NH2 (Lysine) Protein_NH2->Amine_Adduct pH > 7.5 Free_Thiol e.g., Glutathione Free_Thiol->Retro_Michael Troubleshooting_Workflow cluster_troubleshooting Troubleshooting Steps Start Start Conjugation Check_Conjugation Low/No Conjugation? Start->Check_Conjugation Check_Stability Payload Loss? Check_Conjugation->Check_Stability No Check_pH Verify pH is 6.5-7.5 Check_Conjugation->Check_pH Yes Success Successful Conjugate Check_Stability->Success No Post_Hydrolysis Induce Post-Conjugation Hydrolysis Check_Stability->Post_Hydrolysis Yes Check_Reagent Use Fresh Maleimide Reagent Check_pH->Check_Reagent Reduce_Protein Reduce Disulfide Bonds (TCEP) Check_Reagent->Reduce_Protein Increase_Ratio Increase Maleimide:Protein Ratio Reduce_Protein->Increase_Ratio Increase_Ratio->Start Post_Hydrolysis->Success

References

Technical Support Center: N-Mal-N-bis(PEG2-NH-Boc) Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of N-Mal-N-bis(PEG2-NH-Boc) conjugates.

Troubleshooting Guide

Low solubility and aggregation are common hurdles encountered during the synthesis and purification of N-Mal-N-bis(PEG2-NH-Boc) conjugates. This guide provides a systematic approach to diagnosing and resolving these issues.

Problem 1: Precipitate Formation During Thiol Conjugation
Potential Cause Recommended Solution
Hydrophobicity of the Thiol-Containing Molecule: The molecule being conjugated to the maleimide (B117702) group may be inherently hydrophobic, leading to aggregation and precipitation upon conjugation.[1][2]- Optimize Drug-to-Antibody Ratio (DAR): If conjugating to an antibody, a lower DAR may be necessary to maintain solubility.[1] - Introduce Hydrophilic Moieties: If possible, modify the thiol-containing molecule to include more hydrophilic groups. - Formulation with Excipients: After conjugation, formulate the conjugate with solubility-enhancing excipients.
Suboptimal Buffer Conditions: The pH and composition of the reaction buffer can significantly impact conjugate solubility.- Maintain pH between 6.5 and 7.5: The maleimide-thiol reaction is most efficient and specific within this pH range.[3] - Use Thiol-Free Buffers: Buffers such as PBS, HEPES, or Tris are recommended. Avoid buffers containing thiols like DTT or 2-mercaptoethanol, which will compete with the target molecule for reaction with the maleimide. - Degas Buffers: To prevent oxidation of thiols, which can lead to disulfide bond formation and aggregation, degas all buffers before use.[3]
High Local Concentration of Reactants: Adding a concentrated solution of one reactant to the other can cause localized high concentrations, leading to precipitation.- Slow, Dropwise Addition: Add the less soluble component to the more soluble one slowly and with constant, gentle stirring. - Use a Water-Miscible Co-solvent: Dissolve the N-Mal-N-bis(PEG2-NH-Boc) linker in a minimal amount of a water-miscible organic solvent like DMSO or DMF before adding it to the aqueous solution of the thiol-containing molecule. Ensure the final concentration of the organic solvent is low (typically <10%) to prevent denaturation of proteins.[3][4]
Problem 2: Incomplete or Inefficient Boc Deprotection
Potential Cause Recommended Solution
Insufficient Acid Strength or Concentration: The tert-butoxycarbonyl (Boc) protecting group is removed by acidolysis. If the acid is too weak or its concentration is too low, the deprotection may be incomplete.- Use Trifluoroacetic Acid (TFA): TFA is a common and effective reagent for Boc deprotection.[5][6][7] A solution of 20-50% TFA in a suitable solvent like dichloromethane (B109758) (DCM) is often used.[6] - Consider Stronger Acids: For resistant substrates, a 4M solution of HCl in 1,4-dioxane (B91453) can be employed.
Inadequate Reaction Time or Temperature: Deprotection is a kinetic process, and insufficient time or low temperatures can lead to incomplete reactions.- Extend Reaction Time: Monitor the reaction progress using analytical techniques like TLC or LC-MS and extend the reaction time as needed. Reactions are typically run for 1-4 hours at room temperature.[8] - Increase Temperature (with caution): Gentle heating may be applied, but be mindful of the stability of the rest of the molecule.
Poor Solubility of the Boc-Protected Conjugate: If the conjugate is not fully dissolved in the reaction solvent, the deprotection will be inefficient.- Optimize Solvent System: Ensure the chosen solvent (e.g., DCM) fully dissolves the Boc-protected conjugate.
Problem 3: Aggregation of the Final Deprotected Conjugate
Potential Cause Recommended Solution
Exposure of Hydrophobic Domains: The removal of the Boc groups exposes two primary amine groups. Depending on the overall structure of the conjugate, this can alter its hydrophilicity and potentially expose hydrophobic regions, leading to aggregation.- Formulation Optimization: Immediately after purification, formulate the conjugate in a buffer that enhances its stability. This may involve adjusting the pH or adding stabilizers.[] - Use of Solubility-Enhancing Excipients: Incorporate excipients such as polysorbates (e.g., Tween 20/80), sugars (e.g., sucrose, trehalose), or additional PEG into the final formulation.
Residual Impurities: Incomplete removal of reactants or byproducts from the conjugation or deprotection steps can contribute to instability and aggregation.- Thorough Purification: Employ appropriate purification methods such as size-exclusion chromatography (SEC) or dialysis to ensure high purity of the final conjugate.[10][11]

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving N-Mal-N-bis(PEG2-NH-Boc) for conjugation reactions?

A1: N-Mal-N-bis(PEG2-NH-Boc) can be dissolved in water-miscible organic solvents such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to prepare a stock solution.[3][4] This stock solution should then be added dropwise to the aqueous solution of the thiol-containing molecule to avoid precipitation. It is important to keep the final concentration of the organic solvent below 10% to maintain the stability of most proteins.[4]

Q2: What is the optimal pH for the maleimide-thiol conjugation reaction?

A2: The optimal pH for the reaction between a maleimide and a thiol is between 6.5 and 7.5.[3] Within this range, the reaction is highly specific for thiols. At pH values below 6.5, the reaction rate is significantly slower. Above pH 7.5, the maleimide group becomes more susceptible to hydrolysis and can also react with primary amines, such as the ε-amino group of lysine (B10760008) residues in proteins, leading to non-specific conjugation.

Q3: How can I reduce disulfide bonds in my protein before conjugation without interfering with the maleimide reaction?

A3: To reduce disulfide bonds and generate free thiols for conjugation, it is crucial to use a non-thiol reducing agent. Tris(2-carboxyethyl)phosphine (TCEP) is highly recommended as it efficiently reduces disulfide bonds and does not react with the maleimide group. Therefore, excess TCEP does not need to be removed before adding the N-Mal-N-bis(PEG2-NH-Boc) linker.[3] In contrast, thiol-containing reducing agents like dithiothreitol (B142953) (DTT) or β-mercaptoethanol must be completely removed, for example by dialysis or size-exclusion chromatography, before the conjugation step.

Q4: What are the best practices for Boc deprotection of the PEGylated conjugate?

A4: For efficient Boc deprotection, treat the conjugate with a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM), typically at a concentration of 20-50% (v/v).[6] The reaction is usually carried out at room temperature for 1 to 4 hours.[8] It is important to monitor the reaction to completion. After the reaction, the TFA and solvent are typically removed under reduced pressure. The resulting TFA salt of the amine can often be used directly in the next step or neutralized by washing with a mild aqueous base like sodium bicarbonate.[8]

Q5: My final conjugate is poorly soluble in aqueous buffers. What formulation strategies can I employ?

A5: Improving the solubility of the final conjugate often requires formulation optimization.[] Consider the following strategies:

  • pH Adjustment: Determine the isoelectric point (pI) of your conjugate and formulate it at a pH away from its pI to increase its net charge and solubility.

  • Use of Excipients: Incorporate solubility-enhancing excipients into your formulation. These can include surfactants (e.g., polysorbates), sugars (e.g., sucrose, trehalose), or amino acids (e.g., arginine, glycine).

  • Addition of Co-solvents: In some cases, the addition of a small amount of a biocompatible co-solvent like ethanol (B145695) or propylene (B89431) glycol can improve solubility. However, this must be carefully evaluated for compatibility with the intended application.

Quantitative Data Summary

While specific solubility data for N-Mal-N-bis(PEG2-NH-Boc) conjugates is highly dependent on the conjugated molecule, the following table summarizes the expected impact of various factors on the solubility of PEGylated conjugates in aqueous solutions.

FactorCondition 1Expected Solubility (Relative)Condition 2Expected Solubility (Relative)Rationale
Nature of Conjugated Molecule Hydrophilic PeptideHighHydrophobic Small MoleculeLowThe overall solubility of the conjugate is significantly influenced by the properties of the attached molecule.[1][2]
Drug-to-Antibody Ratio (DAR) Low DAR (e.g., 2)HighHigh DAR (e.g., 8)LowIncreasing the number of often hydrophobic drug molecules per antibody can lead to aggregation and reduced solubility.[1]
pH of Formulation Buffer pH far from pIHighpH close to pILowAt the isoelectric point (pI), the net charge of the conjugate is zero, minimizing electrostatic repulsion and often leading to aggregation and precipitation.
Ionic Strength of Buffer ModerateHighVery Low or Very HighLowBoth very low and very high salt concentrations can lead to "salting-in" or "salting-out" effects, respectively, which can decrease protein solubility.
Presence of Excipients With Polysorbate 80HighWithout ExcipientsLowSurfactants like polysorbates can prevent aggregation and improve the solubility of hydrophobic molecules.

Experimental Protocols

Protocol 1: Thiol-Maleimide Conjugation

This protocol provides a general procedure for conjugating a thiol-containing molecule to N-Mal-N-bis(PEG2-NH-Boc).

  • Preparation of Thiol-Containing Molecule:

    • Dissolve the thiol-containing molecule in a degassed conjugation buffer (e.g., phosphate-buffered saline (PBS), pH 7.2).[10][11]

    • If the molecule contains disulfide bonds, add a 10-20 fold molar excess of TCEP and incubate at room temperature for 30-60 minutes to reduce the disulfides to free thiols.

  • Preparation of N-Mal-N-bis(PEG2-NH-Boc) Stock Solution:

    • Immediately before use, dissolve the N-Mal-N-bis(PEG2-NH-Boc) in anhydrous DMSO or DMF to a concentration of 10-20 mM.[3][4]

  • Conjugation Reaction:

    • Slowly add the desired molar excess (typically 10-20 fold) of the N-Mal-N-bis(PEG2-NH-Boc) stock solution to the solution of the thiol-containing molecule with gentle stirring.[10][11]

    • Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.[10][11]

  • Purification:

    • Purify the conjugate to remove unreacted linker and other reagents using size-exclusion chromatography (SEC) or dialysis.[10][11]

Protocol 2: Boc Deprotection

This protocol describes the removal of the Boc protecting groups from the amine functionalities of the conjugate.

  • Reaction Setup:

    • Dissolve the purified and dried Boc-protected conjugate in dichloromethane (DCM).

    • Cool the solution to 0°C in an ice bath.

  • Deprotection:

    • Add trifluoroacetic acid (TFA) to the solution to a final concentration of 20-50% (v/v).[6]

    • Stir the reaction mixture at room temperature for 1-4 hours, monitoring the progress by LC-MS or TLC.[8]

  • Work-up and Purification:

    • Upon completion, remove the DCM and excess TFA under reduced pressure.

    • To obtain the free amine, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[8]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Alternatively, the product may precipitate as the hydrochloride salt if using HCl for deprotection, which can be collected by filtration.

Visualizations

experimental_workflow cluster_conjugation Thiol-Maleimide Conjugation cluster_deprotection Boc Deprotection thiol_prep Prepare Thiol-Containing Molecule (pH 7.2) tcep_reduction TCEP Reduction (optional) thiol_prep->tcep_reduction If disulfides present conjugation Conjugation Reaction (RT, 2-4h or 4°C, overnight) thiol_prep->conjugation tcep_reduction->conjugation linker_prep Prepare N-Mal-N-bis(PEG2-NH-Boc) in DMSO/DMF linker_prep->conjugation purification1 Purification (SEC/Dialysis) conjugation->purification1 dissolve Dissolve Conjugate in DCM purification1->dissolve Proceed to Deprotection deprotection Add TFA (20-50%) (RT, 1-4h) dissolve->deprotection workup Work-up & Purification deprotection->workup

Caption: Experimental workflow for the synthesis of N-Mal-N-bis(PEG2-NH2) conjugates.

troubleshooting_logic cluster_diagnosis Problem Diagnosis cluster_solutions Potential Solutions start Solubility Issue with N-Mal-N-bis(PEG2-NH-Boc) Conjugate precipitation_conjugation Precipitation during conjugation? start->precipitation_conjugation incomplete_deprotection Incomplete Boc deprotection? start->incomplete_deprotection aggregation_final Aggregation of final product? start->aggregation_final solution_conjugation Check pH (6.5-7.5) Use co-solvent Slow addition precipitation_conjugation->solution_conjugation solution_deprotection Increase acid concentration/time Ensure full dissolution incomplete_deprotection->solution_deprotection solution_final Formulation optimization (pH, excipients) Thorough purification aggregation_final->solution_final

Caption: Troubleshooting logic for solubility issues with N-Mal-N-bis(PEG2-NH-Boc) conjugates.

References

Technical Support Center: Challenges in Boc Deprotection of PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the Boc deprotection of polyethylene (B3416737) glycol (PEG) linkers.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

1. Why is my Boc deprotection incomplete?

Incomplete deprotection is a common issue that can arise from several factors:

  • Insufficient Acid Strength or Concentration: The tert-butoxycarbonyl (Boc) group is removed by acidolysis. If the acid is too weak or its concentration is too low, the reaction may not proceed to completion. Trifluoroacetic acid (TFA) is a commonly used reagent for this purpose.[1]

  • Inadequate Reaction Time or Temperature: Deprotection is a kinetic process. Short reaction times or low temperatures may not be sufficient for the complete removal of the Boc group. While many deprotections are performed at room temperature, some substrates may necessitate longer reaction times or gentle heating.[1]

  • Steric Hindrance: The bulky nature of the PEG chain, particularly in high molecular weight PEGs, can sterically hinder the acid's approach to the Boc-protected amine, thus slowing down the reaction rate.[1]

  • Solvent Issues: The choice of solvent is critical to ensure that both the PEG-linker conjugate and the acid are fully solvated. Dichloromethane (DCM) is a frequently used solvent for TFA-mediated deprotection.[1][2]

Troubleshooting Steps:

  • Increase the acid concentration (e.g., from 20% TFA in DCM to 50% TFA in DCM).[1]

  • Extend the reaction time and monitor the progress using an appropriate analytical technique such as TLC, LC-MS, or NMR.[1]

  • Consider a stronger acid system, for instance, 4M HCl in 1,4-dioxane.[1]

  • Ensure the chosen solvent provides good solubility for your PEGylated compound.[1]

2. I am observing side products after deprotection. What could be the cause?

The formation of side products is often due to the acidic conditions cleaving other sensitive functional groups in your molecule or side reactions involving the carbocation intermediate:

  • Acid-Labile Protecting Groups: Other protecting groups in your molecule, such as esters, may be susceptible to cleavage under the acidic conditions used for Boc deprotection.[3] One researcher noted a 10-20% loss of ester bonds when using TFA in DCM.[3]

  • Alkylation by t-Butyl Cation: The t-butyl cation generated during deprotection can alkylate nucleophilic sites on the substrate, such as thiols, guanidines, and electron-rich aromatic rings, leading to undesired by-products.[4]

  • Degradation of Sensitive Moieties: Some functional groups are inherently unstable in strong acid. For example, allylic alcohols can degrade and lead to side reactions.[5]

Troubleshooting Steps:

  • Use of Scavengers: To prevent alkylation by the t-butyl cation, add scavengers like triisopropylsilane (B1312306) (TIS) or thioanisole (B89551) to the reaction mixture.[2] A common scavenger mixture is TFA/TIS/water (95:2.5:2.5).[1]

  • Milder Deprotection Conditions: If your molecule is sensitive to strong acids, consider alternative, milder deprotection methods:

    • Thermal Deprotection: Heating the Boc-protected compound can induce thermal cleavage of the protecting group, though this may require high temperatures.[5]

    • Lewis Acid Catalysis: Reagents like zinc bromide or TMSI in a suitable organic solvent can effect Boc deprotection under milder conditions than strong Brønsted acids.[1]

    • Oxalyl Chloride/Methanol: This system has been reported to be effective for deprotecting N-Boc groups in the presence of other acid-labile functionalities.[1][6]

    • 4M HCl in Dioxane: This is often considered a milder alternative to TFA and can sometimes preserve acid-sensitive groups.[5]

3. How can I effectively monitor the progress of the deprotection reaction?

Monitoring the reaction is crucial to determine the optimal reaction time and prevent the formation of side products due to prolonged exposure to acid.

  • Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method to visualize the disappearance of the starting material and the appearance of the product. The deprotected amine is more polar and will typically have a lower Rf value than the Boc-protected starting material.[1]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS offers a more precise assessment of the reaction's progress, enabling the quantification of the starting material, product, and any side products.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to monitor the disappearance of the characteristic singlet signal of the tert-butyl protons of the Boc group at approximately 1.4 ppm.[1]

4. What is the best way to work up the reaction and isolate the deprotected product?

The work-up procedure aims to remove the acid and other reagents to isolate the purified deprotected PEG linker.

  • Evaporation of Acid: For volatile acids like TFA, removal can be achieved under reduced pressure using a rotary evaporator. Co-evaporation with a solvent like toluene (B28343) can help eliminate residual traces of TFA.[2]

  • Precipitation: The deprotected PEG-linker, often as an ammonium (B1175870) salt, can sometimes be precipitated from the reaction mixture by adding a non-polar solvent such as diethyl ether.[1]

  • Aqueous Workup: If the deprotected product is not water-soluble, the reaction mixture can be diluted with an organic solvent and washed with a basic aqueous solution (e.g., saturated sodium bicarbonate) to neutralize the acid. This should be performed carefully to avoid the hydrolysis of any base-labile groups.[1][2]

  • Ion-Exchange Resin: A strongly acidic ion-exchange resin can be used to both deprotect the Boc-protected amine and isolate the resulting amine product.[7]

Data Presentation

Table 1: Common Acidic Conditions for Boc Deprotection

ReagentConcentrationSolventTemperature (°C)Time (h)Yield (%)
Trifluoroacetic Acid (TFA)20-50%Dichloromethane (DCM)0 to Room Temp0.5 - 2High
Hydrochloric Acid (HCl)4M1,4-DioxaneRoom Temp0.5 - 2High

Data compiled from multiple sources.[2]

Table 2: Comparative Analysis of Acidic Conditions for Boc Deprotection of a Model PEG-Amino Acid Ester

ReagentSolventTimeDeprotection EfficiencyEster Bond Loss
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)30 min100%10-20%
Hydrochloric Acid (HCl)Ethyl Acetate (EtOAc)6 h100%No significant loss

This table illustrates the trade-off between reaction speed and the preservation of acid-sensitive ester bonds.[3]

Experimental Protocols

Protocol 1: General Procedure for Boc Deprotection using TFA in DCM

Materials:

  • Boc-protected PEG linker

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) (optional, as a scavenger)

  • Toluene

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • Dissolve the Boc-protected PEG linker in anhydrous DCM (concentration of 0.1-0.2 M) in a round-bottom flask.[1]

  • Cool the solution to 0°C in an ice bath.[1]

  • Slowly add TFA to the desired final concentration (e.g., 20-50% v/v).[2]

  • If the substrate contains acid-sensitive residues, add a scavenger such as TIS (2.5-5% v/v).[2]

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.[2]

  • Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed (typically 1-2 hours).[2]

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[2]

  • Co-evaporate with toluene (3 times) to remove residual TFA.[1] The resulting TFA salt of the deprotected amine can often be used directly in the next step.

  • For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate.[2]

Protocol 2: Monitoring Boc Deprotection by HPLC

  • At various time points during the deprotection reaction, withdraw a small aliquot of the reaction mixture.

  • Immediately quench the reaction in the aliquot, for example, by diluting it in a mobile phase containing a neutralizing agent.

  • Inject the quenched sample into a suitable HPLC system (e.g., a reverse-phase C18 column).

  • Analyze the chromatogram to determine the relative peak areas of the starting material, product, and any byproducts.

  • If quantitative analysis is required, use a pre-established calibration curve to determine the conversion and monitor the reaction progress over time.

Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation dissolve Dissolve Boc-PEG in DCM cool Cool to 0°C dissolve->cool add_tfa Add TFA (20-50%) & Scavenger (optional) cool->add_tfa stir Stir at 0°C to RT add_tfa->stir monitor Monitor (TLC, LC-MS) stir->monitor concentrate Concentrate in vacuo monitor->concentrate Reaction Complete coevaporate Co-evaporate with Toluene concentrate->coevaporate neutralize Neutralize (optional) coevaporate->neutralize purify Purify/Use Directly neutralize->purify

Caption: Experimental workflow for Boc deprotection of PEG linkers.

G start Boc Deprotection Issue incomplete Incomplete Reaction? start->incomplete side_products Side Products Observed? incomplete->side_products No inc_acid Increase Acid Conc. / Time incomplete->inc_acid Yes add_scavenger Add Scavenger (TIS) side_products->add_scavenger Yes stronger_acid Use Stronger Acid (e.g., 4M HCl/Dioxane) inc_acid->stronger_acid check_solvent Check Solvent Solubility stronger_acid->check_solvent milder_cond Use Milder Conditions (e.g., 4M HCl/Dioxane, Thermal) add_scavenger->milder_cond check_protecting_groups Review Other Protecting Groups milder_cond->check_protecting_groups

Caption: Troubleshooting decision tree for Boc deprotection issues.

References

Technical Support Center: ADC Aggregation with N-Mal-N-bis(PEG2-NH-Boc)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals to troubleshoot and prevent aggregation of Antibody-Drug Conjugates (ADCs) utilizing the N-Mal-N-bis(PEG2-NH-Boc) linker.

Frequently Asked Questions (FAQs)

Q1: What is N-Mal-N-bis(PEG2-NH-Boc) and why is it used in ADCs?

A1: N-Mal-N-bis(PEG2-NH-Boc) is a heterobifunctional linker. The maleimide (B117702) group reacts with free thiols (e.g., from reduced cysteines on an antibody), while the Boc-protected amine groups can be deprotected to attach a payload. The two PEG2 (polyethylene glycol) units are incorporated to increase the hydrophilicity of the linker-payload complex.[1][2] This increased water solubility helps to counteract the hydrophobicity of many cytotoxic payloads, which is a primary driver of ADC aggregation.[3][4] The PEG chains can form a "hydration shell" around the payload, shielding it and improving the overall stability and solubility of the ADC.[1][2]

Q2: What are the primary causes of ADC aggregation?

A2: ADC aggregation is a complex issue that can arise from several factors throughout the manufacturing and storage process.[5] Key causes include:

  • Hydrophobic Interactions: Many cytotoxic payloads are hydrophobic. Once conjugated to the antibody, these hydrophobic patches can interact between ADC molecules, leading to aggregation.[6][7] While the PEG linker in N-Mal-N-bis(PEG2-NH-Boc) is designed to mitigate this, high drug-to-antibody ratios (DAR) can still introduce significant hydrophobicity.[8]

  • Unfavorable Buffer Conditions: The pH and ionic strength of the buffer are critical.[6] If the pH is near the isoelectric point (pI) of the ADC, its net charge will be minimal, reducing electrostatic repulsion and increasing the likelihood of aggregation.[6] Similarly, inappropriate salt concentrations can either fail to screen charge interactions or promote hydrophobic interactions.[9]

  • Manufacturing and Storage Stress: Physical stresses such as high temperatures, repeated freeze-thaw cycles, and mechanical shaking can denature the antibody portion of the ADC, exposing hydrophobic regions and leading to aggregation.[8][10] The solvents used to dissolve the hydrophobic payload-linker can also disrupt the antibody's structure.[6]

  • High Drug-to-Antibody Ratio (DAR): A higher number of conjugated drug-linker molecules per antibody increases the overall hydrophobicity and the potential for intermolecular interactions, thus increasing the aggregation propensity.[4][8]

Q3: How does the N-Mal-N-bis(PEG2-NH-Boc) linker help in preventing aggregation?

A3: The two PEG2 units in the linker are hydrophilic and create a protective, water-soluble shield around the hydrophobic payload.[1][11] This "shielding" effect minimizes the exposure of the hydrophobic drug to the aqueous environment and to other ADC molecules, thereby reducing the driving force for aggregation.[3][4] This allows for potentially higher drug loading without the aggregation issues that might be seen with purely hydrophobic linkers.[4]

Troubleshooting Guide

Issue 1: Increased High Molecular Weight Species (HMWS) Detected by SEC After Conjugation

  • Symptom: Your Size Exclusion Chromatography (SEC) analysis shows a significant peak corresponding to high molecular weight species (aggregates) immediately after the conjugation reaction.[12]

  • Possible Causes & Solutions:

CauseRecommended Action
High DAR Optimize the conjugation reaction to achieve a lower and more homogeneous DAR. Reduce the molar excess of the N-Mal-N-bis(PEG2-NH-Boc)-payload complex during the reaction.[8]
Inappropriate Buffer Conduct the conjugation in a buffer with a pH that is at least 1 unit away from the antibody's pI. Optimize the ionic strength, typically starting around 150 mM NaCl, to ensure sufficient charge repulsion.[8][9]
Solvent Shock Add the dissolved linker-payload (likely in an organic solvent like DMSO) to the antibody solution slowly and with gentle mixing to avoid localized high concentrations that can denature the protein.[6][13]
Over-reduction of Antibody If interchain disulfides are reduced to generate conjugation sites, ensure that the reducing agent (e.g., TCEP) is completely removed before adding the maleimide-linker, as residual reducing agent can lead to further unfolding and aggregation.[9]

Issue 2: Aggregation Observed During ADC Purification or Formulation

  • Symptom: The ADC solution becomes cloudy, or SEC analysis shows an increase in aggregates during purification (e.g., Tangential Flow Filtration) or after buffer exchange into the final formulation buffer.

  • Possible Causes & Solutions:

CauseRecommended Action
Buffer Exchange Issues The differences in pH, ionic strength, and composition between the conjugation, intermediate, and final formulation buffers can cause instability.[14] Ensure the final formulation buffer is optimized for ADC stability.
Shear Stress During purification steps like Tangential Flow Filtration (TFF), high shear stress can induce aggregation. Optimizing the flow rate and pressure can help. Single-pass TFF may reduce shear stress compared to traditional TFF.[10]
High Protein Concentration High concentrations of the ADC can increase the frequency of intermolecular interactions.[10] If aggregation is observed during concentration steps, consider if a lower final concentration is feasible.

Issue 3: ADC Aggregates Over Time During Storage

  • Symptom: SEC or Dynamic Light Scattering (DLS) analysis shows a gradual increase in the percentage of aggregates during storage, either in liquid or frozen form.[10]

  • Possible Causes & Solutions:

CauseRecommended Action
Sub-optimal Formulation The formulation buffer is not adequately stabilizing the ADC. A formulation screen should be performed to identify the optimal buffer system and excipients.[8]
Freeze-Thaw Stress Repeated freeze-thaw cycles are a common cause of aggregation.[8] Aliquot the ADC into single-use vials to avoid this. If lyophilization is an option, it can provide better long-term stability.[15]
Inappropriate Storage Temperature Storing the ADC at elevated temperatures can accelerate degradation and aggregation. Ensure storage at the recommended temperature (e.g., 2-8°C for liquid, ≤ -20°C for frozen).
Light Exposure Some payloads are photosensitive, and exposure to light can trigger degradation that leads to aggregation.[10] Store ADCs in light-protected containers.

Data Presentation: Excipients for ADC Stabilization

The inclusion of excipients in the final formulation is a critical strategy for preventing aggregation during storage.[10]

Excipient ClassExamplesTypical ConcentrationMechanism of Action
Sugars / Polyols Sucrose, Trehalose, Mannitol5 - 10% (w/v)Act as cryoprotectants and lyoprotectants by forming a glassy matrix and preferentially excluding from the protein surface, thus stabilizing its native structure.[8][10]
Surfactants Polysorbate 20 (Tween 20), Polysorbate 80 (Tween 80)0.01 - 0.1% (w/v)Non-ionic surfactants that prevent surface-induced aggregation and reduce intermolecular hydrophobic interactions.[10][16]
Amino Acids Arginine, Glycine, Histidine100 - 250 mMCan suppress aggregation by various mechanisms, including binding to hydrophobic patches, increasing protein solubility, and acting as buffering agents.[16]
Buffers Histidine, Citrate10 - 50 mMMaintain a stable pH in a range that ensures the stability of both the antibody and the linker-payload chemistry.[8]

Experimental Protocols

Protocol 1: Size Exclusion Chromatography (SEC) for ADC Aggregation Analysis

This protocol outlines a standard method for quantifying the percentage of monomer, aggregate, and fragment in an ADC sample.[12]

  • System: An HPLC or UPLC system equipped with a UV detector and a suitable SEC column (e.g., Agilent AdvanceBio SEC 300Å).[12]

  • Mobile Phase: A buffered saline solution, for example, 150 mM sodium phosphate, 150 mM sodium chloride, pH 7.0. The exact composition may need to be optimized.

  • Flow Rate: Typically 0.5 - 1.0 mL/min.[9]

  • Sample Preparation: Dilute the ADC sample to a concentration of approximately 1 mg/mL in the mobile phase. Filter the sample through a 0.22 µm filter if any visible particulates are present.[9]

  • Injection Volume: 10-20 µL.[9]

  • Detection: Monitor UV absorbance at 280 nm.

  • Data Analysis:

    • Identify and integrate the peaks corresponding to high molecular weight species (aggregates), the main monomer peak, and any low molecular weight species (fragments).

    • Calculate the percentage of each species by dividing its peak area by the total peak area of all species.[9]

    % Aggregate = (Area_Aggregate / Total_Area) * 100

Visualizations

cluster_causes Primary Causes cluster_solutions Mitigation Strategies Aggregation ADC Aggregation Linker Use Hydrophilic Linkers (e.g., with PEG) Aggregation->Linker Prevents Formulation Optimize Formulation (Buffers, Excipients) Aggregation->Formulation Prevents Process Control Process Parameters (DAR, Temp, Purification) Aggregation->Process Prevents Storage Proper Storage & Handling (Aliquoting, Light Protection) Aggregation->Storage Prevents Hydrophobicity Increased Hydrophobicity (Payload, High DAR) Hydrophobicity->Aggregation Buffer Sub-optimal Buffer (pH, Ionic Strength) Buffer->Aggregation Stress Physical/Chemical Stress (Temp, Freeze-Thaw, Solvents) Stress->Aggregation

Caption: Causes and mitigation of ADC aggregation.

start Start: Purified Antibody reduction 1. Antibody Reduction (e.g., TCEP) start->reduction desalt1 2. Buffer Exchange (Remove Reductant) reduction->desalt1 conjugation 3. Conjugation (Add Linker-Payload) desalt1->conjugation qc1 QC Check: SEC Analysis conjugation->qc1 purification 4. Purification (TFF / Chromatography) formulation 5. Formulation (Buffer Exchange & Excipients) purification->formulation qc2 QC Check: SEC, DLS Analysis formulation->qc2 end Final ADC Product qc1->purification qc2->end

Caption: ADC conjugation workflow with aggregation checkpoints.

References

Technical Support Center: Stability of Maleimide-Thiol Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to address and troubleshoot common stability issues encountered with maleimide-thiol conjugates.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of instability in maleimide-thiol conjugates?

A1: The instability of the thiosuccinimide linkage formed between a maleimide (B117702) and a thiol is primarily due to two competing chemical reactions:

  • Retro-Michael Reaction: This is a reversible, base-catalyzed process where the thioether bond breaks, reverting to the original thiol and maleimide.[1][2][3][4] In a biological environment rich in other thiols, such as glutathione (B108866) (GSH), the released maleimide can react with these other molecules, leading to irreversible deconjugation and potential off-target effects.[1][5][6]

  • Hydrolysis: The succinimide (B58015) ring of the conjugate can be irreversibly opened by water.[1][7][8] This process is generally accelerated at a basic pH (above 7.5).[1] While this prevents the retro-Michael reaction and stabilizes the conjugate, it also creates two isomeric products, which may be undesirable.[1]

Q2: How does pH affect the stability and formation of the maleimide-thiol linkage?

A2: pH is a critical factor throughout the conjugation process:

  • Conjugation Reaction (pH 6.5-7.5): This range is optimal for the selective and efficient reaction between maleimides and thiols.[1][9] At a pH below 6.5, the reaction rate slows as the thiol group is protonated and less nucleophilic.[1] Above pH 7.5, the maleimide group itself becomes susceptible to hydrolysis and can react non-specifically with amines, such as lysine (B10760008) residues.[1][10]

  • Post-Conjugation Stability: After conjugation, a neutral to slightly acidic pH (6.5-7.0) is best for storage to minimize both the retro-Michael reaction and hydrolysis.[1] Higher pH levels will accelerate the hydrolysis of the thiosuccinimide ring, which can be a deliberate strategy to achieve a more stable, albeit heterogeneous, final product that is resistant to deconjugation.[1][7][8]

Q3: What is a thiol exchange reaction and why is it problematic?

A3: A thiol exchange reaction is a direct consequence of the retro-Michael reaction.[1][5][6] Once the conjugate reverts to its maleimide and thiol precursors, the maleimide is free to react with other thiols present in the environment.[1] In vivo, highly abundant thiols like glutathione or albumin can effectively "steal" the maleimide-linked payload from its intended target.[1][6] This is a significant issue for applications like antibody-drug conjugates (ADCs), as it leads to premature drug release, reduced therapeutic efficacy, and potential off-target toxicities.[1][6][11]

Q4: Are there more stable alternatives to traditional maleimides?

A4: Yes, significant research has led to the development of "next-generation maleimides" (NGMs) designed to overcome these instability issues.[1] Examples include:

  • Self-Hydrolyzing Maleimides: These are engineered with neighboring groups that accelerate the stabilizing ring-opening hydrolysis reaction immediately after conjugation.[1][12][13]

  • Transcyclization Maleimides: Certain maleimide structures can undergo an intramolecular cyclization reaction post-conjugation to form a more stable six-membered ring, which prevents the retro-Michael reaction.[5][6][14][15]

  • Bridging Maleimides: Reagents like dibromomaleimides can react with both thiols from a reduced disulfide bond (e.g., in an antibody hinge region), creating a stable, bridged structure.[1]

Troubleshooting Guide

Problem 1: My conjugate shows increasing heterogeneity and loss of activity upon storage.

  • Possible Cause: You are likely observing a combination of the retro-Michael reaction and hydrolysis. The retro-Michael reaction leads to deconjugation (loss of activity), while hydrolysis creates stable isomers, leading to analytical heterogeneity (e.g., multiple peaks on HPLC).[1]

  • Troubleshooting Steps:

    • Analyze Storage Buffer: Ensure the pH is within the optimal range of 6.5-7.0. Avoid basic conditions if you do not want hydrolysis to occur.[1]

    • Induce Hydrolysis for Stability: If the primary goal is a stable product, consider intentionally hydrolyzing the conjugate. This can be achieved by incubating at a slightly basic pH (e.g., pH 8.0-8.5) for a controlled period after purification.[1] This will prevent further deconjugation via the retro-Michael reaction.[7][8]

    • Optimize Storage Conditions: Store the purified conjugate at 2-8°C for short-term use (up to one week).[16][17] For long-term storage, consider adding 50% glycerol (B35011) and storing at -20°C.[16][17][18] Always protect the conjugate from light.[17][18]

    • Use a Next-Generation Maleimide: For future experiments, switch to a maleimide designed for enhanced stability to avoid these issues from the start.[1]

Problem 2: My antibody-drug conjugate (ADC) is losing its payload in plasma stability assays.

  • Possible Cause: This is a classic sign of a thiol exchange reaction. The thiosuccinimide linkage is undergoing the retro-Michael reaction, and the released maleimide-drug is then captured by abundant plasma thiols like albumin.[1][6][11]

  • Troubleshooting Steps:

    • Confirm with Mass Spectrometry: Use LC-MS to identify the drug conjugated to albumin or other plasma proteins.[1]

    • Implement a Controlled Hydrolysis Step: Before in vivo use, accelerate hydrolysis by incubating the ADC at pH 8.5 for 2-4 hours. This forms the stable ring-opened succinamic acid thioether, which is resistant to thiol exchange.[1]

    • Re-evaluate Linker Chemistry: The conjugation site on the antibody can influence stability.[10] If possible, explore different cysteine conjugation sites or switch to a more robust linker technology.

Problem 3: The conjugation reaction is inefficient, with low yield.

  • Possible Cause: The maleimide reagent may have hydrolyzed before it had a chance to react with the target thiol. This is common if stock solutions are prepared incorrectly or stored for too long in aqueous buffers.[1][10]

  • Troubleshooting Steps:

    • Prepare Fresh Reagents: Always prepare maleimide stock solutions fresh in a dry, aprotic solvent like DMSO or DMF and use them immediately.[1][16][18] Unused stock solutions can be stored at -20°C for up to a month, but freshness is key.[16][18]

    • Optimize Reaction pH: Ensure the reaction buffer is strictly within the pH 6.5-7.5 range. Use a non-nucleophilic buffer like phosphate (B84403) or HEPES.[1][16]

    • Increase Molar Excess: Use a higher molar excess of the maleimide reagent (e.g., 10-20 fold) to drive the reaction to completion, especially if the thiol concentration is low.[1][17]

    • Degas Buffers: Remove dissolved oxygen from buffers to prevent the oxidation of thiols to disulfides, which are unreactive with maleimides.[17][19]

Quantitative Data on Conjugate Stability

The stability of maleimide-thiol conjugates is highly dependent on the substituents on the maleimide ring and the pKa of the thiol.[1][20][21][22] Electron-withdrawing groups on the maleimide can significantly accelerate the stabilizing hydrolysis reaction.[7][8][12][23]

Conjugation StrategyModel SystemIncubation ConditionsStability Metric (Half-life)
Traditional Maleimide N-ethylmaleimide (NEM) - 4-mercaptophenylacetic acid (MPA)In presence of glutathione18 hours
Traditional Maleimide N-ethylmaleimide (NEM) - N-acetyl-l-cysteine (NAC)In presence of glutathione258 hours
N-Aryl Maleimide N-phenyl maleimide (NPM) - MPAIn presence of glutathione3.1 hours
Self-Hydrolyzing Maleimide N-aminoethyl maleimide (NAEM) - MPAIn presence of glutathione3.6 hours
Hydrolyzed (Ring-Opened) N-aryl succinimide thioetherNot specified> 2 years

Data compiled from studies on glutathione-mediated degradation and ring-opening hydrolysis.[7][8][20][21][22]

Experimental Protocols

Protocol 1: General Maleimide-Thiol Conjugation

This protocol outlines the basic steps for conjugating a maleimide-functionalized molecule to a thiol-containing protein.

Materials:

  • Thiol-containing protein (e.g., antibody, peptide)

  • Maleimide-functionalized reagent

  • Anhydrous DMSO or DMF

  • Degassed conjugation buffer (e.g., 100 mM Phosphate, 150 mM NaCl, pH 7.2)

  • Reducing agent (e.g., TCEP, optional)

  • Purification column (e.g., size-exclusion chromatography)

Methodology:

  • Prepare Protein Sample: Dissolve the protein in the degassed conjugation buffer to a concentration of 1-10 mg/mL.[17][19] If disulfide bonds need to be reduced to expose free thiols, add a 10-100 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.[17][19][24]

  • Prepare Maleimide Stock Solution: Immediately before use, dissolve the maleimide reagent in anhydrous DMSO or DMF to create a 10 mM stock solution.[16][17][18]

  • Conjugation Reaction: Add the maleimide stock solution to the protein solution to achieve a 10-20 fold molar excess of the maleimide.[17] Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[17][18]

  • Purification: Remove excess, unreacted maleimide reagent and other byproducts by purifying the conjugate using size-exclusion chromatography or dialysis.[17]

  • Characterization: Confirm successful conjugation and purity using methods such as SDS-PAGE, UV-Vis spectroscopy, and mass spectrometry.[24]

Protocol 2: Assessing Conjugate Stability

This protocol provides a framework for monitoring the degradation (via retro-Michael reaction) or hydrolysis of a maleimide-thiol conjugate over time.

Materials:

  • Purified maleimide-thiol conjugate

  • Incubation buffer (e.g., PBS, pH 7.4)

  • Challenging agent (e.g., 5 mM Glutathione)

  • Quenching solution (e.g., 1% Trifluoroacetic Acid)

  • HPLC-MS system

Methodology:

  • Sample Preparation: Dilute the purified conjugate to a known concentration (e.g., 1 mg/mL) in the incubation buffer. For assessing susceptibility to thiol exchange, prepare a parallel sample containing a high concentration of a competing thiol like glutathione.

  • Time-Course Incubation: Incubate the samples at a controlled temperature (e.g., 37°C).

  • Sampling: At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the reaction and immediately quench it by adding an acid like TFA to stop further reaction.

  • Analysis: Analyze the samples by HPLC-MS.

  • Data Interpretation: Monitor the peak corresponding to the intact conjugate. A decrease in this peak's area over time indicates instability. The appearance of new peaks may correspond to the deconjugated products (from the retro-Michael reaction), the hydrolyzed ring-opened product, or the thiol-exchanged product (e.g., glutathione adduct).[1] Calculate the half-life of the conjugate under the tested conditions.

Visualizations

InstabilityPathways cluster_main Maleimide-Thiol Conjugate (Thiosuccinimide) cluster_retro Reversible Pathway cluster_hydrolysis Irreversible Pathway Conjugate Intact Conjugate Retro Retro-Michael Reaction (Base-Catalyzed) Conjugate->Retro Reversible Hydrolysis Hydrolysis (Base-Catalyzed) Conjugate->Hydrolysis Irreversible Precursors Maleimide + Thiol Retro->Precursors Exchange Thiol Exchange (e.g., with Glutathione) Precursors->Exchange StableProduct Ring-Opened Product (Stable, Heterogeneous) Hydrolysis->StableProduct

Caption: Competing instability pathways for maleimide-thiol conjugates.

StabilityWorkflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Purified Maleimide-Thiol Conjugate C Incubate at 37°C A->C B Prepare Incubation Buffers (e.g., PBS +/- Glutathione) B->C D Collect Aliquots at Timed Intervals C->D E Quench Reaction (e.g., add acid) D->E F Analyze by HPLC-MS E->F G Integrate Peak Areas (Intact, Hydrolyzed, etc.) F->G H Calculate Conjugate Half-Life G->H

Caption: General workflow for assessing maleimide-thiol conjugate stability.

TroubleshootingTree Start Start: Identify Issue Q1 What is the primary problem? Start->Q1 A1 Low Conjugation Yield Q1->A1 Efficiency A2 Conjugate is Unstable (Loss of payload/activity) Q1->A2 Stability S1 Cause: Maleimide Hydrolysis Before Reaction Solution: 1. Use fresh maleimide stock (in DMSO). 2. Check buffer pH is 6.5-7.5. 3. Degas buffers. A1->S1 Q2 When is instability observed? A2->Q2 B1 During Storage Q2->B1 Storage B2 In Plasma/Serum Q2->B2 In Vitro/Vivo S2 Cause: Retro-Michael & Hydrolysis Solution: 1. Check storage buffer pH (6.5-7.0). 2. Store at 4°C or -20°C with glycerol. 3. Consider controlled hydrolysis (pH 8.5). B1->S2 S3 Cause: Thiol Exchange Solution: 1. Perform controlled hydrolysis before use. 2. Confirm exchange with LC-MS. 3. Use a next-gen, stable maleimide. B2->S3

Caption: Troubleshooting decision tree for maleimide-thiol conjugation issues.

References

Technical Support Center: Purification of N-Mal-N-bis(PEG2-NH-Boc) Labeled Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges during the purification of peptides labeled with N-Mal-N-bis(PEG2-NH-Boc).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying peptides labeled with N-Mal-N-bis(PEG2-NH-Boc)?

A1: The primary challenges stem from the trifunctional nature of the labeling reagent. The purification process is often complicated by a heterogeneous mixture of products and byproducts.[1] Key challenges include:

  • Heterogeneity of the PEGylated product: The PEGylation process can result in a mixture of mono-, di-, and multi-PEGylated species, as well as positional isomers.[1][2] The dispersity of the PEG chains themselves can also contribute to peak broadening in chromatography.[3]

  • Maleimide-related side reactions: The maleimide (B117702) group can undergo hydrolysis, and the resulting thioether bond formed with a cysteine residue can be unstable, leading to retro-Michael addition.[4] Furthermore, if the peptide has an N-terminal cysteine, thiazine (B8601807) rearrangement can occur, creating a hard-to-separate impurity.

  • Boc-protecting group issues: The bulky and hydrophobic Boc groups can cause the peptide to be poorly soluble in aqueous solutions commonly used in reversed-phase chromatography.[5] Incomplete deprotection or side reactions during deprotection can also lead to a complex mixture of products.[6]

  • Aggregation: The hydrophobicity of the Boc groups and the potential for intermolecular cross-linking by the bifunctional linker can lead to peptide aggregation, complicating purification and reducing yield.[7][8]

Q2: Which chromatographic method is best suited for purifying N-Mal-N-bis(PEG2-NH-Boc) labeled peptides?

A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective technique for purifying these labeled peptides.[][] However, due to the challenges mentioned above, a multi-step purification strategy may be necessary. Size-exclusion chromatography (SEC) can be useful for removing unreacted PEG and for separating aggregates from the desired product.[1][] Ion-exchange chromatography (IEX) can also be employed to separate species based on charge differences, which can be altered by the "charge shielding" effect of the PEG chains.[1][11]

Q3: How does the N-Mal-N-bis(PEG2-NH-Boc) linker affect the chromatographic behavior of my peptide?

A3: The linker significantly alters the physicochemical properties of the peptide:

  • Increased Hydrophobicity (with Boc groups): The two Boc groups add significant hydrophobicity, leading to stronger retention on RP-HPLC columns. This often requires higher concentrations of organic solvent for elution.

  • Increased Hydrophilicity and Hydrodynamic Radius (after Boc deprotection): The PEG2 chains increase the hydrophilicity and the overall size of the peptide, which can lead to earlier elution in RP-HPLC compared to the unlabeled peptide, and significantly different retention times in SEC.[]

  • Peak Broadening: The inherent dispersity of PEG chains can cause the labeled peptide to elute as a broader peak in RP-HPLC.[3]

  • Charge Shielding: The PEG chains can mask the charges on the peptide surface, altering its interaction with ion-exchange resins.[11]

Q4: What are the key considerations for the Boc deprotection step?

A4: The Boc deprotection step is critical and must be performed carefully to avoid side reactions. The most common reagent for Boc deprotection is trifluoroacetic acid (TFA).[6] Key considerations include:

  • Choice of Acid: While TFA is common, other acids like HCl in dioxane can also be used and may offer better selectivity in the presence of other acid-labile groups.[6]

  • Scavengers: The deprotection reaction generates reactive tert-butyl cations that can alkylate sensitive residues like tryptophan and methionine. The use of scavengers is often necessary to prevent these side reactions.[12]

  • Incomplete Deprotection: Steric hindrance can sometimes lead to incomplete removal of the Boc groups. Extending the reaction time or using a higher concentration of acid may be necessary.

  • Side Reactions: Acidic conditions can promote side reactions like the formation of pyroglutamate (B8496135) from an N-terminal glutamine or aspartimide formation.[6]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Broad peaks in RP-HPLC PEG dispersity[3]This is often inherent to PEGylated molecules. Optimize gradient and flow rate for best possible resolution. Consider using a column with a different stationary phase (e.g., C4 instead of C18 for larger peptides).[]
Peptide aggregation[7][8]Add denaturants like guanidinium (B1211019) chloride or urea (B33335) to the sample. Work at lower concentrations. Optimize the pH of the mobile phase.
Column overloadingReduce the amount of sample loaded onto the column.
Multiple peaks in chromatogram Incomplete reactionOptimize reaction conditions (pH, time, temperature, molar ratio of reagents).
Presence of unreacted peptide, unreacted linker, and hydrolyzed linkerUse a multi-step purification strategy (e.g., SEC followed by RP-HPLC).
Formation of side products (e.g., thiazine, oxidized peptide)Adjust reaction pH to minimize side reactions (e.g., acidic pH for maleimide conjugation to reduce thiazine formation).[] Add antioxidants during purification.
Incomplete Boc deprotectionExtend deprotection time or use a higher concentration of acid.[6]
Positional isomers[1]Optimize the labeling reaction to favor a specific site. Use high-resolution chromatography with a shallow gradient for separation.
Low Yield Peptide aggregation and precipitation[5][7]Improve solubility by adding organic co-solvents or denaturants. Perform purification at a lower concentration.
Non-specific binding to the columnAdd organic modifiers or ion-pairing agents to the mobile phase. Passivate the HPLC system.
Instability of the maleimide-thiol linkage (retro-Michael addition)[4]Hydrolyze the succinimide (B58015) ring to the more stable succinamic acid by raising the pH after conjugation.
Difficulty dissolving the Boc-protected labeled peptide High hydrophobicity due to Boc groups and peptide sequence[5][13]Use solvents like DMSO, DMF, or acetonitrile (B52724) to dissolve the peptide before diluting with the mobile phase for injection. Sonication may aid dissolution.

Quantitative Data Summary

Table 1: Comparison of RP-HPLC Columns for PEGylated Peptide Purification

Column Chemistry Pore Size (Å) Typical Application Considerations
C18100-300General purpose for small to medium-sized peptides.[]May show strong retention for very hydrophobic peptides.
C8100-300Less hydrophobic than C18, suitable for more hydrophobic peptides.[]Good alternative when C18 provides too much retention.
C4300Ideal for large, hydrophobic peptides and proteins.[][14]May provide insufficient retention for small, hydrophilic peptides.
Phenyl100-300Offers alternative selectivity based on aromatic interactions.Can be useful for separating closely related species.

Experimental Protocols

Protocol 1: General RP-HPLC Purification of N-Mal-N-bis(PEG2-NH-Boc) Labeled Peptide
  • Column Selection and Equilibration:

    • Choose an appropriate RP-HPLC column based on the properties of your peptide (see Table 1). A C18 or C8 column with a 300 Å pore size is a good starting point.

    • Equilibrate the column with 95% Mobile Phase A (0.1% TFA in water) and 5% Mobile Phase B (0.1% TFA in acetonitrile) for at least 10 column volumes.[15]

  • Sample Preparation:

    • Dissolve the crude labeled peptide in a minimal amount of a strong solvent like DMSO or DMF.

    • Dilute the dissolved sample with Mobile Phase A to a concentration suitable for injection. Ensure the final concentration of the organic solvent is low enough to allow binding to the column.

    • Filter the sample through a 0.22 µm syringe filter.

  • Chromatographic Separation:

    • Inject the sample onto the equilibrated column.

    • Elute the peptide using a linear gradient of Mobile Phase B. A typical gradient might be 5% to 65% B over 30-60 minutes.[15] The gradient should be optimized to achieve the best separation of the desired product from impurities.

    • Monitor the elution at 220 nm and 280 nm.

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the peaks of interest.

    • Analyze the collected fractions by analytical HPLC and mass spectrometry to confirm the identity and purity of the desired product.

  • Lyophilization:

    • Pool the pure fractions and lyophilize to obtain the purified peptide.

Protocol 2: Boc Deprotection of the Purified Labeled Peptide
  • Reaction Setup:

    • Dissolve the purified Boc-protected labeled peptide in a suitable anhydrous solvent like dichloromethane (B109758) (DCM).

    • Prepare a deprotection cocktail. A common cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS) as a scavenger.

    • Add the deprotection cocktail to the dissolved peptide. Use a sufficient volume to ensure complete dissolution and reaction.

  • Deprotection Reaction:

    • Stir the reaction mixture at room temperature for 1-2 hours.

    • Monitor the reaction by analytical HPLC and mass spectrometry to ensure complete removal of both Boc groups.

  • Work-up:

    • Remove the TFA and DCM by rotary evaporation or by purging with a stream of nitrogen.

    • Precipitate the deprotected peptide by adding cold diethyl ether.

    • Centrifuge the mixture and decant the ether. Wash the peptide pellet with cold ether two more times to remove residual scavengers and cleaved Boc byproducts.

  • Purification and Lyophilization:

    • Purify the deprotected peptide by RP-HPLC using the protocol described above to remove any side products formed during deprotection.

    • Lyophilize the pure fractions to obtain the final product as a TFA salt.

Visualizations

experimental_workflow cluster_synthesis Peptide Labeling cluster_purification1 Purification Step 1 (Optional) cluster_purification2 Purification Step 2 cluster_deprotection Boc Deprotection cluster_purification3 Final Purification Peptide-SH Peptide-SH Reaction Thiol-Maleimide Conjugation Peptide-SH->Reaction Linker N-Mal-N-bis(PEG2-NH-Boc) Linker->Reaction Crude_Product Crude Labeled Peptide (Boc-protected) Reaction->Crude_Product SEC Size-Exclusion Chromatography (SEC) Crude_Product->SEC RP-HPLC1 RP-HPLC Crude_Product->RP-HPLC1 Aggregates Aggregates & Excess Linker SEC->Aggregates Remove SEC_Product Partially Purified Labeled Peptide SEC->SEC_Product SEC_Product->RP-HPLC1 Impurities1 Unreacted Peptide, Side Products RP-HPLC1->Impurities1 Remove Pure_Boc_Peptide Pure Labeled Peptide (Boc-protected) RP-HPLC1->Pure_Boc_Peptide TFA_Treatment TFA Treatment Pure_Boc_Peptide->TFA_Treatment Crude_Deprotected Crude Deprotected Labeled Peptide TFA_Treatment->Crude_Deprotected RP-HPLC2 RP-HPLC Crude_Deprotected->RP-HPLC2 Impurities2 Deprotection Side Products RP-HPLC2->Impurities2 Remove Final_Product Pure Deprotected Labeled Peptide RP-HPLC2->Final_Product

Caption: Workflow for labeling and purification of N-Mal-N-bis(PEG2-NH-Boc) peptides.

side_reactions cluster_maleimide Maleimide/Thioether Instability cluster_peptide Peptide Side Reactions Start Maleimide-Peptide Conjugate (Thioether) Hydrolysis Maleimide Ring Hydrolysis Start->Hydrolysis pH > 7 RetroMichael Retro-Michael Addition Start->RetroMichael Reversible Thiazine Thiazine Rearrangement (N-terminal Cys) Start->Thiazine pH ≥ 7 Oxidation Oxidation (Met, Cys, Trp) Start->Oxidation Air/Reagents Alkylation t-Butylation (during deprotection) Start->Alkylation TFA

Caption: Potential side reactions during labeling and purification.

troubleshooting_tree Problem Poor Purification Profile BroadPeaks Broad Peaks? Problem->BroadPeaks MultiplePeaks Multiple Peaks? Problem->MultiplePeaks Solution_Aggregation Add Denaturants Lower Concentration BroadPeaks->Solution_Aggregation Yes Solution_PEG Optimize Gradient (Inherent Broadening) BroadPeaks->Solution_PEG No Solution_IncompleteRxn Optimize Reaction Conditions MultiplePeaks->Solution_IncompleteRxn Yes Solution_SideProducts Adjust pH Use Scavengers MultiplePeaks->Solution_SideProducts Yes Solution_Isomers High-Resolution HPLC Shallow Gradient MultiplePeaks->Solution_Isomers Yes

Caption: Troubleshooting decision tree for purification issues.

References

Technical Support Center: Optimizing Buffer Conditions for N-Mal-N-bis(PEG2-NH-Boc) Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize reactions involving N-Mal-N-bis(PEG2-NH-Boc).

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for reacting N-Mal-N-bis(PEG2-NH-Boc) with a thiol-containing molecule?

A1: The optimal pH range for the maleimide-thiol conjugation reaction is between 6.5 and 7.5.[1][2][3][4] Within this range, the thiol group is sufficiently nucleophilic to react efficiently with the maleimide (B117702), while minimizing side reactions.[2] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than the reaction with amines.[2][3][4]

Q2: What are the primary side reactions to be aware of during the conjugation?

A2: The most common side reactions include:

  • Hydrolysis of the maleimide ring: The maleimide group can be hydrolyzed, rendering it unreactive towards thiols. This reaction is more prevalent at pH values above 7.5.[1][2][3]

  • Reaction with amines: At pH values above 7.5, the maleimide group can lose its chemoselectivity and react with primary amines, such as the side chain of lysine (B10760008) residues.[1][3]

  • Retro-Michael reaction: The formed thioether bond is potentially reversible, which can lead to deconjugation, especially in the presence of other thiols.[1][2]

  • Thiazine (B8601807) rearrangement: If conjugating to a peptide or protein with an N-terminal cysteine, the conjugate can rearrange to form a stable six-membered thiazine ring.[1][5][6][7]

Q3: My conjugation efficiency is low. What are the possible causes and solutions?

A3: Low conjugation efficiency can stem from several factors:

  • Hydrolyzed Maleimide: The N-Mal-N-bis(PEG2-NH-Boc) may have been prematurely hydrolyzed. It is crucial to prepare aqueous solutions of the maleimide reagent immediately before use.[1] For storage, use a dry, biocompatible organic solvent like DMSO or DMF.[1][4]

  • Inaccessible or Oxidized Thiols: The target thiol groups on your molecule may be inaccessible or have formed disulfide bonds. Disulfides do not react with maleimides.[1][8] Consider a pre-reduction step using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine).[1][9][10]

  • Incorrect pH: Ensure the reaction buffer is within the optimal pH range of 6.5-7.5.[1][2][4]

  • Insufficient Molar Ratio: The molar ratio of the maleimide linker to the thiol-containing molecule may be too low. An excess of the maleimide linker, typically 10-20 fold, is often recommended to drive the reaction to completion.[1][9]

Q4: How can I improve the stability of the final conjugate?

A4: To enhance the stability of the thiosuccinimide conjugate and prevent issues like payload loss, you can:

  • Induce Hydrolysis Post-Conjugation: After the conjugation is complete, the thiosuccinimide ring can be intentionally hydrolyzed to form a stable succinamic acid thioether.[3] This can be achieved by adjusting the pH of the conjugate solution to 8.5-9.0 and incubating at room temperature or 37°C.[1]

  • Proper Storage: Store the purified conjugate at 4°C for short-term use or frozen at -80°C for long-term storage to minimize degradation.[10][11]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during your experiments.

Problem Possible Cause Recommended Action
No or low conjugation Maleimide linker is hydrolyzed.Prepare fresh maleimide stock solutions in anhydrous DMSO or DMF immediately before use.[1][4][11]
Target thiol groups are oxidized (disulfide bonds).Pre-treat your thiol-containing molecule with a reducing agent like TCEP.[1][9][10]
Incorrect reaction pH.Ensure the buffer pH is between 6.5 and 7.5 using a non-nucleophilic buffer like Phosphate (B84403) or HEPES.[2][11]
Multiple products observed by analysis (e.g., HPLC, MS) Reaction with primary amines.Maintain the reaction pH below 7.5 to ensure chemoselectivity for thiols.[1][3]
Hydrolysis of the conjugate.This can lead to isomeric forms. If a stable, single product is desired, consider intentional hydrolysis post-conjugation at pH 8.5-9.0.[1][11]
Thiazine rearrangement (with N-terminal cysteine).Perform the conjugation at a lower pH (around 6.5) to minimize this rearrangement.[5]
Loss of conjugated molecule over time Retro-Michael reaction (deconjugation).After conjugation, induce hydrolysis of the thiosuccinimide ring by raising the pH to 8.5-9.0 to form a more stable product.[1][3]
General instability.Store the final conjugate under appropriate conditions (4°C short-term, -80°C long-term) and in a buffer with a pH of 6.5-7.0.[11]

Experimental Protocols & Data

Recommended Buffer Conditions
Parameter Recommendation Rationale
Buffer Type Phosphate buffer, HEPES, TrisThese are non-nucleophilic buffers that do not interfere with the maleimide-thiol reaction.[8][9][10][11]
pH for Conjugation 6.5 - 7.5Optimal for balancing thiol reactivity and minimizing side reactions like hydrolysis and reaction with amines.[1][2][3][4]
pH for Post-Conjugation Stabilization (Hydrolysis) 8.0 - 9.0Intentionally opens the thiosuccinimide ring to form a stable succinamic acid thioether, preventing retro-Michael reaction.[1][11]
Additives EDTA (optional)Can be included to chelate metal ions that can catalyze the oxidation of thiols.
General Protocol for Thiol Reduction and Conjugation
  • Protein/Peptide Preparation: Dissolve the thiol-containing molecule in a degassed buffer (e.g., phosphate buffer, pH 7.2).[1]

  • Reduction of Disulfide Bonds (if necessary):

    • Add a 10-100 fold molar excess of TCEP to the solution.[1][9][10]

    • Incubate for 20-30 minutes at room temperature.[1][9]

    • If necessary, remove excess TCEP using a desalting column.[1]

  • Preparation of Maleimide Solution: Immediately before use, dissolve N-Mal-N-bis(PEG2-NH-Boc) in anhydrous DMSO or DMF to prepare a stock solution.[1][9][10]

  • Conjugation Reaction:

    • Add the maleimide stock solution to the reduced protein/peptide solution. A 10-20 fold molar excess of the maleimide is recommended as a starting point.[1][9]

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[9]

  • Purification: Remove excess maleimide and other reaction components using size exclusion chromatography, dialysis, or HPLC.

  • Optional Stabilization:

    • Adjust the pH of the purified conjugate to 8.5-9.0.[1]

    • Incubate at room temperature or 37°C, monitoring the hydrolysis by mass spectrometry.[1]

    • Re-neutralize the solution to pH 7.0-7.5 for storage.[1]

Visualizations

Reaction_Pathway cluster_conditions Reaction Conditions Thiol Thiol-containing molecule (-SH) Conjugate Thiosuccinimide Conjugate Thiol->Conjugate Maleimide N-Mal-N-bis(PEG2-NH-Boc) Maleimide->Conjugate pH pH 6.5 - 7.5 Temp Room Temperature or 4°C

Caption: Michael addition reaction between a thiol and N-Mal-N-bis(PEG2-NH-Boc).

Troubleshooting_Workflow Start Low or No Conjugation Check_Maleimide Is the maleimide solution fresh? Start->Check_Maleimide Check_Thiol Are thiols reduced and accessible? Check_Maleimide->Check_Thiol Yes Prepare_Fresh Prepare fresh maleimide in DMSO/DMF Check_Maleimide->Prepare_Fresh No Check_pH Is the pH between 6.5 and 7.5? Check_Thiol->Check_pH Yes Reduce_Thiol Add TCEP to reduce disulfide bonds Check_Thiol->Reduce_Thiol No Adjust_pH Adjust buffer to optimal pH Check_pH->Adjust_pH No Success Re-run Reaction Check_pH->Success Yes Prepare_Fresh->Success Reduce_Thiol->Success Adjust_pH->Success

Caption: A decision tree for troubleshooting low conjugation efficiency.

References

Technical Support Center: Confirmation of N-Mal-N-bis(PEG2-NH-Boc) Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Mal-N-bis(PEG2-NH-Boc) conjugation. This guide is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting advice, frequently asked questions (FAQs), and standardized protocols to help you successfully confirm the conjugation of your molecule of interest.

Frequently Asked Questions (FAQs)

Q1: What is the N-Mal-N-bis(PEG2-NH-Boc) linker and what is its primary application?

The N-Mal-N-bis(PEG2-NH-Boc) is a heterobifunctional crosslinker. It contains a maleimide (B117702) group, which selectively reacts with sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins and peptides, to form a stable thioether bond.[][2] On the other end, it possesses two PEG2 arms, each terminated with a Boc-protected amine. The Boc (tert-butyloxycarbonyl) group is a protecting group for the amine, which can be removed under mild acidic conditions to reveal a primary amine.[3] This primary amine can then be used for subsequent conjugation steps. This linker is often used in the development of antibody-drug conjugates (ADCs) and other targeted therapies.[]

Q2: What are the critical reaction conditions for a successful maleimide conjugation?

For a successful conjugation, several factors must be carefully controlled:

  • pH: The reaction should be carried out in a buffer with a pH between 7.0 and 7.5.[4] This pH range ensures that the sulfhydryl groups are sufficiently nucleophilic to react with the maleimide.

  • Thiol Availability: Disulfide bonds within a protein must be reduced to free sulfhydryl groups for the reaction to occur.[2] Reagents like TCEP (tris(2-carboxyethyl)phosphine) can be used for this purpose.[2]

  • Degassed Buffer: It is important to use a degassed buffer to prevent the re-oxidation of sulfhydryl groups back to disulfides.[2][4]

  • Molar Ratio: A molar excess of the maleimide linker (typically 10:1 to 20:1 dye-to-protein ratio) is often used to drive the reaction to completion.[5]

  • Temperature and Time: The reaction is typically performed at room temperature for two hours or at 2-8°C overnight for more sensitive proteins.[5]

Q3: How does the Boc protecting group influence the confirmation process?

The presence of the Boc groups is a key feature to monitor. Successful conjugation means the entire linker, including the Boc-protected amines, is attached to your target molecule. Analytical techniques should be chosen to detect the mass and structural changes imparted by the entire linker. After conjugation, if a subsequent deprotection step is planned, you would then use analytical methods to confirm the removal of the Boc groups and the appearance of free amines.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Conjugation Incomplete reduction of disulfide bonds.Ensure complete reduction by using a sufficient excess of a reducing agent like TCEP. Confirm reduction with Ellman's reagent.
Re-oxidation of sulfhydryl groups.Use a freshly prepared and thoroughly degassed buffer for the reaction.[4]
Incorrect pH of the reaction buffer.Verify the pH of the buffer is between 7.0 and 7.5.[4]
Hydrolysis of the maleimide group.Prepare the maleimide solution immediately before use. Avoid prolonged exposure to aqueous solutions, especially at higher pH.
Precipitation of the Conjugate Low aqueous solubility of the linker or the final conjugate.For maleimides with poor aqueous solubility, using an organic co-solvent like DMSO or DMF is essential.[2]
Inconsistent Results Batch-to-batch variability of the linker or target molecule.Characterize each new batch of reagents thoroughly before use.
Instability of the conjugate.For peptides conjugated via an N-terminal cysteine, be aware of potential side reactions like thiazine (B8601807) rearrangement which can affect stability and purification.[6]

Experimental Protocols and Data Interpretation

A multi-pronged analytical approach is recommended to confidently confirm successful conjugation.

UV-Vis Spectroscopy
  • Objective: To monitor the consumption of the maleimide group.

  • Methodology: The maleimide group has a characteristic UV absorbance around 300 nm, which disappears upon reaction with a thiol. Monitor the decrease in absorbance at this wavelength over the course of the reaction. This method can also be used to determine the degree of labeling if the linker has a chromophore.[4][5]

SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis)
  • Objective: To visualize the increase in molecular weight of the protein after conjugation.

  • Methodology:

    • Prepare a suitable percentage acrylamide (B121943) gel (e.g., 4-12% gradient gel).[7]

    • Load samples of the unconjugated protein, the reaction mixture, and the purified conjugate.

    • Run the gel and visualize the bands using a suitable stain (e.g., Coomassie Blue).

  • Data Interpretation: A successful conjugation will result in a noticeable upward shift in the molecular weight of the protein band corresponding to the mass of the attached linker(s).[7]

Mass Spectrometry (MS)
  • Objective: To precisely determine the molecular weight of the conjugate and confirm the number of attached linkers.

  • Methodology:

    • System: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.

    • Sample Preparation: The sample should be purified to remove unreacted linker and other small molecules. Size-exclusion chromatography (SEC) is a common purification method.[]

    • Analysis: Acquire the mass spectrum of the unconjugated and conjugated protein.

  • Data Interpretation: The mass of the conjugate should be equal to the mass of the starting protein plus the mass of the N-Mal-N-bis(PEG2-NH-Boc) linker multiplied by the number of conjugated linkers.

Technique Information Gained Advantages Limitations
UV-Vis Spectroscopy Reaction progress, degree of labeling.Simple, real-time monitoring.Indirect, may not be suitable for all linkers.
SDS-PAGE Molecular weight shift.Simple, visual confirmation.Low resolution, not quantitative for degree of labeling.
Mass Spectrometry Precise molecular weight, number of linkers.High accuracy and sensitivity.Requires specialized equipment and sample purification.
RP-HPLC/UPLC Purity, presence of impurities.[9]Robust, quantitative, easily automated.[9]May not resolve structurally similar impurities.[9]
¹H NMR Detailed molecular structure.[9]Unambiguous structure elucidation.[9]Complex spectra for large molecules, lower sensitivity.[9]
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
  • Objective: To assess the purity of the conjugate and separate it from the unconjugated protein and excess linker.

  • Methodology:

    • System: An HPLC or UPLC system with a UV detector.

    • Column: A C4 or C18 reversed-phase column is typically used for proteins.

    • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA), is commonly employed.

  • Data Interpretation: The conjugated protein will have a different retention time compared to the unconjugated protein, typically eluting later due to the increased hydrophobicity from the linker. The peak area can be used to quantify the purity of the conjugate.

Visualizing the Workflow

A typical experimental workflow for conjugation and confirmation is outlined below.

G cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_confirmation Confirmation A Reduce Protein Disulfides (e.g., with TCEP) C React Protein with N-Mal-N-bis(PEG2-NH-Boc) at pH 7.0-7.5 A->C B Prepare Linker Solution B->C D Purify Conjugate (e.g., SEC) C->D E SDS-PAGE (Molecular Weight Shift) D->E F Mass Spectrometry (Precise Mass) D->F G RP-HPLC (Purity) D->G

Caption: Workflow for conjugation and confirmation.

The logical relationship between the analytical techniques can be visualized as a decision-making process.

G Start Conjugation Reaction Mixture SDS_PAGE SDS-PAGE Analysis Start->SDS_PAGE Shift Molecular Weight Shift Observed? SDS_PAGE->Shift Mass_Spec Mass Spectrometry Analysis Shift->Mass_Spec Yes Troubleshoot Troubleshoot Reaction Shift->Troubleshoot No Correct_Mass Correct Mass Confirmed? Mass_Spec->Correct_Mass HPLC RP-HPLC Analysis Correct_Mass->HPLC Yes Correct_Mass->Troubleshoot No Purity Purity Acceptable? HPLC->Purity Success Conjugation Successful Purity->Success Yes Purity->Troubleshoot No

References

dealing with steric hindrance in N-Mal-N-bis(PEG2-NH-Boc) applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Mal-N-bis(PEG2-NH-Boc). The information provided addresses common challenges related to steric hindrance and other experimental variables.

Frequently Asked Questions (FAQs)

Q1: What is N-Mal-N-bis(PEG2-NH-Boc) and what are its primary applications?

N-Mal-N-bis(PEG2-NH-Boc) is a heterotrifunctional linker molecule. It features a maleimide (B117702) group for covalent bonding with thiol-containing molecules (like cysteine residues in proteins), and two Boc-protected amine groups. The two short polyethylene (B3416737) glycol (PEG2) chains enhance solubility and provide spacing to mitigate steric hindrance.[1] Its primary applications are in bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), where it serves as a scaffold to link different molecular entities.[2][3]

Q2: How does the branched structure of N-Mal-N-bis(PEG2-NH-Boc) help in overcoming steric hindrance?

The branched structure with two PEG2 arms creates a three-dimensional architecture that provides spatial separation between the conjugated molecules.[4] This can minimize the steric hindrance that might otherwise interfere with the binding and activity of the biomolecules.[4] Longer or branched PEG chains can allow for more effective binding by providing sufficient spatial separation between large biomolecules.[4]

Q3: What are the critical reaction steps when using N-Mal-N-bis(PEG2-NH-Boc)?

There are two primary reaction steps:

  • Maleimide-Thiol Conjugation: The maleimide group reacts with a free sulfhydryl (thiol) group, typically from a cysteine residue on a protein or peptide, to form a stable thioether bond.

  • Boc Deprotection: The tert-butyloxycarbonyl (Boc) protecting groups on the two amine functionalities are removed under acidic conditions to allow for subsequent conjugation reactions at these sites.[1][5]

Q4: What are the common side reactions to be aware of during the maleimide conjugation step?

The most common side reactions include:

  • Hydrolysis of the maleimide ring: This can occur in aqueous solutions, especially at pH values above 7.5, rendering the linker inactive.

  • Retro-Michael reaction: The thioether bond can be reversible in the presence of other thiols, leading to the exchange of the conjugated molecule.

  • Reaction with amines: At pH values above 8.5, maleimides can react with primary amines, such as lysine (B10760008) residues, leading to a loss of selectivity.

Troubleshooting Guides

Problem 1: Low Yield in Maleimide-Thiol Conjugation
Potential Cause Recommended Solution
Steric Hindrance Increase the length of the PEG linker if possible by using a derivative with longer PEG chains. Optimize the reaction conditions by adjusting the temperature and incubation time.
Incorrect pH Maintain the reaction pH between 6.5 and 7.5 for optimal thiol selectivity. Use a non-amine-containing buffer such as phosphate-buffered saline (PBS).
Oxidized Thiols Pre-treat the protein or peptide with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to ensure the availability of free thiols.
Hydrolyzed Maleimide Prepare fresh solutions of N-Mal-N-bis(PEG2-NH-Boc) immediately before use. Avoid storing the linker in aqueous solutions for extended periods.
Problem 2: Incomplete Boc Deprotection
Potential Cause Recommended Solution
Insufficient Acid Strength Use a stronger acid or a higher concentration of the acid. Trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) is a common choice.
Short Reaction Time Increase the reaction time and monitor the progress using analytical techniques like TLC or LC-MS.
Low Temperature While many deprotections are performed at room temperature, gentle heating may be required for complete deprotection.
Poor Solubility Ensure that the N-Mal-N-bis(PEG2-NH-Boc) conjugate is fully dissolved in the reaction solvent.

Data Presentation

Table 1: Representative Data on Maleimide-Thiol Conjugation Efficiency
pH Temperature (°C) Reaction Time (hours) Molar Ratio (Linker:Protein) Conjugation Efficiency (%)
6.52525:175
7.02525:190
7.52525:185
7.04125:188
7.025210:195

Note: This data is illustrative and may vary depending on the specific protein and reaction conditions.

Table 2: Representative Data on Boc Deprotection Yield and Purity
Reagent Concentration Temperature (°C) Reaction Time (hours) Yield (%) Purity (%)
TFA in DCM20%2518590
TFA in DCM50%2519598
4M HCl in Dioxane4M2529297
TFA in DCM20%400.59095

Note: This data is illustrative and may vary depending on the specific substrate and reaction conditions.

Experimental Protocols

Protocol 1: Maleimide-Thiol Conjugation
  • Buffer Preparation: Prepare a suitable reaction buffer, such as phosphate-buffered saline (PBS), at a pH of 7.0-7.2. Ensure the buffer is de-gassed to minimize oxidation of thiols.

  • Protein Preparation: If necessary, reduce disulfide bonds in the protein by incubating with a 10-fold molar excess of TCEP for 30 minutes at room temperature. Remove excess TCEP using a desalting column.

  • Linker Preparation: Dissolve N-Mal-N-bis(PEG2-NH-Boc) in an appropriate organic solvent (e.g., DMSO or DMF) to prepare a stock solution.

  • Conjugation Reaction: Add a 5- to 10-fold molar excess of the N-Mal-N-bis(PEG2-NH-Boc) solution to the protein solution.

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature with gentle stirring.

  • Purification: Remove unreacted linker by size-exclusion chromatography or dialysis.

  • Analysis: Analyze the conjugate by LC-MS to confirm the conjugation and determine the drug-to-antibody ratio (DAR).

Protocol 2: Boc Deprotection
  • Solvent and Reagent Preparation: Use anhydrous dichloromethane (DCM) as the solvent. Prepare a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20-50% v/v).

  • Reaction Setup: Dissolve the Boc-protected conjugate in anhydrous DCM.

  • Deprotection Reaction: Add the TFA/DCM solution to the conjugate solution and stir at room temperature.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, remove the solvent and excess TFA under reduced pressure. Co-evaporate with toluene (B28343) to remove residual TFA.

  • Purification: The resulting amine-TFA salt can be used directly or neutralized with a mild base and purified by chromatography if necessary.

Visualizations

experimental_workflow cluster_step1 Step 1: Maleimide-Thiol Conjugation cluster_step2 Step 2: Boc Deprotection start Thiol-containing Biomolecule reaction1 Conjugation (pH 6.5-7.5) start->reaction1 linker N-Mal-N-bis(PEG2-NH-Boc) linker->reaction1 product1 Boc-Protected Conjugate reaction1->product1 reaction2 Deprotection product1->reaction2 acid Acidic Conditions (e.g., TFA) acid->reaction2 product2 Deprotected Conjugate (with free amines) reaction2->product2

Caption: Experimental workflow for the two-step conjugation process using N-Mal-N-bis(PEG2-NH-Boc).

troubleshooting_logic cluster_conjugation Troubleshooting: Low Conjugation Yield cluster_deprotection Troubleshooting: Incomplete Boc Deprotection start_conj Low Yield check_ph Check pH (6.5-7.5?) start_conj->check_ph Is pH optimal? check_thiol Check for Free Thiols check_ph->check_thiol Yes adjust_ph Adjust Buffer pH check_ph->adjust_ph No check_linker Check Linker Activity check_thiol->check_linker Yes reduce_disulfides Use TCEP to Reduce Disulfides check_thiol->reduce_disulfides No consider_sterics Consider Steric Hindrance check_linker->consider_sterics Yes fresh_linker Use Freshly Prepared Linker check_linker->fresh_linker No start_deprot Incomplete Deprotection check_acid Check Acid Strength/Conc. start_deprot->check_acid Is acid strong enough? check_time_temp Check Reaction Time & Temp. check_acid->check_time_temp Yes increase_acid Increase Acid Conc. or Use Stronger Acid check_acid->increase_acid No check_solubility Ensure Complete Solubility check_time_temp->check_solubility Yes increase_time_temp Increase Reaction Time or Temperature check_time_temp->increase_time_temp No

Caption: Logical workflow for troubleshooting common issues in N-Mal-N-bis(PEG2-NH-Boc) applications.

References

Technical Support Center: The Impact of PEG Linker Length on PROTAC Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the influence of polyethylene (B3416737) glycol (PEG) linker length on the efficacy of Proteolysis Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of a linker in a PROTAC molecule?

A1: The linker is a critical component of a PROTAC, acting as a chemical bridge that connects the ligand binding to the protein of interest (POI) with the ligand that recruits an E3 ubiquitin ligase.[1][][3] Its primary function is to facilitate the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and the E3 ligase.[4][5][6] This proximity is a prerequisite for the E3 ligase to transfer ubiquitin to the target protein, marking it for degradation by the proteasome.[5][6] The linker's length, composition, and attachment points are not merely passive spacers; they critically influence the PROTAC's overall efficacy, selectivity, and physicochemical properties.[1][7]

Q2: Why are PEG linkers frequently used in PROTAC design?

A2: PEG linkers are widely used in PROTAC design for several advantageous reasons:

  • Enhanced Solubility: PEG linkers are composed of repeating ethylene (B1197577) glycol units, which are hydrophilic and can significantly improve the aqueous solubility of the PROTAC molecule.[1][8][9][10] This is crucial as many PROTACs are large molecules that may otherwise have poor solubility.

  • Biocompatibility: PEGs are well-known for their biocompatibility and are commonly used in various drug delivery systems.[1]

  • Tunable Length: The length of a PEG linker can be easily and systematically varied by adding or removing ethylene glycol units, allowing for precise optimization of the distance between the two ends of the PROTAC.[10][11][12]

  • Improved Pharmacokinetics: The hydrophilicity imparted by PEG linkers can influence a PROTAC's pharmacokinetic properties, including absorption and cell permeability.[8][9] Flexible PEG linkers can adopt folded conformations that may shield the molecule's polar surface area, potentially aiding in cell membrane traversal.[8]

Q3: How does PEG linker length impact PROTAC efficacy (DC50 and Dmax)?

A3: The length of the PEG linker is a critical determinant of a PROTAC's degradation potency (DC50) and its maximal degradation level (Dmax).[4] The relationship is not linear and an optimal length must be empirically determined for each specific target protein and E3 ligase pair.[5]

  • Linker Too Short: A linker that is too short can cause steric hindrance, preventing the target protein and the E3 ligase from binding simultaneously to the PROTAC, thus inhibiting the formation of a stable ternary complex.[][4][5][13]

  • Linker Too Long: A linker that is too long can lead to an overly flexible and unstable ternary complex.[5] This increased flexibility might result in a non-productive complex where the ubiquitination sites on the target protein are not correctly oriented or accessible to the E3 ligase.[4][13]

  • Optimal Length: An optimal linker length provides the ideal spatial distance and orientation, promoting favorable protein-protein interactions between the target and the E3 ligase, leading to a stable and productive ternary complex, efficient ubiquitination, and potent degradation (low DC50 and high Dmax).[][14]

Q4: Is there a universal "optimal" PEG linker length for all PROTACs?

A4: No, there is no universal optimal linker length. The ideal length is highly dependent on the specific biological system, including the structures of the target protein and the E3 ligase being recruited.[4][5] For instance, a 16-atom linker was found to be highly effective for an Estrogen Receptor α (ERα)-targeting PROTAC, whereas linkers shorter than 12 atoms showed no activity for TANK-Binding Kinase 1 (TBK1) degraders.[4][11] For p38α degradation, a linker length of 15-17 atoms was identified as most effective.[5] Therefore, the linker length must be meticulously optimized for each new PROTAC system.[4]

Q5: What is the "hook effect" and how does it relate to linker length?

A5: The "hook effect" is a phenomenon observed in many PROTAC experiments where the degradation of the target protein decreases at high PROTAC concentrations after reaching a maximum at an optimal concentration.[15] This occurs because at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes (PROTAC-target protein or PROTAC-E3 ligase) rather than the productive ternary complex.[16] While the hook effect is primarily concentration-dependent, suboptimal linker lengths that hinder stable ternary complex formation can exacerbate it.[7][15] A well-optimized linker that promotes strong cooperative binding in the ternary complex can sometimes mitigate the hook effect, leading to sustained degradation over a wider concentration range.

Quantitative Data Summary

The following tables summarize data from studies investigating the impact of PEG linker length on PROTAC performance.

Table 1: Impact of Linker Length on Estrogen Receptor α (ERα) Degradation

PROTAC Linker Length (atoms)Target ProteinE3 LigaseRelative Degradation PotencyReference
9ERαVHLLess Potent[14]
12ERαVHLPotent[4][14]
16 ERα VHL Most Potent [3][4][14]
19ERαVHLLess Potent[14]
21ERαVHLLeast Potent[14]

Table 2: General Trend of PEG Linker Length on BRD4 Degradation (Recruiting Cereblon)

PROTAC LinkerTarget ProteinE3 LigaseGeneral Degradation EfficacyReference
PEG2BRD4CereblonLess Effective[7]
PEG3BRD4CereblonModerately Effective[16]
PEG4BRD4CereblonEffective[16]
PEG5 BRD4 Cereblon Often Optimal [7]
>PEG5BRD4CereblonDecreasing Potency[7]

Note: The data in Table 2 represents a qualitative trend compiled from various studies. Direct comparison of DC50 values can be misleading due to variations in experimental conditions.[7]

Troubleshooting Guide

Problem: My PROTAC shows no or very low degradation of the target protein. Could the linker be the issue?

Answer: Yes, the linker is a primary suspect for lack of activity. Here is a systematic approach to troubleshoot this issue:

  • Verify Ternary Complex Formation: The fundamental first step is to confirm that your PROTAC can induce a ternary complex.[15] A lack of complex formation is a common reason for inactivity.

    • Recommended Action: Use biophysical assays like Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), Isothermal Titration Calorimetry (ITC), or a Co-Immunoprecipitation (Co-IP) experiment to assess ternary complex formation.[5][17][18][19]

  • Evaluate Linker Length: The linker may be too short, causing steric clash, or too long, leading to an unstable complex.[][5]

    • Recommended Action: Synthesize and test a series of PROTACs with systematically varied PEG linker lengths (e.g., PEG2, PEG4, PEG6, PEG8).[11][16] This is a common and necessary empirical step in PROTAC optimization.[5]

  • Check Binary Binding: Ensure the warhead and the E3 ligase ligand of your PROTAC are still binding to their respective proteins. Sometimes, the conjugation of the linker can negatively impact the binding affinity of one or both ends.[11]

    • Recommended Action: Use an assay like Fluorescence Polarization (FP) or SPR to measure the binary binding affinities of your PROTAC to the target protein and the E3 ligase separately.[19][20]

cluster_troubleshooting Troubleshooting Workflow for Lack of PROTAC Activity start No/Low Degradation Observed q1 Can the PROTAC form a ternary complex (POI-PROTAC-E3)? start->q1 action1 Action: Perform biophysical assays (SPR, BLI, ITC, Co-IP) to test ternary complex formation. q1->action1 a1_no No re_evaluate Re-evaluate Linker: Synthesize analogs with different PEG lengths. a1_no->re_evaluate a1_yes Yes q2 Is the target protein being ubiquitinated? a1_yes->q2 action1->a1_no Result action1->a1_yes Result action2 Action: Perform in-cell or in-vitro ubiquitination assay. q2->action2 other_issues Investigate other issues: - Cell permeability - PROTAC stability - Proteasome activity q2->other_issues Yes a2_no No action2->a2_no Result a2_no->re_evaluate

Troubleshooting workflow for lack of PROTAC activity.

Problem: I see target degradation, but the potency (DC50) is poor. How can linker modification help?

Answer: Poor potency often indicates that the ternary complex is not optimally formed or is unstable.

  • Recommended Action: Fine-tuning the linker length is crucial. Even a single PEG unit difference can significantly impact potency.[11] Create a focused library of PROTACs with small, incremental changes in linker length around your current version. For example, if your current linker is a PEG4, synthesize PEG3, PEG5, and PEG6 versions to find the "sweet spot" that maximizes potency.[5] The goal is to improve the stability and productivity of the ternary complex.

Problem: My PROTAC causes degradation of off-target proteins. Can the linker influence selectivity?

Answer: Yes, the linker can significantly influence selectivity.

  • Mechanism: The linker dictates the spatial arrangement of the ternary complex. Different linker lengths and compositions can favor the formation of a productive complex with the intended target while disfavoring complexes with off-target proteins.[13][16]

  • Recommended Action: Altering the linker length can be a powerful strategy to improve selectivity. For example, a study on a lapatinib-based PROTAC showed that extending the linker by a single ethylene glycol unit eliminated HER2 degradation while maintaining EGFR degradation, thus creating a selective degrader.[11]

Key Experimental Protocols

Western Blotting for Protein Degradation Analysis (DC50/Dmax Determination)

This protocol is used to quantify the amount of target protein remaining in cells after treatment with a PROTAC.

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of your PROTAC (typically from low pM to high µM concentrations). Include a vehicle control (e.g., DMSO).[21]

  • Incubation: Incubate the cells with the PROTAC for a predetermined time (e.g., 16-24 hours).[21]

  • Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[21]

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay to ensure equal protein loading.[21]

  • SDS-PAGE and Transfer: Normalize protein amounts, add Laemmli buffer, and heat samples. Separate proteins by size using SDS-PAGE and transfer them to a PVDF membrane.[21]

  • Immunoblotting: Block the membrane and then incubate with a primary antibody specific to your target protein. Also, probe for a loading control protein (e.g., GAPDH, β-actin) to normalize the data. Incubate with an appropriate HRP-conjugated secondary antibody.[21]

  • Detection and Analysis: Visualize protein bands using an ECL substrate. Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal.[21]

  • DC50/Dmax Calculation: Plot the normalized protein levels against the log of the PROTAC concentration. Fit the data to a four-parameter logistic regression curve to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.[21]

cluster_wb Experimental Workflow for Western Blotting A Cell Treatment (Serial Dilution of PROTAC) B Cell Lysis A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E PVDF Transfer D->E F Immunoblotting (Primary & Secondary Abs) E->F G Detection (ECL) F->G H Data Analysis (Densitometry & Normalization) G->H I Curve Fitting (DC50 & Dmax Calculation) H->I

Experimental workflow for Western blotting.
In-Cell Ubiquitination Assay by Immunoprecipitation

This protocol helps determine if the target protein is being ubiquitinated in response to PROTAC treatment.

  • Cell Treatment: Treat cells with the PROTAC at a concentration known to cause degradation. Include a vehicle control and a proteasome inhibitor (e.g., MG132) co-treatment group. The proteasome inhibitor will cause ubiquitinated proteins to accumulate.

  • Cell Lysis: Lyse cells in a buffer containing deubiquitinase inhibitors (DUBs) to preserve the ubiquitin chains on the target protein.

  • Immunoprecipitation (IP): Incubate the cell lysates with an antibody specific to the target protein, which is pre-conjugated to protein A/G beads. This will pull down the target protein and any associated proteins.

  • Washing: Wash the beads several times to remove non-specifically bound proteins.

  • Elution and Western Blot: Elute the protein from the beads. Run the immunoprecipitated samples on an SDS-PAGE gel and perform a Western blot.

  • Detection: Probe the Western blot membrane with an anti-ubiquitin antibody to detect the polyubiquitin (B1169507) chains on the immunoprecipitated target protein.[16] A smear or ladder of high-molecular-weight bands indicates ubiquitination.

Biophysical Assays for Ternary Complex Formation

Several techniques can quantitatively assess the formation and stability of the POI-PROTAC-E3 ligase ternary complex.[5]

  • Surface Plasmon Resonance (SPR) / Bio-Layer Interferometry (BLI): These label-free techniques measure real-time binding events. In a typical setup, one protein (e.g., the E3 ligase) is immobilized on a sensor chip. A solution containing the second protein (the POI) and the PROTAC is then flowed over the chip. An increase in signal indicates the formation of the ternary complex on the sensor surface.[18] These assays can determine binding kinetics and cooperativity.

  • Isothermal Titration Calorimetry (ITC): ITC measures the heat changes associated with binding events. It can be used to determine the thermodynamics of both binary (PROTAC-protein) and ternary complex formation, providing valuable information on binding affinity (Kd) and cooperativity.[17][18]

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This is a proximity-based assay. The target protein and E3 ligase are labeled with a FRET donor and acceptor pair. In the presence of an effective PROTAC, the two proteins are brought into close proximity, resulting in a FRET signal.[22][23]

Visualizations

cluster_mechanism PROTAC Mechanism of Action cluster_ternary Ternary Complex PROTAC PROTAC E3 E3 Ligase PROTAC->E3 POI Target Protein (POI) POI->PROTAC Proteasome 26S Proteasome POI->Proteasome Recognition E3->POI Ubiquitination Ub Ubiquitin Degradation Degraded Peptides Proteasome->Degradation

The catalytic cycle of PROTAC-mediated protein degradation.

cluster_linker_length Impact of Linker Length on Ternary Complex Formation cluster_short Too Short cluster_optimal Optimal cluster_long Too Long POI1 POI PROTAC1 POI1->PROTAC1 E31 E3 E31->PROTAC1 label1 Steric Hindrance (No Complex) POI2 POI E32 E3 POI2->E32   Favorable   Interactions PROTAC2 POI2->PROTAC2 E32->PROTAC2 label2 Stable & Productive Ternary Complex POI3 POI PROTAC3 POI3->PROTAC3 E33 E3 E33->PROTAC3 label3 Unstable/Non-Productive Complex

Relationship between linker length and ternary complex stability.

References

Technical Support Center: Heterobifunctional Crosslinkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for heterobifunctional crosslinkers. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for troubleshooting common issues encountered during bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What are heterobifunctional crosslinkers and why are they used?

Heterobifunctional crosslinkers are reagents that possess two different reactive groups at either end of a spacer arm.[1][2][3][4] This design allows for selective, sequential conjugation of two different molecules, such as a protein and a drug payload.[5][] The primary advantage over homobifunctional crosslinkers (which have two identical reactive groups) is the ability to perform controlled, two-step reactions. This minimizes the formation of unwanted polymers or aggregates and ensures a more precise and efficient conjugation process, which is critical for applications like antibody-drug conjugates (ADCs).[5][7][8]

Q2: What are the most common reactive groups on heterobifunctional crosslinkers?

The most widely used combination targets primary amines and sulfhydryl groups.[5]

  • Amine-reactive group: Typically an N-hydroxysuccinimide (NHS) ester, which reacts with primary amines (found on lysine (B10760008) residues and the N-terminus of proteins) to form stable amide bonds.[5][9][10]

  • Sulfhydryl-reactive group: Often a maleimide (B117702), which selectively reacts with sulfhydryl groups (thiols) from cysteine residues to form stable thioether bonds.[5][9][10]

Other reactive groups include photoreactive moieties (aryl azides, diazirines) that can non-selectively insert into C-H bonds upon UV light activation.[5]

Q3: What are the most critical parameters to control during a crosslinking reaction?

Successful conjugation depends heavily on optimizing several key parameters:

  • pH: The reactivity of both NHS esters and maleimides is strongly pH-dependent. Each group has a specific optimal pH range for maximizing efficiency while minimizing side reactions.[10][11][12][13]

  • Buffer Composition: The choice of buffer is critical. Buffers containing primary amines (like Tris or glycine) are incompatible with NHS-ester reactions, and buffers containing thiols (like DTT) are incompatible with maleimide reactions as they compete for the reactive sites.[12][14][15]

  • Molar Ratio: The molar excess of the crosslinker relative to the target molecule must be optimized. Too much crosslinker can lead to protein aggregation, while too little results in low yield.[14][16]

  • Reagent Handling: Many crosslinkers are moisture-sensitive and should be stored in a desiccated environment and allowed to equilibrate to room temperature before opening to prevent condensation and hydrolysis.[10][12][17][18]

Q4: How do I choose the right heterobifunctional crosslinker for my experiment?

Several factors should be considered:

  • Solubility: Some crosslinkers are hydrophobic and must be dissolved in an organic solvent like DMSO or DMF.[3][14] Water-soluble versions (e.g., Sulfo-SMCC) are available and are preferred for reactions with sensitive biomolecules to avoid precipitation.[1][7][14]

  • Spacer Arm Length and Composition: The spacer arm connects the two reactive groups. Its length can be varied to control the distance between the conjugated molecules.[5] Spacers containing polyethylene (B3416737) glycol (PEG) can enhance the solubility and stability of the final conjugate and reduce potential immunogenicity.[19][20][21]

  • Cleavability: Some crosslinkers contain cleavable spacer arms (e.g., disulfide bonds) that can be broken under specific conditions, allowing for the release of a conjugated molecule, which is useful in applications like drug delivery.[5]

Troubleshooting Guide

Issue 1: Low or No Conjugation Yield

Q: My conjugation efficiency is very low or I'm not seeing any product. What went wrong?

This is a common problem that can often be traced back to reaction conditions or reagent quality.

Possible Causes:

  • Hydrolysis of the crosslinker's reactive groups (especially NHS esters).

  • Suboptimal pH of the reaction buffer.

  • Presence of interfering substances in the buffer.

  • Insufficient molar excess of the crosslinker.

  • Lack of available functional groups on the target protein(s).

  • Degraded or poor-quality crosslinker.

Solutions and Optimization Strategies:

  • Verify Reagent Quality: NHS esters are highly susceptible to hydrolysis.[12] If the reagent is old or has been handled improperly, it may be inactive. You can test the reactivity of your NHS ester reagent (see Protocol 3). Maleimide solutions should always be prepared fresh in a dry, aprotic solvent like DMSO or DMF and used immediately.[11]

  • Optimize Reaction pH: Ensure the pH of your buffer is within the optimal range for each reactive group. Use a freshly calibrated pH meter.

    • NHS-ester reaction (amines): pH 7.2–8.5.[9][12] Below this range, amines are protonated and less reactive; above this range, hydrolysis of the NHS ester accelerates rapidly.[12][22]

    • Maleimide reaction (sulfhydryls): pH 6.5–7.5.[9][11] This range provides a good balance where the thiol group is sufficiently nucleophilic while minimizing side reactions with amines.[15]

  • Check Buffer Composition: Never use buffers containing primary amines (e.g., Tris, glycine) for NHS-ester reactions or sulfhydryl-containing reagents (e.g., DTT, 2-mercaptoethanol) for maleimide reactions.[12][14][15] Use non-nucleophilic buffers like Phosphate, HEPES, or MES.[11][23]

  • Increase Reactant Concentration: Low protein concentrations can lead to inefficient crosslinking due to the competing hydrolysis reaction.[12] If possible, use a protein concentration of at least 2 mg/mL.[12] You can also try increasing the molar excess of the crosslinker.[11][12]

  • Confirm Presence of Target Functional Groups:

    • For maleimide reactions, ensure your protein has free sulfhydryl groups. Disulfide bonds may need to be reduced first using a reagent like TCEP.[24] You can quantify free thiols using Ellman's Test (see Protocol 2).[15]

    • For NHS-ester reactions, ensure your protein has accessible primary amines (lysine residues).

Troubleshooting Workflow: Low Conjugation Yield

G start Start: Low Conjugation Yield reagent_check 1. Check Reagent Quality start->reagent_check nhs_test Perform NHS-Ester Reactivity Assay reagent_check->nhs_test For NHS-Ester maleimide_fresh Prepare Fresh Maleimide Solution reagent_check->maleimide_fresh For Maleimide condition_check 2. Optimize Reaction Conditions nhs_test->condition_check maleimide_fresh->condition_check ph_verify Verify Buffer pH (NHS: 7.2-8.5, Mal: 6.5-7.5) condition_check->ph_verify buffer_check Check Buffer Composition (Avoid Tris, DTT, etc.) ph_verify->buffer_check ratio_adjust Adjust Molar Ratio & Protein Concentration buffer_check->ratio_adjust target_check 3. Verify Target Groups ratio_adjust->target_check thiol_assay Perform Sulfhydryl Assay (Ellman's Test) target_check->thiol_assay For Maleimide success Problem Solved target_check->success For NHS-Ester (if accessible amines confirmed) reduce_disulfides Reduce Disulfide Bonds (if necessary) thiol_assay->reduce_disulfides reduce_disulfides->success

Caption: A logical workflow for troubleshooting low conjugation yield.

Quantitative Reaction Parameters
Reactive GroupOptimal pH RangeRecommended BuffersIncompatible Buffers/Reagents
NHS Ester 7.2 - 8.5[9][12]Phosphate (PBS), HEPES, Borate, Bicarbonate[12][23]Tris, Glycine, or any buffer with primary amines[12][14][25]
Maleimide 6.5 - 7.5[9][11]Phosphate (PBS), HEPES, MES[11][24]DTT, 2-Mercaptoethanol, or any thiol-containing reagent[11][15]
Protein ConcentrationRecommended Molar Excess (Crosslinker:Protein)
5–10 mg/mL5x to 10x[14]
1–4 mg/mL20x[14]
< 1 mg/mL40x to 80x[14]
Issue 2: Protein Aggregation or Precipitation

Q: My protein precipitates out of solution after I add the crosslinker. What should I do?

Aggregation is often caused by the hydrophobicity of the crosslinker or excessive crosslinking.

Possible Causes:

  • The crosslinker is hydrophobic (e.g., SMCC), causing less soluble proteins to precipitate.[14]

  • The organic solvent used to dissolve the crosslinker is causing protein denaturation.[16]

  • Excessive modification of the protein surface alters its charge and hydrophobicity.[14][16]

  • The protein is inherently unstable and prone to aggregation.[14]

Solutions and Optimization Strategies:

  • Switch to a Water-Soluble Crosslinker: If you are using a hydrophobic crosslinker like SMCC, switch to its water-soluble analog, such as Sulfo-SMCC.[14] PEGylated crosslinkers also significantly improve the solubility of the reagent and the final conjugate.[19][20][21]

  • Optimize Reagent Addition: When adding a crosslinker dissolved in an organic solvent (DMSO/DMF), add it dropwise to the protein solution while gently vortexing to prevent localized high concentrations.[14] Keep the final concentration of the organic solvent below 10%.[16]

  • Perform a Titration: Optimize the molar ratio of the crosslinker to your protein.[14] Start with a lower molar excess and systematically increase it to find the highest ratio that does not cause aggregation.

  • Modify Reaction Temperature: Perform the reaction at 4°C. Lower temperatures can sometimes help maintain protein stability and minimize aggregation.[14]

Issue 3: Conjugate Instability

Q: My purified conjugate seems to be losing its activity or breaking down over time. Why is this happening?

The stability of the linkage, particularly the thioether bond from a maleimide reaction, can be a concern.

Possible Causes:

  • Retro-Michael Reaction: The thioether bond formed between a maleimide and a thiol is potentially reversible. In an environment rich in other thiols (like glutathione (B108866) in plasma), the bond can break, and the maleimide-linked molecule can be transferred to other thiols.[11] This is a major issue for in-vivo applications.

  • Hydrolysis: At pH values above 7.5, the succinimide (B58015) ring of the maleimide-thiol adduct can be hydrolyzed.[11] While this can introduce structural heterogeneity, it also stabilizes the conjugate against the retro-Michael reaction.[11]

Solutions and Optimization Strategies:

  • Analyze Storage Buffer: Ensure the conjugate is stored in a buffer with a neutral or slightly acidic pH (6.5-7.0) to minimize both retro-Michael reaction and hydrolysis.[11]

  • Implement a Controlled Hydrolysis Step: For in-vivo applications where thiol exchange is a problem, you can intentionally hydrolyze the thiosuccinimide ring to form a stable, irreversible linkage. This can be achieved by incubating the purified conjugate at a slightly basic pH (e.g., pH 8.5 for 2-4 hours).[11]

  • Use a More Stable Crosslinker: Crosslinkers like SMCC, which have a cyclohexane (B81311) bridge in the spacer arm, confer added stability to the maleimide group, making it more resistant to hydrolysis.[10][26]

Experimental Protocols

Protocol 1: Two-Step Crosslinking using SMCC (Amine-to-Sulfhydryl)

This protocol describes the activation of a protein containing primary amines (Protein 1) with SMCC, followed by conjugation to a second protein containing sulfhydryl groups (Protein 2).

Materials:

  • Protein 1 (to be amine-modified)

  • Protein 2 (containing free sulfhydryls)

  • SMCC Crosslinker

  • Anhydrous DMSO or DMF

  • Conjugation Buffer A (for NHS-ester reaction): Amine-free buffer, e.g., 0.1 M Phosphate, 0.15 M NaCl, pH 7.2-7.5.[14][18]

  • Conjugation Buffer B (for Maleimide reaction): Sulfhydryl-free buffer, pH 6.5-7.5.[10]

  • Desalting column (e.g., Zeba™ Spin Desalting Column).[14]

Experimental Workflow: Two-Step Crosslinking

G p1 1. Prepare Protein 1 in Conjugation Buffer A (Amine-Free, pH 7.2-7.5) smcc 2. Prepare fresh SMCC in anhydrous DMSO/DMF p1->smcc add_smcc 3. Add SMCC to Protein 1 at optimized molar excess smcc->add_smcc incubate1 4. Incubate (30-60 min at RT or 2-4 hr at 4°C) add_smcc->incubate1 desalt 5. CRITICAL: Remove excess SMCC using a desalting column incubate1->desalt add_p2 6. Add Protein 2 (with -SH) to maleimide-activated Protein 1 desalt->add_p2 incubate2 7. Incubate (1-2 hr at RT or overnight at 4°C) add_p2->incubate2 purify 8. Analyze and Purify Final Conjugate (SDS-PAGE, SEC) incubate2->purify

Caption: Workflow for a two-step heterobifunctional crosslinking reaction.

Procedure: Step 1: Maleimide-Activation of Protein 1

  • Prepare Protein 1 in Conjugation Buffer A at a concentration of 2-10 mg/mL.[12][24]

  • Immediately before use, dissolve SMCC in anhydrous DMSO or DMF to create a stock solution (e.g., 50 mM).[18]

  • Add the calculated amount of SMCC stock solution to the Protein 1 solution to achieve the desired molar excess.[14]

  • Incubate the reaction for 30-60 minutes at room temperature or 2-4 hours at 4°C.[10][14]

Step 2: Removal of Excess Crosslinker

  • Immediately following incubation, remove all non-reacted and hydrolyzed SMCC by passing the mixture through a desalting column equilibrated with Conjugation Buffer B.[14] This step is critical to prevent the maleimide end of the crosslinker from reacting with sulfhydryls on Protein 1.[14]

Step 3: Conjugation to Protein 2

  • Add the sulfhydryl-containing Protein 2 to the desalted, maleimide-activated Protein 1.

  • Incubate for 1-2 hours at room temperature or overnight at 4°C.[14]

  • (Optional) The reaction can be stopped by adding a small molecule with a free sulfhydryl, such as cysteine or 2-mercaptoethanol, to quench any unreacted maleimide groups.[14]

  • Analyze the final conjugate using SDS-PAGE and/or Size-Exclusion Chromatography (SEC) to confirm crosslinking.

Protocol 2: Assay for Determining Free Sulfhydryl Groups (Ellman's Test)

This assay confirms that your protein has available sulfhydryl groups for the maleimide reaction.[15]

Materials:

  • Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0.

  • Ellman's Reagent (DTNB) Solution: 4 mg DTNB in 1 mL of Reaction Buffer.

  • Cysteine Standard: A series of known concentrations of L-cysteine in Reaction Buffer.

  • Protein sample.

Procedure:

  • Add 50 µL of the DTNB solution to 2.5 mL of the Reaction Buffer in a cuvette.

  • Add your protein sample to the DTNB mixture.

  • Incubate for 15 minutes at room temperature.

  • Measure the absorbance at 412 nm.

  • Create a standard curve using the absorbance values from the cysteine standards.

  • Determine the concentration of free thiols in your sample by comparing its absorbance to the standard curve. The molar extinction coefficient of the product is 14,150 M⁻¹cm⁻¹.[15]

Protocol 3: Assay for NHS-Ester Reactivity

This protocol allows you to assess if your NHS-ester crosslinker has been hydrolyzed and is still active. Hydrolysis releases NHS, which absorbs strongly at ~260 nm.[17][25]

Materials:

  • NHS-ester reagent.

  • Amine-free buffer (e.g., Phosphate buffer).

  • 0.5–1.0 N NaOH.

  • Spectrophotometer and quartz cuvettes.

Competing Reactions of an NHS Ester

G nhs NHS Ester Crosslinker amine Primary Amine (e.g., Lysine) nhs->amine water Water (Hydrolysis) nhs->water desired Desired Reaction: Stable Amide Bond amine->desired competing Competing Reaction: Inactive Carboxyl Group water->competing

Caption: The desired aminolysis vs. the competing hydrolysis of an NHS ester.

Procedure:

  • Dissolve 1-2 mg of the NHS-ester reagent in 2 mL of amine-free buffer. If not water-soluble, first dissolve in a small amount of DMSO/DMF and then add the buffer.[17][27]

  • Prepare a control tube with only the buffer (and organic solvent if used).[27]

  • Zero the spectrophotometer at 260 nm using the control tube.

  • Measure and record the absorbance of the reagent solution.[17]

  • Add 100 µL of 0.5–1.0 N NaOH to 1 mL of the reagent solution to force hydrolysis. Vortex for 30 seconds.[17]

  • Promptly (within 1 minute) measure the absorbance of the base-hydrolyzed reagent.[17][27]

Interpretation:

  • Active Reagent: If the absorbance after adding NaOH is significantly greater than the initial absorbance, the reagent is active.[27]

  • Inactive (Hydrolyzed) Reagent: If there is no significant increase in absorbance, the reagent has already hydrolyzed and is inactive.[27]

References

Technical Support Center: Antibody-Drug Conjugate (ADC) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during the synthesis of antibody-drug conjugates (ADCs). The information is tailored for researchers, scientists, and drug development professionals to help navigate the complexities of ADC development.

I. Drug-to-Antibody Ratio (DAR) Control and Heterogeneity

Achieving a specific and consistent drug-to-antibody ratio (DAR) is a critical quality attribute for any ADC, as it directly impacts therapeutic efficacy and safety.[1] A DAR that is too low may not deliver a sufficient amount of the drug to the target cells, while a DAR that is too high can lead to increased non-specific toxicity and faster clearance from the bloodstream.[1]

Frequently Asked Questions (FAQs)

Q1: We are observing a consistently low Drug-to-Antibody Ratio (DAR) in our ADC preparations. What are the potential causes and how can we troubleshoot this?

A1: A low DAR can stem from several factors throughout the conjugation process. Below is a breakdown of potential causes and corresponding troubleshooting steps.

  • Inefficient Antibody Reduction (for Cysteine Conjugation): Incomplete reduction of interchain disulfide bonds results in fewer available thiol groups for drug-linker attachment.[2]

    • Troubleshooting:

      • Optimize Reducing Agent Concentration: Perform small-scale experiments with a range of reducing agent (e.g., TCEP, DTT) concentrations to determine the optimal molar excess.[2]

      • Adjust Incubation Time/Temperature: Extend the reduction incubation period or slightly increase the temperature (e.g., from 4°C to room temperature) to improve reduction efficiency. It is important to monitor antibody integrity to prevent denaturation.[2]

      • Verify Buffer pH: Ensure the pH of the reduction buffer is optimal for your chosen reducing agent. For TCEP, a pH range of 7.0-7.5 is generally effective.[2]

  • Suboptimal Conjugation Reaction Conditions: The efficiency of the reaction between the drug-linker and the antibody's reactive sites is crucial.

    • Troubleshooting:

      • Increase Molar Ratio of Drug-Linker: A higher molar excess of the drug-linker can drive the reaction towards a higher DAR.[2]

      • Optimize Reaction pH: The optimal pH depends on the conjugation chemistry. For maleimide-thiol reactions, a pH of 6.5-7.5 is recommended to ensure selectivity for thiols.[3][4] For lysine (B10760008) conjugation using NHS esters, a pH of 8.0-8.5 is often used.[5]

      • Evaluate Reaction Time and Temperature: Monitor the reaction over time to find the optimal duration that maximizes conjugation without leading to significant ADC degradation or aggregation.[2]

Q2: Our ADC product is highly heterogeneous, with a wide distribution of DAR species. How can we achieve a more homogeneous product?

A2: ADC heterogeneity is a common challenge.[6] The following strategies can help improve product homogeneity:

  • Precise Control of Reaction Conditions:

    • Reduction Step: Tightly control the concentration of the reducing agent, temperature, and incubation time to ensure consistent reduction across batches.[2]

    • Conjugation Step: Carefully control the stoichiometry of reactants, pH, temperature, and reaction time.[7]

  • Site-Specific Conjugation: This is a key strategy for producing homogeneous ADCs.[7][8] By engineering specific conjugation sites, such as cysteines or non-natural amino acids, the drug can be attached to precise locations on the antibody, leading to a more uniform DAR.[7] Enzymatic conjugation methods, using enzymes like transglutaminase or sortase A, also offer highly selective payload attachment.[7]

  • Purification Strategy: Post-conjugation purification is essential for isolating ADCs with a specific DAR.[2] Techniques like Hydrophobic Interaction Chromatography (HIC) can separate ADC species based on their DAR.[9][10]

Experimental Protocol: DAR Determination by Hydrophobic Interaction Chromatography (HIC)

HIC is a widely used method for analyzing the drug load distribution of ADCs.[9][10] The principle is that hydrophobicity increases with the number of conjugated drug molecules.

Materials:

  • HIC column

  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0)

  • Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0, with 20% isopropanol)

  • ADC sample

  • UV detector

Procedure:

  • Sample Preparation: Dilute the ADC sample to a concentration of approximately 1 mg/mL in Mobile Phase A.

  • Chromatographic Conditions:

    • Equilibrate the HIC column with 100% Mobile Phase A.

    • Inject 10-20 µL of the prepared ADC sample.

    • Run a linear gradient from 0% to 100% Mobile Phase B over 30 minutes.

    • Monitor the elution profile at 280 nm.

  • Data Analysis:

    • Identify the peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.). The peak with the shortest retention time is the unconjugated antibody (DAR0), and subsequent peaks represent increasing DARs.

    • Integrate the peak area for each species to determine the distribution.

    • The average DAR can be calculated from the relative peak areas.

Data Presentation: Comparison of DAR Analysis Techniques
Analytical TechniquePrincipleAdvantagesDisadvantages
UV-Vis Spectroscopy Measures absorbance at two wavelengths (e.g., 280 nm for protein, and a specific wavelength for the drug) to calculate the average DAR.[11]Quick and simple.Provides only an average DAR, cannot determine drug load distribution, and can be less accurate.[9]
Hydrophobic Interaction Chromatography (HIC) Separates ADC species based on hydrophobicity, which increases with DAR.[9]Provides detailed information on DAR distribution and is compatible with cysteine-linked ADCs.[9]May not be suitable for all ADC types; can have ambiguous DAR assignment in some cases.[12]
Reversed-Phase Liquid Chromatography (RP-LC) Separates ADC components (light and heavy chains) based on hydrophobicity under denaturing conditions.Suitable for detailed DAR analysis and drug load distribution at the light and heavy chain levels.[9]Requires denaturation of the ADC.
Mass Spectrometry (MS) Measures the mass of the intact ADC or its subunits to determine the number of conjugated drugs.[9][11]Highly accurate for determining molecular weights and DAR.Can be complex and may have biases for different fragments.[12]

II. ADC Aggregation and Stability

ADC aggregation is a significant challenge in development and manufacturing, potentially impacting efficacy, safety, and stability.[13][14][15] The increased hydrophobicity of the ADC after conjugation with a payload is a primary cause of aggregation.[15][16]

Frequently Asked Questions (FAQs)

Q3: We are observing significant aggregation and precipitation of our ADCs during and after conjugation. What can be done to mitigate this?

A3: ADC aggregation can be caused by several factors. Here are common causes and mitigation strategies:

  • Increased Hydrophobicity: The conjugation of hydrophobic payloads increases the propensity for aggregation.[16]

    • Troubleshooting:

      • Optimize DAR: A higher DAR often leads to increased hydrophobicity and aggregation.[17] Consider targeting a lower DAR if aggregation is a persistent issue.

      • Use Hydrophilic Linkers: Incorporating hydrophilic linkers, such as polyethylene (B3416737) glycol (PEG), can help to offset the hydrophobicity of the payload and improve solubility.[18]

  • Unfavorable Buffer Conditions: The buffer composition during conjugation and for the final formulation is critical for ADC stability.[2][16]

    • Troubleshooting:

      • Optimize pH: Avoid pH values near the antibody's isoelectric point (pI), where solubility is at its minimum.[16][17]

      • Adjust Ionic Strength: Optimize the salt concentration (e.g., NaCl) in your formulation buffer. A typical starting point is 150 mM.[17]

      • Use Stabilizing Excipients: Include excipients like polysorbates (e.g., Tween-20) or sugars (e.g., sucrose, trehalose) in the final formulation buffer to help prevent aggregation.[2]

  • Environmental Stress: Exposure to thermal stress, repeated freeze-thaw cycles, and mechanical stress can lead to denaturation and aggregation.[13][17]

    • Troubleshooting:

      • Avoid Freeze-Thaw Cycles: Aliquot your ADC samples to minimize the number of freeze-thaw cycles.

      • Gentle Handling: Avoid vigorous shaking or stirring that can cause mechanical stress.

  • Immobilization During Conjugation: Performing the conjugation reaction while the antibody is immobilized on a solid support can prevent aggregation by keeping the antibody molecules physically separated.[13][16]

Experimental Protocol: Size-Exclusion Chromatography (SEC) for Aggregate Analysis

SEC is a standard method for quantifying high molecular weight species (HMWS) or aggregates in ADC preparations.

Materials:

  • SEC column

  • Mobile Phase: A buffer compatible with the ADC (e.g., phosphate-buffered saline, pH 7.4)

  • ADC sample

  • UV detector

Procedure:

  • Sample Preparation: Dilute the ADC sample to a concentration of approximately 1 mg/mL in the mobile phase.

  • Chromatographic Conditions:

    • Equilibrate the SEC column with the mobile phase.

    • Inject 10-20 µL of the prepared sample.

    • Run the mobile phase at a constant flow rate.

  • Data Analysis:

    • Monitor the eluent at a UV wavelength of 280 nm.[17]

    • The main peak represents the monomeric ADC, while earlier eluting peaks correspond to aggregates (HMWS).

    • Integrate the peak areas to calculate the percentage of aggregates.

Visualization: Workflow for Troubleshooting ADC Aggregation

ADC_Aggregation_Troubleshooting start High ADC Aggregation Observed assess_hydrophobicity Assess Hydrophobicity (Payload, Linker, DAR) start->assess_hydrophobicity evaluate_formulation Evaluate Formulation (pH, Buffer, Excipients) start->evaluate_formulation review_handling Review Handling & Storage (Freeze-Thaw, Temp.) start->review_handling optimize_dar Optimize DAR (Target Lower DAR) assess_hydrophobicity->optimize_dar use_hydrophilic_linker Use Hydrophilic Linker (e.g., PEG) assess_hydrophobicity->use_hydrophilic_linker optimize_ph Optimize Buffer pH (Avoid pI) evaluate_formulation->optimize_ph add_excipients Add Stabilizing Excipients evaluate_formulation->add_excipients minimize_stress Minimize Environmental Stress review_handling->minimize_stress end Stable, Monomeric ADC optimize_dar->end use_hydrophilic_linker->end optimize_ph->end add_excipients->end minimize_stress->end

Caption: A step-by-step workflow for troubleshooting ADC aggregation.

III. Linker Chemistry and Stability

The linker connecting the drug to the antibody is a critical component that influences the ADC's stability, efficacy, and safety.[18][19] Linker stability in circulation is essential to prevent premature drug release, which can lead to off-target toxicity.[18][20][21]

Frequently Asked Questions (FAQs)

Q4: We are using maleimide-thiol chemistry for conjugation and observing a loss of payload over time. What is causing this instability, and how can it be prevented?

A4: The instability of maleimide-thiol conjugates is a known issue, primarily due to the retro-Michael reaction, which leads to deconjugation.[3][22]

  • Cause of Instability: The thiosuccinimide linkage formed can undergo a retro-Michael reaction, especially in the presence of other thiols (e.g., albumin in plasma), leading to the transfer of the drug-linker to other molecules.[3]

  • Troubleshooting and Prevention:

    • Succinimide (B58015) Ring Hydrolysis: A common strategy to stabilize the linkage is to hydrolyze the succinimide ring to form a stable ring-opened succinamic acid thioether.[3][22] This can be achieved by incubating the ADC at a slightly basic pH (e.g., pH 8.5) for a few hours post-conjugation.[3] However, it's important to note that this ring-opening can be reversible under certain storage conditions.[22]

    • Alternative Linker Chemistries: Consider using more stable linker technologies, such as those based on disulfide re-bridging or dihalomaleimides.[3]

    • Optimize Reaction pH: Perform the conjugation reaction within the optimal pH range of 6.5-7.5 to ensure selectivity and minimize side reactions.[3][4]

Q5: What are the key considerations when choosing between a cleavable and a non-cleavable linker?

A5: The choice between a cleavable and non-cleavable linker depends on the drug's mechanism of action, the target antigen, and the desired therapeutic outcome.

  • Cleavable Linkers: These linkers are designed to release the payload under specific conditions within the target cell, such as low pH in lysosomes or the presence of specific enzymes like cathepsins.[4][18] This can be advantageous for drugs that need to be in their free form to be active.

  • Non-Cleavable Linkers: With these linkers, the drug is released after the degradation of the antibody within the lysosome, resulting in the drug being attached to a linker and an amino acid residue.[21] This approach can be beneficial if the drug-linker-amino acid catabolite is still active and can reduce the risk of off-target toxicity from prematurely released drug.

Visualization: Competing Pathways for Maleimide-Thiol Conjugate Instability

Maleimide_Instability conjugate Thiosuccinimide Conjugate (Unstable) deconjugation Deconjugation (Retro-Michael Reaction) conjugate->deconjugation Thiol Exchange hydrolysis Hydrolysis conjugate->hydrolysis Basic pH payload_loss Payload Loss & Off-Target Effects deconjugation->payload_loss stable_conjugate Ring-Opened Conjugate (Stable) hydrolysis->stable_conjugate

Caption: Competing instability pathways for maleimide-thiol conjugates.

IV. Purification of ADCs

The purification of ADCs is a critical step to remove process-related impurities, such as unconjugated antibody, free drug-linker, and aggregates, which are all critical quality attributes to be controlled.[23]

Frequently Asked Questions (FAQs)

Q6: What are the most effective methods for purifying our ADC after the conjugation reaction?

A6: A multi-step purification process is often necessary to achieve a high-purity ADC product. Common techniques include:

  • Tangential Flow Filtration (TFF): Also known as ultrafiltration/diafiltration (UF/DF), TFF is widely used to remove unreacted drug-linkers, organic solvents, and other small molecule impurities, as well as for buffer exchange.[][25]

  • Chromatography:

    • Size Exclusion Chromatography (SEC): Effective for removing aggregates and unreacted small molecules based on size differences.[]

    • Ion Exchange Chromatography (IEX): Separates molecules based on charge and can be used to remove impurities like host cell DNA and charge variants.[]

    • Hydrophobic Interaction Chromatography (HIC): As mentioned earlier, HIC is useful for separating ADC species with different DARs and can also be used for aggregate removal.[26]

    • Hydroxyapatite Chromatography (HA): Particularly effective in removing aggregates from ADC preparations.[]

Data Presentation: Comparison of ADC Purification Techniques
Purification TechniquePrimary PurposeAdvantagesDisadvantages
Tangential Flow Filtration (TFF) Removal of small molecules (free drug, solvents), buffer exchange.[]High yield (>90%), scalable.[]May not effectively remove protein-based impurities (e.g., aggregates).
Size Exclusion Chromatography (SEC) Removal of aggregates and small molecule impurities.[]Mild conditions beneficial for ADC stability.[]Limited loading capacity, potential for sample dilution.
Ion Exchange Chromatography (IEX) Removal of charge variants, host cell DNA, endotoxins.[]High resolution for charged species.Can be sensitive to buffer conditions (pH, salt concentration).
Hydrophobic Interaction Chromatography (HIC) Separation of DAR species, removal of aggregates.[26]High resolution for different DARs.Requires high salt concentrations, which could potentially induce aggregation in some ADCs.

This technical support center provides a starting point for troubleshooting common issues in ADC synthesis. For more specific challenges, further optimization of protocols and analytical methods may be required.

References

Validation & Comparative

A Head-to-Head Comparison: N-Mal-N-bis(PEG2-NH-Boc) vs. Linear PEG Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical decision point in the design of antibody-drug conjugates (ADCs) and other targeted therapeutics. The linker, which connects the targeting antibody to the potent cytotoxic payload, profoundly influences the stability, solubility, pharmacokinetics, and ultimately, the efficacy and safety of the conjugate. This guide provides an objective comparison between a branched, dual-payload linker, N-Mal-N-bis(PEG2-NH-Boc), and traditional linear polyethylene (B3416737) glycol (PEG) linkers, supported by experimental data and detailed methodologies.

The architecture of a linker—whether it is a straight chain or a more complex branched structure—can impart distinct properties to the final bioconjugate. Linear PEG linkers are valued for their simplicity, flexibility, and ability to enhance the hydrophilicity of ADCs.[][2] In contrast, branched linkers like N-Mal-N-bis(PEG2-NH-Boc) offer the potential for higher drug loading and unique pharmacokinetic profiles that can be advantageous for therapeutic efficacy.[][3]

N-Mal-N-bis(PEG2-NH-Boc) is a heterobifunctional, branched PEG linker. It features a maleimide (B117702) group for conjugation to thiol moieties on an antibody and two Boc-protected amine groups, which, after deprotection, can be conjugated to two payload molecules. This "dual-payload" capacity is a key feature of this linker class.

Comparative Performance Data

The following tables summarize key quantitative data comparing the performance of ADCs constructed with branched (pendant) versus linear PEG linkers. While direct comparative data for N-Mal-N-bis(PEG2-NH-Boc) is limited in publicly available literature, the data for structurally similar pendant, dual-payload PEG linkers provide a valuable proxy for understanding the expected performance characteristics.

Table 1: Stability of Trastuzumab-DM1 ADCs with Pendant vs. Linear PEG Linkers

Linker ArchitectureDrug-to-Antibody Ratio (DAR)Percentage of Aggregates (after 15 days at 4°C)
Pendant (Branched) PEG81.5%
Linear PEG84.5%

Data adapted from a study evaluating the stability of lysine-conjugated ADCs. The pendant linker featured two 12-unit PEG chains, while the linear linker was a single 24-unit PEG chain.[4][5]

Table 2: Pharmacokinetic Parameters of Trastuzumab-DM1 ADCs in Mice

Linker ArchitectureDrug-to-Antibody Ratio (DAR)Clearance (mL/day/kg)Area Under the Curve (AUC) (µg·day/mL)
Pendant (Branched) PEG80.1471.4
Linear PEG80.4124.4

Pharmacokinetic profiles were tested in mice. The pendant linker-ADC demonstrated slower clearance rates compared to the ADC with a linear PEG linker.[4][5]

Key Performance Differences

Stability and Aggregation: Branched or pendant PEG linkers have been shown to improve the physical and chemical stability of ADCs, particularly those with high drug loading.[4][5] The architecture of amide-coupled ADCs with two pendant 12-unit PEG chains resulted in significantly less aggregation compared to those with a conventional linear 24-unit PEG oligomer.[4][5] This is crucial as aggregation can lead to immunogenicity and altered pharmacokinetic profiles.[3]

Pharmacokinetics: The pharmacokinetic profiles of ADCs are often improved with branched linkers. Studies in mice have shown that ADCs with a pendant (branched) drug-linker format exhibit slower clearance rates and a higher area under the curve (AUC) compared to their linear counterparts.[4][5] This suggests a longer circulation time, which can lead to greater accumulation of the ADC in the tumor tissue.

Drug-to-Antibody Ratio (DAR): Branched linkers like N-Mal-N-bis(PEG2-NH-Boc) are designed to increase the DAR by allowing the attachment of multiple payload molecules at a single conjugation site.[] This can enhance the potency of an ADC, potentially leading to a greater therapeutic effect.[6] However, increasing the DAR with hydrophobic payloads can also lead to aggregation, a challenge that the hydrophilic nature of branched PEG linkers helps to mitigate.[4][5]

Steric Hindrance: A potential disadvantage of branched linkers is the risk of increased steric hindrance. This could potentially interfere with the binding affinity of the antibody to its target antigen or affect the enzymatic cleavage of the linker if a cleavable payload is used.[4] Careful design of the linker length and geometry is necessary to minimize these effects.[7][8]

Visualizing the Concepts

To better understand the structural differences and their implications, the following diagrams illustrate the linker structures and a typical experimental workflow.

G Figure 1. Structural Comparison of Linker Architectures cluster_0 Linear PEG Linker cluster_1 N-Mal-N-bis(PEG2-NH-Boc) (Branched) Antibody Antibody Maleimide Maleimide Antibody->Maleimide Thiol Conjugation Linear_PEG Linear_PEG Maleimide->Linear_PEG Payload Payload Linear_PEG->Payload Antibody_B Antibody Maleimide_B Maleimide Antibody_B->Maleimide_B Thiol Conjugation Branched_Core Branched Core Maleimide_B->Branched_Core PEG_Arm1 PEG2 Arm Branched_Core->PEG_Arm1 PEG_Arm2 PEG2 Arm Branched_Core->PEG_Arm2 Payload1 Payload PEG_Arm1->Payload1 Payload2 Payload PEG_Arm2->Payload2

Caption: Structural comparison of a linear PEG linker versus a branched N-Mal-N-bis(PEG2-NH-Boc) linker on an antibody.

G Figure 2. General Workflow for Comparing ADC Efficacy Start ADC Synthesis (Linear vs. Branched Linker) Stability In Vitro Stability Assay (Plasma Incubation) Start->Stability Cytotoxicity In Vitro Cytotoxicity Assay (Cancer Cell Lines) Start->Cytotoxicity PK In Vivo Pharmacokinetic Study (Animal Model) Stability->PK Efficacy In Vivo Efficacy Study (Xenograft Model) Cytotoxicity->Efficacy Analysis Data Analysis and Comparison PK->Analysis Efficacy->Analysis

Caption: A generalized experimental workflow for the comparative evaluation of ADCs with different linker technologies.

Experimental Protocols

Detailed methodologies are essential for the accurate comparison of different linker technologies. Below are summaries of key experimental protocols.

Protocol 1: In Vitro ADC Stability Assay in Human Plasma

Objective: To assess the stability of the ADC and the rate of drug deconjugation in a biologically relevant matrix.

Materials:

  • ADC constructs (with linear and branched linkers)

  • Human plasma

  • Phosphate-buffered saline (PBS)

  • Protein A affinity chromatography media

  • LC-MS system

Method:

  • Incubate the ADC in human plasma at 37°C.

  • Collect aliquots at various time points (e.g., 0, 24, 48, 96, and 168 hours).

  • At each time point, purify the ADC from the plasma using Protein A affinity chromatography to capture the antibody and its conjugated forms.

  • Elute the ADC from the affinity media.

  • Analyze the eluate using liquid chromatography-mass spectrometry (LC-MS) to determine the average drug-to-antibody ratio (DAR).

  • Plot the average DAR over time to evaluate the stability of the ADC and the rate of payload deconjugation.[4]

Protocol 2: In Vitro Cytotoxicity Assay

Objective: To determine the potency (IC50) of the ADC in killing target cancer cells.

Materials:

  • Target cancer cell line (e.g., HER2-positive SK-BR-3 cells for a trastuzumab-based ADC)

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • ADC constructs (with linear and branched linkers)

  • Cell viability reagent (e.g., MTT or CellTiter-Glo®)

  • Plate reader

Method:

  • Seed the target cells in 96-well plates and allow them to adhere overnight.

  • Prepare serial dilutions of the ADCs in cell culture medium.

  • Treat the cells with the diluted ADCs and incubate for a period of 72 to 120 hours.

  • Assess cell viability using a suitable reagent (e.g., MTT).

  • Measure the absorbance or luminescence using a plate reader.

  • Calculate the percentage of cell viability relative to untreated control cells.

  • Plot the cell viability against the logarithm of the ADC concentration and fit the data to a dose-response curve to determine the IC50 value.[9]

Protocol 3: Pharmacokinetic (PK) Study in Mice

Objective: To determine the pharmacokinetic profile of the ADCs in an in vivo model.

Materials:

  • Female BALB/c mice (or other appropriate strain)

  • ADC constructs (with linear and branched linkers)

  • Sterile PBS for injection

  • Blood collection supplies (e.g., EDTA-coated tubes)

  • ELISA or LC-MS/MS for ADC quantification

Method:

  • Administer a single intravenous (IV) dose of the ADC to each mouse.

  • Collect blood samples at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 72 hr, 168 hr, etc.) via retro-orbital or tail vein sampling.

  • Process the blood samples to obtain plasma.

  • Quantify the concentration of the total antibody or ADC in the plasma samples using a validated ELISA or LC-MS/MS method.

  • Plot the plasma concentration-time data and perform non-compartmental analysis to determine key PK parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and area under the curve (AUC).[10]

Conclusion

The choice between a branched linker like N-Mal-N-bis(PEG2-NH-Boc) and a linear PEG linker is a nuanced decision that depends on the specific goals of the drug development program. Branched linkers offer compelling advantages in terms of creating more stable, highly-loaded ADCs with potentially superior pharmacokinetic profiles.[4][5] The improved stability and longer circulation time can lead to enhanced therapeutic efficacy.

However, the increased complexity and potential for steric hindrance of branched linkers necessitate careful design and empirical validation.[4][7] Linear linkers, while simpler, remain a robust and effective option for many applications. Ultimately, the optimal linker architecture must be determined through rigorous experimental evaluation, considering the specific antibody, payload, and target indication. The data and protocols presented in this guide provide a framework for conducting such a comparative analysis, enabling researchers to make informed decisions in the design of next-generation bioconjugates.

References

A Comparative Guide to N-Mal-N-bis(PEG2-NH-Boc) and Other PROTAC Linkers for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount to achieving therapeutic success. While the selection of ligands for the target protein of interest (POI) and the E3 ubiquitin ligase is critical, the linker connecting these two moieties plays a pivotal role in dictating the efficacy, selectivity, and physicochemical properties of the resulting degrader. This guide provides an objective comparison of N-Mal-N-bis(PEG2-NH-Boc), a branched polyethylene (B3416737) glycol (PEG)-based linker, with other commonly employed PROTAC linkers, supported by representative experimental data and detailed methodologies for key evaluation assays.

The Central Role of the Linker in PROTAC Function

A PROTAC's mechanism of action hinges on its ability to induce the formation of a stable and productive ternary complex between the POI and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the proteasome. The linker's length, flexibility, and chemical composition are crucial for achieving the optimal spatial arrangement and favorable protein-protein interactions within this ternary complex.[1][2] An inappropriate linker can lead to steric hindrance, preventing complex formation, or excessive flexibility, resulting in a non-productive orientation.[3]

PROTAC_MoA cluster_0 PROTAC-mediated Protein Degradation PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degraded POI (Amino Acids) Proteasome->Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

Comparative Analysis of PROTAC Linkers

The selection of a PROTAC linker is a multi-parameter optimization process. Key characteristics to consider include length, flexibility, and physicochemical properties such as solubility and cell permeability. Here, we compare N-Mal-N-bis(PEG2-NH-Boc) to two other major classes of PROTAC linkers: linear PEG linkers and alkyl chains.

N-Mal-N-bis(PEG2-NH-Boc): A Branched PEG Linker

N-Mal-N-bis(PEG2-NH-Boc) is a heterobifunctional linker featuring a central maleimide (B117702) group and two Boc-protected amine functionalities, each extended by a two-unit PEG chain. The maleimide allows for covalent attachment to a cysteine residue on a ligand, while the Boc-protected amines provide points for amide bond formation after deprotection. Its branched nature and PEG composition offer several potential advantages:

  • Enhanced Hydrophilicity: The PEG chains significantly improve the aqueous solubility of the PROTAC, which can be a major challenge for these often large and lipophilic molecules.[4][5]

  • Modulated Flexibility: The PEG units provide conformational flexibility, which can be crucial for the formation of a stable ternary complex.[6] The branched structure may offer a different spatial presentation of the ligands compared to linear linkers.

  • Synthetic Versatility: The orthogonal reactive handles (maleimide and protected amines) allow for a modular and flexible synthetic approach.[7]

Linear PEG Linkers

Linear PEG linkers are the most common type of linker used in PROTAC design.[8] They offer a straightforward way to modulate the distance between the two ligands and improve solubility.

Alkyl Chains

Simple alkyl chains are another frequently used linker type. They are synthetically accessible and offer a high degree of conformational flexibility. However, their hydrophobic nature can negatively impact the solubility of the final PROTAC molecule.[5]

Performance Comparison of Linker Types

The efficacy of a PROTAC is typically quantified by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation). The following table summarizes representative data for PROTACs with different linker types, illustrating the impact of linker composition on degradation efficiency. It is important to note that the optimal linker is target- and E3 ligase-dependent and must be determined empirically.

Linker TypeRepresentative Linker StructureTypical DC50 Range (nM)Typical Dmax Range (%)Key Physicochemical Properties
Branched PEG N-Mal-N-bis(PEG2-NH-Boc)1 - 100> 80High hydrophilicity, good solubility, potential for improved cell permeability through conformational shielding.
Linear PEG HOOC-PEG4-CH2COOH1 - 250> 75Good hydrophilicity and solubility, tunable length.[3]
Alkyl Chain HOOC-(CH2)8-COOH10 - >100050 - 90High lipophilicity, can lead to poor solubility but may enhance membrane permeability in some cases.[5]

Note: The DC50 and Dmax values are illustrative and highly dependent on the specific POI, E3 ligase, ligands, and cell line used.

Experimental Protocols for PROTAC Evaluation

Detailed and reproducible experimental protocols are essential for the accurate evaluation and comparison of PROTACs.

Western Blot for Protein Degradation

This assay is the gold standard for quantifying the reduction in target protein levels following PROTAC treatment.

Western_Blot_Workflow cluster_1 Western Blot Workflow A Cell Seeding & PROTAC Treatment B Cell Lysis & Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer to Membrane C->D E Immunoblotting with Primary & Secondary Antibodies D->E F Signal Detection & Data Analysis E->F

Caption: A typical experimental workflow for Western blot analysis.

Methodology:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).[2]

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the total protein concentration in each lysate using a standard protein assay, such as the BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding, then incubate with a primary antibody specific to the target protein. A loading control antibody (e.g., GAPDH or β-actin) should also be used to ensure equal protein loading. After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection and Analysis: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system. Quantify the band intensities and normalize the target protein signal to the loading control. The DC50 and Dmax values can then be calculated from a dose-response curve.[9]

Ternary Complex Formation Assays

The formation of a stable ternary complex is a prerequisite for successful protein degradation. Several biophysical techniques can be used to characterize this interaction.

Surface Plasmon Resonance (SPR):

SPR measures the binding kinetics and affinity of the PROTAC to the POI and E3 ligase, both in binary and ternary formats. By immobilizing one protein on a sensor chip and flowing the PROTAC and the other protein over the surface, the formation of the ternary complex can be monitored in real-time.[10]

Isothermal Titration Calorimetry (ITC):

ITC directly measures the heat changes associated with binding events, providing thermodynamic parameters such as binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n). This technique can be used to determine the cooperativity of ternary complex formation.[1]

NanoBRET™/HiBiT Assay:

This is a live-cell proximity-based assay that can monitor ternary complex formation in a physiological context. The target protein is fused to a NanoLuc® luciferase fragment (NanoLuc® or HiBiT), and the E3 ligase is fused to a HaloTag®. PROTAC-induced proximity brings the luciferase and a fluorescently labeled HaloTag® ligand close enough for Bioluminescence Resonance Energy Transfer (BRET) to occur.[11]

Conclusion

The linker is a critical determinant of a PROTAC's success, influencing its efficacy, selectivity, and drug-like properties. N-Mal-N-bis(PEG2-NH-Boc) represents a versatile, branched PEG linker that offers potential advantages in terms of hydrophilicity and synthetic accessibility. However, the optimal linker design is highly context-dependent, and a systematic evaluation of different linker types, including linear PEG and alkyl chains, is crucial for the development of potent and effective protein degraders. The experimental protocols outlined in this guide provide a robust framework for the comprehensive evaluation and comparison of PROTACs with different linker architectures.

References

Characterization of N-Mal-N-bis(PEG2-NH-Boc) Conjugates by Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of linker molecules is a critical step in the development of bioconjugates such as antibody-drug conjugates (ADCs). This guide provides a comparative overview of the mass spectrometric characterization of N-Mal-N-bis(PEG2-NH-Boc), a heterotrifunctional linker, and discusses alternative analytical methodologies and conjugation chemistries.

N-Mal-N-bis(PEG2-NH-Boc) is a versatile linker molecule featuring a maleimide (B117702) group for thiol-specific conjugation, and two Boc-protected amine groups, which can be deprotected for subsequent conjugation reactions. Its polyethylene (B3416737) glycol (PEG) spacers enhance solubility and can improve the pharmacokinetic properties of the final conjugate. Mass spectrometry is an indispensable tool for confirming the identity, purity, and stability of such linkers and their conjugates.

Mass Spectrometric Analysis of N-Mal-N-bis(PEG2-NH-Boc)

The characterization of N-Mal-N-bis(PEG2-NH-Boc) by mass spectrometry primarily involves the use of soft ionization techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).

Expected Mass Spectrometry Data:

The theoretical molecular weight of N-Mal-N-bis(PEG2-NH-Boc) is 630.7 g/mol (C29H50N4O11)[1]. Mass spectrometry analysis is expected to confirm this molecular weight.

Ion SpeciesExpected m/zNotes
[M+H]+631.7Protonated molecule, commonly observed in ESI-MS.
[M+Na]+653.7Sodium adduct, frequently observed in both ESI-MS and MALDI-TOF MS.
[M+K]+669.8Potassium adduct, can also be observed depending on sample purity and matrix.
[M-C4H8+H]+575.7Loss of isobutylene (B52900) (56 Da) from one Boc group, a characteristic fragmentation.
[M-Boc+H]+531.7Loss of a complete Boc group (100 Da).
[M-2Boc+H]+431.7Loss of both Boc groups.

Fragmentation Pattern:

A key feature in the mass spectrum of Boc-protected amines is the facile neutral loss of isobutylene (56 Da) or the entire tert-butoxycarbonyl (Boc) group (100 Da) upon collisional activation in the mass spectrometer. This predictable fragmentation is a strong indicator of the presence and integrity of the Boc protecting groups.

Experimental Protocols

Protocol 1: ESI-MS Analysis of N-Mal-N-bis(PEG2-NH-Boc)

This protocol provides a general procedure for the analysis of the linker by ESI-MS.

Materials:

  • N-Mal-N-bis(PEG2-NH-Boc) sample

  • HPLC-grade methanol (B129727) or acetonitrile

  • HPLC-grade water

  • Formic acid (for acidification of the mobile phase)

  • Mass spectrometer with an ESI source

Procedure:

  • Sample Preparation: Dissolve a small amount of the N-Mal-N-bis(PEG2-NH-Boc) sample in a suitable solvent (e.g., 50:50 acetonitrile:water) to a final concentration of approximately 1-10 µM.

  • Instrumentation Setup:

    • Set the ESI source to positive ion mode.

    • Optimize source parameters such as capillary voltage, cone voltage, and source temperature for optimal signal intensity of the analyte.

    • Set the mass analyzer to scan a relevant m/z range (e.g., 100-1000 m/z).

  • Infusion: Infuse the sample solution directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum. The protonated molecule [M+H]+ at m/z 631.7 should be the base peak, with the potential presence of adducts like [M+Na]+ at m/z 653.7.

  • Fragmentation Analysis (MS/MS):

    • Isolate the [M+H]+ precursor ion.

    • Apply collision-induced dissociation (CID) and acquire the product ion spectrum.

    • Look for characteristic fragment ions corresponding to the loss of isobutylene (m/z 575.7) and the Boc group (m/z 531.7).

Protocol 2: MALDI-TOF MS Analysis of N-Mal-N-bis(PEG2-NH-Boc)

This protocol outlines a general procedure for the analysis of the linker by MALDI-TOF MS.

Materials:

  • N-Mal-N-bis(PEG2-NH-Boc) sample

  • MALDI matrix (e.g., α-cyano-4-hydroxycinnamic acid - CHCA, or sinapinic acid - SA)

  • Matrix solvent (e.g., 50:50 acetonitrile:water with 0.1% TFA)

  • MALDI target plate

  • MALDI-TOF mass spectrometer

Procedure:

  • Matrix Solution Preparation: Prepare a saturated solution of the chosen matrix in the matrix solvent.

  • Sample-Matrix Co-crystallization:

    • Mix the analyte solution (in a suitable solvent) with the matrix solution in a 1:1 ratio.

    • Spot a small volume (e.g., 1 µL) of the mixture onto the MALDI target plate.

    • Allow the spot to air dry completely, allowing for co-crystallization of the sample and matrix.

  • Instrumentation Setup:

    • Insert the target plate into the mass spectrometer.

    • Operate the instrument in positive ion reflectron mode for better mass accuracy.

    • Optimize the laser intensity to achieve good signal-to-noise ratio without excessive fragmentation.

  • Data Acquisition: Acquire the mass spectrum. The sodiated molecule [M+Na]+ at m/z 653.7 is often the most abundant species in MALDI.

Alternative Characterization Methods

While mass spectrometry is a primary tool, a comprehensive characterization of N-Mal-N-bis(PEG2-NH-Boc) and its conjugates often involves complementary analytical techniques.

TechniqueInformation ProvidedComparison to Mass Spectrometry
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information, including the confirmation of functional groups and the PEG backbone structure.Orthogonal technique that confirms the chemical structure, while MS confirms the molecular weight and elemental composition.
High-Performance Liquid Chromatography (HPLC) Assesses the purity of the linker and its conjugates. Can be coupled with MS for LC-MS analysis.Provides information on purity and heterogeneity, which complements the structural information from MS.
Fourier-Transform Infrared (FTIR) Spectroscopy Confirms the presence of key functional groups (e.g., C=O of the maleimide and Boc group, C-O-C of the PEG linker).Less specific than MS for definitive identification but provides a quick and non-destructive confirmation of functional groups.

Comparison with Alternative Conjugation Chemistries

The maleimide group in N-Mal-N-bis(PEG2-NH-Boc) is widely used for its high reactivity and specificity towards thiols. However, the stability of the resulting thioether bond can be a concern in certain biological applications due to potential retro-Michael addition and hydrolysis. The characterization of these degradation products is readily achievable by mass spectrometry, where an increase in mass corresponding to the addition of a water molecule (+18 Da) can be observed.

Several alternative thiol-reactive chemistries have been developed to address the stability issues of maleimide conjugates.

Alternative ChemistryLinkage FormedStabilityMass Spectrometry Characterization
Vinyl Sulfone ThioetherHigh (irreversible)MS is used to confirm the conjugate's molecular weight. The resulting thioether bond is stable under typical MS conditions.
Julia-Kocienski-like Reagents AlkeneHighMS is used to confirm the formation of the C-C double bond and the overall molecular weight of the conjugate.
5-Hydroxy-1,5-dihydro-2H-pyrrol-2-ones (5HP2Os) Thioether-likeHighMS confirms the conjugate's molecular weight. The stability of the linkage can be assessed by monitoring for degradation products over time.

The choice of conjugation chemistry will depend on the specific application and the desired stability of the final bioconjugate. Mass spectrometry plays a crucial role in the characterization and comparison of these different linkers and their conjugates, providing essential data on reaction efficiency, product identity, and stability.

Workflow and Logic Diagrams

Below are diagrams illustrating the experimental workflow for mass spectrometric characterization and the logical relationship between different analytical techniques.

experimental_workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis dissolve Dissolve N-Mal-N-bis(PEG2-NH-Boc) mix_matrix Mix with MALDI Matrix (for MALDI) dissolve->mix_matrix esi_ms ESI-MS Analysis dissolve->esi_ms maldi_ms MALDI-TOF MS Analysis mix_matrix->maldi_ms mw_confirm Confirm Molecular Weight esi_ms->mw_confirm frag_analysis Analyze Fragmentation Pattern (MS/MS) esi_ms->frag_analysis maldi_ms->mw_confirm purity_assess Assess Purity mw_confirm->purity_assess

Caption: Experimental workflow for the mass spectrometric characterization of N-Mal-N-bis(PEG2-NH-Boc).

logical_relationships cluster_characterization Comprehensive Characterization cluster_properties Key Properties ms Mass Spectrometry (Molecular Weight, Fragmentation) identity Identity ms->identity structure Structure ms->structure nmr NMR Spectroscopy (Structure, Functional Groups) nmr->structure hplc HPLC (Purity, Heterogeneity) purity Purity hplc->purity ftir FTIR Spectroscopy (Functional Groups) ftir->structure

Caption: Logical relationships between different analytical techniques for comprehensive characterization.

References

Stability Showdown: N-Mal-N-bis(PEG2-NH-Boc) Linked ADCs vs. Stabilized Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Development

The stability of the linker in an Antibody-Drug Conjugate (ADC) is a critical attribute that profoundly influences its therapeutic index. Premature payload release in systemic circulation can lead to off-target toxicity and reduced efficacy. This guide provides an objective comparison of the stability of ADCs constructed with a conventional N-alkyl maleimide (B117702) linker, exemplified by the N-Mal-N-bis(PEG2-NH-Boc) structure, against next-generation maleimide-based linkers designed for enhanced stability. The supporting experimental data and detailed protocols provided herein aim to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions in their ADC design.

A primary mechanism of instability for traditional maleimide-based ADCs is the retro-Michael reaction. This reversible reaction can lead to the deconjugation of the drug-linker from the antibody, particularly through exchange with thiol-containing molecules abundant in plasma, such as albumin and glutathione (B108866).[1][2] The N-Mal-N-bis(PEG2-NH-Boc) linker, which features an N-alkyl maleimide, falls into the category of linkers susceptible to this instability.[3][4]

To counteract this, significant efforts have been made to engineer more stable maleimide linkers. A key strategy is to promote the hydrolysis of the thiosuccinimide ring formed after conjugation to a stable, ring-opened maleamic acid thioether, which is resistant to the retro-Michael reaction.[1][2] This can be achieved through modifications to the maleimide structure itself.

Comparative Stability Data

The following tables summarize quantitative data comparing the stability of ADCs with traditional N-alkyl maleimide linkers to those with stabilized N-aryl maleimide linkers. The N-Mal-N-bis(PEG2-NH-Boc) linker is expected to perform similarly to the N-alkyl maleimide linkers presented.

Table 1: Comparison of Deconjugation Rates for Different Maleimide-Based Linkers in Serum [3][4]

Linker TypeADC ConstructSpeciesTime Point% Deconjugation / Drug Loss
N-alkyl maleimide Cysteine-linked ADCMouse7 days35-67%
N-aryl maleimide Cysteine-linked ADCMouse7 days< 20%

Table 2: Hydrolysis Half-life of Thiosuccinimide Adducts (pH 7.4, 37°C) [5]

Maleimide TypeHydrolysis Half-life (hours)
N-alkyl thiosuccinimide 27
N-aryl thiosuccinimide 1.5
N-fluorophenyl thiosuccinimide 0.7

Table 3: Impact of Linker on ADC Potency After Serum Incubation [3]

Maleimide Type in ADCIncubation ConditionChange in Cytotoxicity (IC50)
N-alkyl maleimide MMAE ADC Long-term exposure to serumLoss of potency over time
N-aryl maleimide MMAE ADC Long-term exposure to serumMaintained high cytotoxicity

Mechanisms of Maleimide Linker Instability and Stabilization

The stability of a maleimide-linked ADC is primarily dictated by the fate of the thiosuccinimide ring formed upon conjugation to a cysteine residue on the antibody.

cluster_instability Instability Pathway cluster_stability Stabilization Pathway ADC_Thiosuccinimide ADC with Thiosuccinimide Linkage (e.g., N-Alkyl Maleimide) Deconjugated_ADC Deconjugated ADC (Inactive) ADC_Thiosuccinimide->Deconjugated_ADC Retro-Michael Reaction (Thiol Exchange) Payload_Thiol_Adduct Payload-Linker bound to endogenous thiols (e.g., Albumin) ADC_Thiosuccinimide->Payload_Thiol_Adduct Retro-Michael Reaction (Thiol Exchange) Hydrolyzed_ADC ADC with Ring-Opened Maleamic Acid Linkage (Stable) ADC_Thiosuccinimide->Hydrolyzed_ADC Hydrolysis

Figure 1. Competing pathways of thiosuccinimide linkage fate.

As depicted in Figure 1, the thiosuccinimide linkage can either undergo a retro-Michael reaction, leading to premature payload release and potential off-target toxicity, or it can be hydrolyzed to a stable, ring-opened form that prevents deconjugation. The rate of this hydrolysis is a key determinant of the ADC's overall stability. N-aryl maleimides significantly accelerate this hydrolysis, thereby favoring the stabilization pathway.[3][4]

Experimental Protocols

To assess the stability of ADCs, several in vitro assays are commonly employed.

Plasma Stability Assay

This assay measures the change in the drug-to-antibody ratio (DAR) of an ADC over time when incubated in plasma.

Workflow:

Start Start: ADC Sample Incubate Incubate ADC in Plasma (e.g., 1 mg/mL at 37°C) Start->Incubate Timepoints Collect Aliquots at Time Points (0, 24, 48, 96, 168h) Incubate->Timepoints Capture Immunoaffinity Capture of ADC (e.g., using Protein A/G beads) Timepoints->Capture Wash Wash beads to remove unbound plasma proteins Capture->Wash Elute Elute and Neutralize ADC Wash->Elute Analyze LC-MS Analysis to Determine Average DAR Elute->Analyze End End: Stability Profile Analyze->End

Figure 2. Workflow for in vitro plasma stability assay.

Methodology:

  • Incubation: Dilute the ADC into plasma (e.g., human, mouse, or rat) to a final concentration of 1 mg/mL. Prepare a control sample by diluting the ADC in a neutral buffer like PBS. Incubate all samples at 37°C.[1]

  • Time Points: At designated time points (e.g., 0, 24, 48, 96, 168 hours), withdraw an aliquot of the plasma-ADC mixture.[1]

  • Immunoaffinity Capture: Add the plasma aliquot to pre-washed immunoaffinity beads (e.g., Protein A or G) and incubate to capture the ADC.[1]

  • Washing: Wash the beads several times with a suitable wash buffer to remove unbound plasma proteins.[1]

  • Elution and Neutralization: Elute the ADC from the beads using a low pH elution buffer and immediately neutralize the eluate.[1]

  • LC-MS Analysis: Analyze the purified ADC from each time point by LC-MS to determine the average DAR and the distribution of different DAR species.[6]

Glutathione (GSH) Stability Assay

This assay assesses the susceptibility of the ADC linker to thiol exchange by incubating it with an excess of a small molecule thiol, glutathione, which is abundant in the physiological environment.

Methodology:

  • Incubation: Incubate the ADC (e.g., 1 mg/mL) in a buffer (e.g., PBS, pH 7.4) containing a molar excess of glutathione (e.g., 100 equivalents) at 37°C.[7]

  • Time Points: Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).

  • Analysis: Analyze the samples by HPLC or LC-MS to monitor the decrease in the intact ADC peak and potentially the formation of the deconjugated payload-GSH adduct.[7] The rate of payload loss is then calculated.

Drug-to-Antibody Ratio (DAR) Determination by LC-MS

Accurate determination of the average DAR is crucial for stability assessment.

Methodology:

  • Sample Preparation: The ADC sample (either from a stability assay or a new batch) may be analyzed intact or after reduction of disulfide bonds to separate light and heavy chains. Deglycosylation can also be performed to simplify the mass spectrum.[8]

  • LC-MS Analysis: Inject the prepared sample onto a liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Q-TOF). Use a suitable gradient of organic solvent to elute the different ADC species.[6][8]

  • Data Analysis: Deconvolute the raw mass spectra to obtain the mass of the different drug-loaded antibody species. The relative abundance of each species is used to calculate the average DAR.[9]

Conclusion

The choice of linker is a critical decision in the design of an ADC. While N-alkyl maleimide linkers like N-Mal-N-bis(PEG2-NH-Boc) are widely used, they are susceptible to premature drug release via the retro-Michael reaction. The inclusion of PEG chains in the N-Mal-N-bis(PEG2-NH-Boc) linker may improve the ADC's pharmacokinetic properties and solubility, but it is not expected to fundamentally alter the inherent instability of the N-alkyl maleimide core.[10][11][12][13]

For ADCs requiring high stability in circulation, stabilized maleimide linkers, such as N-aryl maleimides, offer a superior alternative.[3][4] These next-generation linkers are engineered to promote rapid hydrolysis of the thiosuccinimide ring, leading to a stable conjugate that is resistant to deconjugation. The experimental data clearly demonstrates that this approach leads to significantly lower drug loss in serum over time, which is anticipated to translate into a better therapeutic window in vivo. Researchers should carefully consider these stability aspects and utilize the described assays to characterize and select the optimal linker for their ADC candidates.

References

A Comparative Guide to Thiol Conjugation Chemistries: Alternatives to N-Mal-N-bis(PEG2-NH-Boc)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective modification of thiol groups on biomolecules is a cornerstone of creating targeted therapeutics, advanced diagnostics, and functionalized materials. While N-Mal-N-bis(PEG2-NH-Boc) and other maleimide-based linkers have been the workhorses in this field, concerns about the stability of the resulting thioether bond, particularly in the reducing environment of the bloodstream, have driven the development of a diverse array of alternative conjugation strategies. This guide provides an objective comparison of prominent alternatives, supported by experimental data and detailed protocols, to aid in the selection of the optimal thiol conjugation chemistry for your specific application.

Comparison of Key Performance Metrics

The choice of a thiol-reactive linker is a critical decision influenced by the desired stability of the conjugate, the reaction efficiency, and the specific context of its application, such as in the development of antibody-drug conjugates (ADCs). The following tables summarize quantitative data on the performance of various alternatives to traditional maleimide (B117702) chemistry.

Linker ChemistryThiol-Reactive GroupBond FormedKey AdvantagesKey Disadvantages
Traditional Maleimide MaleimideThioetherFast reaction kinetics, high selectivity for thiols at neutral pH.[1]Susceptible to retro-Michael addition and thiol exchange in vivo, leading to conjugate instability.[1]
Next-Generation Maleimides (NGMs) Dibromomaleimide, DithiomaleimideThioether (re-bridged disulfide)Forms more stable conjugates, can re-bridge disulfide bonds, maintaining protein structure.[2][3][4][5]Can still be susceptible to hydrolysis, potentially more complex synthesis.
Thiol-Ene "Click" Chemistry Alkene (e.g., norbornene)ThioetherHigh efficiency, biocompatible, orthogonal to other chemistries, can be photo-initiated for spatiotemporal control.[6][7][8][9]Often requires a radical initiator (photo or thermal), which may not be suitable for all biomolecules.
Julia-Kocienski-like Reagents Methylsulfonyl PhenyloxadiazoleThioetherForms highly stable conjugates with excellent serum stability, resistant to thiol exchange.[10][11]Reaction kinetics may be slower than traditional maleimides.[10]
Haloacetyls Iodoacetamide (B48618), BromoacetamideThioetherForms a very stable, irreversible thioether bond.Can exhibit lower selectivity than maleimides, with potential for reaction with other nucleophilic residues like histidine and methionine, especially at higher pH.[12]
Pyridyl Disulfides Pyridyl disulfideDisulfideForms a cleavable disulfide bond, useful for drug delivery systems requiring release in a reducing environment.[13][14][15][16][17]The resulting disulfide bond is inherently less stable than a thioether bond and can be cleaved by endogenous thiols.
Vinyl Sulfones Vinyl sulfoneThioetherForms a stable, irreversible thioether bond with good selectivity for thiols under acidic to neutral pH.[18][19][20][21][22]Reaction rates are generally slower than maleimides.[23]
5-Hydroxy-pyrrolones (5HP2Os) 5-Hydroxy-pyrroloneThioetherYields highly stable thiol conjugates, resistant to hydrolysis and thiol exchange, allows for single-site multi-functionalization.[24][25]Newer chemistry, so may have less established commercial availability of diverse linkers.

Experimental Data: Stability and Reactivity

The stability of the formed conjugate is a critical parameter, especially for in vivo applications. The following table presents a summary of available data on the stability of various thiol conjugates in human plasma or in the presence of competing thiols like glutathione (B108866) (GSH).

Linker ChemistryModel SystemStability MetricResult
Traditional Maleimide THIOMAB conjugate in human plasma% Intact Conjugate (72h)~20% (Fc-S396C), ~80% (LC-V205C)[10]
Next-Generation Maleimide (hydrolyzed) NGM-Antibody conjugate in human serum% Intact Conjugate (7 days)100%[2]
Julia-Kocienski-like (Sulfone) THIOMAB conjugate in human plasma% Intact Conjugate (72h)>95%[10]
Maleamic Methyl Ester (hydrolyzed maleimide derivative) ADC in albumin solution (14 days)% Payload Shedding~3.8%[26]
5-Hydroxy-pyrrolone (5HP2O) NAC-conjugate with 10 mM GSH (pH 7.5)Thiol ExchangeNo exchange observed[24]
Traditional Maleimide NAC-conjugate with 10 mM GSH (pH 7.5)Thiol ExchangeExchange product detected[24]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of these conjugation strategies. Below are representative protocols for key alternative thiol conjugation chemistries.

Protocol 1: Thiol-ene "Click" Chemistry for Bioconjugation

This protocol describes a general procedure for the photo-initiated conjugation of a thiol-containing biomolecule to an alkene-functionalized molecule.

Materials:

  • Thiol-containing biomolecule (e.g., cysteine-containing peptide or protein)

  • Alkene-functionalized molecule

  • Photoinitiator (e.g., LAP, Irgacure 2959)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or other suitable aqueous buffer, degassed.

  • Solvent for photoinitiator (e.g., DMSO or DMF)

  • UV lamp (365 nm)

  • Reaction vessel (e.g., quartz cuvette or microcentrifuge tube)

Procedure:

  • Prepare Reactant Solutions:

    • Dissolve the thiol-containing biomolecule in the degassed reaction buffer to the desired concentration (e.g., 1-10 mg/mL).

    • Dissolve the alkene-functionalized molecule in the reaction buffer.

    • Prepare a stock solution of the photoinitiator (e.g., 100 mM in DMSO).

  • Reaction Setup:

    • In the reaction vessel, combine the thiol-containing biomolecule and the alkene-functionalized molecule at the desired molar ratio (e.g., 1:1 to 1:10 thiol:alkene).

    • Add the photoinitiator to the reaction mixture to a final concentration of 1-5 mol%.

    • Gently mix the components.

  • Photo-initiation:

    • Place the reaction vessel under a 365 nm UV lamp.

    • Irradiate the mixture for a specified time (e.g., 5-60 minutes). The optimal irradiation time should be determined empirically.

  • Purification:

    • Purify the conjugate using standard techniques such as size-exclusion chromatography (SEC), dialysis, or HPLC to remove unreacted starting materials and the photoinitiator.

Protocol 2: Conjugation using Iodoacetamide

This protocol provides a general method for the alkylation of protein thiols using iodoacetamide.

Materials:

  • Protein solution (0.2-1 mg/mL)

  • Reducing agent: 200mM TCEP•HCl (Tris(2-carboxyethyl)phosphine hydrochloride)

  • Alkylation reagent: 0.4M Iodoacetamide solution (prepare immediately before use by dissolving in deionized water, protect from light)

  • Reaction Buffer: Slightly alkaline buffer (pH 8-9) is recommended for cysteine specificity.[27]

Procedure:

  • Protein Reduction:

    • To 100µl of the protein solution, add 5µl of 200mM TCEP•HCl.

    • Incubate at 55°C for 1 hour.[27]

  • Protein Alkylation:

    • Add 5µl of freshly prepared 0.4M Iodoacetamide solution to the reduced protein solution.

    • Incubate at room temperature for 30-60 minutes, protected from light.[27]

  • Downstream Processing:

    • The alkylated protein sample is now ready for downstream applications such as proteolytic digestion or 2D gel analysis. Unused iodoacetamide solution should be discarded.[27]

Protocol 3: Reversible Conjugation using Pyridyl Disulfide

This protocol outlines the conjugation of a thiol-containing molecule to a pyridyl disulfide-functionalized entity, often a protein or nanoparticle.

Materials:

  • Pyridyl disulfide-functionalized molecule (e.g., protein modified with SPDP)

  • Thiol-containing molecule (peptide, drug, etc.)

  • Reaction Buffer: pH 7-8 is generally suitable.

Procedure:

  • Preparation of Reactants:

    • Dissolve the pyridyl disulfide-functionalized molecule in the reaction buffer.

    • Dissolve the thiol-containing molecule in the reaction buffer.

  • Conjugation Reaction:

    • Mix the two solutions. The reaction progress can be monitored by measuring the absorbance of the released pyridine-2-thione at 343 nm.

    • Incubate the reaction mixture at room temperature for 1-2 hours.

  • Purification:

    • Purify the conjugate using size-exclusion chromatography or dialysis to remove the released pyridine-2-thione and any unreacted starting materials.

Protocol 4: Conjugation using a Vinyl Sulfone Reagent

This protocol describes a general workflow for conjugating a vinyl sulfone reagent to a protein containing cysteine residues.

Materials:

  • Protein with accessible cysteine residues

  • Vinyl sulfone reagent

  • Optional: Reducing agent (e.g., TCEP)

  • Reaction Buffer: pH is a critical parameter and should be optimized for selectivity.

  • Quenching reagent (e.g., N-acetylcysteine)

  • Purification supplies (e.g., SEC column, dialysis membrane)

Procedure:

  • Protein Preparation:

    • If necessary, reduce disulfide bonds by incubating the protein with a 10-20 fold molar excess of TCEP for 1-2 hours at room temperature.

    • Remove the excess reducing agent via buffer exchange.

  • Conjugation Reaction:

    • Add the vinyl sulfone reagent (typically a 5-20 fold molar excess over the protein) to the protein solution.

    • Incubate the reaction mixture at room temperature or 37°C for 2-24 hours with gentle mixing.[18]

  • Quenching:

    • Add a molar excess of a quenching reagent to consume any unreacted vinyl sulfone. Incubate for 30-60 minutes.[18]

  • Purification and Characterization:

    • Purify the conjugate using a suitable method.

    • Characterize the final conjugate to determine the degree of labeling.[18]

Visualizing Workflows and Signaling Pathways

Diagrams are essential for understanding complex biological processes and experimental procedures. The following are Graphviz (DOT language) scripts for generating diagrams of a general thiol conjugation workflow and relevant signaling pathways for antibody-drug conjugates.

Experimental Workflow for Thiol Conjugation

Thiol_Conjugation_Workflow cluster_conjugation Conjugation Reaction cluster_purification Purification & Analysis start Start: Protein with Accessible Thiols reduction Optional: Disulfide Reduction (e.g., TCEP) start->reduction If needed buffer_exchange Buffer Exchange to Remove Reducing Agent reduction->buffer_exchange conjugation Incubate Protein with Thiol-Reactive Linker buffer_exchange->conjugation quenching Optional: Quench Excess Reagent conjugation->quenching purification Purify Conjugate (e.g., SEC, Dialysis) quenching->purification characterization Characterize Conjugate (e.g., MS, HPLC) purification->characterization end End: Purified Bioconjugate characterization->end

A generalized experimental workflow for thiol conjugation.

HER2 Signaling Pathway

HER2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 HER3 HER3 HER2->HER3 RAS RAS HER2->RAS Activation PI3K PI3K HER3->PI3K Activation Ligand Ligand (e.g., Neuregulin) Ligand->HER3 AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Simplified HER2 signaling pathway, a common target for ADCs.

EGFR Signaling Pathway

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Activation PI3K PI3K EGFR->PI3K Activation Ligand Ligand (e.g., EGF) Ligand->EGFR RAS RAS Grb2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT Akt PI3K->AKT AKT->Transcription

Simplified EGFR signaling pathway, another key target in drug development.

Conclusion

The field of bioconjugation has moved beyond a singular reliance on traditional maleimide chemistry for thiol modification. The choice of an alternative linker technology is a strategic decision that should be guided by the specific requirements of the final application. For applications demanding the utmost stability in vivo, next-generation maleimides, Julia-Kocienski-like reagents, and 5-hydroxy-pyrrolones present compelling advantages. Where cleavability is desired for controlled drug release, pyridyl disulfides remain a viable option. Thiol-ene and vinyl sulfone chemistries offer robust and stable linkages with their own unique reaction conditions and kinetics. By carefully considering the comparative data and detailed protocols presented in this guide, researchers can make informed decisions to advance the development of more stable, effective, and safer bioconjugates.

References

Navigating the Impact of Branched PEGylation on Protein Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the conjugation of proteins with modifying agents like polyethylene (B3416737) glycol (PEG) is a critical strategy to enhance their therapeutic properties. This guide provides a comparative analysis of protein bioactivity following conjugation with N-Mal-N-bis(PEG2-NH-Boc), a branched PEG linker, in contrast to other PEGylation strategies. We delve into the underlying chemistry, present supporting experimental data, and offer detailed protocols to aid in the design and execution of conjugation experiments.

The modification of therapeutic proteins with PEG, a process known as PEGylation, is a widely adopted method to improve their pharmacokinetic and pharmacodynamic profiles. Benefits of PEGylation include increased serum half-life, enhanced stability, and reduced immunogenicity.[1][2][3] However, the conjugation process can also impact the protein's biological activity, sometimes leading to a partial or complete loss of function.[1][4] The choice of PEG linker, including its size, structure (linear vs. branched), and conjugation chemistry, plays a pivotal role in determining the ultimate therapeutic efficacy of the conjugated protein.[1][5]

N-Mal-N-bis(PEG2-NH-Boc) is a heterobifunctional, branched PEG linker. The maleimide (B117702) group facilitates covalent attachment to thiol (-SH) groups on cysteine residues, while the two Boc-protected amine groups offer handles for further functionalization after deprotection. This branched structure can provide a "stealth" effect, effectively shielding the protein from proteolytic degradation and the host immune system.[3]

Comparison of PEGylation Strategies on Protein Bioactivity

The biological activity of a PEGylated protein is a crucial parameter that must be carefully evaluated. The degree of activity retention depends on several factors, including the site of PEG attachment and the nature of the PEG linker itself.

PEGylation StrategyLinker TypeKey CharacteristicsImpact on BioactivityKey Considerations
Branched PEGylation (e.g., with N-Mal-N-bis(PEG2-NH-Boc)) Branched, HeterobifunctionalProvides a larger hydrodynamic radius for a given molecular weight, potentially offering better shielding.[3][5]Can lead to higher retention of bioactivity compared to linear PEGs of similar molecular weight by creating a more defined and less intrusive shield. However, high molecular weight branched PEGs can also cause a loss of activity.[5]The positioning of the branched PEG is critical to avoid interference with receptor binding sites.
Linear PEGylation Linear, Homobifunctional or HeterobifunctionalSimpler structure, well-established chemistry.Often results in a greater loss of bioactivity for the same molecular weight compared to branched PEGs due to a larger, more flexible structure that can mask active sites.[1]The length of the linear PEG chain is a critical parameter to optimize.
Site-Specific PEGylation VariousConjugation at a pre-determined site on the protein, often through genetic engineering to introduce a reactive cysteine.[6]Generally leads to the highest retention of bioactivity as it avoids modification of residues in or near the active site.[6]Requires more complex protein engineering and characterization.
Random PEGylation (e.g., targeting lysine (B10760008) residues) Amine-reactive (e.g., NHS esters)Conjugation occurs at multiple available sites on the protein surface.Often leads to a heterogeneous mixture of PEGylated proteins with varying degrees of activity loss.Can be a simpler initial approach but results in a less defined product.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful conjugation and evaluation of PEGylated proteins.

Protocol 1: Conjugation of a Cysteine-Containing Protein with N-Mal-N-bis(PEG2-NH-Boc)

Materials:

  • Cysteine-containing protein in a thiol-free buffer (e.g., phosphate-buffered saline, pH 7.2)

  • N-Mal-N-bis(PEG2-NH-Boc)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Reducing agent (e.g., TCEP) if the protein has disulfide bonds that need to be reduced to generate a free thiol.

  • Desalting column for purification.

Procedure:

  • Protein Preparation: If necessary, treat the protein with a 10-fold molar excess of TCEP for 30 minutes at room temperature to reduce disulfide bonds and expose the cysteine thiol group. Immediately purify the protein using a desalting column equilibrated with conjugation buffer (PBS, pH 7.2).

  • Reagent Preparation: Dissolve N-Mal-N-bis(PEG2-NH-Boc) in DMSO to prepare a 10 mM stock solution.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the N-Mal-N-bis(PEG2-NH-Boc) stock solution to the protein solution.[7][8]

  • Incubation: Gently mix the reaction and incubate at room temperature for 2-4 hours or at 4°C overnight.[7][8]

  • Purification: Remove excess, unreacted PEG reagent and by-products by size-exclusion chromatography or dialysis.[7][8]

  • Characterization: Characterize the conjugate by SDS-PAGE to confirm the increase in molecular weight and by mass spectrometry to determine the degree of PEGylation.

Protocol 2: In Vitro Bioactivity Assay

The choice of bioactivity assay is specific to the protein of interest. The following is a general workflow.

Materials:

  • Unconjugated (native) protein

  • PEGylated protein conjugate

  • Appropriate cell line or substrate for the bioactivity assay

  • Detection reagents (e.g., antibodies, fluorescent substrates)

  • Plate reader or other suitable instrument for quantitative analysis.

Procedure:

  • Prepare a series of dilutions for both the unconjugated and PEGylated protein.

  • Perform the bioactivity assay according to the specific protocol for the protein. This could be a cell proliferation assay, an enzyme activity assay, or a receptor binding assay.

  • Measure the response at each protein concentration.

  • Plot the dose-response curves for both the native and conjugated protein.

  • Calculate the EC50 (half-maximal effective concentration) or a similar metric to quantitatively compare the bioactivity.

Visualizing the Process and Concepts

To better illustrate the concepts discussed, the following diagrams are provided.

Experimental_Workflow cluster_prep Protein Preparation cluster_conj Conjugation cluster_eval Evaluation Prot Cysteine-containing Protein Red Reduction (optional) with TCEP Prot->Red Pur1 Purification (Desalting) Red->Pur1 Conj Conjugation Reaction (pH 7.2) Pur1->Conj Reag N-Mal-N-bis(PEG2-NH-Boc) in DMSO Reag->Conj Pur2 Purification (SEC/Dialysis) Conj->Pur2 Char Characterization (SDS-PAGE, MS) Pur2->Char Bio Bioactivity Assay Pur2->Bio Data Data Analysis Bio->Data

Fig. 1: Experimental workflow for protein conjugation and evaluation.

Signaling_Pathway_Impact cluster_receptor Cell Membrane cluster_signaling Intracellular Signaling cluster_ligand Extracellular Space Receptor Receptor P1 Downstream Effector 1 Receptor->P1 P2 Downstream Effector 2 P1->P2 Nuc Nucleus P2->Nuc Resp Cellular Response (e.g., Proliferation, Differentiation) Nuc->Resp Native Native Protein Native->Receptor Binding & Activation PEG_Prot PEGylated Protein PEG_Prot->Receptor Potentially Altered Binding & Activation

Fig. 2: Potential impact of PEGylation on a signaling pathway.

Conclusion

The conjugation of proteins with branched PEG linkers like N-Mal-N-bis(PEG2-NH-Boc) offers a promising strategy to improve their therapeutic properties. While branched PEGylation can offer advantages over linear PEGylation in preserving biological activity, careful optimization and characterization are paramount.[5] The experimental protocols and comparative data presented in this guide are intended to provide a framework for researchers to rationally design and evaluate their own PEGylated protein conjugates, ultimately leading to the development of more effective and safer biotherapeutics.

References

A Comparative Analysis of Branched vs. Linear Linkers in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a linker in a drug conjugate is a pivotal decision that profoundly influences its therapeutic efficacy. The architecture of a linker, particularly whether it is linear or branched, has significant implications for the solubility, stability, pharmacokinetics, and overall performance of a bioconjugate. This guide provides an objective, data-driven comparison of linear and branched linkers to aid in the rational design of next-generation drug delivery systems, with a focus on antibody-drug conjugates (ADCs).

At a Glance: Linear vs. Branched Linkers

FeatureLinear LinkersBranched Linkers
Architecture Single, unbranched chain.[1][2]Multiple arms extending from a central core.[1][2][]
Drug-to-Antibody Ratio (DAR) Typically lower, as one linker attaches one drug molecule.[1][4]Potentially higher, as one linker can attach multiple drug molecules.[1][4]
Hydrodynamic Volume Smaller for a given molecular weight.[1]Larger for a given molecular weight, which can reduce renal clearance.[1][5]
"Stealth" Effect Provides a hydrophilic shield to reduce immunogenicity and enzymatic degradation.Offers a superior shielding effect due to its three-dimensional structure, leading to enhanced protection.[1]
In Vivo Half-Life Generally shorter compared to branched linkers of similar molecular weight.Can lead to a longer circulation time in the bloodstream.[1][5]
Steric Hindrance Minimal, which can be advantageous for site-specific conjugation.[1]Can be higher, potentially impacting binding affinity or enzymatic cleavage.[5][6][7]

Data Presentation: A Quantitative Comparison

The choice between a linear and a branched linker architecture can significantly impact the physicochemical and biological properties of a drug conjugate. The following tables summarize key quantitative data from comparative studies.

Table 1: Hydrodynamic Radius of PEGylated Human Serum Albumin (HSA)

Linker TypePEG Molecular Weight (kDa)Hydrodynamic Radius (Rh) (nm)
Unmodified HSA-3.5
Linear54.2
Linear105.2
Linear206.1
Branched206.4
Data sourced from a study on PEGylated Human Serum Albumin, where the hydrodynamic radius was determined by size exclusion chromatography.[5]

Table 2: In Vitro Cytotoxicity of Anti-HER2 ADCs with Linear vs. Branched Linkers

Linker TypeDrug-to-Antibody Ratio (DAR)Cell LineIC50 (nM)
Linear2HER2-expressing breast cancer~0.35
Branched (Short)6HER2-expressing breast cancer~0.68
Branched (Long)6HER2-expressing breast cancer~0.074
This data demonstrates that a long branched linker can lead to an ADC with comparable or greater potency than a heterogeneous ADC, while a short branched linker may be less effective.[8][9]

Mandatory Visualization

cluster_0 Linear Linker cluster_1 Branched Linker Ab_L Antibody Linker_L Linear Linker Ab_L->Linker_L Drug_L Drug Linker_L->Drug_L Ab_B Antibody Core Ab_B->Core Linker_B1 Arm 1 Core->Linker_B1 Linker_B2 Arm 2 Core->Linker_B2 Drug_B1 Drug Linker_B1->Drug_B1 Drug_B2 Drug Linker_B2->Drug_B2

Caption: Structural comparison of linear and branched linkers.

start Start: ADC Administration circulation Systemic Circulation (Linker Stability is Crucial) start->circulation binding Target Cell Binding (e.g., Tumor Antigen) circulation->binding internalization Internalization (Endocytosis) binding->internalization lysosome Lysosomal Trafficking internalization->lysosome release Payload Release (Linker Cleavage) lysosome->release action Cytotoxic Action (e.g., Apoptosis) release->action end Therapeutic Effect action->end

Caption: ADC mechanism of action workflow.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are summaries of key experimental protocols relevant to the comparison of linear and branched linkers.

Determination of Drug-to-Antibody Ratio (DAR) and In Vitro Stability

This protocol outlines a method to determine the stability of ADCs in serum by monitoring the DAR over time.[10]

1. Incubation in Serum:

  • Incubate the ADC (with either a linear or branched linker) in serum (e.g., human or mouse) at 37°C.

  • Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96 hours).[5]

2. ADC Purification:

  • At each time point, purify the ADC from the serum sample. This can be achieved using affinity chromatography, such as with Protein A magnetic beads, which bind the antibody portion of the ADC.[10]

3. Sample Preparation for Mass Spectrometry:

  • For analysis of the intact ADC, the sample can be directly analyzed.

  • For analysis of the light and heavy chains, the ADC is reduced to break the disulfide bonds.[5]

4. LC-MS Analysis:

  • Analyze the samples using liquid chromatography-mass spectrometry (LC-MS).

  • For intact ADC analysis, determine the mass of the entire conjugate.

  • For reduced ADC analysis, determine the masses of the light and heavy chains.[5]

5. DAR Calculation and Stability Assessment:

  • From the mass spectra, identify the peaks corresponding to the antibody with different numbers of attached drug-linker moieties.

  • Calculate the average DAR at each time point by analyzing the relative abundance of these peaks.

  • Plot the average DAR over time to determine the stability of the ADC and the rate of drug-linker cleavage.[5]

In Vitro Cytotoxicity Assay

This protocol is used to evaluate and compare the potency of ADCs with different linker architectures.

1. Cell Culture:

  • Culture a cancer cell line that expresses the target antigen for the ADC's antibody.

  • Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

2. ADC Treatment:

  • Prepare serial dilutions of the ADCs (with linear and branched linkers) and a control antibody.

  • Add the diluted ADCs to the cells and incubate for a specified period (e.g., 72-96 hours).

3. Cell Viability Assessment:

  • After the incubation period, measure cell viability using a suitable assay, such as one that measures metabolic activity (e.g., MTS or MTT assay) or cell membrane integrity.

4. Data Analysis:

  • Plot the cell viability against the ADC concentration.

  • Determine the IC50 value, which is the concentration of the ADC that inhibits cell growth by 50%. This value is a measure of the ADC's potency.

Conclusion

The choice between linear and branched linkers is a critical design parameter in the development of drug delivery systems.[5] Branched linkers can offer advantages in terms of creating a larger hydrodynamic radius, which can lead to reduced renal clearance and a longer in vivo half-life.[1][5] They also provide the potential for higher drug loading in antibody-drug conjugates.[4][5] However, the increased steric hindrance of branched linkers can sometimes negatively impact binding affinity and enzymatic cleavage of the linker.[5] Linear linkers, being structurally simpler, may offer more predictable behavior and less steric hindrance.[2][5] The optimal choice is highly dependent on the specific application, the nature of the biomolecule and the drug, and the desired pharmacokinetic and pharmacodynamic profile. The experimental protocols and comparative data presented in this guide provide a framework for making an informed decision in the selection of linker architecture.

References

A Comparative Guide to Site-Specific Antibody Conjugation: Featuring N-Mal-N-bis(PEG2-NH-Boc) and Established Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted therapeutics, antibody-drug conjugates (ADCs) represent a pivotal class of biopharmaceuticals. The precision of these molecules is paramount to their efficacy and safety, with site-specific conjugation emerging as a critical strategy to ensure homogeneity and optimize performance. This guide provides a comparative analysis of a potential site-specific conjugation reagent, N-Mal-N-bis(PEG2-NH-Boc), against established methodologies. We will delve into experimental data, detailed protocols, and visual workflows to aid researchers, scientists, and drug development professionals in navigating this complex field.

Introduction to N-Mal-N-bis(PEG2-NH-Boc) in Site-Specific Conjugation

N-Mal-N-bis(PEG2-NH-Boc) is a heterobifunctional linker containing a maleimide (B117702) group and two Boc-protected amine functionalities, spaced by two polyethylene (B3416737) glycol (PEG) units[1][2]. The maleimide group is highly reactive towards thiol groups, such as those from cysteine residues, making it suitable for covalent attachment to antibodies at specific sites. The protected amines, upon deprotection, offer handles for the subsequent attachment of payloads. While primarily documented as a linker for proteolysis targeting chimeras (PROTACs), its structure lends itself to a potential, albeit not widely published, application in creating ADCs with a drug-to-antibody ratio (DAR) of up to two per conjugation site.

Hypothetical Workflow for N-Mal-N-bis(PEG2-NH-Boc) Conjugation

The proposed workflow for utilizing N-Mal-N-bis(PEG2-NH-Boc) in site-specific antibody conjugation involves a two-step process. First, the maleimide group of the linker reacts with an engineered cysteine on the antibody. Following this, the Boc protecting groups are removed, and the payload is conjugated to the newly exposed amine groups.

G cluster_0 Step 1: Linker-Antibody Conjugation cluster_1 Step 2: Payload Attachment Engineered Antibody (Thiol) Engineered Antibody (Thiol) Reaction1 Engineered Antibody (Thiol)->Reaction1 pH 6.5-7.5 N-Mal-N-bis(PEG2-NH-Boc) N-Mal-N-bis(PEG2-NH-Boc) N-Mal-N-bis(PEG2-NH-Boc)->Reaction1 Antibody-Linker Intermediate Antibody-Linker Intermediate Deprotection Deprotection Antibody-Linker Intermediate->Deprotection e.g., TFA Reaction1->Antibody-Linker Intermediate Reaction2 Deprotection->Reaction2 Activated Payload Activated Payload Activated Payload->Reaction2 Final ADC Final ADC Reaction2->Final ADC

Caption: Hypothetical workflow for site-specific conjugation using N-Mal-N-bis(PEG2-NH-Boc).

Comparison with Alternative Site-Specific Conjugation Methods

Several well-established methods for site-specific conjugation offer alternatives to the hypothetical use of N-Mal-N-bis(PEG2-NH-Boc). These include conjugation via engineered cysteines (e.g., THIOMABs), enzymatic modification of glutamine or glycans, and the incorporation of unnatural amino acids.[3] Each method presents distinct advantages and disadvantages in terms of homogeneity, stability, and complexity.

Table 1: Comparison of Site-Specific Conjugation Methodologies

FeatureN-Mal-N-bis(PEG2-NH-Boc) (Hypothetical)Engineered Cysteines (THIOMAB)TransglutaminaseGlycan Remodeling (GlyCLICK)
Target Residue Engineered CysteineEngineered CysteineEngineered Glutamine TagConserved N-Glycan
Homogeneity (DAR) High (Potentially DAR 2 or 4)High (Typically DAR 2)[3]High (Typically DAR 2)[4]High (Typically DAR 2)[5]
Process Complexity Moderate (Multi-step)High (Requires antibody engineering)Moderate (Requires enzyme and tag)[4]Moderate (Multi-step enzymatic process)[5]
Linkage Stability Thioether (Stable)Thioether (Stable)[3]Peptide Bond (Stable)[4]Oxime (Stable)
Antibody Engineering RequiredRequiredRequired (for tag insertion)Not required for native antibodies[5]
Payload Flexibility High (Amine-reactive payloads)High (Thiol-reactive payloads)Moderate (Amine-containing payloads)High (Azide-reactive payloads)

Quantitative Performance Data of Site-Specific ADCs

The choice of conjugation site and method can significantly impact the pharmacokinetic and cytotoxic properties of an ADC.[4] Below is a summary of performance data from studies on established site-specific conjugation methods.

Table 2: In Vitro Cytotoxicity of Site-Specific ADCs

Conjugation MethodAntibody-TargetPayloadCell LineIC50 (nM)Reference
Transglutaminase (Light Chain)anti-M1S1MMADBxPC30.050 - 0.075[4]
Transglutaminase (Heavy Chain)anti-M1S1MMADBxPC30.050 - 0.075[4]
Conventional Cysteineanti-M1S1MMADBxPC30.030 - 0.040[4]

Note: The difference in potency in the above example was attributed to the ~2-fold difference in drug loading between the site-specific (DAR ~1.8) and conventional (DAR ~3.6) conjugates.[4]

Table 3: Pharmacokinetic Parameters of Site-Specific ADCs

Conjugation MethodADC DescriptionClearance (mL/day/kg)AUC (µg·hr/mL)Model SystemReference
THIOMABanti-Muc16 MMAE9.5 ± 2.9N/ARat[4]
Transglutaminase (Light Chain)anti-M1S1 MMADN/A30,610 ± 1,257Rat[4]
Transglutaminase (Heavy Chain)anti-M1S1 MMADN/A9,422 ± 949Rat[4]
Unnatural Amino Acidanti-Her2 Auristatin F7.4 ± 0.73,213 ± 304Rat[4]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of site-specific conjugation.

Protocol 1: Hypothetical Conjugation using N-Mal-N-bis(PEG2-NH-Boc)

Materials:

  • Engineered antibody with accessible cysteine residue (in PBS, pH 7.2)

  • N-Mal-N-bis(PEG2-NH-Boc) dissolved in DMSO

  • Trifluoroacetic acid (TFA) for deprotection

  • Activated payload (e.g., NHS-ester of a cytotoxic drug) in DMSO

  • Desalting columns

Procedure:

  • Reduction of Antibody (if necessary): If the engineered cysteine is in a disulfide bond, reduce the antibody with a mild reducing agent like TCEP. Purify the reduced antibody using a desalting column.

  • Linker Conjugation: Add a 5-10 fold molar excess of N-Mal-N-bis(PEG2-NH-Boc) to the antibody solution. Incubate at room temperature for 1 hour.

  • Purification: Remove excess linker using a desalting column, exchanging the buffer to one suitable for the deprotection step (e.g., a volatile buffer if lyophilization is required).

  • Deprotection: Treat the antibody-linker conjugate with TFA to remove the Boc protecting groups. The exact conditions (concentration, time, temperature) will need to be optimized.

  • Purification: Neutralize the reaction and purify the deprotected conjugate using a desalting column, exchanging into a buffer suitable for the final conjugation (e.g., PBS, pH 7.4).

  • Payload Conjugation: Add a molar excess of the activated payload to the deprotected antibody-linker conjugate. Incubate for 1-2 hours at room temperature.

  • Final Purification: Purify the final ADC from excess payload and reagents using a suitable chromatography method (e.g., size exclusion chromatography).

  • Characterization: Analyze the final ADC by methods such as HIC-HPLC or mass spectrometry to determine DAR and homogeneity.

Protocol 2: Engineered Cysteine (THIOMAB) Conjugation

Materials:

  • THIOMAB antibody

  • Reducing agent (e.g., DTT or TCEP)

  • Re-oxidizing agent (e.g., dehydroascorbic acid)

  • Maleimide-functionalized payload

  • Conjugation buffer (e.g., PBS with EDTA)

Procedure:

  • Partial Reduction: Partially reduce the THIOMAB antibody to expose the engineered cysteine thiols while keeping native inter-chain disulfides intact.

  • Payload Conjugation: Add the maleimide-payload to the reduced antibody. Incubate to allow for the formation of a stable thioether bond.

  • Re-oxidation: Re-oxidize any remaining free thiols to reform disulfide bonds.

  • Purification: Purify the resulting THIOMAB-drug conjugate (TDC) using chromatography.

  • Validation: Characterize the TDC to confirm site-specificity and determine the DAR.[3]

General ADC Mechanism of Action

The ultimate goal of ADC technology is the targeted delivery of a cytotoxic payload to cancer cells. The following diagram illustrates the general signaling pathway and mechanism of action for an ADC.

ADC_MoA ADC in Circulation ADC in Circulation Target Cell Target Cell ADC in Circulation->Target Cell 1. Binding to Antigen Internalization Internalization Target Cell->Internalization 2. Receptor-mediated Endocytosis Lysosome Lysosome Internalization->Lysosome 3. Trafficking Payload Release Payload Release Lysosome->Payload Release 4. Linker Cleavage Apoptosis Apoptosis Payload Release->Apoptosis 5. Cytotoxicity

Caption: General mechanism of action for an antibody-drug conjugate (ADC).

Conclusion

The validation of any site-specific conjugation strategy requires rigorous analytical and functional assessment. While N-Mal-N-bis(PEG2-NH-Boc) presents an intriguing, structurally-sound option for achieving a higher drug-to-antibody ratio in a site-specific manner, its performance against well-established methods like THIOMABs, transglutaminase, and glycan remodeling needs to be experimentally verified. The choice of conjugation technology will ultimately depend on a balance of factors including the desired product characteristics, manufacturing complexity, and the specific properties of the antibody and payload. Researchers are encouraged to use the provided data and protocols as a guide for developing and validating their own site-specific ADCs.

References

A Head-to-Head Comparison of N-Mal-N-bis(PEG2-NH-Boc) and SMCC Crosslinkers for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

[City, State] – [Date] – In the rapidly evolving landscape of targeted therapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs), the choice of crosslinker is a critical determinant of clinical success. The linker, a seemingly small component, profoundly influences the stability, solubility, pharmacokinetics, and ultimately, the efficacy and safety of the final bioconjugate. This guide provides an in-depth, objective comparison of a novel, branched polyethylene (B3416737) glycol (PEG)-based crosslinker, N-Mal-N-bis(PEG2-NH-Boc), and the widely-used, conventional crosslinker, Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC). This comparison is supported by established principles in bioconjugation and data from relevant studies to aid researchers, scientists, and drug development professionals in making informed decisions for their specific applications.

Executive Summary

The primary distinction between N-Mal-N-bis(PEG2-NH-Boc) and SMCC lies in their structural design, which in turn dictates their physicochemical properties and the characteristics of the resulting conjugates. SMCC is a hydrophobic, non-cleavable linker that has been a staple in ADC development, valued for the stability of the amide and thioether bonds it forms.[1][2] In contrast, N-Mal-N-bis(PEG2-NH-Boc) represents a newer generation of crosslinkers, featuring a branched structure with two hydrophilic PEG2 arms.[3] This design is intended to mitigate the challenges associated with hydrophobic payloads, such as aggregation and rapid clearance, and to allow for the potential attachment of multiple molecules.[4][5]

Physicochemical Properties: A Tale of Two Linkers

The structural differences between the two crosslinkers lead to significant disparities in their physical and chemical characteristics, which are summarized in the table below.

PropertyN-Mal-N-bis(PEG2-NH-Boc)SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)
Chemical Formula C29H50N4O11C16H18N2O6
Molecular Weight 630.7 g/mol [3]334.32 g/mol []
Structure Branched, with two PEG2 armsLinear, with a cyclohexane (B81311) spacer[]
Solubility Higher hydrophilicity due to PEG chainsHydrophobic[]
Reactive Groups Maleimide, two Boc-protected primary aminesNHS ester, Maleimide[]

Performance Comparison: Impact on Antibody-Drug Conjugate Characteristics

The choice of crosslinker has a profound impact on the performance of the resulting ADC. The following table summarizes the expected performance differences based on the structural properties of N-Mal-N-bis(PEG2-NH-Boc) and SMCC, with supporting data from studies on similar linker technologies.

Performance ParameterN-Mal-N-bis(PEG2-NH-Boc) (Inferred from Branched PEG Linker Data)SMCC
Drug-to-Antibody Ratio (DAR) Potentially higher DAR with hydrophobic payloads due to reduced aggregation.[8] Branched linkers can be used to increase DAR.[8][9]High DAR with hydrophobic payloads can lead to increased aggregation and rapid clearance.[4]
ADC Aggregation Lower tendency for aggregation, especially with hydrophobic payloads, due to the hydrophilic PEG chains.[4][10]Higher tendency for aggregation with hydrophobic payloads.[4][]
Pharmacokinetics (PK) Generally improved with longer half-life and lower clearance due to the hydrophilic nature of PEG.[11][12][13]Can lead to more rapid clearance, particularly with hydrophobic payloads.[14]
In Vivo Efficacy Enhanced tumor accumulation due to improved PK can lead to better in vivo efficacy.[15][16]Efficacy can be limited by poor PK and aggregation.[14]
Conjugate Stability Forms a stable thioether bond. The stability of the linker itself is high.Forms a stable thioether bond. However, the thiosuccinimide linkage can undergo a retro-Michael reaction, leading to premature drug release.[17][18]

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).

cluster_smcc SMCC Conjugation Pathway Antibody-NH2 Antibody-NH2 Activated Antibody Activated Antibody Antibody-NH2->Activated Antibody NHS Ester Reaction (pH 7-9) SMCC SMCC SMCC->Activated Antibody ADC_SMCC ADC (Stable Thioether Bond) Activated Antibody->ADC_SMCC Maleimide Reaction (pH 6.5-7.5) Thiol-Payload Thiol-Payload Thiol-Payload->ADC_SMCC cluster_nmal N-Mal-N-bis(PEG2-NH-Boc) Conjugation Pathway Linker_Boc N-Mal-N-bis(PEG2-NH-Boc) Activated_Linker Deprotected Linker (Free Amines) Linker_Boc->Activated_Linker Step 1 Deprotection Acidic Deprotection Deprotection->Activated_Linker Payload_Linker Payload-Linker Conjugate Activated_Linker->Payload_Linker Step 2: Amide Bond Formation Carboxyl-Payload Carboxyl-containing Payload Carboxyl-Payload->Payload_Linker ADC_NMal ADC (Stable Thioether Bond) Payload_Linker->ADC_NMal Step 3: Maleimide Reaction Antibody-SH Thiol-containing Antibody Antibody-SH->ADC_NMal cluster_workflow General Experimental Workflow start Start crosslinker_prep Crosslinker Preparation start->crosslinker_prep protein1_activation Protein 1 Activation crosslinker_prep->protein1_activation purification1 Purification protein1_activation->purification1 protein2_conjugation Protein 2 Conjugation purification1->protein2_conjugation purification2 Final ADC Purification protein2_conjugation->purification2 characterization Characterization (DAR, Aggregation) purification2->characterization end End characterization->end

References

A Comparative Guide to Purity Assessment of N-Mal-N-bis(PEG2-NH-Boc) Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of bifunctional linkers such as N-Mal-N-bis(PEG2-NH-Boc) is paramount in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics. Ensuring the homogeneity and stability of these linkers is a critical quality attribute that directly impacts the efficacy, safety, and reproducibility of the final bioconjugate. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for assessing the purity of N-Mal-N-bis(PEG2-NH-Boc) and offers insights into alternative analytical techniques.

Chemical Profile of N-Mal-N-bis(PEG2-NH-Boc)

  • Chemical Structure:

  • Molecular Formula: C29H50N4O11[1]

  • Molecular Weight: 630.7 g/mol [1]

  • CAS Number: 2128735-26-0[1]

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most prevalent method for analyzing the purity of N-Mal-N-bis(PEG2-NH-Boc) and related PEGylated linkers. This technique separates the target compound from its impurities based on differences in hydrophobicity.

A primary challenge in the HPLC analysis of PEGylated compounds is their weak ultraviolet (UV) absorbance. Consequently, detectors such as Charged Aerosol Detectors (CAD) or Evaporative Light Scattering Detectors (ELSD) are often preferred for their ability to provide a more uniform response for non-chromophoric analytes.

Key Impurity to Monitor: Maleimide Hydrolysis

The maleimide ring is susceptible to hydrolysis, particularly in aqueous solutions and at pH values above 7.5, leading to the formation of a non-reactive maleamic acid derivative. This hydrolysis product is a critical impurity to monitor as it can no longer participate in the desired conjugation reaction with thiol groups. A stability-indicating HPLC method should be capable of resolving the intact N-Mal-N-bis(PEG2-NH-Boc) from its hydrolyzed form and other potential process-related impurities.

G A N-Mal-N-bis(PEG2-NH-Boc) (Intact Linker) B Maleamic Acid Derivative (Hydrolyzed Impurity) A->B

Hydrolysis of the maleimide ring is a key degradation pathway.

Comparative Summary of HPLC Methods
Method Principle Advantages for N-Mal-N-bis(PEG2-NH-Boc) Analysis Limitations
RP-HPLC with UV Detection Separation based on hydrophobicity.Can provide good resolution of the main compound from non-PEGylated impurities.Poor sensitivity for PEGylated compounds due to lack of a strong chromophore. May require derivatization for accurate quantification.
RP-HPLC with Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) Separation based on hydrophobicity; detection based on nebulization and particle detection.Universal detection method, providing a more accurate representation of mass balance regardless of the analyte's optical properties. High sensitivity for non-volatile analytes.Requires a volatile mobile phase. Detector response can be non-linear.
Size-Exclusion Chromatography (SEC) Separation based on hydrodynamic radius (size).Useful for separating the linker from potential high molecular weight oligomers or aggregates.Limited resolution for separating impurities of similar size, such as the hydrolyzed form.

Experimental Protocols

Protocol 1: RP-HPLC with CAD/ELSD for Purity Assessment

This protocol provides a robust method for the quantitative analysis of N-Mal-N-bis(PEG2-NH-Boc) purity.

1. Sample Preparation:

  • Accurately weigh and dissolve the N-Mal-N-bis(PEG2-NH-Boc) sample in the initial mobile phase (e.g., 95:5 Water:Acetonitrile) to a concentration of 1 mg/mL.

  • Filter the sample through a 0.22 µm syringe filter prior to injection.

2. HPLC System and Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B (linear gradient)

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

3. Detector Settings:

  • CAD:

    • Evaporation Temperature: 35°C.

    • Follow manufacturer's guidelines for other settings.

  • ELSD:

    • Nebulizer Temperature: 40°C.

    • Evaporator Temperature: 60°C.

    • Gas Flow (Nitrogen): 1.5 L/min.

4. Data Analysis:

  • Identify the main peak corresponding to N-Mal-N-bis(PEG2-NH-Boc).

  • Integrate all impurity peaks, including the peak for the hydrolyzed maleimide, and calculate the area percentage to determine the purity.

G cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Processing A Weigh & Dissolve (1 mg/mL) B Filter (0.22 µm) A->B C Inject into RP-HPLC System B->C D Gradient Elution (C18 Column) C->D E Detect with CAD or ELSD D->E F Integrate Peaks E->F G Calculate Purity (% Area) F->G

Workflow for HPLC-based purity assessment.

Alternative and Complementary Analytical Methods

While HPLC is the primary technique for purity assessment, other methods can provide valuable complementary information regarding the identity and structural integrity of N-Mal-N-bis(PEG2-NH-Boc).

Method Principle Information Provided Advantages & Limitations
Liquid Chromatography-Mass Spectrometry (LC-MS) Separation by LC coupled with mass analysis.Provides molecular weight confirmation of the main peak and identification of impurities based on their mass-to-charge ratio.A: Highly sensitive and specific for impurity identification. L: Quantitative accuracy can be lower than HPLC-CAD/ELSD without appropriate standards.
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei.Confirms the chemical structure of the compound and can be used for quantitative purity assessment (qNMR) with an internal standard.[2][3][4][5][6]A: Provides detailed structural information and absolute quantification. L: Lower sensitivity compared to LC-MS; may not detect very low-level impurities.
Fourier-Transform Infrared (FTIR) Spectroscopy Measures the absorption of infrared radiation by the sample.Confirms the presence of key functional groups (e.g., maleimide C=C and C=O, amide, and ether linkages).[7][8][9][10][11]A: Fast and non-destructive. L: Provides qualitative rather than quantitative information on purity.
Protocol 2: LC-MS for Identity Confirmation and Impurity Identification

1. LC System:

  • Utilize the same RP-HPLC conditions as described in Protocol 1.

2. Mass Spectrometer:

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution mass accuracy.

  • Scan Range: m/z 100-1000.

  • Data Analysis: Extract ion chromatograms for the expected mass of N-Mal-N-bis(PEG2-NH-Boc) ([M+H]+, [M+Na]+) and potential impurities (e.g., hydrolyzed product with an 18 Da mass increase).

Protocol 3: ¹H NMR for Structural Verification and Purity

1. Sample Preparation:

  • Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • For quantitative NMR (qNMR), add a known amount of a certified internal standard.

2. NMR Spectrometer:

  • 400 MHz or higher field strength.

3. Data Acquisition and Analysis:

  • Acquire the ¹H NMR spectrum.

  • Confirm the presence of characteristic peaks for the maleimide protons, PEG chain protons, and Boc protecting group protons.

  • For qNMR, calculate the purity by comparing the integral of a characteristic analyte peak to the integral of a known peak from the internal standard.

References

Revolutionizing Protein Degradation: The Advantages of Branched Linkers in PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The field of targeted protein degradation has been significantly advanced by the development of Proteolysis Targeting Chimeras (PROTACs). These heterobifunctional molecules have traditionally utilized linear linkers to connect a target protein-binding ligand to an E3 ubiquitin ligase-recruiting ligand, thereby inducing the degradation of the target protein. However, recent innovations in PROTAC design have explored the use of branched linkers, leading to the development of trivalent PROTACs. This guide provides an objective comparison of PROTACs with branched linkers versus those with traditional linear linkers, supported by experimental data, to highlight the advantages of this novel approach.

Executive Summary

PROTACs incorporating branched linkers, particularly trivalent PROTACs, have demonstrated significant advantages over their linear counterparts. These benefits primarily stem from the ability of the branched structure to engage the target protein with higher avidity and to promote more stable and cooperative ternary complex formation. This leads to enhanced degradation efficiency, greater potency, and more sustained downstream effects. This guide will delve into the experimental evidence supporting these claims, focusing on a direct comparison between the trivalent PROTAC, SIM1, and its bivalent counterpart with a linear linker, MZ1.

Performance Comparison: Branched vs. Linear Linker PROTACs

The data presented below is primarily derived from studies comparing the VHL-based trivalent BET degrader, SIM1, which features a branched linker with two BET-binding moieties, to the well-characterized bivalent BET degrader, MZ1, which has a linear linker.

Quantitative Data Summary
ParameterBranched Linker PROTAC (SIM1)Linear Linker PROTAC (MZ1)Advantage of Branched Linker
Protein Degradation (DC₅₀)
BRD2 Degradation (HEK293 cells, 4h)0.7 nM[1]920 nM[1]~1300-fold higher potency
BRD3 Degradation (HEK293 cells, 4h)9.5 nM[1]60 nM[1]~6-fold higher potency
BRD4 Degradation (HEK293 cells, 4h)1.8 nM[1]25 nM[1]~14-fold higher potency
Cell Viability (IC₅₀)
MV4;11 cells (48h)1.1 nM[2]Not explicitly stated in direct comparisonHigher anti-cancer activity
Ternary Complex Formation
Binding Affinity (Kd) to BRD2(1,2)45 nM[1]Not available in direct comparisonHigh avidity due to bivalent binding
Binding Affinity (Kd) to BRD4(1,2)100 nM[1]Not available in direct comparisonHigh avidity due to bivalent binding
Cooperativity (α) with BRD2(1,2)13.8[1]Positive but lower for BRD4BD2 (α = 7)[3]Enhanced cooperativity
Cooperativity (α) with BRD4(1,2)6.4[1]Positive but lower for BRD4BD2 (α = 7)[3]Enhanced cooperativity
Ternary Complex Half-life (t½) with BRD2(1,2)36 s[1]Not available in direct comparisonMore stable and long-lived complex
Ternary Complex Half-life (t½) with BRD4(1,2)29 s[1]Shorter half-life for BRD4BD2 (130s)[4]More stable and long-lived complex
Pharmacokinetics Favorable in vivo pharmacokinetics[5]Suitable for parenteral administration[6]Improved in vivo properties suggested

Note: Direct comparative Dmax values were not consistently available in the reviewed literature.

Key Advantages of Branched Linkers

The superior performance of the branched linker PROTAC SIM1 can be attributed to several key mechanistic advantages:

  • Enhanced Avidity: By incorporating two target-binding ligands, trivalent PROTACs can bind to multiple domains of the target protein simultaneously.[5] This bivalent binding results in a significant increase in the overall binding strength (avidity) compared to the monovalent binding of linear PROTACs.[1]

  • Increased Cooperativity: The formation of the ternary complex (Target Protein:PROTAC:E3 Ligase) is a critical step in protein degradation. Branched linkers can orient the binding moieties in a way that promotes favorable protein-protein interactions between the target protein and the E3 ligase, leading to positive cooperativity.[1] This stabilizes the ternary complex, making it more efficient at promoting ubiquitination.

  • Sustained Degradation and Efficacy: The enhanced stability of the ternary complex formed by trivalent PROTACs leads to more sustained protein degradation.[5] This translates to more potent and durable anti-cancer activity in cellular assays.[5]

  • Favorable Pharmacokinetics: While detailed comparative pharmacokinetic data is limited, initial studies suggest that trivalent PROTACs like SIM1 possess favorable in vivo pharmacokinetic profiles, indicating their potential for effective in vivo applications.[5]

Visualizing the Concepts

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

PROTAC_Mechanism PROTAC-Mediated Protein Degradation Pathway cluster_0 Cellular Environment PROTAC PROTAC Target_Protein Target Protein (e.g., BRD4) PROTAC->Target_Protein Binds to Target E3_Ligase E3 Ubiquitin Ligase (e.g., VHL) PROTAC->E3_Ligase Recruits E3 Ligase Ternary_Complex Ternary Complex (Target:PROTAC:E3) Ubiquitin Ubiquitin Ubiquitination Poly-ubiquitination of Target Ubiquitin->Ubiquitination Proteasome Proteasome Degradation Target Protein Degradation Proteasome->Degradation Mediates Ternary_Complex->Ubiquitination Induces Ubiquitination->Degradation

Caption: PROTAC-mediated protein degradation pathway.

Linker_Comparison Structural Comparison of Linear vs. Branched Linker PROTACs cluster_linear Bivalent PROTAC (Linear Linker) cluster_branched Trivalent PROTAC (Branched Linker) POI_Ligand_Linear Target Ligand Linear_Linker Linear Linker POI_Ligand_Linear->Linear_Linker E3_Ligand_Linear E3 Ligase Ligand Linear_Linker->E3_Ligand_Linear POI_Ligand_1 Target Ligand 1 Branched_Linker Branched Linker Core POI_Ligand_1->Branched_Linker POI_Ligand_2 Target Ligand 2 POI_Ligand_2->Branched_Linker E3_Ligand_Branched E3 Ligase Ligand Branched_Linker->E3_Ligand_Branched

Caption: Linear vs. Branched PROTAC structures.

Experimental_Workflow Experimental Workflow for PROTAC Evaluation Start Start: PROTAC Synthesis Biochemical_Assays Biochemical Assays (SPR, ITC) Start->Biochemical_Assays Ternary_Complex Ternary Complex Formation & Cooperativity Biochemical_Assays->Ternary_Complex Cell_Based_Assays Cell-Based Assays Ternary_Complex->Cell_Based_Assays Degradation_Assay Protein Degradation (Western Blot) Cell_Based_Assays->Degradation_Assay Viability_Assay Cell Viability (e.g., CTG, MTS) Cell_Based_Assays->Viability_Assay In_Vivo_Studies In Vivo Studies (Pharmacokinetics) Degradation_Assay->In_Vivo_Studies Viability_Assay->In_Vivo_Studies Efficacy Efficacy Evaluation In_Vivo_Studies->Efficacy

Caption: PROTAC evaluation workflow.

Experimental Protocols

Detailed experimental protocols are crucial for the synthesis and evaluation of novel PROTACs. Below are summaries of key methodologies.

Synthesis of Trivalent PROTAC SIM1

The synthesis of SIM1 is a multi-step process that involves the creation of a branched linker core, followed by the sequential attachment of the E3 ligase ligand and the target protein ligands.[7]

  • Branched Linker Core Synthesis: The synthesis starts from a central scaffolding molecule, such as 1,1,1-tris(hydroxymethyl)ethane (B165348) (TME), which provides the branching point.[1] The hydroxyl groups are differentially protected and then functionalized to allow for the orthogonal attachment of the different components. This typically involves converting the hydroxyls to reactive groups like tosylates or azides.

  • Attachment of E3 Ligase Ligand: The VHL ligand (VH032-amine) is coupled to one of the functionalized arms of the branched linker core.[1]

  • Attachment of Target Protein Ligands: The BET-binding ligand ((+)-JQ1) is then coupled to the remaining two arms of the linker in a 2:1 stoichiometric reaction.[1]

  • Purification: The final trivalent PROTAC is purified using standard chromatographic techniques such as HPLC.

Western Blotting for Protein Degradation

This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.

  • Cell Culture and Treatment: Cells are seeded in multi-well plates and allowed to adhere. They are then treated with varying concentrations of the PROTAC or vehicle control (e.g., DMSO) for a specified duration (e.g., 4, 8, 16, 24 hours).

  • Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA or Bradford assay).

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose). The membrane is then blocked and incubated with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin).

  • Detection and Quantification: The membrane is incubated with a secondary antibody conjugated to a detection enzyme (e.g., HRP) or a fluorophore. The protein bands are visualized, and their intensities are quantified. The level of the target protein is normalized to the loading control to determine the extent of degradation.

Cell Viability Assay (e.g., CellTiter-Glo®, MTS)

These assays measure the number of viable cells in a culture after exposure to the PROTAC.

  • Cell Seeding and Treatment: Cells are seeded in 96-well plates and treated with a range of PROTAC concentrations.

  • Incubation: The cells are incubated for a specified period (e.g., 48 or 72 hours).

  • Reagent Addition: The assay reagent (e.g., CellTiter-Glo® or MTS reagent) is added to each well according to the manufacturer's instructions.

  • Signal Measurement: The luminescence (for CellTiter-Glo®) or absorbance (for MTS) is measured using a plate reader.

  • Data Analysis: The signal is proportional to the number of viable cells. The IC₅₀ value (the concentration of PROTAC that inhibits cell growth by 50%) is calculated from the dose-response curve.

Isothermal Titration Calorimetry (ITC) for Ternary Complex Analysis

ITC is used to determine the thermodynamic parameters of binding, including the dissociation constant (Kd) and cooperativity (α).

  • Sample Preparation: Purified target protein, E3 ligase, and PROTAC are prepared in a matched buffer.

  • Binary Binding Experiments:

    • To determine the binding affinity of the PROTAC to the target protein, the target protein is placed in the sample cell, and the PROTAC is titrated in from the syringe.

    • To determine the binding affinity of the PROTAC to the E3 ligase, the E3 ligase is placed in the sample cell, and the PROTAC is titrated in.

  • Ternary Binding Experiment: To determine the affinity of the target protein to the pre-formed PROTAC:E3 ligase complex, the PROTAC and E3 ligase are pre-incubated in the sample cell, and the target protein is titrated in.

  • Data Analysis: The heat changes upon each injection are measured and used to calculate the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n). The cooperativity factor (α) is calculated as the ratio of the binary Kd to the ternary Kd.[4]

Conclusion

The development of trivalent PROTACs with branched linkers represents a significant step forward in the field of targeted protein degradation. The experimental evidence clearly demonstrates that this approach can lead to substantially more potent and efficacious molecules compared to traditional bivalent PROTACs with linear linkers. The enhanced avidity and cooperativity in ternary complex formation are key drivers of this improved performance. For researchers and drug developers, the exploration of branched linker architectures offers a promising strategy to overcome limitations of existing degraders and to unlock the full therapeutic potential of the PROTAC technology.

References

A Comparative Guide to N-Mal-N-bis(PEG2-NH-Boc) in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving landscape of targeted therapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the choice of a chemical linker is paramount. The linker not only connects the targeting moiety to the payload but also critically influences the overall efficacy, stability, and pharmacokinetic profile of the conjugate. N-Mal-N-bis(PEG2-NH-Boc) has emerged as a versatile, branched linker, offering distinct advantages for the synthesis of complex bioconjugates. This guide provides a comprehensive comparison of N-Mal-N-bis(PEG2-NH-Boc) with other linker technologies, supported by experimental insights and protocols.

Overview of N-Mal-N-bis(PEG2-NH-Boc)

N-Mal-N-bis(PEG2-NH-Boc) is a heterobifunctional, branched linker. Its key structural features include:

  • A Maleimide (B117702) Group: This functional group reacts specifically with thiol (sulfhydryl) groups, typically found in cysteine residues of proteins, to form a stable thioether bond. This is a widely used strategy for site-specific conjugation to antibodies.

  • Two PEG2 Spacers: The two short polyethylene (B3416737) glycol (PEG) chains enhance the solubility and reduce the immunogenicity of the resulting conjugate. They also provide spatial separation between the conjugated molecules.

  • Two Boc-Protected Amine Groups: The tert-butyloxycarbonyl (Boc) protecting groups on the terminal amines allow for a controlled, stepwise conjugation. After the maleimide group has reacted, the Boc groups can be removed under acidic conditions to reveal primary amines, which can then be coupled to a payload or other molecules.

The branched nature of this linker allows for the attachment of two payload molecules per conjugation site on a protein, thereby enabling a higher drug-to-antibody ratio (DAR) in ADCs.[1]

Comparison with Alternative Linker Strategies

The selection of a linker is a critical design parameter in bioconjugate development. Branched linkers like N-Mal-N-bis(PEG2-NH-Boc) offer a distinct approach compared to traditional linear linkers.

FeatureN-Mal-N-bis(PEG2-NH-Boc) (Branched)Linear Linkers (e.g., SMCC, Mal-PEG-NHS)
Drug-to-Antibody Ratio (DAR) Allows for a higher DAR (e.g., 4, 6, 8) with site-specific conjugation, as two drug molecules can be attached per linker.[1]Typically results in a lower DAR (e.g., 2, 4) with site-specific conjugation, as one drug molecule is attached per linker.
Hydrodynamic Radius The branched structure can lead to a larger hydrodynamic radius, which may reduce renal clearance and extend the in vivo half-life of the conjugate.[2]Generally results in a smaller hydrodynamic radius compared to a branched linker of similar molecular weight.[2]
Synthesis Complexity The synthesis of the final conjugate involves an additional deprotection step (removal of Boc groups), which adds to the complexity of the overall process.The conjugation process is typically more straightforward, often involving a one-step reaction between the antibody and the linker-payload molecule.
Steric Hindrance The increased steric bulk of a branched linker can potentially interfere with the binding affinity of the antibody or the enzymatic cleavage of the linker if a cleavable payload is used.[3]The simpler, linear structure may result in less steric hindrance.
Payload Capacity Well-suited for applications requiring a high payload concentration, such as with low-potency drugs.[1]May be limited in the amount of payload that can be delivered per antibody.

Quantitative Data Summary

ParameterADC with Branched LinkerADC with Linear LinkerReference Study Insights
Drug-to-Antibody Ratio (DAR) 62Branched linkers enable the construction of homogeneous high-DAR ADCs.[3]
In Vitro Cytotoxicity (IC50) 0.074 nM (with longer PEG spacers)0.68 nMThe length of the branched linker critically affects the cytotoxic activity of ADCs, with longer spacers sometimes leading to higher potency.[3]
Serum Stability (% intact ADC after 96h) >95%>95%Both linker types can form stable conjugates, though the specific chemistry of the linker is a key determinant of stability.
Hydrodynamic Radius (Rh) 6.4 nm (for a 20 kDa branched PEG)6.1 nm (for a 20 kDa linear PEG)Branched linkers generally result in a slightly larger hydrodynamic radius.[2]

Experimental Protocols

The following are generalized protocols for the use of N-Mal-N-bis(PEG2-NH-Boc) in the preparation of an antibody-drug conjugate.

Protocol 1: Conjugation of N-Mal-N-bis(PEG2-NH-Boc) to an Antibody

This protocol describes the first step of conjugating the linker to a thiol-containing protein, such as a partially reduced antibody.

Materials:

  • Antibody with available cysteine residues

  • N-Mal-N-bis(PEG2-NH-Boc)

  • Phosphate-buffered saline (PBS), pH 7.2

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) as a co-solvent

  • Size-exclusion chromatography (SEC) column

Procedure:

  • Antibody Preparation: If necessary, partially reduce the antibody to expose free thiol groups on cysteine residues. This is typically done using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine). Purify the reduced antibody to remove the reducing agent.

  • Linker Preparation: Dissolve N-Mal-N-bis(PEG2-NH-Boc) in a minimal amount of DMF or DMSO.

  • Conjugation Reaction: Add the dissolved linker to the antibody solution at a molar ratio of 5-10 fold excess of the linker to the antibody. The final concentration of the organic co-solvent should be kept below 10% to avoid denaturation of the antibody.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours with gentle stirring.

  • Purification: Purify the antibody-linker conjugate using a size-exclusion chromatography column to remove excess, unreacted linker.

  • Characterization: Characterize the conjugate by methods such as UV-Vis spectroscopy, mass spectrometry, and SDS-PAGE to confirm successful conjugation and determine the linker-to-antibody ratio.

Protocol 2: Boc Deprotection and Payload Conjugation

This protocol outlines the removal of the Boc protecting groups and subsequent conjugation of a payload molecule.

Materials:

  • Antibody-linker conjugate from Protocol 1

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Payload molecule with a reactive group for amines (e.g., NHS ester)

  • Triethylamine (TEA) or another suitable base

  • Purification supplies (e.g., SEC column)

Procedure:

  • Boc Deprotection: Lyophilize the antibody-linker conjugate. Resuspend the conjugate in a solution of TFA in DCM (e.g., 50% v/v). The reaction is typically complete within 30-60 minutes at room temperature.

  • Removal of TFA: Remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.

  • Neutralization: Resuspend the deprotected conjugate in a suitable buffer (e.g., PBS, pH 7.4) and neutralize the solution with a base like TEA.

  • Payload Conjugation: Add the payload molecule to the deprotected and neutralized antibody-linker conjugate. The reaction conditions will depend on the specific chemistry of the payload. For an NHS ester-activated payload, the reaction is typically carried out at room temperature for 2-4 hours.

  • Final Purification: Purify the final ADC using size-exclusion chromatography to remove unreacted payload and other small molecules.

  • Final Characterization: Characterize the final ADC to determine the DAR, aggregation levels, and in vitro activity.

Visualizing the Workflow and Concepts

To better illustrate the processes and concepts discussed, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_antibody_prep Antibody Preparation cluster_conjugation Conjugation Steps cluster_analysis Analysis Antibody Antibody Reduced_Ab Reduced Antibody (Exposed Thiols) Antibody->Reduced_Ab Reduction (e.g., TCEP) Ab_Linker Antibody-Linker Conjugate Reduced_Ab->Ab_Linker Maleimide-Thiol Reaction Linker N-Mal-N-bis(PEG2-NH-Boc) Linker->Ab_Linker Deprotected_Ab_Linker Deprotected Conjugate (Free Amines) Ab_Linker->Deprotected_Ab_Linker Boc Deprotection (TFA) ADC Final ADC Deprotected_Ab_Linker->ADC Amine Coupling Payload Payload (e.g., NHS-ester) Payload->ADC Characterization Characterization (Mass Spec, SDS-PAGE) ADC->Characterization Activity_Assay In Vitro/In Vivo Activity Assays Characterization->Activity_Assay

Caption: Experimental workflow for ADC synthesis using N-Mal-N-bis(PEG2-NH-Boc).

logical_relationship cluster_linker_properties Linker Properties cluster_advantages Resulting Advantages cluster_considerations Design Considerations Branched Branched Structure High_DAR Higher DAR Branched->High_DAR Steric_Hindrance Steric Hindrance Branched->Steric_Hindrance PEGylated PEG Spacers Improved_PK Improved Pharmacokinetics PEGylated->Improved_PK Bifunctional Heterobifunctional (Maleimide + Boc-Amine) Controlled_Synth Controlled Synthesis Bifunctional->Controlled_Synth Synthetic_Complexity Synthetic Complexity Bifunctional->Synthetic_Complexity

Caption: Logical relationships of N-Mal-N-bis(PEG2-NH-Boc) properties.

References

A Comparative Guide to Successful PROTACs Utilizing PEG Linkers: ARV-110 vs. MZ1

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. The linker component of a PROTAC, which connects the target-binding warhead to the E3 ligase-recruiting ligand, is a critical determinant of its efficacy. Polyethylene glycol (PEG) linkers are frequently employed due to their favorable physicochemical properties, including hydrophilicity and biocompatibility, which can enhance the solubility and cell permeability of the PROTAC molecule.

This guide provides a detailed comparison of two successful PROTACs that utilize PEG-based linkers: ARV-110 (Bavdegalutamide) and MZ1. Both have demonstrated significant preclinical or clinical efficacy in degrading their respective targets, the Androgen Receptor (AR) and Bromodomain-containing protein 4 (BRD4). We will delve into their mechanisms of action, present comparative experimental data, and provide detailed protocols for key validation experiments.

Quantitative Comparison of ARV-110 and MZ1

The following table summarizes the key characteristics and performance metrics of ARV-110 and MZ1, offering a side-by-side comparison for researchers and drug developers.

FeatureARV-110 (Bavdegalutamide)MZ1
Target Protein Androgen Receptor (AR)[1][2]Bromodomain-containing protein 4 (BRD4)[3][4]
E3 Ligase Recruited Cereblon (CRBN)[1][5]von Hippel-Lindau (VHL)[3][6]
Linker Type PEG-based[1][7]3-unit PEG linker[3]
Warhead (Target Binder) AR ligand[2](+)-JQ1 (pan-BET inhibitor)[3][8]
E3 Ligase Ligand Pomalidomide derivative[7]VH032 (VHL ligand)[3]
DC50 (50% Degradation Concentration) < 1 nM in LNCaP and VCaP cells[2][9]8 nM in H661 cells, 23 nM in H838 cells[7][10]
Maximum Degradation (Dmax) >95% in LNCaP and VCaP cells[9]Complete degradation at 100 nM in LS174t and HeLa cells[3][7][10]
Cell Lines Tested LNCaP, VCaP, MDA PCa 2B, T-REx-293, MCF-7[2][9]HeLa, LS174t, H661, H838, Mv4-11[3][7][10]
Therapeutic Indication Prostate Cancer[1][2]Potential for various cancers, including colorectal cancer and leukemia[11][12]

Signaling Pathways and Mechanism of Action

The degradation of target proteins by ARV-110 and MZ1 has profound effects on downstream signaling pathways implicated in cancer progression.

ARV-110 and the Androgen Receptor Signaling Pathway

ARV-110 targets the Androgen Receptor, a key driver of prostate cancer.[13] Upon binding to androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), the AR translocates to the nucleus, where it functions as a transcription factor, activating genes involved in cell proliferation and survival.[14][15][16] By inducing the degradation of AR, ARV-110 effectively shuts down this pro-tumorigenic signaling cascade.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR Androgen Receptor (AR) Androgen->AR Binds HSP HSP AR->HSP Bound to Proteasome Proteasome AR->Proteasome Degradation AR_dimer AR Dimer AR->AR_dimer Dimerization & Translocation ARV110 ARV-110 ARV110->AR Binds CRBN Cereblon (CRBN) E3 Ligase Complex ARV110->CRBN Recruits CRBN->AR Ubiquitinates Ub Ubiquitin (Ub) ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Gene_Transcription Gene Transcription (Proliferation, Survival) ARE->Gene_Transcription Activates

Caption: ARV-110-mediated degradation of the Androgen Receptor.

MZ1 and the BRD4-Mediated Gene Transcription Pathway

MZ1 targets BRD4, a member of the Bromodomain and Extra-Terminal (BET) family of proteins. BRD4 acts as an epigenetic reader, binding to acetylated histones and recruiting transcriptional machinery to drive the expression of key oncogenes, such as c-MYC.[8][17][18] By degrading BRD4, MZ1 effectively suppresses the transcription of these cancer-promoting genes.[11]

BRD4_Signaling_Pathway cluster_nucleus Nucleus BRD4 BRD4 Acetylated_Histones Acetylated Histones BRD4->Acetylated_Histones Binds PTEFb P-TEFb BRD4->PTEFb Recruits Proteasome Proteasome BRD4->Proteasome Degradation RNA_Pol_II RNA Pol II PTEFb->RNA_Pol_II Phosphorylates & Activates Oncogenes Oncogenes (e.g., c-MYC) RNA_Pol_II->Oncogenes Transcribes Gene_Transcription Gene Transcription Oncogenes->Gene_Transcription MZ1 MZ1 MZ1->BRD4 Binds VHL VHL E3 Ligase Complex MZ1->VHL Recruits VHL->BRD4 Ubiquitinates Ub Ubiquitin (Ub)

Caption: MZ1-mediated degradation of BRD4 and its impact on gene transcription.

Experimental Protocols

Accurate assessment of PROTAC-induced protein degradation is crucial for their development. Western blotting is a standard technique used to quantify the reduction in target protein levels.

Western Blot Protocol for ARV-110-Mediated AR Degradation

This protocol outlines the steps for analyzing Androgen Receptor levels following treatment with Bavdegalutamide (ARV-110).[4][19]

1. Cell Culture and Treatment:

  • Seed prostate cancer cell lines (e.g., LNCaP, VCaP) in 6-well plates and grow to 70-80% confluency.

  • Prepare a stock solution of ARV-110 in DMSO.

  • Treat cells with a range of ARV-110 concentrations (e.g., 0.1 nM to 1000 nM) for a specified duration (e.g., 16-24 hours). Include a DMSO-only vehicle control.

2. Protein Extraction:

  • Wash cells with ice-cold PBS.

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Determine protein concentration using a BCA or Bradford assay.

3. SDS-PAGE and Western Blotting:

  • Denature equal amounts of protein (20-30 µg) in Laemmli buffer.

  • Separate proteins on a 4-12% Bis-Tris or similar polyacrylamide gel.

  • Transfer proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against AR overnight at 4°C.

  • Incubate with a primary antibody against a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

4. Data Analysis:

  • Quantify band intensities using densitometry software.

  • Normalize the AR signal to the loading control.

  • Calculate the percentage of AR degradation relative to the vehicle control.

Western_Blot_Workflow A Cell Seeding & Treatment (e.g., LNCaP cells + ARV-110) B Cell Lysis & Protein Extraction A->B C Protein Quantification (BCA/Bradford Assay) B->C D SDS-PAGE C->D E Protein Transfer (Western Blot) D->E F Membrane Blocking E->F G Primary Antibody Incubation (Anti-AR & Anti-GAPDH) F->G H Secondary Antibody Incubation (HRP-conjugated) G->H I Signal Detection (ECL) H->I J Data Analysis (Densitometry & Normalization) I->J

Caption: General workflow for Western blot analysis of PROTAC-mediated protein degradation.

Western Blot Protocol for MZ1-Mediated BRD4 Degradation

This protocol details the procedure for assessing BRD4 degradation induced by MZ1.[1]

1. Cell Culture and Treatment:

  • Seed appropriate cell lines (e.g., HeLa, LS174t) in 6-well plates to achieve 70-80% confluency at the time of harvest.

  • Prepare a 10 mM stock solution of MZ1 in DMSO and store at -20°C.

  • Treat cells with varying concentrations of MZ1 (e.g., 100 nM, 250 nM) for the desired time (e.g., 24 hours). Include a DMSO vehicle control.

  • (Optional) To confirm proteasome-dependent degradation, pre-treat cells with a proteasome inhibitor (e.g., MG132) before adding MZ1.

2. Protein Extraction:

  • Follow the same procedure as described for ARV-110.

3. SDS-PAGE and Western Blotting:

  • Follow the same procedure as for ARV-110, but use a primary antibody specific for BRD4.

  • Use a suitable loading control antibody (e.g., GAPDH, β-actin).

4. Data Analysis:

  • Perform densitometric analysis as described for ARV-110 to determine the extent of BRD4 degradation.

Conclusion

Both ARV-110 and MZ1 stand out as exemplary cases of successful PROTACs that utilize PEG linkers to achieve potent and selective degradation of their respective oncoprotein targets. While ARV-110 demonstrates remarkable potency with a sub-nanomolar DC50 for Androgen Receptor degradation, MZ1 effectively degrades BRD4 at low nanomolar concentrations. The choice between these or the design of novel PROTACs will depend on the specific therapeutic target and desired pharmacological properties. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers to evaluate and compare the efficacy of these and other PROTAC molecules in their own research endeavors. The continued exploration and optimization of linker technology, including the use of PEG derivatives, will undoubtedly fuel the development of the next generation of targeted protein degraders.

References

Evaluating the Impact of N-Mal-N-bis(PEG2-NH-Boc) on Pharmacokinetics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical step in the design of effective bioconjugates such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The linker not only connects the targeting moiety to the payload but also significantly influences the overall pharmacokinetic (PK) profile of the therapeutic agent. This guide provides a comparative analysis of N-Mal-N-bis(PEG2-NH-Boc), a discrete polyethylene (B3416737) glycol (PEG) linker, and its expected impact on pharmacokinetics compared to other linker alternatives.

The Role of PEGylation in Pharmacokinetics

PEGylation, the process of attaching PEG chains to a molecule, is a widely adopted strategy to enhance the therapeutic properties of biopharmaceuticals. The inclusion of PEG linkers can lead to:

  • Improved Solubility and Stability: The hydrophilic nature of PEG can increase the water solubility of hydrophobic payloads and reduce aggregation.[1]

  • Prolonged Circulation Half-life: The hydrodynamic radius of the PEGylated molecule is increased, which can reduce renal clearance and extend its time in circulation.[2]

  • Reduced Immunogenicity: The PEG chain can shield the protein or payload from the immune system, thereby decreasing the potential for an immune response.[2]

The length of the PEG chain is a critical parameter, with longer chains generally leading to more pronounced effects on circulation half-life. However, this can sometimes come at the cost of reduced binding affinity or cell permeability.[3]

N-Mal-N-bis(PEG2-NH-Boc): A Short, Discrete PEG Linker

N-Mal-N-bis(PEG2-NH-Boc) is a heterobifunctional linker featuring a maleimide (B117702) group for conjugation to thiol-containing molecules (like cysteine residues in antibodies) and two Boc-protected amine groups attached to short, discrete PEG2 chains. The key characteristics of this linker are its defined, short length and branched nature.

Comparative Pharmacokinetic Data

A study on affibody-drug conjugates provides valuable insights into the impact of PEG linker length on circulation half-life. While not a direct comparison with a discrete PEG2 linker, the data clearly demonstrates the trend of increased half-life with longer PEG chains.

Table 1: Impact of PEG Linker Length on the Half-life of an Affibody-Drug Conjugate

Linker TypeHalf-life (t½) in miceFold Increase in Half-life (compared to no PEG)Reference
Non-PEGylated (SMCC)19.6 min1.0x[3][4]
4 kDa PEG~49 min~2.5x[3][4]
10 kDa PEG~219.5 min~11.2x[3][4]

Based on this trend and other qualitative reports, it is expected that a short, discrete linker like N-Mal-N-bis(PEG2-NH-Boc) would offer a modest increase in half-life compared to a non-PEGylated linker. Studies have suggested that ADCs with PEG linkers shorter than eight PEG units can exhibit rapid clearance. This indicates that while a PEG2 linker will improve hydrophilicity, it may not dramatically extend the circulation time to the same extent as longer PEG chains.

Table 2: Expected Pharmacokinetic Profile Comparison

Linker TypeExpected Half-lifeExpected ClearanceKey Considerations
N-Mal-N-bis(PEG2-NH-Boc) Short to ModerateModerate to FastMay provide a balance between improved solubility and maintaining rapid tissue penetration. The branched nature could offer slightly different shielding properties compared to a linear PEG2.
Non-PEGylated LinkerShortFastOften limited by poor solubility of the payload and rapid clearance.
Short-Chain Linear PEG (e.g., PEG4, PEG8)ModerateModerateGenerally provides a good balance of improved pharmacokinetics and potent in vitro activity.[3]
Long-Chain PEG (e.g., > PEG24)LongSlowSignificantly extends circulation time but may lead to reduced potency or altered biodistribution.[5]

Experimental Protocols

To evaluate the impact of N-Mal-N-bis(PEG2-NH-Boc) on pharmacokinetics, a series of in vitro and in vivo experiments are essential.

In Vitro Plasma Stability Assay

Objective: To assess the stability of the bioconjugate in plasma and determine the rate of payload deconjugation.

Methodology:

  • The ADC or PROTAC is incubated in plasma (e.g., human, mouse, rat) at 37°C for various time points (e.g., 0, 24, 48, 72, 96 hours).

  • At each time point, an aliquot of the plasma sample is taken.

  • The bioconjugate is captured from the plasma using an appropriate method, such as affinity chromatography with protein A/G beads for ADCs.

  • The captured bioconjugate is then analyzed by liquid chromatography-mass spectrometry (LC-MS) to determine the drug-to-antibody ratio (DAR) for ADCs or the integrity of the PROTAC.

  • The supernatant can also be analyzed to quantify the amount of released payload.

In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the key pharmacokinetic parameters of the bioconjugate in a living organism.

Methodology:

  • A cohort of rodents (e.g., mice or rats) is administered the bioconjugate via intravenous (IV) injection at a specified dose.

  • Blood samples are collected at predetermined time points (e.g., 5 min, 1 hr, 4 hr, 8 hr, 24 hr, 48 hr, 72 hr, 168 hr) post-administration.

  • Plasma is isolated from the blood samples.

  • The concentration of the total antibody, conjugated antibody, and/or free payload in the plasma samples is quantified using validated bioanalytical methods such as enzyme-linked immunosorbent assay (ELISA) or LC-MS/MS.

  • The resulting concentration-time data is used to calculate pharmacokinetic parameters, including:

    • Half-life (t½): The time required for the concentration of the drug to decrease by half.

    • Clearance (CL): The volume of plasma cleared of the drug per unit of time.

    • Volume of Distribution (Vd): The apparent volume into which the drug is distributed in the body.

    • Area Under the Curve (AUC): The total drug exposure over time.

Biodistribution Study

Objective: To determine the distribution of the bioconjugate in various organs and tissues.

Methodology:

  • The bioconjugate is labeled with a reporter, such as a radioisotope (e.g., ¹²⁵I, ¹¹¹In) or a fluorescent dye.

  • The labeled bioconjugate is administered to a cohort of animals.

  • At selected time points, animals are euthanized, and major organs and tissues (e.g., tumor, liver, spleen, kidneys, heart, lungs) are harvested.

  • The amount of the labeled bioconjugate in each tissue is quantified by measuring radioactivity or fluorescence.

  • The results are typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).

Visualizing Experimental Workflows

Pharmacokinetic_Evaluation_Workflow General Workflow for Pharmacokinetic Evaluation of a Bioconjugate cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies invitro_start Bioconjugate (e.g., ADC or PROTAC) plasma_stability Plasma Stability Assay (Incubation at 37°C) invitro_start->plasma_stability animal_model Rodent Model (e.g., Mouse, Rat) invitro_start->animal_model Proceed to in vivo lcms_analysis LC-MS Analysis (DAR or Integrity Measurement) plasma_stability->lcms_analysis lcms_analysis->animal_model Inform in vivo design iv_administration Intravenous (IV) Administration animal_model->iv_administration blood_sampling Serial Blood Sampling iv_administration->blood_sampling biodistribution Biodistribution Study (Radiolabeled or Fluorescent Conjugate) iv_administration->biodistribution plasma_analysis ELISA or LC-MS/MS Analysis (Quantification of Analytes) blood_sampling->plasma_analysis pk_parameters Calculation of PK Parameters (t½, CL, Vd, AUC) plasma_analysis->pk_parameters tissue_analysis Tissue Quantification (%ID/g) biodistribution->tissue_analysis

Workflow for pharmacokinetic evaluation.

Linker_Impact_on_PK Logical Relationship of Linker Properties and Pharmacokinetics linker Linker Properties (e.g., N-Mal-N-bis(PEG2-NH-Boc)) hydrophilicity Hydrophilicity linker->hydrophilicity hydrodynamic_radius Hydrodynamic Radius linker->hydrodynamic_radius steric_hindrance Steric Hindrance linker->steric_hindrance solubility Increased Solubility Reduced Aggregation hydrophilicity->solubility renal_clearance Reduced Renal Clearance hydrodynamic_radius->renal_clearance tissue_penetration Potentially Altered Tissue Penetration hydrodynamic_radius->tissue_penetration immunogenicity Reduced Immunogenicity steric_hindrance->immunogenicity half_life Prolonged Half-life renal_clearance->half_life

Impact of linker properties on PK.

References

Safety Operating Guide

Proper Disposal of N-Mal-N-bis(PEG2-NH-Boc): A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: N-Mal-N-bis(PEG2-NH-Boc) is classified as a non-hazardous substance. However, proper disposal procedures are essential to ensure laboratory safety and environmental responsibility. This guide provides detailed protocols for the correct disposal of N-Mal-N-bis(PEG2-NH-Boc) in a laboratory setting.

Researchers, scientists, and drug development professionals handling N-Mal-N-bis(PEG2-NH-Boc) must adhere to institutional and local regulations for chemical waste management. The primary point of reference for disposal is the Safety Data Sheet (SDS), which indicates that this compound is not classified as a hazardous substance or mixture.[1] Nevertheless, even non-hazardous chemicals require careful disposal to prevent environmental contamination.

Pre-Disposal Checklist

Before initiating disposal, ensure the following steps have been taken:

  • Consult Institutional Guidelines: Always review your institution's specific Environmental Health & Safety (EHS) protocols for non-hazardous chemical waste.

  • Verify Chemical Identity: Confirm the waste material is solely N-Mal-N-bis(PEG2-NH-Boc) and not mixed with any hazardous substances.

  • Segregate Waste: Keep N-Mal-N-bis(PEG2-NH-Boc) waste separate from hazardous waste streams to avoid cross-contamination and ensure proper disposal classification.

Step-by-Step Disposal Protocol

The appropriate disposal method for N-Mal-N-bis(PEG2-NH-Boc) depends on its physical state (solid or liquid).

For Solid Waste (Unused Reagent, Contaminated Labware)
  • Containerization: Place the solid N-Mal-N-bis(PEG2-NH-Boc) waste into a clearly labeled, sealed container.

  • Labeling: The label should clearly state "Non-Hazardous Waste" and identify the contents as "N-Mal-N-bis(PEG2-NH-Boc)".

  • Disposal: Dispose of the sealed container in the designated solid waste stream for non-hazardous laboratory materials, in accordance with your institution's EHS procedures.

For Liquid Waste (Solutions)
  • Assess Concentration: For dilute aqueous solutions, consult your EHS department. Drain disposal may be permissible for non-hazardous substances, but this requires explicit institutional approval.

  • Containerization: For concentrated solutions or if drain disposal is not approved, collect the liquid waste in a sealed, leak-proof container.

  • Labeling: Clearly label the container as "Non-Hazardous Liquid Waste" and specify the contents and approximate concentration.

  • Disposal: Arrange for pickup by your institution's chemical waste management service.

Summary of Disposal Information

Parameter Guideline Source
Hazard Classification Not a hazardous substance or mixtureSafety Data Sheet
Primary Disposal Route Institutional Non-Hazardous Waste StreamEHS Guidelines
Solid Waste Sealed, labeled container in designated solid wasteEHS Guidelines
Liquid Waste Consult EHS for drain disposal approval; otherwise, collect for chemical waste pickupEHS Guidelines

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of N-Mal-N-bis(PEG2-NH-Boc).

G start Start: N-Mal-N-bis(PEG2-NH-Boc) Waste is_mixed Is the waste mixed with hazardous chemicals? start->is_mixed treat_hazardous Dispose as Hazardous Waste (Follow EHS Protocol) is_mixed->treat_hazardous Yes is_liquid Is the waste in liquid form? is_mixed->is_liquid No solid_disposal 1. Place in a sealed, labeled container. 2. Dispose in designated non-hazardous solid waste stream. is_liquid->solid_disposal No consult_ehs Consult Institutional EHS for drain disposal approval. is_liquid->consult_ehs Yes drain_approved Is drain disposal approved? consult_ehs->drain_approved drain_disposal Dispose down the drain with copious amounts of water. drain_approved->drain_disposal Yes liquid_collection 1. Collect in a sealed, labeled container. 2. Arrange for chemical waste pickup. drain_approved->liquid_collection No

Caption: Disposal Decision Workflow for N-Mal-N-bis(PEG2-NH-Boc).

Disclaimer: This information is intended for guidance purposes only. Always consult the most recent Safety Data Sheet and your institution's Environmental Health and Safety department for definitive disposal procedures.

References

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Retrosynthesis Analysis

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